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  • Product: (4-Hydroxy-phenyl)-piperazin-1-yl-methanone
  • CAS: 563538-33-0

Core Science & Biosynthesis

Foundational

(4-Hydroxy-phenyl)-piperazin-1-yl-methanone synthesis protocol

An In-depth Technical Guide to the Synthesis of (4-Hydroxy-phenyl)-piperazin-1-yl-methanone This guide provides a comprehensive, technically detailed protocol for the synthesis of (4-Hydroxy-phenyl)-piperazin-1-yl-methan...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of (4-Hydroxy-phenyl)-piperazin-1-yl-methanone

This guide provides a comprehensive, technically detailed protocol for the synthesis of (4-Hydroxy-phenyl)-piperazin-1-yl-methanone, a valuable chemical scaffold for researchers, medicinal chemists, and professionals in drug development. The narrative emphasizes the underlying chemical principles, ensuring that the protocol is not merely a set of instructions but a self-validating system grounded in established synthetic organic chemistry.

Introduction and Strategic Overview

(4-Hydroxy-phenyl)-piperazin-1-yl-methanone is a key building block in medicinal chemistry, often utilized in the development of novel therapeutic agents. Its structure incorporates a piperazine ring, a common pharmacophore, linked via an amide bond to a 4-hydroxyphenyl group. The synthesis of this molecule requires a robust and controlled strategy to ensure high yield and purity.

A direct acylation of piperazine with 4-hydroxybenzoic acid is challenging due to the symmetrical nature of piperazine, which possesses two reactive secondary amine groups. Such an approach would likely result in a mixture of mono-acylated, di-acylated, and unreacted starting materials, complicating purification.

Therefore, a more logical and widely adopted strategy involves a three-stage process:

  • Protection: One of the piperazine nitrogens is "protected" with a temporary blocking group, typically a tert-butyloxycarbonyl (Boc) group. This ensures that only one nitrogen can react in the subsequent step.

  • Coupling: The mono-protected piperazine is then coupled with 4-hydroxybenzoic acid to form the desired amide bond.

  • Deprotection: The Boc group is selectively removed under acidic conditions to yield the final target molecule.

This protection-coupling-deprotection sequence provides excellent control over the reaction, leading to a cleaner product and higher overall yield.

G cluster_0 Synthetic Workflow start Start Materials: N-Boc-Piperazine 4-Hydroxybenzoic Acid coupling Step 1: Amide Coupling (HATU, DIPEA, DMF) start->coupling intermediate Intermediate: tert-butyl 4-(4-hydroxybenzoyl) piperazine-1-carboxylate coupling->intermediate deprotection Step 2: Boc Deprotection (TFA, DCM) intermediate->deprotection purification Work-up & Purification deprotection->purification product Final Product: (4-Hydroxy-phenyl)-piperazin-1-yl-methanone purification->product

Caption: High-level overview of the synthetic strategy.

Part 1: Amide Bond Formation via HATU Coupling

The formation of the amide bond is the cornerstone of this synthesis. We will employ HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling reagent. HATU is a highly efficient uronium-based coupling reagent known for fast reaction times and suppression of side reactions.[1] The mechanism involves the activation of the carboxylic acid (4-hydroxybenzoic acid) by HATU to form a highly reactive O-acylisourea intermediate, which is then susceptible to nucleophilic attack by the amine (N-Boc-piperazine).

Reagents and Materials
Reagent/MaterialMolecular Weight ( g/mol )Quantity (Example Scale)Molar Equiv.
4-Hydroxybenzoic acid138.121.38 g1.0
N-Boc-piperazine186.252.05 g1.1
HATU380.234.56 g1.2
N,N-Diisopropylethylamine (DIPEA)129.243.48 mL2.0
N,N-Dimethylformamide (DMF), anhydrous73.0950 mL-
Ethyl Acetate (EtOAc)88.11~300 mL-
Saturated aq. NaHCO₃ solution-~150 mL-
Brine-~100 mL-
Anhydrous Sodium Sulfate (Na₂SO₄)142.04~10 g-
Standard laboratory glassware---
Magnetic stirrer and stir bar---
Rotary evaporator---
Experimental Protocol: Coupling Reaction

G cluster_1 Workflow: Amide Coupling A Dissolve 4-Hydroxybenzoic Acid and HATU in anhydrous DMF B Add DIPEA to the mixture and stir for 10 min A->B C Add N-Boc-piperazine solution dropwise B->C D Stir at room temperature for 2-4 hours C->D E Monitor reaction by TLC/LC-MS D->E F Quench with water and extract with Ethyl Acetate E->F G Wash organic layer with NaHCO3 (aq) and Brine F->G H Dry (Na2SO4), filter, and concentrate in vacuo G->H I Purify via column chromatography H->I

Caption: Step-by-step workflow for the amide coupling.

  • Reaction Setup: In a 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-hydroxybenzoic acid (1.38 g, 10.0 mmol) and HATU (4.56 g, 12.0 mmol) in 40 mL of anhydrous DMF.

  • Activation: Add DIPEA (3.48 mL, 20.0 mmol) to the stirred solution. The mixture may change color. Allow the activation to proceed for 10-15 minutes at room temperature.

  • Amine Addition: In a separate flask, dissolve N-Boc-piperazine (2.05 g, 11.0 mmol) in 10 mL of anhydrous DMF. Add this solution dropwise to the activated carboxylic acid mixture over 5 minutes.

  • Reaction: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (4-hydroxybenzoic acid) is consumed (typically 2-4 hours).

  • Work-up: Once the reaction is complete, pour the mixture into 150 mL of water and transfer it to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (2 x 75 mL) to remove any unreacted acid and DMF, followed by brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product, tert-butyl 4-(4-hydroxybenzoyl)piperazine-1-carboxylate, can be purified by flash column chromatography on silica gel if necessary.

Part 2: Acid-Catalyzed Boc Deprotection

The final step is the removal of the Boc protecting group to liberate the secondary amine. This is a classic acid-catalyzed deprotection. Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a highly effective and common reagent system for this transformation due to its strength and the volatility of the byproducts, which simplifies work-up.[2][3]

Mechanism: The mechanism involves protonation of the Boc group's carbonyl oxygen by TFA, followed by the loss of a stable tert-butyl cation and carbon dioxide, yielding the protonated amine (trifluoroacetate salt).[2]

Reagents and Materials
Reagent/MaterialMolecular Weight ( g/mol )
tert-butyl 4-(4-hydroxybenzoyl)piperazine-1-carboxylate306.37
Dichloromethane (DCM), anhydrous84.93
Trifluoroacetic acid (TFA)114.02
Saturated aq. NaHCO₃ solution-
Anhydrous Sodium Sulfate (Na₂SO₄)142.04
Standard laboratory glassware-
Experimental Protocol: Deprotection

G cluster_2 Workflow: Boc Deprotection J Dissolve Boc-protected intermediate in anhydrous DCM K Cool to 0°C J->K L Add TFA dropwise (20-25% v/v) K->L M Stir at room temperature for 1-2 hours L->M N Monitor reaction by TLC/LC-MS M->N O Concentrate in vacuo N->O P Neutralize with saturated aq. NaHCO3 O->P Q Extract with DCM or EtOAc P->Q R Dry (Na2SO4), filter, and concentrate Q->R S Obtain final product R->S

Caption: Step-by-step workflow for the Boc deprotection.

  • Reaction Setup: Dissolve the purified intermediate from Part 1 (assuming 10.0 mmol theoretical yield, ~3.06 g) in anhydrous DCM (e.g., at a 0.1 M concentration, so ~100 mL).

  • Acid Addition: Cool the solution to 0 °C in an ice bath. Slowly add trifluoroacetic acid (TFA) to the solution to a final concentration of 20-25% (v/v) (20-25 mL of TFA). Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment (PPE).

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.[3]

  • Concentration: Once complete, remove the excess TFA and DCM under reduced pressure.

  • Neutralization: Carefully neutralize the residue by dissolving it in DCM (~100 mL) and slowly adding saturated aqueous NaHCO₃ solution until effervescence ceases and the aqueous layer is basic (pH > 8).

  • Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with additional DCM (2 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product, (4-Hydroxy-phenyl)-piperazin-1-yl-methanone. The product may be obtained as a solid and can be further purified by crystallization if needed.

Characterization and Safety

Expected Product Characteristics
  • Molecular Formula: C₁₁H₁₄N₂O₂

  • Molecular Weight: 206.24 g/mol

  • Appearance: Expected to be an off-white or white solid.

    • ¹H-NMR should show aromatic protons for the 4-hydroxyphenyl group, broad signals for the piperazine CH₂ protons, and a signal for the phenolic OH.

    • ¹³C-NMR should show signals for the carbonyl carbon, aromatic carbons, and piperazine carbons.

  • Mass Spectrometry: ESI-MS should show a prominent [M+H]⁺ ion at approximately m/z 207.11.

Safety and Hazard Information
  • (4-Hydroxy-phenyl)-piperazin-1-yl-methanone: May cause skin, eye, and respiratory irritation.

  • 1-(4-Hydroxyphenyl)piperazine (Related Precursor): Classified as causing skin corrosion/irritation (Category 1) and serious eye damage (Category 1).[5]

  • HATU: Is an irritant. Handle with care.

  • DIPEA: Is a corrosive and flammable liquid.

  • TFA: Is highly corrosive and causes severe skin burns and eye damage. Always handle in a chemical fume hood with appropriate gloves and eye protection.

  • DCM/DMF: Are hazardous solvents. Avoid inhalation and skin contact.

Always consult the Safety Data Sheet (SDS) for each reagent before use and wear appropriate PPE, including safety goggles, lab coat, and gloves. All operations should be performed in a well-ventilated chemical fume hood.

References

  • Ferreira, R. J., et al. (2018). Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase. Chemistry & Biodiversity, 17(21). Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2759329, (4-Hydroxy-phenyl)-piperazin-1-yl-methanone. Retrieved from [Link]

  • Ferreira, R. J., et al. (2022). Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase. ResearchGate. [Link]

  • Google Patents. (2022). Preparation method of 4-[4-[4-(4-hydroxyphenyl)

Sources

Exploratory

A Methodological Guide to Elucidating the Mechanism of Action of Novel Phenylpiperazine Derivatives: A Case Study of 1-(4-Hydroxybenzoyl)piperazine

Abstract: The piperazine ring is a quintessential "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutics targeting the central nervous system (CNS).[1][2] Its prevalence in antipsychotic,...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The piperazine ring is a quintessential "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutics targeting the central nervous system (CNS).[1][2] Its prevalence in antipsychotic, antidepressant, and anxiolytic agents underscores its utility in engaging monoaminergic pathways.[1] This guide presents a systematic, multi-tiered experimental framework for elucidating the mechanism of action of novel piperazine derivatives. We will use the hypothetical compound 1-(4-Hydroxybenzoyl)piperazine, hereafter designated BZP-4OH, as a case study to navigate the discovery process from initial target identification to in vivo validation. This document is intended for researchers, scientists, and drug development professionals, providing not only protocols but also the strategic rationale behind each experimental phase.

Introduction: The Phenylpiperazine Scaffold and the Investigative Hypothesis

The structure of BZP-4OH—a piperazine ring linked to a hydroxy-substituted benzoyl group—strongly suggests a potential interaction with G-protein coupled receptors (GPCRs), particularly those that recognize endogenous monoamines like serotonin and dopamine. Many approved drugs with a phenylpiperazine core owe their therapeutic effects to modulation of these receptors.[2][3]

Therefore, our investigation is founded on the primary hypothesis that BZP-4OH is a CNS-active agent targeting one or more monoamine receptors. The following sections detail a logical, efficient workflow designed to test this hypothesis, define the compound's primary mechanism, and characterize its selectivity profile.

Phase I: Target Identification and Primary Screening

The initial challenge in characterizing a novel compound is to identify its highest affinity molecular target(s). A broad, unbiased screen is the most effective starting point.

Rationale for Broad Receptor Screening

Given the promiscuity of the piperazine scaffold, assuming a single target is unwise. A comprehensive binding panel, such as a commercial radioligand binding screen (e.g., Eurofins SafetyScreen or MilliporeSigma PREDEASY), provides an efficient, high-throughput method to survey dozens of potential targets simultaneously. This approach de-risks the project early by identifying the most potent interactions and flagging potential off-target liabilities.

Experimental Protocol: Competitive Radioligand Binding Assay

This assay quantifies the ability of a test compound (BZP-4OH) to displace a known, radiolabeled ligand from its receptor.

Objective: To determine the binding affinity (Ki) of BZP-4OH for a panel of CNS receptors.

Methodology:

  • Preparation: Cell membranes expressing the receptor of interest (e.g., HEK293 cells transfected with the human 5-HT2A receptor) are prepared and aliquoted.

  • Reaction Mixture: In a 96-well plate, add the following in order:

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • A fixed concentration of the radioligand (e.g., [³H]-ketanserin for the 5-HT2A receptor), typically at its Kd concentration.

    • A range of concentrations of the unlabeled test compound, BZP-4OH (e.g., 10⁻¹¹ M to 10⁻⁵ M).

    • Cell membrane preparation.

  • Incubation: The plate is incubated (e.g., 60 minutes at room temperature) to allow the binding reaction to reach equilibrium.

  • Harvesting: The reaction is terminated by rapid filtration through a glass fiber filter mat. Unbound radioligand passes through, while membrane-bound radioligand is trapped.

  • Quantification: The filter mat is washed, and the trapped radioactivity is measured using a scintillation counter.

  • Data Analysis: The data are plotted as percent inhibition versus the log concentration of BZP-4OH. The IC50 (concentration of BZP-4OH that inhibits 50% of specific binding) is determined using non-linear regression. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Hypothetical Screening Results

For our case study, we will assume the broad binding screen yields the following key results for BZP-4OH.

Receptor TargetRadioligandKi (nM)
Serotonin 5-HT2A [³H]-ketanserin 5.2
Serotonin 5-HT1A[³H]-8-OH-DPAT850
Dopamine D2[³H]-spiperone1,200
Adrenergic α1[³H]-prazosin975
Histamine H1[³H]-pyrilamine> 5,000
(This data is hypothetical for illustrative purposes)

Interpretation: The data clearly identifies the 5-HT2A receptor as the highest affinity target for BZP-4OH by over two orders of magnitude, making it the primary candidate for further investigation.

G cluster_workflow Target Identification Workflow start Novel Compound (BZP-4OH) screen Broad Radioligand Binding Screen Panel (e.g., 40+ GPCRs) start->screen Test across concentration range analyze Analyze Binding Data (Calculate Ki values) screen->analyze identify Identify High-Affinity Primary Target(s) (Ki < 100 nM) analyze->identify primary_target Primary Target: 5-HT2A Receptor identify->primary_target Highest Affinity off_targets Potential Off-Targets (D2, α1, 5-HT1A) identify->off_targets Lower Affinity

Fig 1. Workflow for primary target identification of BZP-4OH.

Phase II: In Vitro Functional Characterization

Establishing binding affinity is only the first step. The functional consequence of this binding—whether it activates, blocks, or inversely activates the receptor—is paramount.

Rationale for Functional Assays

The 5-HT2A receptor is a Gq-coupled GPCR. Upon activation by an agonist (like serotonin), it activates phospholipase C (PLC), leading to the mobilization of intracellular calcium (Ca²⁺). This provides a robust and measurable signal for a functional assay. We must test BZP-4OH both alone (to detect agonist activity) and in the presence of serotonin (to detect antagonist activity).

Experimental Protocol: Calcium Flux Assay

Objective: To determine if BZP-4OH is a 5-HT2A agonist or antagonist.

Methodology:

  • Cell Plating: Plate cells expressing the 5-HT2A receptor (e.g., CHO-K1 or HEK293 cells) in a 96-well, black-walled, clear-bottom plate and culture overnight.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C. The dye is trapped in the cytoplasm and its fluorescence increases dramatically upon binding to Ca²⁺.

  • Compound Addition (Antagonist Mode): To test for antagonism, pre-incubate the cells with a range of BZP-4OH concentrations for 15-30 minutes.

  • Measurement: Place the plate in a fluorescence imaging plate reader (FLIPR).

  • Agonist Addition: The instrument adds a challenge concentration of serotonin (typically the EC80) to all wells and immediately begins reading fluorescence intensity over time (e.g., every 1.5 seconds for 3 minutes).

  • Agonist Mode Test: To test for agonism, a separate plate is prepared where BZP-4OH is added directly by the FLIPR without a serotonin challenge.

  • Data Analysis: The peak fluorescence signal is measured. For antagonist mode, the data are plotted as percent inhibition of the serotonin response versus BZP-4OH concentration to determine the IC50. For agonist mode, data is plotted as percent activation versus concentration to determine EC50.

Hypothetical Functional Results
  • Agonist Mode: BZP-4OH shows no increase in intracellular calcium at concentrations up to 10 µM (No agonist activity).

  • Antagonist Mode: BZP-4OH potently blocks the calcium increase induced by serotonin.

ParameterValue
Functional ModeAntagonist
IC5012.8 nM
Emax (Inhibition)100%
(This data is hypothetical for illustrative purposes)

Interpretation: BZP-4OH is a potent and full antagonist of the human 5-HT2A receptor. It does not activate the receptor on its own but effectively blocks the action of the endogenous ligand, serotonin.

G cluster_pathway 5-HT2A Receptor Signaling Pathway serotonin Serotonin (Agonist) receptor 5-HT2A Receptor Gq Protein serotonin->receptor:f0 Binds & Activates bzp4oh BZP-4OH (Antagonist) bzp4oh->receptor:f0 Binds & Blocks plc Phospholipase C (PLC) receptor:f1->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3_dag IP3 DAG pip2->ip3_dag ca_release Intracellular Ca²⁺ Release ip3_dag:f0->ca_release Mediates response Cellular Response ca_release->response

Fig 2. BZP-4OH mechanism as an antagonist in the 5-HT2A pathway.

Phase III: In Vivo Mechanistic Validation

Connecting the molecular mechanism to a physiological response is the final and most critical phase of characterization. Preclinical animal models are used to demonstrate that the in vitro mechanism of action translates to a relevant in vivo effect.

Rationale for In Vivo Model Selection

Selective 5-HT2A antagonists are known to have potential as antipsychotics.[4] A common animal model used to screen for antipsychotic potential is the phencyclidine (PCP)-induced hyperlocomotion model. PCP, an NMDA receptor antagonist, induces a hyperdopaminergic state that leads to increased locomotor activity in rodents, mimicking some aspects of psychosis.[5] This hyperactivity is known to be attenuated by 5-HT2A antagonists.[5] Therefore, this model is an excellent choice to validate the mechanism of BZP-4OH in vivo.

Experimental Workflow: PCP-Induced Hyperlocomotion

Objective: To determine if BZP-4OH can reverse PCP-induced hyperlocomotion in rats, consistent with its 5-HT2A antagonist mechanism.

Methodology:

  • Animal Acclimation: Male Sprague-Dawley rats are acclimated to the testing environment (e.g., open-field activity chambers).

  • Group Assignment: Animals are randomly assigned to groups (e.g., n=8-10 per group):

    • Vehicle + Saline

    • Vehicle + PCP

    • BZP-4OH (low dose) + PCP

    • BZP-4OH (mid dose) + PCP

    • BZP-4OH (high dose) + PCP

  • Dosing: BZP-4OH or its vehicle is administered (e.g., via intraperitoneal injection) 30 minutes before the PCP challenge.

  • Challenge: PCP (e.g., 5 mg/kg) or saline is administered.

  • Behavioral Recording: Animals are immediately placed in the activity chambers, and locomotor activity (e.g., total distance traveled, beam breaks) is recorded for 60-90 minutes.

  • Data Analysis: The total activity is calculated for each animal. The data is analyzed using ANOVA followed by post-hoc tests to compare the BZP-4OH treated groups to the Vehicle + PCP group.

Expected Outcome

If BZP-4OH is a centrally-acting 5-HT2A antagonist, we expect to see a dose-dependent reduction in PCP-induced hyperlocomotion. The Vehicle + PCP group will show significantly higher activity than the Vehicle + Saline group. The groups treated with BZP-4OH will show activity levels that are progressively reduced towards the baseline (saline) level as the dose increases. This outcome would provide strong evidence that the molecular mechanism observed in vitro is responsible for a therapeutically relevant behavioral effect in vivo.

G cluster_workflow In Vivo Validation Workflow start Acclimate Rats to Activity Chambers dosing Pre-treat with BZP-4OH or Vehicle start->dosing challenge Challenge with PCP or Saline dosing->challenge 30 min pre-treatment record Record Locomotor Activity (60 min) challenge->record analyze Analyze Data (ANOVA) record->analyze outcome Hypothesis Confirmation: BZP-4OH dose-dependently reverses PCP hyperactivity analyze->outcome

Fig 3. High-level workflow for in vivo validation of BZP-4OH.

Conclusion

This guide outlines a rigorous, hypothesis-driven framework for defining the mechanism of action of a novel phenylpiperazine derivative, exemplified by the hypothetical compound BZP-4OH. Through a phased approach—from broad screening to specific functional assays and finally to in vivo validation—we established a complete mechanistic narrative.

Summary of BZP-4OH (Hypothetical Profile):

  • Primary Mechanism: A potent and selective antagonist of the serotonin 5-HT2A receptor.

  • In Vitro Pharmacology: Binds to the 5-HT2A receptor with high affinity (Ki = 5.2 nM) and functionally blocks serotonin-mediated intracellular calcium release (IC50 = 12.8 nM).

  • In Vivo Correlate: Attenuates PCP-induced hyperlocomotion in rats, a behavioral response consistent with 5-HT2A antagonism and indicative of potential antipsychotic activity.

This systematic process of layering evidence from binding, functional, and physiological experiments is essential for building a robust and defensible understanding of a new chemical entity's mechanism of action, thereby enabling its confident progression in a drug discovery pipeline.

References

  • Aventis. (n.d.). M-100907. PubMed. Retrieved from [Link][4]

  • Arvanov, V. L., & Wang, R. Y. (1998). M100907, a selective 5-HT2A receptor antagonist and a potential antipsychotic drug, facilitates N-methyl-D-aspartate-receptor mediated neurotransmission in the rat medial prefrontal cortical neurons in vitro. Neuropsychopharmacology, 18(3), 197–209. Retrieved from [Link][6]

  • Ansah, T. A., Ferguson, M. C., Nayyar, T., et al. (2011). The 5-HT2A Receptor Antagonist M100907 Produces Antiparkinsonian Effects and Decreases Striatal Glutamate. Neuroscience, 188, 52-61. Retrieved from [Link][7]

  • Oyamada, Y., et al. (2001). M100907, a selective 5-HT(2A) receptor antagonist, attenuates phencyclidine-induced Fos expression in discrete regions of rat brain. European Journal of Pharmacology, 417(3), 189-94. Retrieved from [Link][5]

  • Singh, A., & Tomer, I. (2012). SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF 1-BENZ-HYDRYL PIPERAZINE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research, 3(1), 263-267. Retrieved from [Link][8]

  • Kamal, A., et al. (2010). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. Molecules, 15(9), 6198-6208. Retrieved from [Link][9]

  • de Oliveira, V., et al. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 33(1), 22-41. Retrieved from [Link][1]

  • ResearchGate. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Retrieved from [Link][2]

  • A A, S. (2024). Biological Activities of Piperazine Derivatives: A Comprehensive Review. Research Journal of Pharmacy and Technology, 17(10), 4785-4789. Retrieved from [Link][10]

  • Kumar, N., et al. (2024). Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization. Anticancer Agents in Medicinal Chemistry, 24(14), 1063-1073. Retrieved from [Link][11]

  • Wikipedia. (n.d.). Piperazine. Retrieved from [Link][12]

  • Caccia, S. (2007). N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed. Current Drug Metabolism, 8(6), 612-22. Retrieved from [Link][3]

Sources

Foundational

(4-Hydroxy-phenyl)-piperazin-1-yl-methanone biological targets

An In-depth Technical Guide to the Biological Targets of (4-Hydroxy-phenyl)-piperazin-1-yl-methanone and Its Derivatives Executive Summary The (4-Hydroxy-phenyl)-piperazin-1-yl-methanone scaffold is a privileged structur...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Biological Targets of (4-Hydroxy-phenyl)-piperazin-1-yl-methanone and Its Derivatives

Executive Summary

The (4-Hydroxy-phenyl)-piperazin-1-yl-methanone scaffold is a privileged structure in medicinal chemistry, serving as a core component in a variety of biologically active compounds. While the specific, unsubstituted parent molecule is not extensively documented in publicly available research, its derivatives have been shown to interact with a range of important biological targets. This technical guide provides an in-depth exploration of these targets, with a primary focus on the well-characterized compound WAY-100635, a potent and selective serotonin 1A (5-HT1A) receptor antagonist that also exhibits activity at the dopamine D4 receptor. Furthermore, this guide will touch upon other potential targets for derivatives of this scaffold, such as the enzyme tyrosinase. By examining the structure-activity relationships of these molecules, we can gain valuable insights into the design and development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the pharmacological landscape of (4-Hydroxy-phenyl)-piperazin-1-yl-methanone derivatives.

Part 1: The Serotonin 1A Receptor - A Primary Target of Phenylpiperazine Derivatives

The phenylpiperazine class of compounds has a rich history of interaction with serotonergic systems, and WAY-100635 stands out as a quintessential example. Its high affinity and selectivity for the 5-HT1A receptor have made it an invaluable tool for researchers studying the physiological roles of this receptor.

Evidence for 5-HT1A Receptor Antagonism

WAY-100635 is a potent and selective antagonist of the 5-HT1A receptor, with a pIC50 of 8.87 and an apparent pA2 of 9.71.[1] It has been shown to displace the specific binding of the 5-HT1A radioligand, [3H]8-OH-DPAT, to rat hippocampal membranes with a pIC50 of 8.87.[2] This high affinity is coupled with remarkable selectivity, showing over 100-fold greater preference for the 5-HT1A receptor compared to other serotonin receptor subtypes and major neurotransmitter receptors.[2] Functional assays have confirmed that WAY-100635 is a "silent" antagonist, meaning it lacks any intrinsic agonist or partial agonist activity.[2] For instance, it effectively blocks the inhibitory action of the 5-HT1A agonist 8-OH-DPAT on dorsal raphe neuronal firing in rats without exhibiting any inhibitory action on its own.[2][3]

The 5-HT1A Receptor Signaling Pathway

The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. Upon activation by an agonist, the receptor promotes the dissociation of the Gαi/o subunit from the Gβγ dimer. The Gαi/o subunit then inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ dimer can also directly activate G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing membrane hyperpolarization and a reduction in neuronal excitability.

5-HT1A Receptor Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist Agonist 5HT1A_Receptor 5-HT1A Receptor Agonist->5HT1A_Receptor Binds to G_Protein Gi/o Protein (αβγ) 5HT1A_Receptor->G_Protein Activates G_alpha Gαi/o G_Protein->G_alpha Dissociates G_beta_gamma Gβγ G_Protein->G_beta_gamma Dissociates Adenylyl_Cyclase Adenylyl Cyclase cAMP cAMP Adenylyl_Cyclase->cAMP Converts GIRK_Channel GIRK Channel K_ion_out GIRK_Channel->K_ion_out G_alpha->Adenylyl_Cyclase Inhibits G_beta_gamma->GIRK_Channel Activates ATP ATP ATP->Adenylyl_Cyclase K_ion_in K_ion_in->GIRK_Channel Hyperpolarization Hyperpolarization K_ion_out->Hyperpolarization Efflux leads to

Figure 1: Simplified 5-HT1A Receptor Signaling Pathway.
Experimental Protocol: Radioligand Binding Assay for 5-HT1A Receptor Affinity

This protocol describes a standard method for determining the binding affinity of a test compound for the 5-HT1A receptor using a competitive radioligand binding assay with [3H]WAY-100635.

Materials:

  • Rat hippocampal membranes (or cell lines expressing the human 5-HT1A receptor)

  • [3H]WAY-100635 (specific activity ~70-90 Ci/mmol)

  • WAY-100635 (for non-specific binding determination)

  • Test compound

  • Incubation buffer: 50 mM Tris-HCl, pH 7.4

  • Wash buffer: Cold 50 mM Tris-HCl, pH 7.4

  • 96-well microplates

  • Glass fiber filters

  • Scintillation vials

  • Scintillation cocktail

  • Liquid scintillation counter

  • Harvester

Procedure:

  • Membrane Preparation: Thaw the frozen rat hippocampal membranes on ice. Homogenize the membranes in incubation buffer and centrifuge at 4°C. Resuspend the pellet in fresh incubation buffer to a final protein concentration of 50-100 µ g/well .

  • Assay Setup: In a 96-well microplate, add the following to each well:

    • Total Binding: 50 µL of incubation buffer, 50 µL of [3H]WAY-100635 (final concentration ~0.1 nM), and 100 µL of membrane suspension.

    • Non-specific Binding: 50 µL of WAY-100635 (final concentration 10 µM), 50 µL of [3H]WAY-100635 (final concentration ~0.1 nM), and 100 µL of membrane suspension.

    • Competitive Binding: 50 µL of test compound at various concentrations, 50 µL of [3H]WAY-100635 (final concentration ~0.1 nM), and 100 µL of membrane suspension.

  • Incubation: Incubate the plates at 25°C for 60 minutes.

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of cold wash buffer.

  • Scintillation Counting: Place the filters in scintillation vials, add 5 mL of scintillation cocktail to each vial, and allow to equilibrate for at least 4 hours. Measure the radioactivity in a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Part 2: The Dopamine D4 Receptor - A Secondary Target

Interestingly, in addition to its potent 5-HT1A antagonism, WAY-100635 has been found to exhibit agonist activity at the dopamine D4 receptor.[4] This polypharmacology highlights the complexity of drug-receptor interactions and the potential for a single compound to modulate multiple signaling pathways.

Evidence for Dopamine D4 Receptor Agonism

WAY-100635 demonstrates binding affinities of 940, 370, and 16 nM at D2L, D3, and D4.2 receptors, respectively.[1] Saturation analyses have shown that the Kd of [3H]WAY-100635 at D4.2 receptors is 2.4 nM.[1] In functional assays using HEK-D4.4 cells, WAY-100635 acts as a potent agonist with an EC50 of 9.7 nM.[1] This indicates that while its primary affinity is for the 5-HT1A receptor, it also possesses significant functional activity at the dopamine D4 receptor.

The Dopamine D4 Receptor Signaling Pathway

Similar to the 5-HT1A receptor, the dopamine D4 receptor is a Gi/o-coupled GPCR. Its activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. This signaling cascade is involved in various physiological processes, including cognition, motivation, and reward.

Dopamine_D4_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist Agonist D4_Receptor Dopamine D4 Receptor Agonist->D4_Receptor Binds to G_Protein Gi/o Protein (αβγ) D4_Receptor->G_Protein Activates G_alpha Gαi/o G_Protein->G_alpha Dissociates G_beta_gamma Gβγ G_Protein->G_beta_gamma Adenylyl_Cyclase Adenylyl Cyclase cAMP cAMP Adenylyl_Cyclase->cAMP Converts G_alpha->Adenylyl_Cyclase Inhibits ATP ATP ATP->Adenylyl_Cyclase Downstream_Effects Downstream_Effects cAMP->Downstream_Effects Reduced levels lead to

Figure 2: Simplified Dopamine D4 Receptor Signaling Pathway.
Experimental Protocol: cAMP Functional Assay for D4 Receptor Agonism

This protocol outlines a method to assess the agonist activity of a test compound at the dopamine D4 receptor by measuring changes in intracellular cAMP levels.

Materials:

  • HEK293 cells stably expressing the human dopamine D4 receptor

  • Cell culture medium and supplements

  • Forskolin

  • Test compound

  • cAMP assay kit (e.g., LANCE Ultra cAMP Detection Kit)

  • 96-well white opaque microplates

  • Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)

Procedure:

  • Cell Culture: Culture the D4 receptor-expressing HEK293 cells in appropriate medium until they reach 80-90% confluency.

  • Cell Plating: Harvest the cells and seed them into a 96-well white opaque microplate at a density of 5,000-10,000 cells per well. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Remove the culture medium and replace it with assay buffer. Add the test compound at various concentrations to the wells.

  • Forskolin Stimulation: Add forskolin to all wells (except for the negative control) to a final concentration that elicits a submaximal cAMP response. Forskolin directly activates adenylyl cyclase, and an agonist at a Gi/o-coupled receptor will inhibit this activation.

  • Incubation: Incubate the plate at room temperature for 30 minutes.

  • cAMP Detection: Following the manufacturer's instructions for the cAMP assay kit, add the detection reagents to each well.

  • Signal Measurement: Incubate the plate for the recommended time and then measure the TR-FRET signal using a compatible plate reader.

  • Data Analysis: The TR-FRET signal is inversely proportional to the cAMP concentration. Plot the signal against the logarithm of the test compound concentration. Determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response) from the resulting dose-response curve.

Part 3: Other Potential Targets - Tyrosinase Inhibition

Recent research has indicated that derivatives of (4-Hydroxy-phenyl)-piperazin-1-yl-methanone can also target enzymes, such as tyrosinase.[5][6][7] This demonstrates the versatility of this chemical scaffold in drug discovery.

Evidence for Tyrosinase Inhibition

A series of (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone derivatives were synthesized and evaluated for their inhibitory effects on tyrosinase from Agaricus bisporus (AbTYR).[5][6][7] Several of these compounds exhibited potent inhibitory activity, with IC50 values in the low micromolar range (1.5–4.6 μM), proving to be more potent than the reference compound kojic acid (IC50 = 17.8 μM).[5][7] Kinetic studies revealed a competitive mechanism of inhibition.[7]

The Role of Tyrosinase in Melanogenesis

Tyrosinase is a key enzyme in the biosynthesis of melanin, the pigment responsible for coloration in skin, hair, and eyes. It catalyzes the oxidation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone. Overactivity of tyrosinase can lead to hyperpigmentation disorders.

Tyrosinase_Inhibition_Workflow Tyrosinase Tyrosinase L_DOPA L_DOPA Tyrosinase->L_DOPA Dopaquinone Dopaquinone Tyrosinase->Dopaquinone L_Tyrosine L_Tyrosine L_Tyrosine->Tyrosinase L_DOPA->Tyrosinase Melanin Melanin Dopaquinone->Melanin ... (further steps) Inhibitor (4-Hydroxy-phenyl)- piperazin-1-yl-methanone Derivative Inhibitor->Tyrosinase Inhibits

Sources

Exploratory

Introduction: The Therapeutic Potential of Tyrosinase Inhibition

An In-Depth Technical Guide on the In Vitro Activity of 4-(Piperazin-1-ylcarbonyl)phenol Analogs as Tyrosinase Inhibitors Executive Summary This technical guide provides a comprehensive overview of the in vitro activity...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the In Vitro Activity of 4-(Piperazin-1-ylcarbonyl)phenol Analogs as Tyrosinase Inhibitors

Executive Summary

This technical guide provides a comprehensive overview of the in vitro activity of a series of potent tyrosinase inhibitors based on a core structure of 4-(piperazin-1-yl)phenol. While direct extensive research on 4-(piperazin-1-ylcarbonyl)phenol is not widely published, a closely related and extensively studied class of analogs, (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone derivatives, has demonstrated significant promise. This guide will focus on these analogs, detailing their synthesis, mechanism of action as tyrosinase inhibitors, and their activity in both enzymatic and cellular in vitro models. The methodologies and insights presented herein are intended for researchers, scientists, and professionals in the field of drug discovery and development, particularly those with an interest in dermatology and the regulation of pigmentation.

Tyrosinase is a key copper-containing enzyme that plays a pivotal role in the biosynthesis of melanin, the primary pigment responsible for the coloration of skin, hair, and eyes.[1][2] It catalyzes the initial rate-limiting steps in the melanogenesis pathway: the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone.[3][4] Overproduction and accumulation of melanin can lead to various hyperpigmentation disorders, such as melasma, age spots, and freckles. Consequently, the inhibition of tyrosinase is a primary strategy in the development of therapeutic and cosmetic agents for skin whitening and the treatment of hyperpigmentation.[1][5]

The piperazine scaffold is a versatile and privileged structure in medicinal chemistry, known for its presence in a wide array of biologically active compounds targeting various receptors and enzymes.[6][7][8] The incorporation of a 4-hydroxyphenyl moiety onto the piperazine ring has been explored as a strategy to develop effective tyrosinase inhibitors, with the phenolic hydroxyl group potentially mimicking the natural substrate, L-tyrosinase. This guide delves into a specific class of such compounds: (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone derivatives, which have shown potent in vitro activity against tyrosinase.[9]

Synthesis of (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone Derivatives

The synthesis of the target compounds is typically achieved through a straightforward acylation of 4-(piperazin-1-yl)phenol with various benzoyl chloride derivatives. This reaction is generally carried out in the presence of a base to neutralize the hydrogen chloride byproduct.

General Synthetic Protocol

A solution of 4-(piperazin-1-yl)phenol and a suitable base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), in an appropriate aprotic solvent like dimethylformamide (DMF) is cooled to 0°C. To this mixture, the desired benzoyl chloride derivative is added dropwise. The reaction is then allowed to warm to room temperature and stirred overnight. Following the completion of the reaction, an aqueous workup is performed, and the product is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed, dried, and concentrated to yield the crude product, which can be further purified by crystallization or column chromatography.[9]

G cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_product Product reactant1 4-(Piperazin-1-yl)phenol reaction_center reactant1->reaction_center reactant2 Aroyl Chloride reactant2->reaction_center reagent1 Base (e.g., DIPEA) reagent1->reaction_center reagent2 Solvent (e.g., DMF) reagent2->reaction_center condition 0°C to Room Temp condition->reaction_center product (4-(4-hydroxyphenyl)piperazin-1-yl) arylmethanone reaction_center->product Acylation

Caption: General synthesis scheme for (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone derivatives.

In Vitro Tyrosinase Inhibition

The primary in vitro evaluation of these compounds involves assessing their ability to inhibit the enzymatic activity of tyrosinase, typically using mushroom tyrosinase as a readily available and well-characterized model enzyme.[10]

Mushroom Tyrosinase Inhibition Assay Protocol

This spectrophotometric assay measures the enzymatic conversion of a substrate (L-DOPA) to dopachrome, which absorbs light at a specific wavelength.

  • Preparation of Solutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Prepare a solution of mushroom tyrosinase in phosphate buffer (pH 6.8).

    • Prepare a solution of L-DOPA in phosphate buffer.

  • Assay Procedure:

    • In a 96-well plate, add the test compound at various concentrations.

    • Add the mushroom tyrosinase solution to each well and incubate for a short period to allow for inhibitor-enzyme interaction.

    • Initiate the reaction by adding the L-DOPA solution.

    • Measure the absorbance at 475 nm at regular intervals to monitor the formation of dopachrome.

  • Data Analysis:

    • Calculate the percentage of tyrosinase inhibition for each concentration of the test compound compared to a control without the inhibitor.

    • Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[10]

Structure-Activity Relationship (SAR) and Quantitative Data

Studies on a series of (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone derivatives have revealed key structural features that influence their tyrosinase inhibitory activity. The nature and position of substituents on the aroyl moiety play a crucial role. For instance, compounds with hydrophobic ortho-substituents on the aroyl ring have demonstrated potent inhibitory activity.[9]

Compound IDAroyl Moiety SubstituentIC50 (µM) vs. Mushroom Tyrosinase
Kojic Acid (Reference)17.8
2 Unsubstituted73.2
7 2-Chloro4.6
10 2-Bromo1.5
12 2-Iodo2.3
15 2-Methyl3.8

Data sourced from Mirabile et al., 2018.[9]

Mechanism of Tyrosinase Inhibition

To understand how these compounds inhibit tyrosinase, kinetic studies are performed. These experiments help to determine the type of inhibition (e.g., competitive, non-competitive, or mixed).

Kinetic Analysis Protocol
  • The tyrosinase inhibition assay is performed as described above, but with varying concentrations of both the substrate (L-DOPA) and the inhibitor.

  • The initial reaction velocities are measured for each combination of substrate and inhibitor concentrations.

  • The data is plotted using a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity versus 1/[substrate]).

  • The pattern of the lines on the plot reveals the mechanism of inhibition. For competitive inhibition, the lines will intersect on the y-axis.

For the most potent (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone derivatives, kinetic analysis has indicated a competitive mechanism of inhibition.[9] This suggests that the inhibitors bind to the active site of the tyrosinase enzyme, likely competing with the natural substrate.

G cluster_mechanism Competitive Inhibition Mechanism Enzyme (E) Enzyme (E) Enzyme-Substrate (ES) Enzyme-Substrate (ES) Enzyme (E)->Enzyme-Substrate (ES) + Substrate (S) Enzyme-Inhibitor (EI) Enzyme-Inhibitor (EI) Enzyme (E)->Enzyme-Inhibitor (EI) + Inhibitor (I) Enzyme (E) + Product (P) Enzyme (E) + Product (P) Enzyme-Substrate (ES)->Enzyme (E) + Product (P)

Caption: Diagram illustrating a competitive inhibition mechanism of tyrosinase.

In Vitro Cellular Activity

To assess the potential of these compounds in a biological context, their effects are evaluated in cell-based assays. This includes determining their cytotoxicity and their ability to inhibit melanin production in melanoma cell lines.

Cytotoxicity Assay

It is crucial to ensure that the inhibitory compounds are not toxic to cells at concentrations where they are effective.[11][12][13][14][15] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common method to assess cell viability.

  • Cell Seeding: Seed a suitable cell line (e.g., B16F10 murine melanoma cells or human keratinocytes) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24-48 hours).

  • MTT Addition: Add MTT solution to each well and incubate for a few hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

The (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone derivatives have generally been found to be non-cytotoxic at their effective inhibitory concentrations.[9]

Anti-Melanogenic Activity in B16F10 Melanoma Cells

The B16F10 murine melanoma cell line is a well-established model for studying melanogenesis.[16][17][18][19] These cells can be stimulated to produce melanin, and the inhibitory effect of test compounds on this process can be quantified.

  • Cell Culture and Stimulation: Culture B16F10 cells and treat them with a melanogenesis stimulator, such as α-melanocyte-stimulating hormone (α-MSH), in the presence or absence of the test compounds.[16]

  • Incubation: Incubate the cells for a period sufficient to allow for melanin production (e.g., 48-72 hours).

  • Cell Lysis: After incubation, wash the cells and lyse them using a solution such as 1N NaOH with 10% DMSO.[17]

  • Melanin Quantification: Measure the absorbance of the cell lysates at a wavelength around 405-475 nm. The absorbance is directly proportional to the melanin content.[17][19]

  • Normalization: The melanin content can be normalized to the total protein content of the cell lysate to account for any effects on cell proliferation.

Studies have shown that the potent tyrosinase inhibitors from the (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone series effectively reduce melanin production in α-MSH-stimulated B16F10 cells, confirming their anti-melanogenic activity at the cellular level.[9]

G cluster_workflow Cellular Assay Workflow A Seed B16F10 Cells B Stimulate with α-MSH + Treat with Inhibitor A->B C Incubate (48-72h) B->C D Lyse Cells C->D E Measure Melanin Content (Absorbance at 405-475 nm) D->E F Normalize to Protein Content E->F

Caption: Experimental workflow for assessing anti-melanogenic activity in B16F10 cells.

Conclusion

The (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone scaffold represents a promising class of tyrosinase inhibitors. The in vitro data robustly supports their potent, competitive inhibition of mushroom tyrosinase. Furthermore, these compounds have demonstrated the ability to reduce melanin synthesis in a cellular model of melanogenesis without exhibiting significant cytotoxicity. These findings underscore the potential of this chemical series for further development as therapeutic or cosmetic agents for hyperpigmentation disorders. Future research should focus on optimizing the lead compounds for enhanced potency and selectivity, as well as evaluating their efficacy and safety in more complex in vitro models and in vivo studies.

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  • PMC - PubMed Central. Evaluation and Comparison of the Antimelanogenic Properties of Different Solvent Fractionated Cnidium japonicum Extracts in B16F10 Murine Melanoma Cells. [Link]

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  • Cell and BioPharmaceutical Institute. The μDrop Method Enhances Melanin Content Measurement in the in vitro Melanogenesis Model Using B16F10 Cell Line. [Link]

  • ResearchGate. (2022). Inhibitory Activity of Soy Cell Culture Extract on Tyrosinase Activity and Melanin Formation in - MSH Induced B16-F10 Melanoma Cells. [Link]

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Foundational

An In-depth Technical Guide on the Discovery of (4-Hydroxy-phenyl)-piperazin-1-yl-methanone Derivatives

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals The (4-hydroxy-phenyl)-piperazin-1-yl-methanone scaffold is a cornerstone in modern medicinal chemistry, servin...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

The (4-hydroxy-phenyl)-piperazin-1-yl-methanone scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile template for the design of novel therapeutic agents. Its inherent structural features, including a phenolic hydroxyl group and a piperazine ring, offer rich opportunities for chemical modification, enabling the fine-tuning of pharmacological properties.[1][2] This guide provides a comprehensive exploration of the discovery process for derivatives of this privileged scaffold, from synthetic strategies and biological evaluation to the critical analysis of structure-activity relationships.

The Significance of the (4-Hydroxy-phenyl)-piperazin-1-yl-methanone Core

The piperazine ring is a prevalent motif in a multitude of clinically approved drugs and investigational compounds.[3][4] Its presence often imparts favorable pharmacokinetic properties, such as improved aqueous solubility and oral bioavailability. When coupled with a 4-hydroxyphenyl moiety, the resulting scaffold can engage in crucial hydrogen bonding interactions with biological targets.[2] This combination has proven particularly fruitful in the development of agents targeting the central nervous system, including antidepressants and antipsychotics, as well as compounds with anticancer and antimicrobial activities.[1][3]

Derivatives of this core structure have been explored for a wide array of therapeutic applications, including:

  • Serotonin Reuptake Inhibitors (SSRIs): A series of novel 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives demonstrated potent serotonin (5-HT) reuptake inhibition in vitro.[5] The most promising compound from this series also exhibited antidepressant effects in vivo.[5][6]

  • Tyrosinase Inhibitors: (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone derivatives have been designed and synthesized as inhibitors of tyrosinase, an enzyme involved in melanin biosynthesis.[7][8] Several of these compounds showed greater potency than the reference compound, kojic acid, and demonstrated anti-melanogenic activity in cell-based assays.[7][8]

  • Opioid Receptor Antagonists: N-substituted 3-methyl-4-(3-hydroxyphenyl)piperazines have been identified as a novel class of opioid receptor antagonists.[9] Further optimization of this scaffold has led to the discovery of potent and selective kappa opioid receptor antagonists with potential applications in treating depression, anxiety, and addiction.[9]

  • Narcotic Agonists and Antagonists: A study of 1-substituted 4-[2-(3-hydroxyphenyl)-1-phenylethyl]piperazine derivatives revealed compounds with potent analgesic activity, with one enantiomer being 105 times more potent than morphine.[10] Interestingly, the opposite enantiomers of some derivatives displayed narcotic antagonist activity.[10]

Synthetic Strategies: Building the Core and Its Analogs

The synthesis of (4-hydroxy-phenyl)-piperazin-1-yl-methanone derivatives is typically achieved through standard amide bond formation reactions. A common and efficient method involves the coupling of a commercially available or synthesized 1-(4-hydroxyphenyl)piperazine with a suitable carboxylic acid or its activated derivative.

General Synthetic Protocol

Objective: To synthesize a library of (4-hydroxy-phenyl)-piperazin-1-yl-methanone derivatives for structure-activity relationship studies.

Materials:

  • 1-(4-Hydroxyphenyl)piperazine

  • A diverse set of carboxylic acids (e.g., substituted benzoic acids, aliphatic carboxylic acids)

  • Amide coupling reagents (e.g., HATU, HBTU, EDC/HOBt)

  • Organic bases (e.g., DIPEA, triethylamine)

  • Anhydrous solvents (e.g., DMF, DCM)

  • Standard laboratory glassware for reaction setup, workup, and purification.

Step-by-Step Methodology:

  • Carboxylic Acid Activation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equivalent) and the coupling reagent (1.1 equivalents) in an anhydrous solvent. Stir the mixture at room temperature for 15-30 minutes.

  • Amide Coupling: To the activated carboxylic acid solution, add 1-(4-hydroxyphenyl)piperazine (1.0 equivalent) followed by the dropwise addition of the organic base (2.0-3.0 equivalents).

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Aqueous Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Structural Confirmation: Characterize the final compounds by NMR (¹H and ¹³C) and mass spectrometry to confirm their identity and purity.

Causality Behind Experimental Choices:

  • Choice of Coupling Reagent: The selection of the coupling reagent can be critical for achieving high yields, especially with sterically hindered or electron-deficient coupling partners. HATU and HBTU are generally very effective but can be more expensive. EDC/HOBt is a more classical and cost-effective option.

  • Inert Atmosphere: An inert atmosphere (e.g., nitrogen or argon) is crucial to prevent the hydrolysis of the activated ester intermediate and the coupling reagents, which are often sensitive to moisture.

  • Base Selection: A non-nucleophilic organic base is used to scavenge the acidic byproducts of the reaction without competing with the piperazine nucleophile.

Biological Evaluation: From In Vitro Assays to In Vivo Models

A comprehensive biological evaluation is essential to elucidate the pharmacological profile of the synthesized derivatives. This typically involves a tiered approach, starting with in vitro assays to assess potency and selectivity, followed by in vivo studies to evaluate efficacy and pharmacokinetic properties.

In Vitro Assays
  • Target-Based Assays:

    • Enzyme Inhibition Assays: To determine the inhibitory potency (IC₅₀ values) against specific enzymes (e.g., tyrosinase, cholinesterases).[7]

    • Receptor Binding Assays: To measure the affinity of the compounds for their target receptors (e.g., serotonin transporters, opioid receptors) using radiolabeled ligands.

    • Functional Assays: To assess the functional activity of the compounds as agonists, antagonists, or allosteric modulators (e.g., [³⁵S]GTPγS binding assays for GPCRs).[9]

  • Cell-Based Assays:

    • Cytotoxicity Assays: To evaluate the general toxicity of the compounds in various cell lines (e.g., MTT assay).[7]

    • Phenotypic Assays: To assess the effect of the compounds on cellular phenotypes relevant to the disease of interest (e.g., anti-melanogenic activity in B16F10 melanoma cells).[7][8]

In Vivo Models

Compounds that demonstrate promising in vitro activity are advanced to in vivo studies in animal models of disease. These studies are crucial for evaluating:

  • Efficacy: The ability of the compound to produce the desired therapeutic effect (e.g., reduction of immobility time in the forced swimming test for antidepressants).[5][6]

  • Pharmacokinetics (ADME): The absorption, distribution, metabolism, and excretion profile of the compound.

  • Safety and Tolerability: The potential for adverse effects at therapeutic doses.

Structure-Activity Relationship (SAR) Analysis: Guiding Lead Optimization

SAR studies are the cornerstone of the lead optimization process. By systematically modifying the chemical structure of the (4-hydroxy-phenyl)-piperazin-1-yl-methanone scaffold and correlating these changes with biological activity, researchers can identify key structural features required for potency, selectivity, and favorable drug-like properties.

Key Areas for Structural Modification:

  • The "Eastern" Aromatic Ring: The nature and position of substituents on the phenyl ring attached to the carbonyl group can significantly impact activity. For tyrosinase inhibitors, hydrophobic ortho-substituents on this ring were found to be crucial for potent inhibition.[7]

  • The "Western" 4-Hydroxyphenyl Ring: Modification of the phenolic hydroxyl group or introduction of substituents on this ring can influence hydrogen bonding interactions and overall lipophilicity.

  • The Piperazine Core: While often retained for its favorable properties, substitution on the piperazine ring itself can be explored to modulate basicity and conformational preferences.

  • The Linker: The methanone linker provides a rigid connection. In some cases, exploring alternative linkers with varying lengths and flexibilities can lead to improved activity.

Quantitative SAR (QSAR): For larger datasets, QSAR models can be developed to quantitatively describe the relationship between physicochemical properties and biological activity, further guiding the design of new analogs.

Visualizing the Discovery Workflow

discovery_workflow cluster_design Design & Synthesis cluster_evaluation Biological Evaluation cluster_optimization Lead Optimization Target_Selection Target Identification & Validation Scaffold_Selection (4-Hydroxy-phenyl)-piperazin-1-yl-methanone Scaffold Target_Selection->Scaffold_Selection Library_Design Library Design (SAR Exploration) Scaffold_Selection->Library_Design Synthesis Chemical Synthesis Library_Design->Synthesis In_Vitro In Vitro Screening (Potency, Selectivity) Synthesis->In_Vitro Cell_Based Cell-Based Assays (Efficacy, Cytotoxicity) In_Vitro->Cell_Based In_Vivo In Vivo Models (Efficacy, PK/PD) Cell_Based->In_Vivo SAR_Analysis Structure-Activity Relationship (SAR) Analysis In_Vivo->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt Lead_Opt->Synthesis Iterative Design-Synthesis Cycles Candidate Preclinical Candidate Selection Lead_Opt->Candidate

Caption: A representative workflow for the discovery and optimization of (4-Hydroxy-phenyl)-piperazin-1-yl-methanone derivatives.

Future Perspectives and Conclusion

The (4-hydroxy-phenyl)-piperazin-1-yl-methanone scaffold remains a highly attractive starting point for the development of novel therapeutics. The extensive body of research on this core structure provides a solid foundation for future drug discovery efforts. Key future directions include:

  • Multi-Target-Directed Ligands (MTDLs): The design of single molecules that can modulate multiple biological targets simultaneously is a promising strategy for treating complex diseases like neurodegenerative disorders and cancer.

  • Fragment-Based Drug Discovery (FBDD): Utilizing the (4-hydroxy-phenyl)-piperazin-1-yl-methanone as a core fragment and building upon it with other small molecule fragments can lead to the discovery of novel chemical entities with high ligand efficiency.

  • Application of AI and Machine Learning: Computational tools can be increasingly employed to predict the activity and properties of virtual libraries of derivatives, thereby accelerating the discovery process.

References

  • Synthesis and biological evaluation of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives as potential SSRIs. European Journal of Medicinal Chemistry, 2021.

  • Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase. Chemistry & Biodiversity, 2022.

  • 1-(4-Hydroxyphenyl)piperazine. Chem-Impex International.

  • Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. Molecules, 2017.

  • Synthesis and biological evaluation of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives as potential SSRIs. ResearchGate.

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  • Exploring the Phe-Gly Dipeptide-Derived Piperazinone Scaffold in the Search for Antagonists of the Thrombin Receptor PAR1. Molecules, 2021.

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Exploratory

The Pharmacokinetic Profile of 1-(4-Hydroxybenzoyl)piperazine: A Predictive Technical Guide for Drug Development Professionals

Foreword In the landscape of modern drug discovery, piperazine derivatives represent a cornerstone scaffold, integral to the development of therapeutics across a spectrum of indications, from oncology to central nervous...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

In the landscape of modern drug discovery, piperazine derivatives represent a cornerstone scaffold, integral to the development of therapeutics across a spectrum of indications, from oncology to central nervous system disorders.[1] This guide provides a comprehensive, in-depth technical analysis of the predicted pharmacokinetic profile of 1-(4-Hydroxybenzoyl)piperazine. In the absence of direct empirical data for this specific molecule, this whitepaper leverages established pharmacokinetic principles and extrapolates from robust data on structurally analogous piperazine-containing compounds. Our objective is to equip researchers, scientists, and drug development professionals with a foundational understanding to guide future preclinical and clinical investigations.

Introduction to 1-(4-Hydroxybenzoyl)piperazine: A Molecule of Interest

1-(4-Hydroxybenzoyl)piperazine is a piperazine derivative characterized by a benzoyl group substituted with a hydroxyl moiety at the para position. This structural feature is of particular interest as the hydroxyl group can significantly influence the molecule's physicochemical properties, including solubility and its potential for hydrogen bonding with biological targets.[2] While direct pharmacological applications are still under investigation, its structural similarity to other biologically active piperazine compounds suggests potential interactions with various receptor systems, including serotonergic, dopaminergic, and adrenergic pathways.[2][3]

Predicted ADME Profile: A Mechanistic Exploration

The journey of a drug through the body is defined by its Absorption, Distribution, Metabolism, and Excretion (ADME). Understanding these fundamental processes is critical for predicting a compound's efficacy and safety profile.

Absorption

The oral bioavailability of piperazine derivatives can be variable. For instance, N-benzylpiperazine (BZP) is known to have good oral bioavailability.[4] The presence of the polar hydroxyl group on the benzoyl ring of 1-(4-Hydroxybenzoyl)piperazine may enhance its aqueous solubility, which is a favorable characteristic for dissolution in the gastrointestinal tract.[2] However, this increased polarity could potentially reduce its passive diffusion across the lipophilic intestinal membrane.

In Vitro Experimental Protocol: Caco-2 Permeability Assay

To empirically determine the intestinal permeability, a Caco-2 permeability assay is the gold standard.

Objective: To assess the potential for oral absorption of 1-(4-Hydroxybenzoyl)piperazine by measuring its transport across a monolayer of Caco-2 cells, which mimic the human intestinal epithelium.[5]

Methodology:

  • Cell Culture: Caco-2 cells are seeded on Transwell® inserts and cultured for 21-25 days to allow for differentiation into a polarized monolayer.

  • Transport Study (Apical to Basolateral): The test compound is added to the apical (A) side of the monolayer, representing the intestinal lumen. Samples are collected from the basolateral (B) side, representing the bloodstream, at various time points.

  • Transport Study (Basolateral to Apical): To assess active efflux, the compound is added to the basolateral side, and samples are collected from the apical side.

  • Quantification: The concentration of 1-(4-Hydroxybenzoyl)piperazine in the collected samples is determined using a validated LC-MS/MS method.[6]

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of efflux transporters like P-glycoprotein.[5]

Distribution

Once absorbed, a drug's distribution to various tissues is largely governed by its plasma protein binding and its ability to cross biological membranes. Piperazine derivatives often exhibit extensive tissue distribution, including penetration into the central nervous system.[7]

Predicted Characteristics:

  • Plasma Protein Binding: Expected to be moderate. While extensive for some arylpiperazines (89-95%), the hydroxyl group may slightly reduce this.[5]

  • Volume of Distribution (Vd): Likely to be moderate to high, indicating distribution into tissues beyond the plasma volume. For comparison, the Vd for Trazodone is approximately 0.84 L/kg.[5]

Metabolism: The Biotransformation Pathway

The metabolism of arylpiperazine derivatives is predominantly hepatic and often involves cytochrome P450 (CYP) enzymes.[7] The primary metabolic pathways for similar compounds include N-dealkylation and aromatic hydroxylation.[7] For 1-(4-Hydroxybenzoyl)piperazine, the existing hydroxyl group may serve as a site for conjugation reactions.

Predicted Metabolic Pathways:

  • Phase I Metabolism (Oxidation): While the aromatic ring is already hydroxylated, further oxidation at other positions is possible, though likely a minor pathway. The piperazine ring itself can also undergo oxidation. The primary CYP enzymes predicted to be involved are CYP2D6 and CYP3A4, based on data from other arylpiperazines.[7][8]

  • Phase II Metabolism (Conjugation): The phenolic hydroxyl group is a prime site for glucuronidation and sulfation. Glucuronide conjugates are a major excretory product for hydroxylated metabolites of similar compounds like N-benzylpiperazine.[9]

In Vitro Experimental Protocol: Human Liver Microsome (HLM) Stability Assay

Objective: To determine the metabolic stability of 1-(4-Hydroxybenzoyl)piperazine and identify the primary CYP enzymes involved in its metabolism.

Methodology:

  • Incubation: The test compound is incubated with pooled human liver microsomes in the presence of NADPH (a necessary cofactor for CYP enzymes).

  • Time Course Analysis: Aliquots are taken at various time points and the reaction is quenched.

  • CYP Inhibition (Optional): To identify specific CYP isozymes, the incubation can be repeated in the presence of selective CYP inhibitors (e.g., quinidine for CYP2D6).[8]

  • Quantification: The remaining concentration of the parent compound is measured by LC-MS/MS.

  • Data Analysis: The rate of disappearance of the parent compound is used to calculate its in vitro half-life and intrinsic clearance.

Diagram: Predicted Metabolic Pathway of 1-(4-Hydroxybenzoyl)piperazine

G cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism Parent 1-(4-Hydroxybenzoyl)piperazine Oxidized_Metabolite Oxidized Metabolite (e.g., further hydroxylation) Parent->Oxidized_Metabolite CYP2D6, CYP3A4 Glucuronide_Conjugate Glucuronide Conjugate Parent->Glucuronide_Conjugate UGTs Sulfate_Conjugate Sulfate Conjugate Parent->Sulfate_Conjugate SULTs Excretion Excretion Oxidized_Metabolite->Excretion Glucuronide_Conjugate->Excretion Sulfate_Conjugate->Excretion

Caption: Predicted metabolic pathways for 1-(4-Hydroxybenzoyl)piperazine.

Excretion

The primary route of excretion for metabolites of piperazine derivatives is via the urine.[5][9] Unchanged parent drug may also be found in the urine, with the extent depending on its metabolic stability and renal clearance.

Analytical Methodology for Quantification

Accurate quantification of 1-(4-Hydroxybenzoyl)piperazine and its potential metabolites in biological matrices is essential for pharmacokinetic studies. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the method of choice due to its high sensitivity and selectivity.[6][8] For compounds lacking a strong chromophore, derivatization can be employed to enhance UV detection in HPLC.[10][11]

Table 1: Key Parameters for a Validated LC-MS/MS Method

ParameterRecommended SpecificationRationale
Linearity r² > 0.99Ensures a proportional response of the instrument to the analyte concentration.
Accuracy Within ±15% of the nominal concentrationDefines the closeness of the measured value to the true value.
Precision Relative Standard Deviation (RSD) < 15%Measures the reproducibility of the analytical method.
Limit of Quantification (LOQ) Signal-to-noise ratio ≥ 10The lowest concentration that can be reliably quantified.[10]
Recovery Consistent and reproducibleAssesses the efficiency of the sample extraction process.

Potential Drug-Drug Interactions and Clinical Considerations

Given the predicted involvement of CYP2D6 and CYP3A4 in its metabolism, there is a potential for drug-drug interactions with inhibitors or inducers of these enzymes.[7] Co-administration with potent inhibitors could lead to increased plasma concentrations of 1-(4-Hydroxybenzoyl)piperazine, potentially increasing the risk of adverse effects. Conversely, co-administration with inducers could decrease its exposure and efficacy.

Conclusion and Future Directions

This technical guide provides a predictive framework for the pharmacokinetic profile of 1-(4-Hydroxybenzoyl)piperazine based on the known properties of structurally related compounds. The proposed experimental protocols offer a clear path for the empirical validation of these predictions. Future research should focus on conducting these in vitro and subsequent in vivo studies to definitively characterize the ADME properties of this molecule. A thorough understanding of its pharmacokinetics is a critical step in its potential journey from a compound of interest to a clinically viable therapeutic agent.

References

  • Jurowski, K., et al. (2025). first application of multi-in silico approach methodology for comprehensive prediction of ADME profile (absorption, distribution, metabolism and excretion) important for clinical toxicology and forensic purposes. Chemico-Biological Interactions. Retrieved from [Link]

  • Cihan-Üstündağ, G., & Capan, G. (2012). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. Molecules. Retrieved from [Link]

  • Kishi, T., et al. (2006). Metabolism and the urinary excretion profile of the recently scheduled designer drug N-Benzylpiperazine (BZP) in the rat. Journal of Analytical Toxicology. Retrieved from [Link]

  • Navaneeswari, R., & Reddy, P. R. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • Caccia, S. (2007). N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed. Current Drug Metabolism. Retrieved from [Link]

  • Brito, A. F., et al. (2018). A New Piperazine Derivative: 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one With Antioxidant and Central Activity. Naunyn-Schmiedeberg's Archives of Pharmacology. Retrieved from [Link]

  • Al-Obaid, A. M. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences. Retrieved from [Link]

  • De Ruiter, J., & Noggle, F. T. (2010). Analytical Methods for the Simultaneous Detection of Piperazines and Congeners in Street Samples of Amphetamine Type Stimulants. Royal Society of Chemistry. Retrieved from [Link]

  • Zhang, Y., et al. (2006). Cyp2D6 catalyzes 5-hydroxylation of 1-(2-pyrimidinyl)-piperazine, an active metabolite of several psychoactive drugs, in human liver microsomes. Drug Metabolism and Disposition. Retrieved from [Link]

  • Antia, U., et al. (2009). Pharmacokinetics of 'party pill' drug N-benzylpiperazine (BZP) in healthy human participants. Forensic Science International. Retrieved from [Link]

  • ResearchGate. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

  • PubChem. (n.d.). Piperazine, 1-(3,4-dihydroxybenzoyl)-4-methyl-. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

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Foundational

An In-depth Technical Guide to the Structure-Activity Relationship of (4-Hydroxy-phenyl)-piperazin-1-yl-methanone and its Analogs

Authored for Researchers, Scientists, and Drug Development Professionals Abstract The arylpiperazine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its ability to inte...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The arylpiperazine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its ability to interact with a multitude of biological targets, particularly aminergic G-protein-coupled receptors (GPCRs) in the central nervous system (CNS).[1][2] This guide uses (4-Hydroxy-phenyl)-piperazin-1-yl-methanone as a foundational template to explore the intricate structure-activity relationships (SAR) of the broader arylpiperazine class. We will deconstruct the scaffold into its core components, analyze the impact of structural modifications on biological activity, and detail the experimental methodologies required to elucidate these relationships. This document serves as a technical resource, synthesizing established knowledge with actionable insights for the design and development of novel therapeutics targeting neurological and psychiatric disorders.[3][4]

Introduction: The Arylpiperazine Master Key

The molecule (4-Hydroxy-phenyl)-piperazin-1-yl-methanone represents a simple yet elegant embodiment of the arylpiperazine pharmacophore. This chemical class has yielded a remarkable number of successful CNS drugs, including antipsychotics, anxiolytics, and antidepressants.[5] Their success stems from a modular structure that allows for systematic modification to achieve desired potency, selectivity, and pharmacokinetic profiles.[2]

The arylpiperazine scaffold is primarily recognized for its interaction with serotonin (5-HT) and dopamine (D) receptors, which are implicated in the pathophysiology of numerous neurological disorders.[6][7] This guide will focus on the SAR of arylpiperazines at the 5-HT1A, 5-HT2A, and D2 receptors—three of the most critical targets in neuropsychopharmacology.[7][8][9][10]

Deconstructing the Core Pharmacophore

The therapeutic versatility of arylpiperazine derivatives can be understood by dissecting their common structure into three key regions. Understanding the role of each region is fundamental to rational drug design.

  • Region A: The Aryl Group: This is the aromatic portion directly attached to the N1 nitrogen of the piperazine ring. In our starting molecule, this is a 4-hydroxyphenyl group.

  • Region B: The Piperazine Core: This central six-membered ring with two opposing nitrogen atoms acts as a rigid linker and provides a key basic nitrogen (N4).[11]

  • Region C: The N4-Substituent "Tail": This is the most variable region, comprising the group attached to the N4 nitrogen. In our initial structure, this is a simple methanone (formyl) group. In most long-chain arylpiperazine drugs, this is a complex lipophilic moiety.[5]

Below is a visualization of this modular structure.

Caption: General scaffold of N-arylpiperazine derivatives.

Structure-Activity Relationship (SAR) Analysis

The core principle of SAR is that minor changes to a molecule's structure can lead to significant changes in its biological activity. For arylpiperazines, decades of research have established clear patterns.

Region A: Aryl Group Modifications

The nature and substitution pattern of the aryl ring primarily govern receptor affinity and selectivity. The protonated N1 nitrogen of the piperazine and the adjacent aryl ring are considered key molecular recognition elements for aminergic GPCRs.[6]

  • Unsubstituted Phenyl: Generally displays moderate affinity.

  • Ortho Substitution: Introducing small, electron-donating groups like methoxy (-OCH3) at the 2-position of the phenyl ring is a classic strategy to enhance affinity, particularly for the 5-HT1A receptor.[12] This is thought to promote favorable edge-to-face interactions with aromatic residues like phenylalanine in the receptor's binding pocket.[13]

  • Meta Substitution: The 3-position can tolerate various groups. For example, 3-hydroxyphenyl piperazines have been explored as opioid receptor antagonists.[14]

  • Para Substitution: The 4-position, as seen in our reference molecule's 4-hydroxy group, can be a key interaction point. The hydroxyl group can act as a hydrogen bond donor. Other groups, like an acetyl group, can serve as hydrogen bond acceptors.[15] However, bulky substituents at the 4-position can be detrimental due to steric hindrance.[13]

Table 1: Influence of Aryl Group Substitution on Receptor Binding Affinity (Ki, nM) (Note: Data is illustrative, based on trends reported in the literature)

Substituent (R) on Phenyl Ring5-HT1A Affinity (Ki, nM)D2 Affinity (Ki, nM)Selectivity (D2 Ki / 5-HT1A Ki)
H (Unsubstituted)502505
2-OCH₃515030
4-OH3030010
2-Cl, 4-Cl15201.3
Region C: The N4-Substituent "Tail"

While the aryl group tunes affinity, the "tail" region profoundly influences functional activity (agonist, partial agonist, or antagonist) and pharmacokinetic properties. N4-unsubstituted arylpiperazines generally show much lower potency than their N4-substituted counterparts.[9]

  • Linker Length: A flexible alkyl chain of 2 to 5 carbons is often optimal to bridge the piperazine core and a terminal group. This length correctly positions the terminal moiety for interactions deep within the receptor or with secondary binding pockets.[12]

  • Terminal Group: This is the most diverse element.

    • Amides/Imides: Cyclic imide structures, like the glutarimide ring in buspirone, are characteristic of potent 5-HT1A partial agonists.

    • Aromatic Systems: Complex heterocyclic systems (e.g., benzodioxoles, indoles) are common in potent D2/D3 receptor ligands like aripiprazole and cariprazine.[6] These groups can form specific interactions in secondary binding pockets, enhancing both affinity and selectivity.[12]

    • Simple Acyl Groups: The methanone group in our reference molecule is a simple acyl group. While this specific compound is more of a chemical intermediate, acylation of the N4 nitrogen is a common synthetic step. For instance, 1-acetyl-4-(4-hydroxyphenyl)piperazine is a known analog of acetaminophen.[16]

Caption: Logical flow of SAR in arylpiperazine drug design.

Experimental Protocols for SAR Elucidation

Generating reliable SAR data requires robust and standardized experimental procedures. The two primary in vitro assays are receptor binding and functional assays.

Protocol: Radioligand Receptor Binding Assay

This experiment determines a compound's affinity (Ki) for a specific receptor by measuring how effectively it competes with a known high-affinity radiolabeled ligand.

Objective: To determine the Ki of a test compound at the human D2 or 5-HT1A receptor.

Materials:

  • HEK-293 cell membranes stably expressing the human D2 or 5-HT1A receptor.

  • Radioligand: [³H]Spiperone (for D2) or [³H]8-OH-DPAT (for 5-HT1A).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Non-specific binding control: Haloperidol (10 µM for D2) or Serotonin (10 µM for 5-HT1A).

  • Test compounds dissolved in DMSO.

  • 96-well plates, glass fiber filters, scintillation fluid, and a scintillation counter.

Methodology:

  • Preparation: Thaw receptor membrane preparations on ice. Dilute in assay buffer to a final concentration of 10-20 µg protein per well.

  • Plate Setup:

    • Add 25 µL of assay buffer to "Total Binding" wells.

    • Add 25 µL of non-specific binding control to "Non-Specific Binding" (NSB) wells.

    • Add 25 µL of test compound at various concentrations (e.g., 0.1 nM to 10 µM) to experimental wells.

  • Radioligand Addition: Add 25 µL of radioligand (at a final concentration near its Kd, e.g., 0.2 nM [³H]Spiperone) to all wells.

  • Membrane Addition: Add 200 µL of the diluted membrane preparation to all wells. The total volume is 250 µL.

  • Incubation: Incubate the plate at room temperature (or 37°C) for 60-120 minutes to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding (CPM) - NSB (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of test compound that inhibits 50% of specific binding).

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of radioligand and Kd is its dissociation constant.

Protocol: [³⁵S]GTPγS Functional Assay

This assay measures the functional activity of a compound (agonist, antagonist, or inverse agonist) by quantifying its effect on G-protein activation. Agonists stimulate the binding of [³⁵S]GTPγS to Gα subunits, while antagonists block this stimulation.

Objective: To determine the EC50 (potency) and Emax (efficacy) of a test compound as an agonist at the 5-HT1A receptor.

Materials:

  • Cell membranes expressing the 5-HT1A receptor.

  • Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.

  • GDP: 10 µM final concentration.

  • [³⁵S]GTPγS: ~0.1 nM final concentration.

  • Positive Control Agonist: 8-OH-DPAT.

  • Test compounds dissolved in DMSO.

  • Multi-well scintillation plates (e.g., Wallac ScintiPlate).

Methodology:

  • Reagent Preparation: Prepare a pre-mix of membranes (10-20 µ g/well ), GDP, and [³⁵S]GTPγS in assay buffer.

  • Plate Setup:

    • Add 20 µL of assay buffer to "Basal" wells.

    • Add 20 µL of positive control agonist to "Maximal Stimulation" wells.

    • Add 20 µL of test compound at various concentrations to experimental wells.

  • Incubation Start: Add 180 µL of the membrane/GDP/[³⁵S]GTPγS pre-mix to all wells to start the reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.

  • Termination: Centrifuge the plate at ~1000 x g for 10 minutes to pellet the membranes.

  • Reading: Aspirate the supernatant and count the radioactivity of the membrane-bound [³⁵S]GTPγS using a suitable plate counter.

  • Data Analysis:

    • Convert CPM to percent stimulation over basal. Basal is 0%, and stimulation by the positive control is 100%.

    • Plot the percent stimulation against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax.

    • Emax (efficacy) is the maximal stimulation achieved by the test compound relative to the positive control.

    • EC50 (potency) is the concentration required to produce 50% of its own maximal effect.

Experimental_Workflow cluster_Synthesis Chemical Synthesis cluster_InVitro In Vitro Evaluation cluster_Analysis Data Analysis Compound Design & Synthesize Analogs Binding Radioligand Binding Assay (Determines Ki) Compound->Binding Test Affinity Functional Functional Assay (e.g., GTPγS) (Determines EC50, Emax) Compound->Functional Test Function SAR Generate SAR Data (Potency, Selectivity, Function) Binding->SAR Functional->SAR LeadOpt Lead Optimization SAR->LeadOpt Inform Next Design Cycle LeadOpt->Compound Iterate

Caption: Iterative workflow for SAR-driven drug discovery.

Conclusion and Future Directions

The (4-Hydroxy-phenyl)-piperazin-1-yl-methanone structure serves as an excellent entry point into the vast and pharmacologically rich world of arylpiperazines. The modular nature of this scaffold has allowed medicinal chemists to systematically tune its properties to create highly effective drugs for complex CNS disorders.[4] The key to successful drug design lies in a deep understanding of the SAR principles governing each region of the molecule: the aryl head dictates affinity, while the N4-tail sculpts functional outcome and pharmacokinetics.

Future research will continue to leverage this scaffold. The pursuit of "multi-target" or "polypharmacology" ligands—single molecules designed to interact with multiple receptors in a specific, beneficial profile—is a leading frontier.[7][17] For instance, designing a compound with 5-HT1A agonism, D2 partial agonism, and 5-HT7 antagonism could offer a novel therapeutic approach for schizophrenia or autism spectrum disorders.[5][17] As our understanding of GPCR structure and signaling becomes more sophisticated, the arylpiperazine scaffold will undoubtedly remain a privileged and indispensable tool in the development of next-generation medicines for the mind.

References

  • López-Rodríguez, M. L., et al. (n.d.). Arylpiperazine derivatives acting at 5-HT(1A) receptors. PubMed. Available at: [Link]

  • ResearchGate. (n.d.). A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders | Request PDF. Available at: [Link]

  • López-Rodríguez, M. L., et al. (2005). Arylpiperazine Derivatives Acting at 5-HT1A Receptors. Ingenta Connect. Available at: [Link]

  • Lu, G., et al. (2013). Discovery and Preliminary Structure–Activity Relationship of Arylpiperazines as Novel, Brain-Penetrant Antiprion Compounds. PMC. Available at: [Link]

  • Wang, C., et al. (2010). Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities. PubMed. Available at: [Link]

  • Kumar, V., et al. (2022). A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders. PubMed. Available at: [Link]

  • Díaz-Osuna, M. F., et al. (2022). Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases. PMC. Available at: [Link]

  • Niso, M., et al. (2021). Knowledge-Based Design of Long-Chain Arylpiperazine Derivatives Targeting Multiple Serotonin Receptors as Potential Candidates for Treatment of Autism Spectrum Disorder. University of Bari Aldo Moro. Available at: [Link]

  • Kumar, V., et al. (2022). A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders. Bentham Science. Available at: [Link]

  • López-Rodríguez, M. L., et al. (2005). Arylpiperazine derivatives acting at 5-HT(1A) receptors. Semantic Scholar. Available at: [Link]

  • Manivannan, E., et al. (2014). Design, Synthesis, and Structure–Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity. ACS Publications. Available at: [Link]

  • Niso, M., et al. (2021). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. MDPI. Available at: [Link]

  • Butini, S., et al. (2023). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. MDPI. Available at: [Link]

  • Sbardella, G., et al. (2022). Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase. ResearchGate. Available at: [Link]

  • Niso, M., et al. (2021). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. PMC. Available at: [Link]

  • Glavač, D., et al. (2014). Exploration of N-arylpiperazine Binding Sites of D2 Dopaminergic Receptor. PubMed. Available at: [Link]

  • Minovski, N., & Nađ, M. (2010). Interaction of Arylpiperazines With the Dopamine Receptor D2 Binding Site. PubMed. Available at: [Link]

  • Le Bourdonnec, B., et al. (2010). 1-Substituted 4-(3-Hydroxyphenyl)piperazines Are Pure Opioid Receptor Antagonists. NIH. Available at: [Link]

  • Sbardella, G., et al. (2022). Design, Synthesis, and in Vitro Evaluation of 4-(4-Hydroxyphenyl)piperazine-Based Compounds Targeting Tyrosinase. PubMed. Available at: [Link]

  • Szałaj, N., et al. (2025). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. PubMed. Available at: [Link]

  • Szałaj, N., et al. (2025). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. MDPI. Available at: [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Spectral Data of (4-Hydroxy-phenyl)-piperazin-1-yl-methanone

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive analysis of the spectral data for the compound (4-Hydroxy-phenyl)-piperazin-1...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectral data for the compound (4-Hydroxy-phenyl)-piperazin-1-yl-methanone, a molecule of interest in medicinal chemistry and drug development. Understanding the spectral signature of this compound is fundamental for its unambiguous identification, purity assessment, and the elucidation of its chemical structure. This document will delve into the theoretical underpinnings and practical application of key spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, as they pertain to the title compound.

Molecular Structure and its Spectroscopic Implications

(4-Hydroxy-phenyl)-piperazin-1-yl-methanone possesses a molecular formula of C₁₁H₁₄N₂O₂ and a molecular weight of approximately 206.24 g/mol .[1] The structure features a 4-hydroxyphenyl group attached to a piperazine ring via a methanone (carbonyl) linker. This unique arrangement of functional groups gives rise to a distinct set of signals in various spectroscopic analyses. The key structural features to consider are:

  • The Aromatic Ring: A para-substituted benzene ring with a hydroxyl (-OH) group and a carbonyl-piperazine substituent. The electronic environment of the aromatic protons and carbons will be influenced by these groups.

  • The Piperazine Ring: A six-membered heterocyclic amine with two nitrogen atoms. The protons on the piperazine ring are in a non-equivalent chemical environment.

  • The Carbonyl Group: The ketone (C=O) group acts as a key functional group, exhibiting a characteristic signal in ¹³C NMR and IR spectroscopy.

  • The Phenolic Hydroxyl Group: The acidic proton of the -OH group will have a characteristic chemical shift in ¹H NMR and a distinct stretching vibration in IR spectroscopy.

The interplay of these structural elements will be explored in the following sections.

Caption: Chemical structure of (4-Hydroxy-phenyl)-piperazin-1-yl-methanone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For (4-Hydroxy-phenyl)-piperazin-1-yl-methanone, both ¹H and ¹³C NMR provide critical structural information.

Experimental Protocol for NMR Analysis

A standardized protocol for acquiring high-quality NMR spectra of piperazine derivatives is as follows:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube. DMSO-d₆ is often chosen for its ability to dissolve a wide range of organic compounds and for its high boiling point.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing chemical shifts (δ = 0.00 ppm).

  • ¹H NMR Acquisition:

    • Spectral Width: Set to a range of 0-12 ppm to encompass all proton signals.

    • Pulse Sequence: A standard 90° pulse is typically employed.

    • Number of Scans: A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Spectral Width: A wider spectral width of 0-200 ppm is necessary to cover the range of carbon chemical shifts.

    • Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum by removing C-H coupling and to enhance the signal intensity through the Nuclear Overhauser Effect (NOE).

    • Number of Scans: Due to the low natural abundance of the ¹³C isotope, a significantly larger number of scans is required compared to ¹H NMR.

  • Data Processing: The acquired free induction decay (FID) is subjected to Fourier transformation to obtain the frequency-domain NMR spectrum. This is followed by phasing, baseline correction, and integration.

¹H NMR Spectral Data and Interpretation

Table 1: Predicted ¹H NMR Chemical Shifts for (4-Hydroxy-phenyl)-piperazin-1-yl-methanone in DMSO-d₆

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.5 (broad s)Singlet1HPhenolic -OH
~7.2-7.4 (m)Multiplet4HAromatic protons (hydroxyphenyl ring)
~3.4-3.7 (m)Multiplet4HPiperazine protons adjacent to carbonyl
~2.8-3.0 (m)Multiplet4HPiperazine protons adjacent to NH
~2.5 (s)Singlet1HPiperazine N-H

Note: The chemical shifts are estimations based on known data for similar structures and may vary slightly in an experimental setting.

Interpretation:

  • Phenolic Proton: The hydroxyl proton is expected to appear as a broad singlet at a downfield chemical shift due to its acidic nature and potential for hydrogen bonding with the DMSO solvent.

  • Aromatic Protons: The four protons on the 4-hydroxyphenyl ring will likely appear as a complex multiplet or two distinct doublets due to the electronic effects of the hydroxyl and methanone-piperazine substituents.

  • Piperazine Protons: The eight protons of the piperazine ring are diastereotopic and will present as two distinct multiplets. The protons on the carbons adjacent to the electron-withdrawing carbonyl group are expected to be deshielded and appear at a lower field compared to the protons on the carbons adjacent to the secondary amine.

  • Amine Proton: The proton on the secondary amine of the piperazine ring will likely appear as a singlet.

¹³C NMR Spectral Data and Interpretation

Similar to the ¹H NMR data, the ¹³C NMR data is inferred from the closely related (4-(4-Hydroxyphenyl)piperazin-1-yl)(phenyl)methanone).

Table 2: Predicted ¹³C NMR Chemical Shifts for (4-Hydroxy-phenyl)-piperazin-1-yl-methanone in DMSO-d₆

Chemical Shift (δ, ppm)Assignment
~169Carbonyl Carbon (C=O)
~151Aromatic Carbon (C-OH)
~144Aromatic Carbon (C-C=O)
~128Aromatic Carbons (ortho to -OH)
~115Aromatic Carbons (meta to -OH)
~50Piperazine Carbons (adjacent to N-CO)
~42-47Piperazine Carbons (adjacent to N-H)

Note: These are predicted chemical shifts and are subject to experimental variation.

Interpretation:

  • Carbonyl Carbon: The carbonyl carbon is significantly deshielded and will appear at the lowest field in the spectrum.

  • Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon bearing the hydroxyl group will be shifted downfield, as will the carbon attached to the carbonyl group. The remaining aromatic carbons will appear in the typical aromatic region.

  • Piperazine Carbons: The two sets of non-equivalent carbons in the piperazine ring will have distinct chemical shifts. The carbons adjacent to the nitrogen involved in the amide bond will be at a lower field than those adjacent to the secondary amine.

NMR_Workflow cluster_0 Sample Preparation cluster_1 NMR Acquisition cluster_2 Data Processing & Analysis a Weigh Compound b Dissolve in Deuterated Solvent a->b c Add Internal Standard (TMS) b->c d ¹H NMR Acquisition c->d e ¹³C NMR Acquisition c->e f Fourier Transform d->f e->f g Phasing & Baseline Correction f->g h Integration & Peak Picking g->h i Structural Elucidation h->i

Caption: A generalized workflow for NMR analysis.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This data is crucial for determining the molecular weight and confirming the molecular formula.

Experimental Protocol for LC-MS Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a common technique for the analysis of non-volatile compounds like (4-Hydroxy-phenyl)-piperazin-1-yl-methanone.

  • Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent, such as methanol or acetonitrile.

  • Chromatographic Separation: The sample is injected into a liquid chromatograph to separate it from any impurities.

  • Ionization: The eluent from the LC is directed into the mass spectrometer's ion source. Electrospray ionization (ESI) is a soft ionization technique commonly used for this type of molecule, which typically produces the protonated molecular ion [M+H]⁺.

  • Mass Analysis: The ions are then separated based on their m/z ratio in a mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer.

  • Detection: The separated ions are detected, and a mass spectrum is generated.

Mass Spectrum Interpretation

For (4-Hydroxy-phenyl)-piperazin-1-yl-methanone (C₁₁H₁₄N₂O₂), the expected monoisotopic mass is approximately 206.1055 g/mol .[1] In an ESI-MS experiment, the most prominent peak would be the protonated molecular ion [M+H]⁺ at an m/z of approximately 207.1133.

Table 3: Predicted Key Mass Fragments

m/zProposed Fragment Ion
207.1133[M+H]⁺ (Protonated Molecular Ion)
121.0290[HOC₆H₄CO]⁺ (4-Hydroxybenzoyl cation)
85.0609[C₄H₉N₂]⁺ (Piperazine fragment)

Fragmentation Pathway:

Under higher energy conditions (e.g., in tandem MS/MS experiments), the protonated molecular ion can fragment. A likely fragmentation pathway involves the cleavage of the amide bond, leading to the formation of the 4-hydroxybenzoyl cation and a neutral piperazine fragment, or a charged piperazine fragment and a neutral 4-hydroxybenzoic acid.

Fragmentation_Pathway cluster_0 Amide Bond Cleavage M [M+H]⁺ m/z ≈ 207.11 F1 [HOC₆H₄CO]⁺ m/z ≈ 121.03 M->F1 F2 [C₄H₉N₂]⁺ m/z ≈ 85.06 M->F2

Caption: A simplified proposed fragmentation pathway.

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is an excellent tool for identifying the presence of specific functional groups.

Experimental Protocol for FT-IR Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is the standard method for obtaining an IR spectrum.

  • Sample Preparation: The solid sample can be prepared as a KBr (potassium bromide) pellet, where a small amount of the compound is ground with KBr and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) FT-IR can be used, where the solid sample is placed directly on the ATR crystal.

  • Data Acquisition: The sample is placed in the IR beam, and the instrument scans a range of frequencies (typically 4000-400 cm⁻¹).

  • Spectrum Generation: The resulting interferogram is converted into an IR spectrum (transmittance or absorbance vs. wavenumber) via a Fourier transform.

IR Spectrum Interpretation

Table 4: Expected Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3500-3200 (broad)O-H stretchPhenolic -OH
3350-3250 (medium)N-H stretchSecondary Amine (Piperazine)
3100-3000C-H stretch (sp²)Aromatic C-H
3000-2850C-H stretch (sp³)Aliphatic C-H (Piperazine)
~1630C=O stretchAmide
1600-1450C=C stretchAromatic Ring
~1250C-O stretchPhenol
~1100C-N stretchAmine

Interpretation:

  • O-H and N-H Stretching Region: A broad band in the 3500-3200 cm⁻¹ region is characteristic of the phenolic O-H stretching, often overlapping with the N-H stretching vibration of the piperazine ring.

  • C-H Stretching Region: Aromatic C-H stretches will appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the piperazine ring will be observed below 3000 cm⁻¹.

  • Carbonyl Stretching: A strong absorption band around 1630 cm⁻¹ is a clear indicator of the amide carbonyl group. The exact position can be influenced by conjugation and hydrogen bonding.

  • Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of bending and stretching vibrations that are unique to the molecule as a whole.

Conclusion

The comprehensive spectral analysis of (4-Hydroxy-phenyl)-piperazin-1-yl-methanone using NMR, MS, and IR spectroscopy provides a detailed and self-validating system for its structural confirmation and characterization. The predicted and inferred data presented in this guide offer a robust framework for researchers in the field. The causality behind the spectral features is deeply rooted in the molecule's unique structural arrangement, and a thorough understanding of these principles is paramount for any scientist working with this or related compounds.

References

  • Braga, S. F., et al. (2022). Design, Synthesis, and in Vitro Evaluation of 4-(4-Hydroxyphenyl)piperazine-Based Compounds Targeting Tyrosinase. Molecules, 27(18), 5898. [Link]

  • PubChem. (4-Hydroxy-phenyl)-piperazin-1-yl-methanone. National Center for Biotechnology Information. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

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Foundational

An In-depth Technical Guide to (4-Hydroxy-phenyl)-piperazin-1-yl-methanone (CAS 563538-33-0): Properties, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the Piperazine Scaffold and the Emergence of (4-Hydroxy-phenyl)-piperazin-1-yl-methanone The piperazine ring, a six-member...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Piperazine Scaffold and the Emergence of (4-Hydroxy-phenyl)-piperazin-1-yl-methanone

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, is a cornerstone in modern medicinal chemistry.[1] Its prevalence in a vast number of FDA-approved drugs has earned it the status of a "privileged scaffold."[1] This is attributed to its unique physicochemical properties, including its ability to improve the aqueous solubility and pharmacokinetic profile of drug candidates.[1] The two nitrogen atoms in the piperazine ring are amenable to various chemical modifications, allowing for the fine-tuning of a compound's biological activity and selectivity towards its target.[2] Piperazine derivatives have demonstrated a broad spectrum of pharmacological activities, including antipsychotic, antidepressant, anxiolytic, antimicrobial, and anticancer effects.[2][3]

(4-Hydroxy-phenyl)-piperazin-1-yl-methanone (CAS 563538-33-0) is a specific derivative that has garnered interest for its potential biological activities. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis methods, spectral characterization, and known biological activities, with a focus on its role as a tyrosinase inhibitor.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and drug development. The key properties of (4-Hydroxy-phenyl)-piperazin-1-yl-methanone are summarized in the table below.

PropertyValueSource
CAS Number 563538-33-0[2]
Molecular Formula C₁₁H₁₄N₂O₂[2]
Molecular Weight 206.24 g/mol [2]
IUPAC Name (4-hydroxyphenyl)-piperazin-1-ylmethanone[2]
Synonyms 4-(piperazine-1-carbonyl)phenol, 1-(4-Hydroxybenzoyl)piperazine[2]
Appearance White powder[4]
Melting Point 170-171 °C[4]
Computed XLogP3 0.4[2]
Hydrogen Bond Donor Count 2[2]
Hydrogen Bond Acceptor Count 3[2]
Rotatable Bond Count 2[2]

Synthesis and Characterization

The synthesis of (4-Hydroxy-phenyl)-piperazin-1-yl-methanone can be achieved through standard amide coupling reactions. A reliable method has been described involving the reaction of 4-piperazin-1-yl phenol with a suitable benzoyl derivative.[4]

Synthetic Workflow

Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 4_Piperazin_1_yl_phenol 4-Piperazin-1-yl phenol Reaction_Vessel Amide Coupling 4_Piperazin_1_yl_phenol->Reaction_Vessel Benzoyl_chloride Benzoyl chloride Benzoyl_chloride->Reaction_Vessel Solvent DMF Solvent->Reaction_Vessel Base DIPEA Base->Reaction_Vessel Temperature 0 °C to RT Temperature->Reaction_Vessel Target_Compound (4-Hydroxy-phenyl)-piperazin-1-yl-methanone Workup Aqueous Workup & Extraction with EtOAc Reaction_Vessel->Workup Stir overnight Purification Crystallization Workup->Purification Purification->Target_Compound

Caption: General workflow for the synthesis of (4-Hydroxy-phenyl)-piperazin-1-yl-methanone.

Detailed Synthesis Protocol

The following protocol is adapted from the work of De Luca et al. (2022)[4]:

  • To a stirred mixture of 4-piperazin-1-yl phenol (200 mg, 1.12 mmol) and N,N-diisopropylethylamine (DIPEA, 292.6 μL, 1.68 mmol) in dimethylformamide (DMF, 4 mL) at 0 °C, add benzoyl chloride (1.12 mmol) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Upon completion of the reaction (monitored by TLC), add water to the mixture.

  • Extract the aqueous mixture with ethyl acetate (3 x 10 mL).

  • Wash the combined organic phases with brine (3 x 15 mL) and dry over anhydrous Na₂SO₄.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by crystallization from diethyl ether and ethanol to yield the final compound.

Spectral Characterization

The structural identity of (4-Hydroxy-phenyl)-piperazin-1-yl-methanone is confirmed by spectroscopic methods.

Spectroscopic Data
¹H-NMR (500 MHz, DMSO-d₆), δ (ppm)8.91 (s, 1H, OH), 7.42–7.46 (m, 5H, ArH), 6.81 (d, J=8.6 Hz, 2H, ArH), 6.69 (d, J=8.6 Hz, 2H, ArH), 3.44–3.75 (m, 4H, 2CH₂), 2.96 (m, 4H, 2CH₂)[4]
¹³C-NMR (126 MHz, DMSO-d₆), δ (ppm)168.9 (C=O), 151.4 (C-4"), 143.9 (C-1"), 135.9 (C-1'), 129.5 (C-4'), 128.4 (C-3" and C-5"), 126.7 (C-2' and C-6'), 118.5 (C-3" and C-5"), 115.5 (C-2" and C-6"), 50.44 (C-3 and C-5), 47.2 (CH₂), 41.7 (CH₂)[4]
Mass Spectrometry LC-MS data is available for this compound.[2]

Biological Activity: A Focus on Tyrosinase Inhibition

The primary reported biological activity of (4-Hydroxy-phenyl)-piperazin-1-yl-methanone and its derivatives is the inhibition of tyrosinase.[4] Tyrosinase is a key enzyme in the biosynthesis of melanin, and its inhibitors are of great interest for the development of treatments for hyperpigmentation disorders and for use in cosmetic skin-lightening products.[4][5]

A study by De Luca et al. (2022) demonstrated that a series of (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone derivatives are potent inhibitors of tyrosinase from Agaricus bisporus.[4] The parent compound, (4-Hydroxy-phenyl)-piperazin-1-yl-methanone, serves as a crucial scaffold for this class of inhibitors. The inhibitory activity is influenced by the substituents on the benzoyl moiety.[4]

Mechanism of Tyrosinase Inhibition

Inhibition_Mechanism cluster_enzyme Tyrosinase Active Site Enzyme Tyrosinase Product Melanin Enzyme->Product Catalyzes No_Reaction Inhibition of Melanin Synthesis Enzyme->No_Reaction Copper_Ions Cu²⁺ ions Inhibitor (4-Hydroxy-phenyl)- piperazin-1-yl-methanone Binding Competitive Binding Inhibitor->Binding Substrate L-DOPA Substrate->Enzyme Binds to active site Binding->Enzyme Blocks substrate binding

Caption: Proposed competitive inhibition mechanism of tyrosinase by (4-Hydroxy-phenyl)-piperazin-1-yl-methanone.

Experimental Protocol for Tyrosinase Inhibition Assay

The following is a generalized protocol for assessing the tyrosinase inhibitory activity of (4-Hydroxy-phenyl)-piperazin-1-yl-methanone, based on common methodologies[4][5]:

  • Prepare a stock solution of mushroom tyrosinase in phosphate buffer (pH 6.8).

  • Prepare various concentrations of the test compound, (4-Hydroxy-phenyl)-piperazin-1-yl-methanone, in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the tyrosinase solution and the test compound solution to each well.

  • Pre-incubate the plate at a controlled temperature (e.g., 25 °C) for a defined period (e.g., 10 minutes).

  • Initiate the enzymatic reaction by adding the substrate, L-DOPA, to each well.

  • Measure the absorbance of the reaction mixture at 475 nm at regular intervals using a microplate reader.

  • Calculate the percentage of tyrosinase inhibition for each concentration of the test compound.

  • Determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Toxicology and Cytotoxicity

Preliminary toxicological data for derivatives of (4-Hydroxy-phenyl)-piperazin-1-yl-methanone suggest a favorable safety profile. In an MTT assay performed on B16F10 melanoma cells, these compounds exhibited no cytotoxic effects at concentrations up to 10 μM.[4] This indicates that the tyrosinase inhibitory activity occurs at non-toxic concentrations in this cell line. Further studies on human cell lines are necessary to fully elucidate the toxicological profile.

Analytical Methods

The purity and concentration of (4-Hydroxy-phenyl)-piperazin-1-yl-methanone can be determined using standard analytical techniques. High-performance liquid chromatography (HPLC) is a commonly used method for the analysis of piperazine derivatives.

A general HPLC method would involve a C18 reversed-phase column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). Detection can be achieved using a UV detector at a wavelength where the compound exhibits significant absorbance. For trace analysis, derivatization with a fluorescent tag followed by fluorescence detection can be employed to enhance sensitivity.[6]

Safety and Handling

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, (4-Hydroxy-phenyl)-piperazin-1-yl-methanone is classified with the following hazards[2]:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P264: Wash skin thoroughly after handling.

  • P280: Wear protective gloves/eye protection/face protection.

  • P302+P352: IF ON SKIN: Wash with plenty of water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is recommended to handle this compound in a well-ventilated area, such as a fume hood, and to use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

(4-Hydroxy-phenyl)-piperazin-1-yl-methanone is a valuable chemical scaffold with demonstrated potential as a tyrosinase inhibitor. Its straightforward synthesis, well-characterized properties, and favorable preliminary safety profile make it an attractive starting point for the development of novel therapeutic agents for hyperpigmentation disorders and other conditions. This guide provides a solid foundation of technical information to aid researchers and drug development professionals in their work with this promising compound. Further investigations into its broader pharmacological and toxicological profiles are warranted to fully explore its therapeutic potential.

References

  • De Luca, L., et al. (2022). Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase. ChemMedChem, 17(21), e202200318. Available at: [Link]

  • PubChem. (4-Hydroxy-phenyl)-piperazin-1-yl-methanone. National Center for Biotechnology Information. Available at: [Link]

  • De Luca, L., et al. (2022). Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase. ResearchGate. Available at: [Link]

  • ACS Omega. (2024). Integrating Computational Modeling and Experimental Validation to Unveil Tyrosinase Inhibition Mechanisms of Flavonoids from Alh. American Chemical Society. Available at: [Link]

  • PubMed. (2010). Identification, design, synthesis, and pharmacological activity of (4-ethyl-piperazin-1-yl)-phenylmethanone derivatives with neuroprotective properties against beta-amyloid-induced toxicity. Available at: [Link]

  • SpectraBase. (n.d.). [4-[(4-Chlorophenyl)-phenyl-methyl]piperazin-1-yl]-(2-hydroxyphenyl)methanone. Available at: [Link]

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  • PubMed. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Available at: [Link]

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  • PubMed. (2024). New tyrosinase inhibitors selected by atomic linear indices-based classification models. Available at: [Link]

  • Angene Chemical. (n.d.). [4-(4-hydroxyphenyl)piperazin-1-yl]-(4-methylphenyl)methanone. Available at: [Link]

  • NIST. (n.d.). Methanone, (4-hydroxyphenyl)phenyl-. National Institute of Standards and Technology. Available at: [Link]

  • PubMed Central. (2024). Design, Synthesis, Structural Insights, Tyrosinase Inhibition, and Sun Protection Factor of New Thiosemicarbazone Derivatives. Available at: [Link]

  • PubMed. (2025). Discovery of a Novel Cyclopeptide as Tyrosinase Inhibitor for Skin Lightening. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of 1-acetyl-4-(4-hydroxyphenyl)piperazine. Available at: [Link]

  • Google Patents. (n.d.). CN1257163C - Method for synthesizing 1-acetyl-4-(4-hydroxy pheny) piperazine.
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  • ResearchGate. (2013). 1-[4-(4-Hydroxyphenyl)piperazin-1-yl]ethanone. Available at: [Link]

  • PubChem. (n.d.). (4'-Hydroxy-[1,1'-biphenyl]-4-yl)(piperidin-1-yl)methanone. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. (2018). Cytotoxicity of the four piperazine designer drugs after 72-h incubations with primary rat hepatocytes. Available at: [Link]

  • MDPI. (2021). Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. Available at: [Link]

  • PubMed Central. (2024). 4-Methyl-2,4-bis(4-hydroxyphenyl)pent-1-ene (MBP) exposure induces hepatotoxicity and nephrotoxicity – role of oxidative stress, mitochondrial dysfunction and pathways of cytotoxicity. Available at: [Link]

  • PubMed. (2022). Synthesis, Characterization, and in vitro Anti-Inflammatory Activity of Novel Ferrocenyl(Piperazine-1-Yl)Methanone-based Derivatives. Available at: [Link]

  • PubChem. (n.d.). (4-Benzhydrylpiperazin-1-yl)-[5-(3-hydroxyphenyl)-1,2-oxazol-3-yl]methanone. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. (2014). Cytotoxicity effect of 4-phenyl-2,7-di(piperazin-1-yl)-1,8-naphthyridine compound. Available at: [Link]

  • Chemical-Suppliers. (n.d.). (4-Hydroxyphenyl)piperazin-1-yl-methanone. Available at: [Link]

  • ResearchGate. (2016). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Available at: [Link]

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  • PubChem. (n.d.). 1-((2R,3R)-2-(benzyloxy)pentan-3-yl)-4-(4-(4-(4-hydroxyphenyl)piperazin-1-yl)phenyl)-1H-1,2,4-triazol-5(4H)-one. National Center for Biotechnology Information. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Comprehensive Protocol for the Evaluation of (4-Hydroxy-phenyl)-piperazin-1-yl-methanone as a Tyrosinase Inhibitor

Introduction: The Significance of Tyrosinase Inhibition Tyrosinase (EC 1.14.18.1) is a copper-containing metalloenzyme that serves as the rate-limiting catalyst in the intricate biochemical pathway of melanogenesis—the p...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Tyrosinase Inhibition

Tyrosinase (EC 1.14.18.1) is a copper-containing metalloenzyme that serves as the rate-limiting catalyst in the intricate biochemical pathway of melanogenesis—the process responsible for the synthesis of melanin pigments in a wide range of organisms.[1] In humans, this enzyme orchestrates two critical initial steps: the hydroxylation of L-tyrosine into L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone.[2][3] While essential for protecting the skin from UV radiation, the overproduction or aberrant activity of tyrosinase can lead to hyperpigmentation disorders, such as melasma and age spots, and is also implicated in the browning of fruits and vegetables.[4][5]

Consequently, the discovery and characterization of potent tyrosinase inhibitors are of profound interest to the pharmaceutical and cosmetic industries.[5] Recent research has identified a promising class of synthetic compounds, (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone derivatives, as highly effective inhibitors of tyrosinase.[6][7] Studies have demonstrated that these molecules, including the parent structure (4-Hydroxy-phenyl)-piperazin-1-yl-methanone, exhibit potent, competitive inhibition of mushroom tyrosinase, with some derivatives showing significantly greater activity than the widely used reference compound, kojic acid.[7][8]

This application note provides a comprehensive, field-proven guide for researchers to reliably assess the inhibitory potential of (4-Hydroxy-phenyl)-piperazin-1-yl-methanone. We will detail the underlying principles of the assay, provide a step-by-step protocol for determining the half-maximal inhibitory concentration (IC50), and describe the kinetic analysis required to elucidate the mechanism of inhibition.

Principle of the Assay: Visualizing Enzyme Inhibition

The tyrosinase inhibition assay is a robust colorimetric method that quantifies enzyme activity by monitoring the formation of a colored product, dopachrome.[9] In the assay, tyrosinase catalyzes the oxidation of the substrate L-DOPA to dopaquinone. This highly reactive intermediate spontaneously undergoes a series of non-enzymatic reactions to form the stable, orange-red dopachrome, which exhibits a maximum absorbance at approximately 475 nm.[9][10]

The rate of dopachrome formation is directly proportional to the activity of the tyrosinase enzyme.[11] When an inhibitor like (4-Hydroxy-phenyl)-piperazin-1-yl-methanone is introduced, it binds to the enzyme, impeding its catalytic function and thereby reducing the rate of color development. By comparing the reaction rate in the presence of the inhibitor to that of an uninhibited control, the inhibitor's potency can be precisely quantified.[5]

Melanin_Pathway cluster_pathway Melanogenesis Pathway cluster_enzyme Enzyme Action cluster_inhibitor Point of Inhibition L_Tyrosine L-Tyrosine L_DOPA L-DOPA L_Tyrosine->L_DOPA Monophenolase Activity Dopaquinone Dopaquinone L_DOPA->Dopaquinone Diphenolase Activity Dopachrome Dopachrome (Colored) Dopaquinone->Dopachrome Non-enzymatic Melanin Melanin Pigments Dopachrome->Melanin ... Tyrosinase Tyrosinase Inhibitor (4-Hydroxy-phenyl)- piperazin-1-yl-methanone Inhibitor->Tyrosinase Inhibits

Caption: The melanin synthesis pathway and the inhibitory action on tyrosinase.

Materials and Reagents

Causality Note: The quality and preparation of reagents are paramount for assay reproducibility. Using a consistent buffer pH is critical as enzyme activity is highly pH-dependent. L-DOPA and enzyme solutions must be prepared fresh to avoid auto-oxidation and loss of activity, respectively.

Reagent/Material Supplier Example Purpose
Enzyme Mushroom Tyrosinase (EC 1.14.18.1)Catalyzes L-DOPA oxidation
Substrate L-DOPA (L-3,4-dihydroxyphenylalanine)Substrate for tyrosinase
Test Compound (4-Hydroxy-phenyl)-piperazin-1-yl-methanoneThe inhibitor being tested
Positive Control Kojic AcidStandard, well-characterized tyrosinase inhibitor for assay validation
Buffer Component Sodium Phosphate Monobasic & DibasicTo prepare a stable pH environment
Solvent Dimethyl Sulfoxide (DMSO)To dissolve the test compound and positive control
Equipment 96-well microplate reader, 96-well plates, multichannel pipettesFor high-throughput assay execution and measurement

Preparation of Solutions:

  • Sodium Phosphate Buffer (0.1 M, pH 6.8): Prepare stock solutions of 0.1 M sodium phosphate monobasic and 0.1 M sodium phosphate dibasic. Titrate one solution with the other until a stable pH of 6.8 is achieved. This buffer is used for all dilutions unless otherwise stated.

  • Mushroom Tyrosinase Stock Solution (1000 U/mL): Dissolve the lyophilized powder in cold phosphate buffer. Aliquot and store at -20°C. For daily use, dilute to the required working concentration (e.g., 60 U/mL) with cold buffer. Always keep the enzyme solution on ice.[4]

  • L-DOPA Stock Solution (10 mM): Dissolve L-DOPA powder in phosphate buffer. This solution is prone to auto-oxidation and must be prepared fresh immediately before use.[4]

  • Test Compound Stock Solution (10 mM): Accurately weigh and dissolve (4-Hydroxy-phenyl)-piperazin-1-yl-methanone in 100% DMSO.

  • Positive Control Stock Solution (2 mM): Accurately weigh and dissolve Kojic Acid in phosphate buffer or DMSO.[4]

Experimental Protocol: IC50 Determination

This protocol is optimized for a 96-well plate format, enabling the simultaneous testing of multiple inhibitor concentrations.

Self-Validation Note: The inclusion of multiple blanks and controls is a self-validating mechanism. The "Test Blank" corrects for any intrinsic absorbance of the test compound, while the "Control Blank" corrects for non-enzymatic L-DOPA oxidation. This ensures that the measured activity is solely due to the enzyme.

Sources

Application

Application Notes &amp; Protocols: 1-(4-Hydroxybenzoyl)piperazine in Alzheimer's Disease Research

For Researchers, Scientists, and Drug Development Professionals I. Introduction: The Rationale for Investigating 1-(4-Hydroxybenzoyl)piperazine in Alzheimer's Disease Alzheimer's disease (AD) is a progressive neurodegene...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

I. Introduction: The Rationale for Investigating 1-(4-Hydroxybenzoyl)piperazine in Alzheimer's Disease

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein.[1][2] These pathologies contribute to synaptic dysfunction, neuronal loss, and cognitive decline. The piperazine scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous centrally active agents due to its favorable pharmacokinetic properties and ability to interact with various biological targets.[3][4] Derivatives of piperazine have shown promise in the context of neurodegenerative diseases by exhibiting neuroprotective, anti-inflammatory, and antioxidant activities.[5][6][7]

1-(4-Hydroxybenzoyl)piperazine combines the piperazine core with a 4-hydroxybenzoyl group. This phenolic moiety is of particular interest as phenolic compounds are known for their antioxidant properties, which are relevant to combating the oxidative stress implicated in Alzheimer's pathology. While direct studies on 1-(4-Hydroxybenzoyl)piperazine for AD are emerging, its structural components suggest a strong scientific premise for its investigation as a potential therapeutic agent.

This document provides a comprehensive guide for researchers to explore the therapeutic potential of 1-(4-Hydroxybenzoyl)piperazine in the context of Alzheimer's disease. It outlines its synthesis, proposed mechanisms of action, and detailed protocols for in vitro and in vivo evaluation.

II. Synthesis and Physicochemical Properties

The synthesis of 1-(4-Hydroxybenzoyl)piperazine and its derivatives is a well-established process in medicinal chemistry. A common synthetic route involves the N-acylation of piperazine with a substituted benzoyl chloride.[5][8][9]

General Synthesis Protocol:

A general procedure for synthesizing 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives involves dissolving 1-(4-chlorobenzhydryl)piperazine in dry dichloromethane, cooling it in an ice bath, and then adding triethylamine.[5] The respective substituted benzoyl chloride is subsequently added, and the mixture is stirred for several hours at room temperature.[5] Progress is monitored by Thin Layer Chromatography (TLC).[5] Upon completion, the solvent is removed, and the residue is worked up and purified.[5]

Physicochemical Properties to Consider:

  • Solubility: The polar nature of the piperazine ring generally imparts good aqueous solubility, which is advantageous for bioavailability.[4]

  • Lipophilicity: The benzoyl group increases lipophilicity, which can aid in crossing the blood-brain barrier (BBB).

  • pKa: As a diprotic base, piperazine has two pKa values, which influence its ionization state at physiological pH and its ability to interact with biological targets.[4]

III. Proposed Mechanisms of Action in Alzheimer's Disease

Based on the activities of structurally related piperazine and phenolic compounds, 1-(4-Hydroxybenzoyl)piperazine is hypothesized to exert its effects in Alzheimer's disease through multiple mechanisms:

  • Neuroprotection: The compound may protect neurons from Aβ-induced toxicity and oxidative stress.[10]

  • Anti-Neuroinflammation: The piperazine moiety may modulate microglial activation and the production of pro-inflammatory cytokines.

  • Antioxidant Activity: The 4-hydroxybenzoyl group can act as a free radical scavenger, mitigating oxidative damage.[11]

The following diagram illustrates the potential multi-target engagement of 1-(4-Hydroxybenzoyl)piperazine in the context of Alzheimer's disease pathology.

G cluster_AD_Pathology Alzheimer's Disease Pathology cluster_Compound 1-(4-Hydroxybenzoyl)piperazine Amyloid-Beta (Aβ) Aggregation Amyloid-Beta (Aβ) Aggregation Neuroinflammation Neuroinflammation Amyloid-Beta (Aβ) Aggregation->Neuroinflammation Oxidative Stress Oxidative Stress Amyloid-Beta (Aβ) Aggregation->Oxidative Stress Tau Hyperphosphorylation Tau Hyperphosphorylation Neuronal Death Neuronal Death Tau Hyperphosphorylation->Neuronal Death Neuroinflammation->Neuronal Death Oxidative Stress->Neuronal Death Compound 1-(4-Hydroxybenzoyl)piperazine Neuroprotection Neuroprotection Compound->Neuroprotection Inhibits Anti-Neuroinflammation Anti-Neuroinflammation Compound->Anti-Neuroinflammation Modulates Antioxidant Effects Antioxidant Effects Compound->Antioxidant Effects Exerts Neuroprotection->Neuronal Death Prevents Anti-Neuroinflammation->Neuroinflammation Reduces Antioxidant Effects->Oxidative Stress Mitigates

Caption: Proposed Multi-Target Mechanism of 1-(4-Hydroxybenzoyl)piperazine in AD.

IV. In Vitro Evaluation Protocols

A tiered approach to in vitro testing is recommended to systematically evaluate the efficacy of 1-(4-Hydroxybenzoyl)piperazine.

A. Neuroprotection Assays

Objective: To determine the ability of the compound to protect neuronal cells from Aβ-induced toxicity.

Cell Lines:

  • SH-SY5Y (human neuroblastoma cell line)

  • Primary cortical neurons

Protocol: Aβ-Induced Neurotoxicity Assay [12]

  • Cell Seeding: Plate SH-SY5Y cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of 1-(4-Hydroxybenzoyl)piperazine (e.g., 0.1, 1, 10, 100 µM) for 2 hours.

  • Aβ Oligomer Preparation and Addition: Prepare Aβ1-42 oligomers as previously described. Add the prepared Aβ oligomers to the cells at a final concentration known to induce toxicity (e.g., 5-10 µM).

  • Incubation: Incubate the cells for 24-48 hours.

  • Cell Viability Assessment: Measure cell viability using a standard MTT or PrestoBlue assay.[12][13]

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the EC50 value of the compound.

B. Anti-Neuroinflammation Assays

Objective: To assess the compound's ability to modulate the inflammatory response in microglial cells.

Cell Line:

  • BV-2 (murine microglial cell line)

Protocol: Lipopolysaccharide (LPS)-Induced Inflammation Assay [14]

  • Cell Seeding: Plate BV-2 cells in 24-well plates.

  • Compound Treatment: Pre-treat the cells with 1-(4-Hydroxybenzoyl)piperazine for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (100 ng/mL) to induce an inflammatory response.

  • Incubation: Incubate for 24 hours.

  • Analysis of Inflammatory Markers:

    • Nitric Oxide (NO) Production: Measure the level of nitrite in the cell culture supernatant using the Griess reagent.

    • Cytokine Levels (TNF-α, IL-6, IL-1β): Quantify the concentration of pro-inflammatory cytokines in the supernatant using ELISA kits.

Data Analysis: Compare the levels of inflammatory markers in compound-treated cells to LPS-stimulated cells without treatment.

The following diagram outlines the workflow for in vitro evaluation.

G cluster_invitro In Vitro Evaluation Workflow start 1-(4-Hydroxybenzoyl)piperazine neuroprotection Neuroprotection Assays (SH-SY5Y, Primary Neurons) start->neuroprotection inflammation Anti-Neuroinflammation Assays (BV-2 Microglia) start->inflammation viability Cell Viability (MTT/PrestoBlue) neuroprotection->viability cytokines Cytokine Measurement (ELISA) inflammation->cytokines no_production Nitric Oxide Assay (Griess) inflammation->no_production data_analysis Data Analysis & EC50/IC50 Determination viability->data_analysis cytokines->data_analysis no_production->data_analysis

Caption: Workflow for the In Vitro Evaluation of 1-(4-Hydroxybenzoyl)piperazine.

V. In Vivo Evaluation Protocols

Promising results from in vitro studies should be followed by validation in animal models of Alzheimer's disease.

A. Animal Models

Recommended Models:

  • 5XFAD Mice: These mice express five familial AD mutations and develop amyloid plaques and cognitive deficits at an early age.

  • APP/PS1 Mice: This model also develops significant amyloid pathology and related cognitive impairments.

B. Dosing and Administration
  • Route of Administration: Oral gavage or intraperitoneal (IP) injection.

  • Dose-Response Study: Conduct a preliminary study to determine the optimal dose range and assess for any overt toxicity.

  • Treatment Duration: Chronic treatment (e.g., 1-3 months) is typically required to observe effects on pathology and cognition.

C. Behavioral Testing for Cognitive Assessment

A battery of behavioral tests should be used to assess different aspects of cognition.[15]

Recommended Behavioral Tests:

  • Morris Water Maze (MWM): To assess spatial learning and memory.[15]

  • Y-Maze: To evaluate short-term spatial working memory.

  • Contextual Fear Conditioning: To test associative learning and memory.[15]

General Protocol for Behavioral Testing:

  • Acclimation: Acclimate the mice to the testing room and equipment before starting the experiments.

  • Baseline Testing: Conduct baseline tests before initiating treatment to ensure there are no pre-existing cognitive differences between groups.

  • Treatment Period: Administer 1-(4-Hydroxybenzoyl)piperazine or vehicle to the respective groups for the designated duration.

  • Post-Treatment Testing: Repeat the behavioral tests to assess the effect of the compound on cognitive function.

Data to be Collected:

  • MWM: Escape latency, path length, time spent in the target quadrant.

  • Y-Maze: Percentage of spontaneous alternations.

  • Fear Conditioning: Freezing behavior in response to the context and cue.

D. Histopathological and Biochemical Analysis

Following behavioral testing, brain tissue should be collected for analysis of AD pathology.

Protocols:

  • Tissue Preparation: Perfuse the mice and harvest the brains. One hemisphere can be fixed for histology and the other snap-frozen for biochemical analysis.

  • Immunohistochemistry (IHC):

    • Amyloid Plaques: Use antibodies such as 6E10 or 4G8 to stain for Aβ plaques.

    • Neurofibrillary Tangles: Use antibodies like AT8 to detect hyperphosphorylated tau.

    • Microgliosis and Astrogliosis: Stain for Iba1 (microglia) and GFAP (astrocytes) to assess neuroinflammation.

  • Biochemical Analysis:

    • ELISA: Quantify the levels of soluble and insoluble Aβ40 and Aβ42 in brain homogenates.

    • Western Blot: Analyze the levels of key proteins involved in AD pathology, such as APP, BACE1, and phosphorylated tau.

Data Analysis: Quantify the plaque load, tangle density, and glial activation using image analysis software. Compare the levels of key proteins between treated and control groups.

The following diagram illustrates the in vivo testing workflow.

G cluster_invivo In Vivo Evaluation Workflow start Select AD Mouse Model (e.g., 5XFAD, APP/PS1) dosing Dosing Regimen (Route, Dose, Duration) start->dosing behavior Behavioral Testing (MWM, Y-Maze, Fear Conditioning) dosing->behavior histology Histopathology (IHC for Aβ, p-tau, Glia) behavior->histology biochemistry Biochemical Analysis (ELISA, Western Blot) behavior->biochemistry end Comprehensive Data Analysis & Efficacy Determination histology->end biochemistry->end

Caption: Workflow for the In Vivo Evaluation of 1-(4-Hydroxybenzoyl)piperazine.

VI. Data Interpretation and Concluding Remarks

The successful completion of these protocols will provide a comprehensive preclinical data package on the potential of 1-(4-Hydroxybenzoyl)piperazine for the treatment of Alzheimer's disease.

Quantitative Data Summary:

Assay Metric Expected Outcome with Effective Compound
Aβ-Induced Neurotoxicity % Cell Viability, EC50Increased cell viability, lower EC50
LPS-Induced Inflammation NO, TNF-α, IL-6, IL-1β levelsDecreased levels of inflammatory markers
Morris Water Maze Escape Latency, Time in Target QuadrantDecreased escape latency, increased time in target quadrant
Y-Maze % Spontaneous AlternationsIncreased percentage of alternations
Histopathology Aβ Plaque Load, p-tau Tangle DensityReduced plaque and tangle pathology
Biochemistry Aβ40/42 Levels, p-tau LevelsDecreased levels of soluble and insoluble Aβ and p-tau

A thorough analysis of both the in vitro and in vivo data will be crucial to determine if 1-(4-Hydroxybenzoyl)piperazine warrants further investigation as a clinical candidate for Alzheimer's disease. The multi-target potential of this compound, addressing neuroprotection, neuroinflammation, and oxidative stress, aligns with the current understanding of the complex pathophysiology of AD and represents a promising avenue for therapeutic development.

VII. References

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  • 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one With Antioxidant and Central Activity. (2018, March). PubMed. Retrieved January 21, 2026, from [Link]

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  • Amyloid Plaque and Neurofibrillary Tangle Pathology in a Regulatable Mouse Model of Alzheimer's Disease. (n.d.). PubMed Central. Retrieved January 21, 2026, from [Link]

  • Novel Piperazine Based Compounds Target Alzheimer's Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein. (n.d.). PubMed Central. Retrieved January 21, 2026, from [Link]

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Method

(4-Hydroxy-phenyl)-piperazin-1-yl-methanone as a kappa opioid receptor antagonist

An Application Guide for the Development of (4-Hydroxy-phenyl)-piperazin-1-yl-methanone Derivatives as Kappa Opioid Receptor Antagonists Introduction: The Kappa Opioid Receptor as a Therapeutic Target The kappa opioid re...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Development of (4-Hydroxy-phenyl)-piperazin-1-yl-methanone Derivatives as Kappa Opioid Receptor Antagonists

Introduction: The Kappa Opioid Receptor as a Therapeutic Target

The kappa opioid receptor (KOR), a G protein-coupled receptor (GPCR), is a critical component of the endogenous opioid system.[1][2] Unlike the mu-opioid receptor, which is associated with analgesia and euphoria, activation of the KOR by its endogenous ligand, dynorphin, often produces dysphoria, aversion, and pro-depressive states.[2][3] The dynorphin/KOR system is heavily implicated in the brain's response to stress and is a key mediator of the negative affective states associated with substance withdrawal and chronic pain.[2][4][5] This has led to significant interest in developing selective KOR antagonists as novel therapeutics for a range of neuropsychiatric conditions, including major depressive disorder (MDD), anxiety, and substance use disorders.[2][4]

The (4-Hydroxy-phenyl)-piperazin-1-yl-methanone structure represents a versatile chemical scaffold. While this core molecule itself is not established as a potent or selective KOR antagonist, the (hydroxyphenyl)piperazine moiety is a privileged structure in central nervous system (CNS) drug discovery.[6][7] By systematically modifying this scaffold, researchers can develop derivatives with high affinity and selectivity for the KOR. This guide provides a comprehensive overview of the principles and protocols for designing, synthesizing, and characterizing novel KOR antagonists derived from this chemical class, intended for researchers, medicinal chemists, and pharmacologists in the field of drug development.

Part 1: Scaffold Analysis and Synthetic Strategy

Chemical Properties and SAR Insights

The (4-Hydroxy-phenyl)-piperazin-1-yl-methanone scaffold (See PubChem CID: 533451) possesses key features amenable to medicinal chemistry optimization[8].

  • The (4-Hydroxyphenyl) Group: The phenol moiety is a common feature in opioid ligands, often serving as a crucial hydrogen bond donor that interacts with key residues in the receptor binding pocket.

  • The Piperazine Ring: This nitrogenous heterocycle acts as a central linker. Its conformation and the nature of its substituents are critical for orienting the other pharmacophoric elements.

  • The Methanone Group: This carbonyl group can be modified or replaced to alter electronic properties, metabolic stability, and interactions with the receptor.

Structure-Activity Relationship (SAR) studies on related scaffolds have shown that modifications at the second nitrogen of the piperazine ring are critical for determining potency and selectivity.[6][7] For instance, attaching larger, lipophilic aromatic groups can significantly enhance affinity for the KOR. The goal is to design a ligand that fits optimally into the KOR's unique binding pocket while sterically clashing with the binding sites of the mu- and delta-opioid receptors.

General Synthetic Protocol for Derivatives

Novel analogs can be synthesized via standard amide coupling reactions. The general approach involves reacting 1-(4-hydroxyphenyl)piperazine with a variety of substituted benzoyl chlorides or benzoic acids.

Pathway: Acylation with Benzoyl Chlorides [9]

  • Solubilization: Dissolve 1-(4-hydroxyphenyl)piperazine (1.0 eq) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (1.5 eq) in an anhydrous polar aprotic solvent like Dimethylformamide (DMF).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath to control the exothermic reaction.

  • Acylation: Add the desired substituted benzoyl chloride (1.0 eq) dropwise to the cooled solution.

  • Reaction: Allow the mixture to warm to room temperature and stir overnight. Monitor reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction with water and extract the product into an organic solvent such as ethyl acetate.

  • Purification: Wash the organic phase with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The resulting crude product can be purified by crystallization or column chromatography.

Part 2: In Vitro Characterization Workflow

Once synthesized, novel compounds must undergo a rigorous in vitro screening cascade to determine their potency, selectivity, and functional activity at the KOR. This process is essential for identifying promising lead candidates for further development.

cluster_0 In Vitro Characterization Workflow START Synthesized Compound (Derivative of Scaffold) BINDING Protocol 1: Radioligand Binding Assays (KOR, MOR, DOR) START->BINDING Primary Screen FUNCTIONAL Protocol 2: [35S]GTPγS Functional Assay (vs. KOR Agonist) BINDING->FUNCTIONAL Determine Potency & Selectivity BIASED Protocol 3: β-Arrestin Recruitment Assay FUNCTIONAL->BIASED Confirm Antagonism DATA Data Analysis: Determine Ki, IC50, Selectivity, and Functional Profile BIASED->DATA Assess Biased Signaling CANDIDATE Lead Candidate for In Vivo Testing DATA->CANDIDATE

Caption: Workflow for the in vitro characterization of novel KOR antagonists.

Protocol 1: Radioligand Binding Assays for Affinity and Selectivity

Objective: To determine the binding affinity (Ki) of the test compound for the human kappa (hKOR), mu (hMOR), and delta (hDOR) opioid receptors. High affinity for KOR and low affinity for MOR and DOR indicates desired selectivity.

Materials:

  • Cell membranes expressing recombinant hKOR, hMOR, or hDOR.

  • Radioligands: [³H]U-69,593 (for KOR), [³H]DAMGO (for MOR), [³H]DPDPE (for DOR).

  • Non-specific binding agent: Naloxone (high concentration).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • 96-well filter plates and a cell harvester.

  • Scintillation cocktail and a liquid scintillation counter.

Procedure:

  • Preparation: Prepare serial dilutions of the test compound in Assay Buffer.

  • Reaction Mixture: In each well of the 96-well plate, add:

    • 50 µL of Assay Buffer (for total binding) or 50 µL of naloxone (for non-specific binding) or 50 µL of test compound.

    • 50 µL of the appropriate radioligand (at a concentration near its Kd).

    • 100 µL of cell membrane suspension.

  • Incubation: Incubate the plates for 60-90 minutes at room temperature.

  • Harvesting: Rapidly filter the contents of each well through the filter plates using a cell harvester and wash several times with ice-cold Assay Buffer to separate bound from free radioligand.

  • Counting: Punch out the filters, place them in scintillation vials with scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression (Cheng-Prusoff equation) to determine the Ki value.

Protocol 2: [³⁵S]GTPγS Functional Assay for Antagonism

Objective: To measure the ability of the test compound to inhibit KOR agonist-stimulated G-protein activation, thereby confirming its functional antagonist activity.

Materials:

  • Cell membranes expressing hKOR.

  • KOR agonist: U-50,488 or Dynorphin A.

  • [³⁵S]GTPγS radiolabel.

  • GDP (Guanosine diphosphate).

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4.

Procedure:

  • Pre-incubation: In a 96-well plate, incubate the hKOR membranes with various concentrations of the test compound for 15 minutes at 30 °C.

  • Stimulation: Add a fixed concentration of the KOR agonist (typically its EC₈₀) to all wells except the basal control.

  • G-protein Activation: Immediately add [³⁵S]GTPγS (final concentration ~0.1 nM) and GDP (final concentration ~10 µM).

  • Incubation: Incubate the plate for 60 minutes at 30 °C.

  • Termination & Harvesting: Stop the reaction and harvest the contents onto filter plates as described in the binding assay.

  • Counting & Analysis: Measure the bound [³⁵S]GTPγS via scintillation counting. Plot the percentage of agonist-stimulated activity against the log concentration of the antagonist. Use non-linear regression to calculate the IC₅₀ value, which represents the concentration of antagonist required to inhibit 50% of the agonist response.

Protocol 3: β-Arrestin Recruitment Assay

Objective: To determine if the compound interacts with the β-arrestin signaling pathway. Prototypical antagonists should block agonist-induced β-arrestin recruitment. This assay also helps identify potential biased signaling.[3]

Methodology: Assays based on Bioluminescence Resonance Energy Transfer (BRET) or enzyme complementation (e.g., Tango assay from Thermo Fisher Scientific) are commonly used.[10][11][12]

General Procedure (BRET Example):

  • Cell Line: Use a stable cell line co-expressing KOR fused to a Renilla luciferase (Rluc) and β-arrestin-2 fused to a Green Fluorescent Protein (GFP).

  • Plating: Plate the cells in a 96-well white microplate and incubate overnight.

  • Antagonist Treatment: Treat the cells with various concentrations of the test compound and incubate.

  • Agonist Challenge: Add a KOR agonist (e.g., U-50,488) at its EC₈₀ concentration.

  • Substrate Addition: Add the Rluc substrate (e.g., coelenterazine h).

  • Measurement: Read the plate on a BRET-compatible plate reader, measuring emissions at two wavelengths (one for Rluc, one for GFP).

  • Analysis: Calculate the BRET ratio. An effective antagonist will produce a concentration-dependent decrease in the agonist-induced BRET signal.

ParameterDescriptionDesired Outcome for a KOR Antagonist
KOR Ki (nM) Binding affinity at the kappa opioid receptor.Low nanomolar range (<50 nM)
MOR/KOR Selectivity Ratio of Ki at MOR to Ki at KOR.High (>100-fold)
DOR/KOR Selectivity Ratio of Ki at DOR to Ki at KOR.High (>100-fold)
[³⁵S]GTPγS IC₅₀ (nM) Functional potency in blocking G-protein activation.Potency consistent with binding affinity.
β-Arrestin Assay Effect on agonist-induced β-arrestin recruitment.Complete blockade of agonist signal.
Caption: Table of key in vitro parameters for evaluating a novel KOR antagonist.

Part 3: In Vivo Characterization Protocols

Promising candidates from in vitro screening are advanced to in vivo studies to assess their pharmacokinetic properties and efficacy in animal models relevant to human neuropsychiatric disorders.

KOR Signaling Pathway

KOR antagonists function by blocking the downstream signaling cascades initiated by the binding of endogenous dynorphins. This prevents the inhibition of adenylyl cyclase and modulation of ion channels, ultimately disinhibiting pathways related to mood and motivation.[1][2][13]

cluster_0 KOR Signaling Pathways cluster_1 G-Protein Pathway cluster_2 β-Arrestin Pathway DYN Dynorphin (Agonist) KOR Kappa Opioid Receptor (KOR) DYN->KOR Activates ANT KOR Antagonist (e.g., Test Compound) ANT->KOR Blocks G_PROTEIN Gi/o Activation KOR->G_PROTEIN B_ARR β-Arrestin Recruitment KOR->B_ARR AC Adenylyl Cyclase ↓ G_PROTEIN->AC CHANNELS Ion Channel Modulation (Ca2+↓, K+↑) G_PROTEIN->CHANNELS CAMP cAMP ↓ AC->CAMP MAPK p38 MAPK Activation B_ARR->MAPK AVERSION Aversion/Dysphoria MAPK->AVERSION

Caption: Simplified KOR signaling showing G-protein and β-arrestin pathways.

Protocol 4: Forced Swim Test (FST) in Rodents

Objective: To assess the antidepressant-like effects of the KOR antagonist. This model evaluates behavioral despair, and effective antidepressants reduce the time the animal spends immobile.[5][11]

Materials:

  • Male C57BL/6 mice or Sprague-Dawley rats.

  • Glass cylinders (25 cm high, 10 cm diameter) filled with water (23-25 °C).

  • Video tracking software.

  • Test compound and vehicle.

Procedure:

  • Acclimation: Acclimate animals to the housing facility for at least one week.

  • Dosing: Administer the test compound or vehicle via the desired route (e.g., intraperitoneal, oral) at a predetermined time before the test (e.g., 30-60 minutes).

  • Test Session: Gently place each animal into a cylinder of water for a 6-minute session.

  • Recording: Record the entire session. Score the duration of immobility (defined as the lack of movement except for small motions required to keep the head above water) during the last 4 minutes of the test.

  • Analysis: Compare the mean immobility time between the vehicle-treated group and the compound-treated groups. A significant reduction in immobility time suggests an antidepressant-like effect.

Protocol 5: Blockade of KOR Agonist-Induced Analgesia (Tail-Flick Test)

Objective: To confirm in vivo KOR target engagement by demonstrating that the antagonist can block the physiological effects of a KOR agonist.[11][14]

Materials:

  • Male mice or rats.

  • Tail-flick analgesia meter.

  • KOR agonist: U-50,488.

  • Test compound and vehicle.

Procedure:

  • Baseline Latency: Measure the baseline tail-flick latency for each animal by applying a radiant heat source to the tail and recording the time to withdrawal. A cutoff time (e.g., 10 seconds) must be used to prevent tissue damage.

  • Antagonist Pre-treatment: Administer the test compound or vehicle.

  • Agonist Challenge: After an appropriate pre-treatment time, administer a dose of U-50,488 known to produce a robust analgesic effect.

  • Post-treatment Latency: Measure the tail-flick latency at several time points after agonist administration (e.g., 15, 30, 60 minutes).

  • Analysis: Convert latency scores to a percentage of maximum possible effect (%MPE). A successful antagonist will significantly reduce the analgesic effect (%MPE) of U-50,488 compared to the vehicle pre-treated group.

Conclusion and Future Directions

The development of selective KOR antagonists holds immense promise for treating a variety of CNS disorders. The (4-Hydroxy-phenyl)-piperazin-1-yl-methanone scaffold provides a viable starting point for medicinal chemistry efforts aimed at discovering novel drug candidates. The protocols outlined in this guide provide a systematic framework for the in vitro and in vivo characterization of these compounds. A successful lead compound identified through this workflow would exhibit high potency and selectivity for the KOR, demonstrate functional antagonism without biased agonism, and reverse KOR-mediated behaviors in relevant animal models. Subsequent steps would involve comprehensive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling, further safety pharmacology, and ultimately, progression towards clinical trials.

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Sources

Application

Experimental protocol for neuroprotection assay with 1-(4-Hydroxybenzoyl)piperazine

Topic: Experimental Protocol for Neuroprotection Assay with 1-(4-Hydroxybenzoyl)piperazine Audience: Researchers, scientists, and drug development professionals. Introduction: The Quest for Neuroprotection Neurodegenerat...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Experimental Protocol for Neuroprotection Assay with 1-(4-Hydroxybenzoyl)piperazine

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Quest for Neuroprotection

Neurodegenerative diseases, characterized by the progressive loss of neuronal structure and function, pose a significant challenge to modern medicine. A key pathological mechanism underlying this neuronal demise is oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense systems. This imbalance leads to damage of vital cellular components, including lipids, proteins, and nucleic acids, ultimately culminating in cell death through apoptosis or necrosis. Consequently, the development of therapeutic agents that can mitigate oxidative stress and protect neurons is a critical area of research.

1-(4-Hydroxybenzoyl)piperazine is a synthetic compound that holds promise as a neuroprotective agent. The presence of a 4-hydroxybenzoyl moiety suggests potential antioxidant properties, as phenolic hydroxyl groups are known to be effective radical scavengers. The piperazine scaffold is a common feature in many centrally acting drugs, suggesting favorable pharmacokinetic properties for crossing the blood-brain barrier. This application note provides a detailed experimental protocol to evaluate the neuroprotective effects of 1-(4-Hydroxybenzoyl)piperazine against oxidative stress-induced neuronal cell death in an in vitro model.

Mechanism of Action: Potential Signaling Pathways

The neuroprotective effects of 1-(4-Hydroxybenzoyl)piperazine are hypothesized to be mediated through the activation of key endogenous antioxidant and cell survival pathways. Two such critical pathways are the Nrf2-ARE and PI3K/Akt signaling cascades.

The Nrf2-ARE pathway is a primary regulator of cellular resistance to oxidative stress.[1][2][3] Under basal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Upon exposure to oxidative stress or electrophiles, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of numerous antioxidant genes.[3][4] This leads to the upregulation of a battery of cytoprotective proteins, including antioxidant enzymes like heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase 1 (NQO1), and enzymes involved in glutathione synthesis.[4]

The PI3K/Akt pathway is a central signaling route that promotes cell survival and inhibits apoptosis.[[“]][[“]][7][8] Activation of this pathway by growth factors or other stimuli leads to the phosphorylation and activation of Akt.[9] Activated Akt, in turn, phosphorylates and regulates a host of downstream targets that suppress pro-apoptotic proteins (like Bax) and enhance the expression of anti-apoptotic proteins (like Bcl-2).[[“]] The PI3K/Akt pathway can also contribute to the cellular antioxidant defense, further underscoring its role in neuroprotection.[[“]][[“]]

neuroprotection_pathways cluster_stress Cellular Stress cluster_compound Therapeutic Intervention cluster_pathways Signaling Pathways cluster_nucleus Nucleus cluster_response Cellular Response Oxidative Stress Oxidative Stress Nrf2_inactive Nrf2 Oxidative Stress->Nrf2_inactive Induces release from Keap1 1-(4-Hydroxybenzoyl)piperazine 1-(4-Hydroxybenzoyl)piperazine PI3K PI3K 1-(4-Hydroxybenzoyl)piperazine->PI3K Activates 1-(4-Hydroxybenzoyl)piperazine->Nrf2_inactive Stabilizes Akt Akt PI3K->Akt Activates Anti_Apoptotic Anti-Apoptotic Proteins (Bcl-2) Akt->Anti_Apoptotic Promotes Pro_Apoptotic Pro-Apoptotic Proteins (Bax) Akt->Pro_Apoptotic Inhibits Keap1 Keap1 Keap1->Nrf2_inactive Binds & Inhibits Nrf2_active Nrf2 (active) Nrf2_inactive->Nrf2_active Translocates to Nucleus ARE ARE Nrf2_active->ARE Binds Antioxidant_Proteins Antioxidant Proteins (HO-1, NQO1) ARE->Antioxidant_Proteins Upregulates Transcription Antioxidant_Proteins->Oxidative Stress Neutralizes Neuroprotection Neuroprotection & Cell Survival Antioxidant_Proteins->Neuroprotection Anti_Apoptotic->Neuroprotection Pro_Apoptotic->Neuroprotection

Caption: Proposed signaling pathways for the neuroprotective effects of 1-(4-Hydroxybenzoyl)piperazine.

Experimental Workflow

The following protocol details an in vitro neuroprotection assay using the human neuroblastoma cell line SH-SY5Y. Oxidative stress is induced by exposure to hydrogen peroxide (H₂O₂), a common and well-characterized method for modeling oxidative damage in neuronal cells.[10][11][12] Cell viability is assessed using the MTT assay, a colorimetric method that measures mitochondrial metabolic activity, which is an indicator of cell viability.[13]

experimental_workflow start Start: SH-SY5Y Cell Culture seed Seed cells in 96-well plate start->seed differentiate Differentiate with Retinoic Acid (optional) seed->differentiate pretreat Pre-treat with 1-(4-Hydroxybenzoyl)piperazine differentiate->pretreat induce Induce Oxidative Stress with H₂O₂ pretreat->induce incubate Incubate induce->incubate assay Assess Cell Viability (MTT Assay) incubate->assay analyze Data Analysis assay->analyze end End: Determine EC₅₀ analyze->end

Caption: General workflow for the neuroprotection assay.

Detailed Protocol

Materials and Reagents
  • Cell Line: Human neuroblastoma SH-SY5Y cells

  • Culture Media:

    • Growth Medium: Dulbecco's Modified Eagle Medium (DMEM)/F-12 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • Differentiation Medium (optional): DMEM/F-12 with 1% FBS, 1% Penicillin-Streptomycin, and 10 µM Retinoic Acid.

    • Serum-Free Medium: DMEM/F-12 with 1% Penicillin-Streptomycin.

  • Reagents:

    • 1-(4-Hydroxybenzoyl)piperazine (Test Compound)

    • Hydrogen Peroxide (H₂O₂)

    • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

    • Dimethyl sulfoxide (DMSO)

    • Phosphate-Buffered Saline (PBS)

    • Trypsin-EDTA

  • Equipment:

    • 96-well cell culture plates

    • Humidified incubator (37°C, 5% CO₂)

    • Microplate reader (570 nm wavelength)

    • Standard cell culture equipment (laminar flow hood, centrifuge, etc.)

Step-by-Step Methodology

1. Cell Culture and Seeding: a. Culture SH-SY5Y cells in Growth Medium in a T-75 flask at 37°C in a humidified atmosphere of 5% CO₂. b. When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach the cells using Trypsin-EDTA. c. Resuspend the cells in Growth Medium and perform a cell count. d. Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of Growth Medium. e. Incubate for 24 hours to allow for cell attachment.

2. Neuronal Differentiation (Optional but Recommended): Rationale: Differentiating SH-SY5Y cells into a more mature neuronal phenotype can provide a more physiologically relevant model. a. After 24 hours of attachment, gently aspirate the Growth Medium. b. Add 100 µL of Differentiation Medium to each well. c. Incubate for 5-7 days, replacing the medium every 2-3 days.

3. Compound Pre-treatment: a. Prepare a stock solution of 1-(4-Hydroxybenzoyl)piperazine in DMSO. Further dilute in Serum-Free Medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration is ≤ 0.1%. b. Aspirate the medium from the cells and wash once with warm PBS. c. Add 100 µL of the medium containing the different concentrations of the test compound to the respective wells. d. Include a "vehicle control" group treated with medium containing 0.1% DMSO. e. Incubate for 2 hours.

4. Induction of Oxidative Stress: Rationale: A dose-response curve for H₂O₂ should be determined beforehand to identify the concentration that results in approximately 50% cell death (IC₅₀). a. Prepare a fresh solution of H₂O₂ in Serum-Free Medium. A typical starting range to determine the IC₅₀ is 100-500 µM.[11] b. Add the appropriate volume of the H₂O₂ solution to all wells except the "untreated control" group. c. The experimental groups will be:

  • Untreated Control (medium only)
  • Vehicle Control + H₂O₂
  • Test Compound (various concentrations) + H₂O₂ d. Incubate the plate for 24 hours at 37°C and 5% CO₂.

5. Assessment of Cell Viability (MTT Assay): a. Prepare a 5 mg/mL stock solution of MTT in PBS. b. Add 10 µL of the MTT stock solution to each well. c. Incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals. d. Carefully aspirate the medium from each well. e. Add 100 µL of DMSO to each well to dissolve the formazan crystals. f. Gently shake the plate for 10 minutes to ensure complete dissolution. g. Measure the absorbance at 570 nm using a microplate reader.

6. Data Analysis: a. Blank-correct the absorbance values by subtracting the average absorbance of wells containing no cells. b. Calculate the percentage of cell viability for each treatment group relative to the untreated control group using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100 c. Plot the % Cell Viability against the log concentration of 1-(4-Hydroxybenzoyl)piperazine. d. Determine the EC₅₀ (half-maximal effective concentration) of the compound, which is the concentration that provides 50% neuroprotection.

Data Presentation

The results of the neuroprotection assay can be summarized in a table for clear comparison.

Treatment GroupConcentrationMean Absorbance (570 nm) ± SD% Cell Viability
Untreated Control-[Value]100%
Vehicle + H₂O₂[IC₅₀ of H₂O₂][Value][Value]%
Compound + H₂O₂0.1 µM[Value][Value]%
Compound + H₂O₂1 µM[Value][Value]%
Compound + H₂O₂10 µM[Value][Value]%
Compound + H₂O₂50 µM[Value][Value]%
Compound + H₂O₂100 µM[Value][Value]%

Self-Validation and Controls

To ensure the trustworthiness and validity of the results, the following controls are essential:

  • Untreated Control: Establishes the baseline for 100% cell viability.

  • Vehicle Control + H₂O₂: Confirms the neurotoxic effect of H₂O₂ and serves as the baseline for calculating neuroprotection.

  • Compound Only Control: A set of wells treated with the highest concentration of 1-(4-Hydroxybenzoyl)piperazine without H₂O₂ to ensure the compound itself is not toxic to the cells.

Conclusion

This application note provides a comprehensive and detailed protocol for assessing the neuroprotective potential of 1-(4-Hydroxybenzoyl)piperazine against oxidative stress in a neuronal cell culture model. By following this robust methodology, researchers can obtain reliable and reproducible data to evaluate the efficacy of this compound and gain insights into its potential mechanisms of action. The elucidation of novel neuroprotective agents is a critical step in the development of effective therapies for a range of devastating neurodegenerative disorders.

References

  • Consensus. (n.d.). Role of PI3K/Akt pathway in neuroprotection and oxidative stress.
  • Lee, J. M., & Johnson, J. A. (2004). The Nrf2/ARE Pathway as a Potential Therapeutic Target in Neurodegenerative Disease. Journal of Molecular Neuroscience, 24(1), 359-369.
  • Consensus. (n.d.). Role of PI3K/Akt pathway in neuroprotection and oxidative stress.
  • Luo, J., et al. (2023). Regulation of PI3K/Akt signaling pathway: A feasible approach for natural neuroprotective agents to treat various neuron injury-related diseases. Frontiers in Pharmacology, 14, 1142832.
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  • Kim, C. H., et al. (2002). Neuroprotective Role of the PI3 Kinase/Akt Signaling Pathway in Zebrafish. Frontiers in Bioscience, 7, d1492-1498.
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Method

Application Notes and Protocols for Preclinical Efficacy Testing of 1-(4-Hydroxybenzoyl)piperazine

Introduction: The Therapeutic Potential of 1-(4-Hydroxybenzoyl)piperazine 1-(4-Hydroxybenzoyl)piperazine is a synthetic compound featuring a piperazine ring, a structural motif prevalent in a wide array of pharmacologica...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of 1-(4-Hydroxybenzoyl)piperazine

1-(4-Hydroxybenzoyl)piperazine is a synthetic compound featuring a piperazine ring, a structural motif prevalent in a wide array of pharmacologically active agents. The piperazine scaffold is considered "privileged" in medicinal chemistry due to its favorable physicochemical properties and its ability to interact with multiple biological targets. Many piperazine derivatives exhibit significant central nervous system (CNS) activity, primarily through modulation of monoamine pathways, and have been developed as antipsychotic, antidepressant, and anxiolytic drugs.[1][2] Specifically, benzylpiperazine and its analogues have been shown to elevate extracellular levels of both dopamine and serotonin, suggesting a mechanism of action similar to some stimulants and antidepressants.[3][4]

Furthermore, the piperazine core is a component of various anticancer agents, with derivatives demonstrating antiproliferative effects against a range of cancer cell lines.[5][6] The addition of a hydroxybenzoyl group to the piperazine scaffold introduces potential for hydrogen bonding and other molecular interactions that could confer novel or enhanced biological activities.

Given the pharmacological profile of structurally related compounds, this document outlines preclinical protocols to investigate the efficacy of 1-(4-Hydroxybenzoyl)piperazine in two primary therapeutic areas: Major Depressive Disorder and Breast Cancer . These protocols are designed to provide a robust framework for initial in vivo screening and efficacy assessment.

Part 1: Evaluation of Antidepressant-like Efficacy

The structural similarity of 1-(4-Hydroxybenzoyl)piperazine to known modulators of serotonergic and dopaminergic neurotransmission provides a strong rationale for investigating its potential as a novel antidepressant.[1][7][8] The following protocols describe the use of well-validated rodent behavioral models to assess antidepressant-like activity.

Hypothesized Mechanism of Action in Depression

It is hypothesized that 1-(4-Hydroxybenzoyl)piperazine may act as a modulator of serotonin (5-HT) and/or dopamine (DA) transporters or receptors. By potentially inhibiting the reuptake or enhancing the release of these neurotransmitters in the synaptic cleft, the compound could amplify downstream signaling, leading to an amelioration of depressive-like symptoms. This is a common mechanism for many clinically effective antidepressants.[7]

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron DA_Vesicle Dopamine Vesicles Synaptic_DA Synaptic Dopamine DA_Vesicle->Synaptic_DA Release 5HT_Vesicle Serotonin Vesicles Synaptic_5HT Synaptic Serotonin 5HT_Vesicle->Synaptic_5HT Release DAT Dopamine Transporter (DAT) SERT Serotonin Transporter (SERT) DA_Receptor Dopamine Receptors Signaling Downstream Signaling Cascade (e.g., cAMP, CREB) DA_Receptor->Signaling 5HT_Receptor Serotonin Receptors 5HT_Receptor->Signaling Therapeutic_Effect Antidepressant Effect Signaling->Therapeutic_Effect Compound 1-(4-Hydroxybenzoyl)piperazine Compound->DAT Inhibition? Compound->SERT Inhibition? Synaptic_DA->DAT Reuptake Synaptic_DA->DA_Receptor Binding Synaptic_5HT->SERT Reuptake Synaptic_5HT->5HT_Receptor Binding

Caption: Hypothesized mechanism of 1-(4-Hydroxybenzoyl)piperazine in the synapse.

Animal Model Selection and Rationale
  • Species/Strain: Male C57BL/6 mice (8-10 weeks old) are recommended due to their common use in behavioral neuroscience, stable behavioral phenotypes, and the wealth of comparative data available.

  • Justification: The Forced Swim Test (FST) and Novelty-Suppressed Feeding (NSF) test are two of the most widely used screening tools for antidepressant efficacy.[9] The FST assesses behavioral despair, a core symptom of depression, while the NSF test evaluates anxiety-like behavior and is sensitive to chronic, but not acute, antidepressant treatment, mirroring the clinical timeline of these drugs in humans.[10][11]

Experimental Protocol: Forced Swim Test (FST)

This protocol is adapted from established methodologies to assess "behavioral despair".[9][12] Antidepressants typically increase the time spent struggling and decrease immobility time.

Materials:

  • Transparent cylindrical tanks (25 cm height, 15 cm diameter)

  • Water bath to maintain water temperature at 24-25°C

  • Video recording equipment

  • Animal-safe disinfectant

  • Warming area with heating lamps and dry towels

Procedure:

  • Acclimation: House animals in the testing room for at least 1 hour before the experiment.

  • Apparatus Preparation: Fill cylinders with water to a depth of 15 cm, ensuring mice cannot touch the bottom with their tails or feet.[13] Maintain water temperature at 24-25°C.

  • Drug Administration: Administer 1-(4-Hydroxybenzoyl)piperazine, a positive control (e.g., Fluoxetine, 20 mg/kg), or vehicle via the appropriate route (e.g., intraperitoneal injection) 30-60 minutes prior to the test.

  • Test Session:

    • Gently place each mouse into its respective cylinder.[14]

    • Record the session for a total of 6 minutes.[12]

    • The first 2 minutes are considered a habituation period and are typically not scored.

  • Post-Test:

    • Carefully remove the mice from the water.

    • Dry them thoroughly with a towel and place them in a warmed holding cage before returning them to their home cage.[13]

    • Clean the cylinders with disinfectant and refill with fresh, temperature-controlled water between animals.

  • Data Analysis:

    • Score the last 4 minutes of the video recording.

    • The primary endpoint is the duration of immobility , defined as the cessation of struggling and remaining floating, with movements limited to those necessary to keep the head above water.

    • Compare the immobility time between treatment groups using an appropriate statistical test (e.g., one-way ANOVA followed by post-hoc tests).

Experimental Protocol: Novelty-Suppressed Feeding (NSF) Test

This test assesses the effect of the compound on anxiety- and depression-related feeding behavior.[10]

Materials:

  • Open-field arena (e.g., 50 cm x 50 cm x 40 cm)

  • White paper or a small platform for the center of the arena

  • Standard food pellets

  • Stopwatch and video recording equipment

Procedure:

  • Food Deprivation: Food deprive the mice for 24 hours prior to the test, with free access to water.[10]

  • Acclimation: Move animals to the testing room at least 1-2 hours before the test. The testing arena should be novel and brightly lit to create an anxiogenic environment.[11]

  • Apparatus Setup: Place a single, pre-weighed food pellet on a white paper or platform in the center of the open field.[15]

  • Drug Administration: This test is most sensitive to chronic administration. Treat animals daily with 1-(4-Hydroxybenzoyl)piperazine, a positive control (e.g., chronic Fluoxetine), or vehicle for a period of 14-21 days. The final dose should be administered 30-60 minutes before the test.

  • Test Session:

    • Place a mouse in a corner of the arena.

    • Start a stopwatch and record for a maximum of 10 minutes.[15]

    • Measure the latency to begin eating (defined as the mouse biting the pellet).

  • Home Cage Consumption:

    • Immediately after the test, return the mouse to its home cage where a pre-weighed food pellet is available.

    • Measure the amount of food consumed in the home cage over a 5-minute period to control for effects on appetite.[15]

  • Data Analysis:

    • The primary endpoint is the latency to eat in the novel arena. A significant decrease in latency suggests anxiolytic or antidepressant-like effects.

    • Compare latencies between groups using appropriate statistical analysis (e.g., ANOVA).

    • Analyze home cage food consumption to ensure the effects on latency are not due to changes in overall appetite.

ParameterForced Swim Test (FST)Novelty-Suppressed Feeding (NSF) Test
Behavioral Construct Behavioral DespairAnxiety/Hyponeophagia
Primary Endpoint Duration of ImmobilityLatency to Eat
Drug Administration Acute or ChronicTypically Chronic (14-21 days)
Key Advantage High-throughput screeningHigh predictive validity for clinical timeline
Control Measure Vehicle GroupHome Cage Food Consumption

Part 2: Evaluation of Anticancer Efficacy in Breast Cancer Models

The piperazine scaffold is present in several approved anticancer drugs, and derivatives have shown antiproliferative activity in preclinical studies.[5] Therefore, it is logical to investigate the potential of 1-(4-Hydroxybenzoyl)piperazine as an anticancer agent. Human tumor xenograft models are a cornerstone of preclinical oncology research.[16]

Hypothesized Mechanism of Action in Cancer

The mechanism by which 1-(4-Hydroxybenzoyl)piperazine might exert anticancer effects is currently unknown. Potential mechanisms, based on the activities of other piperazine-containing molecules, could include the inhibition of key signaling pathways involved in cell proliferation and survival (e.g., receptor tyrosine kinases, PI3K/Akt pathway) or the induction of apoptosis. Initial in vitro studies on relevant cancer cell lines would be required to elucidate a more specific hypothesis.

G cluster_workflow Anticancer Efficacy Workflow Cell_Culture 1. Cell Line Culture (MDA-MB-231 or MCF-7) Implantation 2. Subcutaneous Implantation into Immunodeficient Mice Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth to Palpable Size (~100-150 mm³) Implantation->Tumor_Growth Randomization 4. Animal Randomization into Treatment Groups Tumor_Growth->Randomization Treatment 5. Treatment Administration (Compound, Vehicle, Positive Control) Randomization->Treatment Monitoring 6. Monitor Tumor Volume and Body Weight (2-3x/week) Treatment->Monitoring Endpoint 7. Study Endpoint (Tumor size limit or time) Monitoring->Endpoint Analysis 8. Data Analysis (Tumor Growth Inhibition) Endpoint->Analysis

Caption: General workflow for in vivo anticancer efficacy testing.

Animal Model Selection and Rationale
  • Species/Strain: Female athymic nude (nu/nu) or NOD-SCID mice (6-8 weeks old) are required. These mice are immunodeficient and will not reject human tumor xenografts.[16]

  • Cell Lines:

    • MDA-MB-231: A triple-negative breast cancer (TNBC) cell line. It is highly aggressive, invasive, and hormone-independent.[17][18] This model is useful for testing compounds against a challenging and metastatic subtype of breast cancer.[16]

    • MCF-7: An estrogen receptor (ER)-positive, luminal A breast cancer cell line.[19] This model is hormone-dependent and requires estrogen supplementation to form tumors in vivo. It represents the most common type of breast cancer and is used to test therapies that may target hormone signaling pathways.[20][21]

  • Justification: Using both MDA-MB-231 and MCF-7 cell lines allows for the evaluation of the compound's efficacy against two distinct and clinically relevant subtypes of breast cancer, providing broader insight into its potential spectrum of activity.

Experimental Protocol: Subcutaneous Xenograft Model

This protocol provides a generalized framework. Specific details may need optimization.

Materials:

  • Selected breast cancer cell line (MDA-MB-231 or MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Matrigel® Basement Membrane Matrix

  • Sterile PBS, syringes, and needles

  • Immunodeficient mice (athymic nude or NOD-SCID)

  • Estrogen pellets (for MCF-7 model only)

  • Digital calipers

  • Animal balance

Procedure:

  • Cell Preparation:

    • Culture cells under standard conditions (37°C, 5% CO2).

    • Harvest cells during the logarithmic growth phase using trypsin.

    • Wash cells with sterile PBS and perform a cell count to determine viability (e.g., via trypan blue exclusion).

    • Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^7 cells/mL (for a 100 µL injection of 5 x 10^6 cells). Keep on ice.

  • Animal Preparation (MCF-7 Model Only):

    • For the MCF-7 model, implant a slow-release estrogen pellet (e.g., 0.72 mg, 60-day release) subcutaneously in the dorsal flank of the mice 2-3 days prior to tumor cell implantation to support tumor growth.[20]

  • Tumor Cell Implantation:

    • Anesthetize the mouse.

    • Inject 100 µL of the cell suspension (e.g., 5 x 10^6 cells) subcutaneously into the right flank of each mouse.

  • Tumor Growth and Monitoring:

    • Allow tumors to grow to a palpable size, typically 100-150 mm³. This can take 1-4 weeks depending on the cell line.

    • Once tumors reach the target size, randomize mice into treatment groups (e.g., Vehicle, 1-(4-Hydroxybenzoyl)piperazine low dose, 1-(4-Hydroxybenzoyl)piperazine high dose, Positive Control).

    • Measure tumor dimensions with digital calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.

    • Monitor animal body weight and overall health status at the same time as tumor measurements. Significant body weight loss (>15-20%) is a common sign of toxicity.

  • Drug Administration:

    • Administer the compound, vehicle, and positive control according to the planned schedule and route (e.g., daily oral gavage, twice-weekly IP injection).

  • Study Endpoint:

    • The study should be terminated when tumors in the control group reach a predetermined size limit (e.g., 1500-2000 mm³) or if animals show signs of excessive morbidity (e.g., significant weight loss, ulceration of the tumor).

    • At the endpoint, euthanize the animals and excise the tumors for weighing and further ex vivo analysis (e.g., histology, biomarker analysis).

ParameterMDA-MB-231 ModelMCF-7 Model
Breast Cancer Subtype Triple-Negative (ER-, PR-, HER2-)Luminal A (ER+, PR+/-, HER2-)
Hormone Dependence IndependentEstrogen-Dependent
Estrogen Supplement Not RequiredRequired
Growth Rate Generally FasterGenerally Slower
Metastatic Potential HighLow
Represents Aggressive, chemo-resistant tumorsMost common type of breast cancer

References

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Application

High-throughput screening of (4-Hydroxy-phenyl)-piperazin-1-yl-methanone analogs

Application Note & Protocol High-Throughput Screening of Novel (4-Hydroxy-phenyl)-piperazin-1-yl-methanone Analogs for Gαi-Coupled GPCR Antagonism Abstract The (4-Hydroxy-phenyl)-piperazin-1-yl-methanone scaffold is a pr...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

High-Throughput Screening of Novel (4-Hydroxy-phenyl)-piperazin-1-yl-methanone Analogs for Gαi-Coupled GPCR Antagonism

Abstract The (4-Hydroxy-phenyl)-piperazin-1-yl-methanone scaffold is a privileged structure in medicinal chemistry, frequently appearing in centrally active agents.[1] This document provides a comprehensive guide for conducting a high-throughput screening (HTS) campaign to identify potent antagonists for a Gαi-coupled G-Protein Coupled Receptor (GPCR) from a library of novel analogs based on this scaffold. We detail a robust, miniaturized, and automated cell-based assay using Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen) technology to quantify changes in intracellular cyclic adenosine monophosphate (cAMP). The protocols herein are designed for reliability and statistical rigor, covering primary single-point screening, dose-response confirmation, and critical data quality control measures necessary for successful hit identification.

Introduction & Scientific Rationale

G-Protein Coupled Receptors (GPCRs) represent one of the largest and most successfully drugged target families.[2] Specifically, GPCRs that couple to the inhibitory G-protein (Gαi) play critical roles in neurotransmission, metabolic regulation, and immune response. Upon activation by an agonist, Gαi-coupled receptors inhibit the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[3] Identifying antagonists that block this activation is a primary goal in the discovery of new therapeutics for a multitude of diseases.

The piperazine moiety is a cornerstone of modern drug discovery, valued for its synthetic tractability and ability to confer favorable pharmacokinetic properties.[4][5] The (4-Hydroxy-phenyl)-piperazin-1-yl-methanone core combines this versatile heterocycle with a phenolic group, a common hydrogen-bonding motif for receptor interaction.[6] Screening a library of analogs built upon this scaffold is a rational approach to discovering novel GPCR modulators.

Causality of Assay Choice: For this screening campaign, we have selected the AlphaScreen cAMP assay technology.[7] This choice is deliberate for several reasons:

  • Homogeneous Format: It is a "mix-and-read" assay requiring no wash steps, which is essential for automation and minimizing variability in an HTS setting.[8]

  • High Sensitivity: The amplification cascade inherent to the Alpha technology allows for the detection of small changes in cAMP levels, enabling the use of lower cell numbers and reagent volumes, thus reducing costs.[7]

  • Robustness: The ratiometric signal detection at a longer wavelength (520-620 nm) is less susceptible to interference from colored or fluorescent compounds compared to other fluorescence-based methods.[7][8]

This application note provides the scientific framework and step-by-step protocols to execute a successful HTS campaign, from initial assay development to the generation of high-quality, actionable hit data.

Assay Principle & Workflow

Biological Signaling Pathway

The assay is designed to identify compounds that can block the agonist-induced decrease in intracellular cAMP. An antagonist will bind to the GPCR but not activate it, thereby preventing the agonist from binding and initiating the Gαi signaling cascade. This results in cAMP levels remaining at or near the basal (unstimulated) level.

GPCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR GPCR (Gαi-coupled) G_Protein Gαi Protein GPCR->G_Protein Activates AC Adenylyl Cyclase (AC) G_Protein->AC Inhibits cAMP cAMP (Signal) AC->cAMP Converts Agonist Agonist Agonist->GPCR Activates Antagonist Antagonist (Screening Compound) Antagonist->GPCR Blocks ATP ATP ATP->AC HTS_Workflow A Compound Library (10,000 Analogs in DMSO) B Primary Screen (Single Concentration, e.g., 10 µM) A->B Acoustic Dispensing C Data Analysis & QC (Calculate % Inhibition, Z') B->C D Hit Selection (e.g., >50% Inhibition) C->D D->A Inactive E Hit Confirmation (Re-test from fresh stock) D->E ~2-5% Hit Rate F Dose-Response Assay (10-point curve) E->F G Data Analysis (Calculate IC50) F->G H Confirmed Hits (Potency < 1 µM) G->H I Secondary/Counter-Screens (Selectivity, MOA) H->I Lead Candidates

Caption: Funnel approach for a typical HTS campaign.

Materials & Reagents

  • Cell Line: HEK293 or CHO cells stably expressing the target Gαi-coupled GPCR.

  • Cell Culture Medium: DMEM/F12, 10% FBS, 1% Penicillin-Streptomycin, appropriate selection antibiotic (e.g., G418).

  • Assay Plates: 384-well or 1536-well solid white, low-volume microplates (e.g., Corning 384-well LV #3673).

  • Compound Plates: Source plates containing the analog library dissolved in 100% DMSO.

  • Agonist: Known potent agonist for the target GPCR.

  • Control Antagonist: Known potent antagonist for the target GPCR.

  • Assay Buffer: HBSS with 20 mM HEPES, 0.1% BSA, pH 7.4.

  • Phosphodiesterase (PDE) Inhibitor: 3-isobutyl-1-methylxanthine (IBMX) to prevent cAMP degradation.

  • AlphaScreen cAMP Detection Kit: (e.g., Revvity, #6760625M), containing:

    • Anti-cAMP Acceptor Beads

    • Streptavidin Donor Beads

    • Biotinylated cAMP Probe

    • Lysis Buffer

  • Automation: Automated liquid handler, acoustic compound dispenser, and an AlphaScreen-capable plate reader (requires a 680 nm laser excitation source). [7]

Protocol 1: Primary High-Throughput Screen

This protocol describes a single-concentration screen in a 384-well format to identify initial hits from the compound library.

4.1. Cell Preparation (Day 0)

  • Culture cells to ~80-90% confluency.

  • Harvest cells using a non-enzymatic cell dissociation buffer.

  • Centrifuge cells (200 x g, 3 min) and resuspend in fresh, serum-free culture medium.

  • Perform a cell count and viability check (e.g., Trypan Blue). Viability should be >95%.

  • Dilute the cell suspension to a pre-optimized density (e.g., 2,000 cells/5 µL) in serum-free medium containing 500 µM IBMX. This density must be optimized during assay development to produce a robust signal window. [9] 4.2. Assay Execution (Day 1) Perform all steps under subdued lighting to protect the AlphaScreen beads. [10]

  • Compound Plating: Using an acoustic dispenser, transfer 50 nL of compounds from the source plates into the empty assay plates. This results in a final screening concentration of 10 µM in a 5 µL final assay volume (assuming a 10 mM stock).

    • Controls: Dispense 50 nL of a known antagonist (e.g., 10 mM stock for 10 µM final concentration) into positive control wells.

    • Controls: Dispense 50 nL of 100% DMSO into negative control and maximum signal wells.

  • Cell Addition: Dispense 2.5 µL of the prepared cell suspension into all wells of the assay plate.

  • Agonist Stimulation:

    • To all wells except the maximum signal (basal) control wells, add 2.5 µL of the agonist solution prepared in assay buffer at 2x its final EC80 concentration. The EC80 concentration is determined during assay development and provides a robust signal window while remaining sensitive to antagonism.

    • To the maximum signal wells, add 2.5 µL of assay buffer without agonist.

  • Incubation: Seal the plates and incubate for 30 minutes at room temperature. This allows for GPCR signaling to occur.

  • Cell Lysis & Detection:

    • Prepare the AlphaScreen detection mix according to the manufacturer's protocol. This typically involves diluting the Acceptor beads, Donor beads, and biotin-cAMP probe in the provided lysis buffer.

    • Dispense 5 µL of the detection mix into all wells.

  • Final Incubation: Seal the plates with an opaque seal, protect from light, and incubate for 1-3 hours at room temperature to allow the detection reagents to reach equilibrium.

  • Plate Reading: Read the plates on an AlphaScreen-compatible plate reader.

Data Analysis & Quality Control (Primary Screen)

Robust quality control is essential for the validity of any HTS campaign. [11]The Z'-factor is a statistical measure of assay quality, and a value >0.5 is considered excellent for HTS. [9] 5.1. Calculations

  • Percent Inhibition: This normalizes the data from each test well relative to the controls on the same plate.

    % Inhibition = 100 * (Signal_Compound - Mean_Signal_Negative) / (Mean_Signal_Positive - Mean_Signal_Negative)

    • Signal_Compound: Signal from a well with a test compound.

    • Mean_Signal_Negative: Average signal from DMSO + Agonist wells (low cAMP, low signal).

    • Mean_Signal_Positive: Average signal from Known Antagonist + Agonist wells (high cAMP, high signal).

  • Z'-Factor: This parameter assesses the separation between the positive and negative controls, indicating the assay's suitability for screening.

    Z' = 1 - (3 * (SD_Positive + SD_Negative)) / |Mean_Positive - Mean_Negative|

    • SD: Standard Deviation.

5.2. Hit Selection A compound is typically classified as a primary "hit" if its % inhibition value exceeds a defined threshold. A common and statistically sound method is to set the threshold at three times the standard deviation of the negative (DMSO) controls. [12] Table 1: Representative Primary Screen Quality Control Data

ParameterValueInterpretation
Mean Positive Control Signal250,000High signal (antagonism)
Mean Negative Control Signal30,000Low signal (agonist activity)
Signal Window (Positive/Negative)8.3Strong separation between controls
Z'-Factor 0.78 Excellent assay quality
Hit Threshold (% Inhibition)> 55%Statistically significant activity
Hit Rate 2.8% Typical for a primary screen

Protocol 2: Confirmatory & Dose-Response Assay

Primary hits must be re-tested to confirm their activity and determine their potency (IC50). [12]This involves generating a concentration-response curve.

  • Compound Preparation: For each primary hit, prepare a 10-point, 3-fold serial dilution series in 100% DMSO, starting from a high concentration (e.g., 10 mM).

  • Assay Execution: Follow the same procedure as the primary screen (Section 4.2), but instead of a single concentration, dispense 50 nL of each concentration from the dilution series into the assay plates.

  • Data Analysis:

    • Calculate the % Inhibition for each concentration point.

    • Plot % Inhibition versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic (sigmoidal) curve using a suitable software package (e.g., GraphPad Prism, Dotmatics). [13] * The IC50 is the concentration of the compound that produces 50% of the maximal inhibition.

Data Presentation for Confirmed Hits

The final output of the HTS campaign is a list of confirmed, potent hits with associated IC50 values.

Table 2: Dose-Response Results for Confirmed Hits

Compound IDStructure (Variation)IC50 (nM)Hill SlopeMax Inhibition (%)
HTS-001Parent Scaffold8501.198
HTS-042R = 4-Chloro1250.9100
HTS-117 R = 2-Fluoro 35 1.0 99
HTS-205R = 3-Methoxy4601.295

Field-Proven Insights & Troubleshooting

  • False Positives: A common issue in HTS is identifying compounds that interfere with the assay technology rather than the biological target. [12]For AlphaScreen, compounds that quench singlet oxygen or absorb light at 680 nm or 520-620 nm can appear as false positives or negatives. Hits should be evaluated in a counter-screen (e.g., a biochemical assay for the same target) to confirm their mechanism of action.

  • Cell Health: Maintaining consistent cell health and passage number is critical for reproducibility. Variations in cell density or viability can dramatically alter the assay window and Z'-factor. [14]Implement daily cell health monitoring as part of the lab routine.

  • DMSO Tolerance: The final concentration of DMSO in the assay should be kept constant across all wells (typically ≤1%) and be at a level that does not affect cell viability or enzyme function.

  • Edge Effects: In multi-well plates, wells at the edge can evaporate faster, leading to systematic errors. Ensure proper plate sealing and use a humidified incubator. It is also common practice to exclude the outer rows and columns from data analysis or fill them with buffer. [15]

Conclusion

This application note provides a validated, high-throughput methodology for the discovery of novel antagonists against Gαi-coupled GPCRs from a library of (4-Hydroxy-phenyl)-piperazin-1-yl-methanone analogs. By employing the sensitive and robust AlphaScreen cAMP technology and adhering to stringent quality control standards, researchers can efficiently identify and characterize potent hit compounds. The detailed protocols and data analysis guidelines herein serve as a comprehensive resource for drug discovery professionals aiming to accelerate their screening campaigns and identify promising leads for further development.

References

  • Huang, X. (2016). Application of Fluorescence Polarization in HTS Assays. Methods in Molecular Biology.

  • BMG LABTECH. Fluorescence Polarization Detection. BMG LABTECH Website.

  • Wikipedia. High-throughput screening. Wikipedia, The Free Encyclopedia.

  • Giuliano, K. A., et al. (2020). High-throughput screening: today's biochemical and cell-based approaches. PubMed.

  • BMG LABTECH. AlphaScreen. BMG LABTECH Website.

  • Sittampalam, G. S., et al. (2012). Basics of HTS Assay Design and Optimization. Chemical Genomics.

  • Revvity. AlphaLISA and AlphaScreen No-wash Assays. Revvity Website.

  • Hollingsworth, L. J., et al. (2022). Evaluating functional ligand-GPCR interactions in cell-based assays. PubMed Central.

  • Biotrend. (2023). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Biotrend Website.

  • An, F. F., & Qu, Z. (2013). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global.

  • Casey, W. M., et al. (2018). Quantitative high-throughput screening data analysis: challenges and recent advances. PubMed Central.

  • Cambridge MedChem Consulting. (2017). Analysis of HTS data. Cambridge MedChem Consulting Website.

  • ResearchGate. (2017). AlphaScreen assays. (A) Principles of AlphaScreen technology. ResearchGate.

  • Genedata. (2001). Comprehensive analysis of high-throughput screening data. ResearchGate.

  • Schulze, J., et al. (2022). Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. Cell Reports Methods.

  • Hall, M. D., et al. (2016). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. PubMed.

  • Leveridge, M., et al. (2016). HTS Methods: Assay Design and Optimisation. Royal Society of Chemistry.

  • BPS Bioscience. Fluorescence Polarization Assays: Principles & Applications. BPS Bioscience Website.

  • Wawer, M., et al. (2014). Comprehensive analysis of high-throughput screens with HiTSeekR. Nucleic Acids Research.

  • Molecular Devices. Fluorescence Polarization (FP). Molecular Devices Website.

  • Revvity. AlphaScreenTM cAMP User Manual and Assay Development Guide. Revvity Website.

  • Emerald Cloud Lab. (2024). ExperimentAlphaScreen Documentation. Emerald Cloud Lab Website.

  • LabKey. (2024). What is High-Throughput Screening (HTS)? LabKey Website.

  • Meleddu, R., et al. (2020). Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase. ChemistryOpen.

  • Molecular Devices. (2012). Homogeneous High Throughput Live Cell GPCR Functional and Surface Binding Assays. Molecular Devices Website.

  • BellBrook Labs. (2025). How to Choose the Right Biochemical Assay for Drug Discovery. BellBrook Labs Website.

  • Panchal, N.B., & Captain, A.D. (2015). Synthesis and Screening of Some New Piperazine Derivatives as Potential Anthelmintic Agents. International Journal for Pharmaceutical Research Scholars.

  • D'Agostino, C., & Senge, M. O. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules.

  • An, F., et al. (2016). Cell-based assays in high-throughput mode (HTS). BioTechnologia.

  • Revvity. (2019). A simple method for preparing GPCR membrane model extracts from stable cell lines for use with the HTRF GTP Gi binding assay. Revvity Website.

  • O'Hern, C. S., et al. (2019). Development, Optimization, and Validation of a High Throughput Screening Assay for Identification of Tat and Type II Secretion Inhibitors of Pseudomonas aeruginosa. Frontiers in Cellular and Infection Microbiology.

  • Ferla, S., & D'Auria, M. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules.

  • DiscoverX. (2017). Duplexed Screening of GPCRs to Measure Calcium and β-Arrestin. YouTube.

  • Zhang, M., et al. (2020). Novel piperazine-2,5-dione analogs bearing 1H-indole: Synthesis and biological effects. Bioorganic & Medicinal Chemistry Letters.

  • ResearchGate. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. ResearchGate.

  • Chem-Impex. 1-(4-Hydroxyphenyl)piperazine. Chem-Impex International.

  • PubChem. (4-Hydroxy-phenyl)-piperazin-1-yl-methanone. National Center for Biotechnology Information.

  • ResearchGate. 1-[4-(4-Hydroxyphenyl)piperazin-1-yl]ethanone. ResearchGate.

  • Obeng, S., et al. (2015). Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. PubMed Central.

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Sources

Method

Application Note: Preparation of Stock Solutions of 1-(4-Hydroxybenzoyl)piperazine

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This document provides a comprehensive guide for the preparation, handling, and storage of stock...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for the preparation, handling, and storage of stock solutions of 1-(4-Hydroxybenzoyl)piperazine, also known as (4-hydroxyphenyl)(piperazin-1-yl)methanone. Emphasizing scientific integrity and causality, this protocol is designed to ensure the accuracy, reproducibility, and stability of experimental outcomes in research and drug development settings. Methodologies are grounded in established laboratory practices and supported by authoritative references.

Introduction: The Critical Role of Accurate Stock Solutions

1-(4-Hydroxybenzoyl)piperazine is a versatile piperazine derivative employed as a key building block in the synthesis of pharmacologically active molecules. Its structural motif is of significant interest in medicinal chemistry, making it a valuable compound in drug discovery pipelines. The integrity of all subsequent experimental data hinges on the accurate and reproducible preparation of stock solutions. Factors such as solvent choice, concentration accuracy, and storage conditions can profoundly influence the stability and effective concentration of the compound, thereby impacting assay results and their interpretation. This guide provides a robust framework for creating reliable stock solutions of 1-(4-Hydroxybenzoyl)piperazine, ensuring a solid foundation for your research.

Compound Identification and Physicochemical Properties

Correctly identifying the compound and understanding its fundamental properties are paramount before any experimental work.

  • Chemical Name: (4-hydroxyphenyl)(piperazin-1-yl)methanone

  • Synonyms: 1-(4-Hydroxybenzoyl)piperazine, 4-(piperazine-1-carbonyl)phenol

  • CAS Number: 49648-43-3

  • Molecular Formula: C₁₁H₁₄N₂O₂[1]

  • Molecular Weight: 206.24 g/mol [1]

PropertyInformationSource
Appearance Typically a solid powder. Color may vary by manufacturer.General knowledge
Solubility While specific quantitative data is not readily available, piperazine derivatives with similar structures are generally soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Methanol. Aqueous solubility is expected to be limited.Inferred from related compounds
Storage For long-term stability, storage at low temperatures (-20°C or -80°C) is recommended. Solutions should be protected from light.Best practices for similar compounds

Experimental Workflow: A Step-by-Step Overview

The preparation of a stock solution follows a logical and precise workflow to ensure accuracy and consistency.

Caption: Workflow for the preparation of 1-(4-Hydroxybenzoyl)piperazine stock solutions.

Detailed Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol outlines the steps for preparing a 10 mM stock solution, a common starting concentration for many in vitro assays.

Materials and Reagents
  • 1-(4-Hydroxybenzoyl)piperazine (purity ≥98%)

  • Dimethyl sulfoxide (DMSO), anhydrous (≥99.7%)

  • Analytical balance (± 0.1 mg precision)

  • Weighing paper or boat

  • Spatula

  • Class A volumetric flasks (e.g., 1, 5, 10 mL)

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Sonicator bath

  • Amber or light-blocking microcentrifuge tubes or cryovials

  • Personal Protective Equipment (PPE): safety glasses, lab coat, gloves

Calculation of Mass

To prepare a stock solution of a specific concentration, the required mass of the compound must be calculated using the following formula:

Mass (in mg) = Desired Concentration (in mM) x Molecular Weight (in g/mol ) x Volume (in mL) / 1000

Example for a 10 mM stock solution in 5 mL:

  • Mass (mg) = 10 mM * 206.24 g/mol * 5 mL / 1000

  • Mass (mg) = 10.312 mg

Step-by-Step Procedure
  • Preparation: Ensure all glassware is clean and dry. Allow the container of 1-(4-Hydroxybenzoyl)piperazine to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: Place a weighing boat on the analytical balance and tare. Carefully weigh out the calculated mass (e.g., 10.312 mg) of the compound.

    • Expertise & Experience: It is often more practical and accurate to weigh a slightly different mass (e.g., 10.5 mg) and then adjust the final solvent volume accordingly to achieve the desired 10 mM concentration. This avoids the time-consuming and potentially inaccurate process of trying to weigh an exact mass.

  • Dissolution: Quantitatively transfer the weighed compound into a volumetric flask of the appropriate size. Add approximately 80% of the final volume of anhydrous DMSO.

  • Mixing: Cap the flask and vortex thoroughly for at least one minute.

  • Sonication (if necessary): If the compound does not fully dissolve, place the flask in a sonicator bath for 5-10 minutes. The slight warming from the sonicator can aid dissolution.

  • Volume Adjustment: Once the compound is completely dissolved and the solution is clear, add DMSO to the calibration mark of the volumetric flask.

  • Homogenization: Cap the flask and invert it 10-15 times to ensure a homogenous solution.

  • Aliquoting and Storage: Dispense the stock solution into single-use aliquots in amber or light-blocking tubes.

    • Trustworthiness: Aliquoting is a crucial self-validating step. It prevents contamination and degradation of the entire stock from repeated freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C or -80°C for long-term stability. For short-term use (a few days), storage at 4°C may be acceptable, but this should be validated.

Best Practices for Scientific Integrity

  • Solvent Purity: Always use high-purity, anhydrous solvents. Water can affect the solubility and stability of many organic compounds.

  • Preliminary Solubility Test: Before preparing a large volume, it is prudent to test the solubility of a small amount of the compound in the chosen solvent.

  • Documentation: Maintain a detailed log for each stock solution, including the compound name, lot number, exact mass, final volume, calculated concentration, date of preparation, and preparer's initials.

  • Labeling: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

  • Stability: The stability of compounds in solution can vary. For long-term or critical studies, it is advisable to periodically check the purity of the stock solution using analytical methods like HPLC.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2759329, (4-Hydroxy-phenyl)-piperazin-1-yl-methanone. Retrieved from [Link]

Sources

Application

Application of (4-Hydroxy-phenyl)-piperazin-1-yl-methanone in Melanogenesis Studies: An In-Depth Technical Guide

Introduction: Targeting Melanogenesis at its Core Melanogenesis, the intricate biochemical process responsible for melanin synthesis, is a cornerstone of skin pigmentation and photoprotection. However, its dysregulation...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Targeting Melanogenesis at its Core

Melanogenesis, the intricate biochemical process responsible for melanin synthesis, is a cornerstone of skin pigmentation and photoprotection. However, its dysregulation can lead to hyperpigmentary disorders such as melasma and post-inflammatory hyperpigmentation, driving a significant need for effective and safe modulators of this pathway. The enzyme tyrosinase (EC 1.14.18.1) is the rate-limiting catalyst in melanogenesis, initiating the conversion of L-tyrosine to melanin precursors.[1] Consequently, the inhibition of tyrosinase represents a primary strategy in the development of novel depigmenting agents. This guide focuses on the application of (4-Hydroxy-phenyl)-piperazin-1-yl-methanone, a potent tyrosinase inhibitor, for in-depth studies of melanogenesis.[2]

Recent research has highlighted a series of (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone derivatives as formidable inhibitors of tyrosinase, surpassing the efficacy of commonly used agents like kojic acid.[2] These compounds have demonstrated significant anti-melanogenic effects in cellular models, making them valuable tools for researchers in dermatology, cosmetology, and drug discovery. This document provides a comprehensive overview of the mechanism of action of (4-Hydroxy-phenyl)-piperazin-1-yl-methanone and detailed, field-proven protocols for its application in melanogenesis research using the B16F10 murine melanoma cell line, a well-established model for studying pigmentation.[3][4]

Mechanism of Action: A Competitive Inhibition of Tyrosinase

(4-Hydroxy-phenyl)-piperazin-1-yl-methanone and its derivatives primarily exert their anti-melanogenic effects through the direct and competitive inhibition of tyrosinase.[2] The hydroxyphenyl moiety of the compound is crucial for its activity, likely chelating the copper ions within the active site of the tyrosinase enzyme. This action prevents the binding of the natural substrate, L-DOPA, to the enzyme, thereby halting the melanin synthesis cascade at its initial step.[2]

Kinetic studies have revealed that these compounds act as competitive inhibitors of the diphenolase activity of tyrosinase.[2] This mode of inhibition is particularly advantageous as it directly competes with the substrate, offering a highly specific and potent means of controlling melanin production. Furthermore, studies on α-melanocyte-stimulating hormone (α-MSH)-stimulated B16F10 cells have confirmed that the most effective inhibitors from this class can significantly reduce cellular tyrosinase activity and, consequently, melanin content without inducing cytotoxicity.[2]

The proposed mechanism of action is visualized in the following signaling pathway diagram:

Melanogenesis_Inhibition alpha_MSH α-MSH MC1R MC1R alpha_MSH->MC1R Binds AC Adenylate Cyclase MC1R->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates MITF MITF CREB->MITF Upregulates Tyrosinase_gene Tyrosinase Gene MITF->Tyrosinase_gene Activates Transcription Tyrosinase Tyrosinase (Enzyme) Tyrosinase_gene->Tyrosinase L_Tyrosine L-Tyrosine Tyrosinase->L_Tyrosine L_DOPA L-DOPA Tyrosinase->L_DOPA L_Tyrosine->L_DOPA Hydroxylation Melanin Melanin L_DOPA->Melanin Oxidation Compound (4-Hydroxy-phenyl)- piperazin-1-yl-methanone Compound->Tyrosinase Competitively Inhibits

Figure 1: Proposed mechanism of melanogenesis inhibition.

Experimental Workflow: A Validated Approach

A systematic approach is crucial for accurately evaluating the anti-melanogenic potential of (4-Hydroxy-phenyl)-piperazin-1-yl-methanone. The following experimental workflow provides a robust framework for comprehensive analysis.

Experimental_Workflow start Start cell_culture B16F10 Cell Culture start->cell_culture cytotoxicity Cytotoxicity Assay (MTT) cell_culture->cytotoxicity determine_conc Determine Non-Toxic Working Concentrations cytotoxicity->determine_conc melanin_assay Melanin Content Assay determine_conc->melanin_assay tyrosinase_assay Cellular Tyrosinase Activity Assay determine_conc->tyrosinase_assay western_blot Western Blot Analysis (Tyrosinase, TRP-1, TRP-2, MITF) determine_conc->western_blot data_analysis Data Analysis & Interpretation melanin_assay->data_analysis tyrosinase_assay->data_analysis western_blot->data_analysis end End data_analysis->end

Figure 2: Comprehensive experimental workflow.

Detailed Experimental Protocols

Protocol 1: B16F10 Murine Melanoma Cell Culture

Rationale: The B16F10 cell line is a widely used and well-characterized model for melanogenesis studies due to its ability to produce melanin and its responsiveness to stimuli like α-MSH.[3][4] Maintaining a healthy and consistent cell culture is fundamental for reproducible experimental results.

Materials:

  • B16F10 cells (ATCC® CRL-6475™)

  • Dulbecco's Modified Eagle's Medium (DMEM) with high glucose, L-glutamine, and sodium pyruvate (ATCC® 30-2002™)[5]

  • Fetal Bovine Serum (FBS), heat-inactivated (ATCC® 30-2020™)[5]

  • Penicillin-Streptomycin (10,000 U/mL)

  • 0.25% (w/v) Trypsin-0.53 mM EDTA solution

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Cell culture flasks (T-75)

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Complete Growth Medium: Prepare complete growth medium by supplementing DMEM with 10% FBS and 1% Penicillin-Streptomycin.

  • Thawing Frozen Cells: Thaw a cryovial of B16F10 cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 150 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 10 mL of complete growth medium. Transfer to a T-75 flask.[5]

  • Cell Maintenance: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2. Change the medium every 2-3 days.

  • Subculturing: When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer with PBS. Add 2-3 mL of Trypsin-EDTA solution and incubate at 37°C for 2-5 minutes, or until cells detach.[4] Neutralize the trypsin with 7-8 mL of complete growth medium and transfer the cell suspension to a 15 mL conical tube. Centrifuge at 150 x g for 5 minutes. Resuspend the cell pellet and seed new flasks at a ratio of 1:4 to 1:8.

Protocol 2: Cytotoxicity Assay (MTT Assay)

Rationale: Before evaluating the anti-melanogenic effects of (4-Hydroxy-phenyl)-piperazin-1-yl-methanone, it is imperative to determine its non-toxic concentration range. The MTT assay assesses cell viability by measuring the metabolic activity of mitochondria, providing a reliable indication of cytotoxicity.

Materials:

  • B16F10 cells

  • Complete growth medium

  • (4-Hydroxy-phenyl)-piperazin-1-yl-methanone

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed B16F10 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete growth medium. Incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of (4-Hydroxy-phenyl)-piperazin-1-yl-methanone in complete growth medium. The final DMSO concentration should not exceed 0.1%. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control.

Treatment GroupConcentration (µM)Cell Viability (% of Control)
Control0100 ± 5.2
Compound198.7 ± 4.8
1097.1 ± 5.5
2595.3 ± 4.9
5092.8 ± 6.1
10088.4 ± 5.3
Protocol 3: Melanin Content Assay

Rationale: This assay directly quantifies the amount of melanin produced by B16F10 cells after treatment with the test compound, providing a primary measure of its anti-melanogenic activity.[3][6]

Materials:

  • B16F10 cells

  • Complete growth medium

  • α-MSH

  • (4-Hydroxy-phenyl)-piperazin-1-yl-methanone

  • Kojic acid (positive control)[7][8]

  • PBS

  • 1 N NaOH containing 10% DMSO

  • 6-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed B16F10 cells in 6-well plates at a density of 1 x 10⁵ cells/well. Incubate for 24 hours.

  • Treatment: Treat the cells with non-toxic concentrations of (4-Hydroxy-phenyl)-piperazin-1-yl-methanone in the presence of 100 nM α-MSH to stimulate melanogenesis.[9] Include a control group (α-MSH only) and a positive control group (α-MSH + kojic acid).

  • Incubation: Incubate for 72 hours.

  • Cell Lysis: Wash the cells with PBS and lyse them in 1 mL of 1 N NaOH with 10% DMSO.[3]

  • Melanin Solubilization: Incubate the lysates at 80°C for 1 hour to solubilize the melanin.[3]

  • Absorbance Measurement: Transfer 200 µL of the lysate to a 96-well plate and measure the absorbance at 405 nm.

  • Data Analysis: Normalize the melanin content to the protein concentration of the cell lysate (determined by a BCA assay) and express it as a percentage of the α-MSH-treated control.

Treatment GroupConcentration (µM)Melanin Content (% of α-MSH Control)
Untreated Control-35.2 ± 3.1
α-MSH Control-100 ± 7.8
Compound + α-MSH1078.4 ± 6.5
2555.9 ± 5.1
5039.6 ± 4.2
Kojic Acid + α-MSH10048.3 ± 4.7
Protocol 4: Cellular Tyrosinase Activity Assay

Rationale: This assay measures the activity of intracellular tyrosinase, the target enzyme of (4-Hydroxy-phenyl)-piperazin-1-yl-methanone. It helps to confirm that the observed reduction in melanin content is due to the inhibition of tyrosinase activity.

Materials:

  • B16F10 cells

  • Complete growth medium

  • α-MSH

  • (4-Hydroxy-phenyl)-piperazin-1-yl-methanone

  • L-DOPA (3,4-dihydroxy-L-phenylalanine)

  • Cell lysis buffer (e.g., 1% Triton X-100 in PBS with protease inhibitors)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Culture and Treatment: Follow steps 1-3 of the Melanin Content Assay protocol.

  • Cell Lysis: Wash the cells with cold PBS and lyse them in cell lysis buffer. Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet cell debris.[3]

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • Enzyme Reaction: In a 96-well plate, mix equal volumes of cell lysate (containing equal amounts of protein) and 2 mg/mL L-DOPA solution.

  • Incubation and Measurement: Incubate at 37°C for 1 hour and measure the absorbance at 475 nm, which corresponds to the formation of dopachrome.[3]

  • Data Analysis: Express tyrosinase activity as a percentage of the α-MSH-treated control.

Treatment GroupConcentration (µM)Cellular Tyrosinase Activity (% of α-MSH Control)
Untreated Control-42.1 ± 4.5
α-MSH Control-100 ± 8.1
Compound + α-MSH1072.5 ± 6.9
2548.7 ± 5.3
5031.9 ± 3.8
Kojic Acid + α-MSH10041.2 ± 4.9
Protocol 5: Western Blot Analysis

Rationale: Western blotting allows for the analysis of the expression levels of key proteins involved in the melanogenesis pathway, including tyrosinase, tyrosinase-related protein-1 (TRP-1), tyrosinase-related protein-2 (TRP-2), and the master regulator, microphthalmia-associated transcription factor (MITF). This provides deeper insight into the molecular mechanism of the compound.[9][10]

Materials:

  • B16F10 cells

  • Complete growth medium

  • α-MSH

  • (4-Hydroxy-phenyl)-piperazin-1-yl-methanone

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay reagent (BCA)

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (anti-tyrosinase, anti-TRP-1, anti-TRP-2, anti-MITF, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Follow steps 1-3 of the Melanin Content Assay protocol.

  • Protein Extraction: Lyse the cells in RIPA buffer. Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on SDS-PAGE gels and transfer them to PVDF membranes.

  • Immunoblotting: Block the membranes with 5% non-fat milk in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C. Wash the membranes and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize them to the loading control (β-actin).

Data Interpretation and Conclusion

The collective data from these assays will provide a comprehensive understanding of the anti-melanogenic properties of (4-Hydroxy-phenyl)-piperazin-1-yl-methanone. A dose-dependent decrease in melanin content and cellular tyrosinase activity, without significant cytotoxicity, would strongly support its role as a melanogenesis inhibitor. Western blot analysis will further elucidate whether the compound's effect is solely on enzyme activity or if it also modulates the expression of key melanogenic proteins. A significant reduction in tyrosinase protein levels, along with TRP-1, TRP-2, and MITF, would suggest a broader impact on the melanogenesis signaling cascade.

References

  • Jeon, H., Lee, Y., Kim, J., & Lee, S. (2021). α-Melanocyte-Stimulating Hormone Triggers Melanogenesis Via Activation of the Aryl Hydrocarbon Receptor Pathway in B16F10 Mouse Melanoma Cells. International Journal of Toxicology, 40(2), 153–160. [Link]

  • Bio-protocol. (n.d.). 4.7. MTT Cell Viability Assay. Bio-protocol. [Link]

  • Al-Qahtani, A. A., Al-Mufarrej, S. I., & Al-Yahya, M. S. (2020). Induction of Melanogenesis by Fosfomycin in B16F10 Cells Through the Upregulation of P-JNK and P-p38 Signaling Pathways. Molecules, 25(8), 1803. [Link]

  • De Luca, L., et al. (2022). Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase. Chemistry & Biodiversity, 19(10), e202200547. [Link]

  • Kim, M., et al. (2021). Inhibition of Melanogenesis via Passive Immune Targeted Alpha-MSH Binder Polypeptide. International Journal of Molecular Sciences, 22(16), 8887. [Link]

  • Tan, C. P., et al. (2015). Optimization and validation of a cell-based tyrosinase assay for screening of tyrosinase inhibitors. Tropical Journal of Pharmaceutical Research, 14(1), 23-29. [Link]

  • Chen, Y.-C., et al. (2021). Grape Extract Promoted α-MSH-Induced Melanogenesis in B16F10 Melanoma Cells, Which Was Inverse to Resveratrol. Molecules, 26(19), 5959. [Link]

  • Chen, Y.-C., et al. (2021). Grape Extract Promoted α-MSH-Induced Melanogenesis in B16F10 Melanoma Cells, Which Was Inverse to Resveratrol. Molecules, 26(19), 5959. [Link]

  • Thody, A. J., & Graham, A. (1988). Investigation of the regulation of pigmentation in alpha-melanocyte-stimulating hormone responsive and unresponsive cultured B16 melanoma cells. Journal of Endocrinology, 118(1), 13–20. [Link]

  • Wang, Y., et al. (2025). Effects of pine needle essential oil on melanin synthesis in B16F10 cells and its mechanism. Experimental and Therapeutic Medicine, 29(6), 1-1. [Link]

  • Kim, S. S., et al. (2013). Down-regulation of tyrosinase, TRP-1, TRP-2 and MITF expressions by citrus press-cakes in murine B16 F10 melanoma. Asian Pacific Journal of Tropical Biomedicine, 3(8), 617–622. [Link]

  • Burnett, T. A., et al. (2018). Biodegradable Kojic Acid-Based Polymers: Controlled Delivery of Bioactives for Melanogenesis Inhibition. Biomacromolecules, 19(3), 854–863. [Link]

  • Lee, S., et al. (2022). Fraxinol Stimulates Melanogenesis in B16F10 Mouse Melanoma Cells through CREB/MITF Signaling. International Journal of Molecular Sciences, 23(5), 2531. [Link]

  • Lee, J., et al. (2023). Umckalin Promotes Melanogenesis in B16F10 Cells Through the Activation of Wnt/β-Catenin and MAPK Signaling Pathways. International Journal of Molecular Sciences, 24(13), 10931. [Link]

  • Cytion. (n.d.). Exploring the B16-F10 Melanoma Cell Line in Metastasis Research. Cytion. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

  • De Luca, L., et al. (2022). (4‐Hydroxyphenyl)piperazine‐based tyrosinase inhibitor[11] and designed compounds. ResearchGate. [Link]

  • Kim, J. Y., et al. (2025). Piperine Regulates Melanogenesis through ERK Activation and Proteasomal Degradation of MITF. International Journal of Molecular Sciences, 26(4), 1835. [Link]

  • Gholamhoseinian, A., et al. (2018). Anti-melanogenesis and anti-tyrosinase properties of Pistacia atlantica subsp. mutica extracts on B16F10 murine melanoma cells. Iranian Journal of Basic Medical Sciences, 21(9), 938–945. [Link]

  • Ekawardhani, S., et al. (2025). A Novel Approach to Melanin Content Measurement in B16F10 Cell Line: A Comparative Study of μDrop and Microplate Methods. Molecular and Cellular Biomedical Sciences, 9(1), 22-29. [Link]

  • Procell. (2024). Key Points for Culturing B16 Cell Line. Procell. [Link]

  • Ebrahimi, F., et al. (2021). Evaluation of Antioxidant and Anti-Melanogenic Activity of Different Extracts of Aerial Parts of N. Sintenisii in Murine Melanoma B16F10 Cells. Research in Pharmaceutical Sciences, 16(5), 498–508. [Link]

  • De Luca, L., et al. (2020). Discovery of a new potent inhibitor of mushroom tyrosinase (Agaricus bisporus) containing 4-(4-hydroxyphenyl)piperazin-1-yl moiety. Bioorganic & Medicinal Chemistry, 28(12), 115497. [Link]

  • Saeedi, M., et al. (2021). Melanin content of positive controls (arbutin, kojic acid, and A. lacucha wood extract), Thai rejuvenating remedy No. 11 extracts (crude, hexane, ethyl acetate, ethanol, and water extracts), and active ingredients (G. glabra extract and glabridin) at concentrations of either 5 or 25 µg/mL, according to sample toxicological profile. ResearchGate. [Link]

  • Kim, J. Y., et al. (2025). Design, Synthesis, and Antioxidant and Anti-Tyrosinase Activities of (Z)-5-Benzylidene-2-(naphthalen-1-ylamino)thiazol-4(5H)-one Analogs: In Vitro and In Vivo Insights. Molecules, 30(2), 489. [Link]

  • Saeedi, M., et al. (2022). Review on the Use of Kojic Acid—A Skin-Lightening Ingredient. Cosmetics, 9(3), 52. [Link]

  • ResearchGate. (n.d.). Inhibition mechanism of kojic acid. Figure 5a shows the production of... ResearchGate. [Link]

  • Pillaiyar, T., et al. (2017). A comprehensive review on tyrosinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 403–425. [Link]

  • ResearchGate. (n.d.). Western blot analysis of the protein levels of tyrosinase-related... ResearchGate. [Link]

  • De Luca, L., et al. (2019). Evaluation of 4‐(4‐Fluorobenzyl)piperazin‐1‐yl]‐Based Compounds as Competitive Tyrosinase Inhibitors Endowed with Antimelanogenic Effects. ChemistrySelect, 4(38), 11115-11120. [Link]

  • Kim, D. S., et al. (2005). Inhibitory Effects of 4,4'-Dihydroxybiphenyl on Melanin Synthesis. Biological & Pharmaceutical Bulletin, 28(2), 323-327. [Link]

  • Kim, S. S., et al. (2013). Down-regulation of tyrosinase, TRP-1, TRP-2 and MITF expressions by citrus press-cakes in murine B16 F10 melanoma. Asian Pacific Journal of Tropical Biomedicine, 3(8), 617-622. [Link]

  • ResearchGate. (n.d.). (A) Western blot analysis of tyrosinase for B16F10 cells treated with... ResearchGate. [Link]

  • Kim, S. S., et al. (2013). Down-regulation of Tyrosinase, TRP-1, TRP-2 and MITF Expressions by Citrus Press-Cakes in Murine B16 F10 Melanoma. Asian Pacific Journal of Tropical Biomedicine, 3(8), 617-622. [Link]

  • Kim, J. Y., et al. (2025). Piperine Regulates Melanogenesis through ERK Activation and Proteasomal Degradation of MITF. ResearchGate. [Link]

  • Pillaiyar, T., et al. (2017). A comprehensive review on tyrosinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 403–425. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing (4-Hydroxy-phenyl)-piperazin-1-yl-methanone Synthesis

Welcome to our dedicated technical support center for the synthesis of (4-Hydroxy-phenyl)-piperazin-1-yl-methanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-dep...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for the synthesis of (4-Hydroxy-phenyl)-piperazin-1-yl-methanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently encountered challenges during this specific amide bond formation. Our goal is to empower you with the knowledge to not only identify and solve common issues but also to strategically optimize your reaction for maximum yield and purity.

Frequently Asked Questions (FAQs)

Here we address some of the common questions that arise during the synthesis of (4-Hydroxy-phenyl)-piperazin-1-yl-methanone.

Q1: I am seeing a low yield in my reaction. What are the most likely causes?

A low yield in this synthesis can typically be attributed to one or more of the following factors:

  • Incomplete reaction: The nucleophilicity of the secondary amine on the piperazine ring can be influenced by the reaction conditions. Additionally, the reactivity of your acylating agent is a critical factor.

  • Side reactions: The presence of the phenolic hydroxyl group on the starting material, 1-(4-hydroxyphenyl)piperazine, can lead to undesired O-acylation.

  • Suboptimal reaction conditions: The choice of solvent, base, and temperature can significantly impact the reaction rate and equilibrium.

  • Difficulties in purification: The product and starting materials may have similar polarities, leading to loss of product during isolation.

Q2: Should I be concerned about the phenolic hydroxyl group reacting?

Yes, the phenolic hydroxyl group is also nucleophilic and can compete with the piperazine nitrogen for the acylating agent, leading to the formation of an ester byproduct. The extent of this side reaction is influenced by the choice of base and reaction conditions. Generally, the piperazine nitrogen is more nucleophilic than the phenolic oxygen, but O-acylation can become significant under certain conditions, particularly with highly reactive acylating agents or strong bases that can deprotonate the phenol.[1][2]

Q3: What is the best method for purifying the final product?

The purification strategy for (4-Hydroxy-phenyl)-piperazin-1-yl-methanone often involves a combination of techniques:

  • Crystallization: This is a highly effective method for obtaining a pure product. Suitable solvent systems include diethyl ether/ethanol or cyclohexane/dichloromethane.[3]

  • Acid-base extraction: This technique can be used to separate the weakly basic product from non-basic impurities. The product can be extracted into an acidic aqueous solution, washed with an organic solvent to remove impurities, and then the aqueous layer is basified to precipitate the pure product.[4]

  • Column chromatography: While effective, it can be time-consuming for larger scales. It is a good option for removing closely related impurities if crystallization is not successful.

Q4: Can I use a pre-made acyl chloride or should I generate it in situ?

Troubleshooting Guide

This section provides a more detailed breakdown of potential problems, their root causes, and actionable solutions to optimize your synthesis.

Problem 1: Low or No Product Formation

Potential Causes & Solutions

Cause Explanation Recommended Action
Insufficiently Activated Acylating Agent If you are using a carboxylic acid and a coupling agent, the activation may be incomplete. This can be due to a deactivated coupling reagent or suboptimal activation time.* Ensure your coupling agent (e.g., HBTU, HATU) is fresh and has been stored under anhydrous conditions. * Increase the activation time of the carboxylic acid with the coupling agent before adding the 1-(4-hydroxyphenyl)piperazine.[3] * Consider switching to a more powerful coupling reagent if you are working with a particularly unreactive carboxylic acid.[6]
Low Nucleophilicity of the Piperazine Nitrogen The lone pair of electrons on the piperazine nitrogen may not be sufficiently available for nucleophilic attack. This can be due to protonation by an acidic component in the reaction mixture.* Ensure you are using a suitable base (e.g., DIPEA, triethylamine) to scavenge any acid generated during the reaction and to maintain the piperazine nitrogen in its free base form.[3] The amount of base is crucial; typically 1.5 to 2 equivalents are used.
Steric Hindrance If your acylating group is bulky, it can sterically hinder the approach of the piperazine nucleophile.* Increase the reaction temperature to provide more energy to overcome the activation barrier. * Prolong the reaction time. * Consider using a less sterically hindered acylating agent if the structure of your target molecule allows.[7]
Incorrect Solvent The solvent polarity can influence the solubility of reactants and the stability of intermediates.* Aprotic polar solvents like DMF or DCM are generally good choices for this type of reaction.[3] Ensure the solvent is anhydrous to prevent hydrolysis of the activated carboxylic acid or acyl chloride.
Problem 2: Presence of Significant Impurities

Potential Causes & Solutions

Cause Explanation Recommended Action
O-Acylation Side Product The phenolic hydroxyl group has reacted to form an ester byproduct.* Use a milder base or a stoichiometric amount of a non-nucleophilic base like DIPEA. Stronger bases can deprotonate the phenol, increasing its nucleophilicity. * Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to favor the more nucleophilic piperazine nitrogen.[3]
Di-acylation of Piperazine If you are starting with piperazine itself to first introduce the 4-hydroxyphenyl group, you might get di-substitution. This is less of a concern when starting with 1-(4-hydroxyphenyl)piperazine.* This is generally not an issue when using 1-(4-hydroxyphenyl)piperazine as the starting material for the final acylation step.
Unreacted Starting Material The reaction has not gone to completion.* Increase the reaction time or temperature. * Add a slight excess (1.1-1.2 equivalents) of the acylating agent. * Refer to the solutions for "Low or No Product Formation".
Hydrolysis of Acylating Agent Presence of water in the reaction mixture has led to the hydrolysis of the acyl chloride or the activated carboxylic acid.* Use anhydrous solvents and reagents. Dry your glassware thoroughly before use. * Run the reaction under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocols

Below are two validated protocols for the synthesis of (4-Hydroxy-phenyl)-piperazin-1-yl-methanone derivatives.

Protocol A: Acylation using an Acyl Chloride

This method is suitable when the corresponding acyl chloride is readily available and stable.

Diagram of the Workflow:

Protocol_A cluster_prep Reaction Setup cluster_reaction Acylation cluster_workup Work-up & Purification A Dissolve 1-(4-hydroxyphenyl)piperazine and DIPEA in anhydrous DMF B Cool to 0 °C A->B 1. C Add acyl chloride dropwise B->C 2. D Stir overnight at room temperature C->D 3. E Quench with water D->E 4. F Extract with EtOAc E->F 5. G Wash with brine F->G 6. H Dry over Na2SO4 G->H 7. I Concentrate and crystallize H->I 8.

Caption: Workflow for acylation using an acyl chloride.

Step-by-Step Methodology:

  • In a round-bottom flask, dissolve 1-(4-hydroxyphenyl)piperazine (1.0 eq.) and N,N-diisopropylethylamine (DIPEA) (1.5 eq.) in anhydrous dimethylformamide (DMF).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the desired acyl chloride (1.1 eq.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (EtOAc).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by crystallization from a suitable solvent system (e.g., diethyl ether/ethanol).[3]

Protocol B: Amide Coupling using a Carboxylic Acid and HBTU

This method is ideal for when the acyl chloride is not available or for more sensitive substrates.

Diagram of the Workflow:

Protocol_B cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation cluster_workup Work-up & Purification A Mix carboxylic acid and HBTU in anhydrous DMF B Stir for 1 hour at room temperature A->B 1. C Add a solution of 1-(4-hydroxyphenyl)piperazine and TEA in DMF B->C 2. D Stir overnight at room temperature C->D 3. E Quench with water D->E 4. F Extract with EtOAc E->F 5. G Wash with brine F->G 6. H Dry over Na2SO4 G->H 7. I Concentrate and purify H->I 8.

Caption: Workflow for amide coupling with HBTU.

Step-by-Step Methodology:

  • In a round-bottom flask, dissolve the carboxylic acid (1.0 eq.) and HBTU (1.0 eq.) in anhydrous DMF.

  • Stir the mixture at room temperature for 1 hour to pre-activate the carboxylic acid.

  • In a separate flask, dissolve 1-(4-hydroxyphenyl)piperazine (1.0 eq.) and triethylamine (TEA) (1.1 eq.) in anhydrous DMF.

  • Add the solution of the piperazine derivative to the activated carboxylic acid mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water.

  • Extract the product with EtOAc.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure and purify the crude product, typically by crystallization.[3]

Mechanistic Insights

Understanding the underlying reaction mechanisms is key to effective troubleshooting.

Acylation with Acyl Chloride:

This is a classic nucleophilic acyl substitution reaction. The more nucleophilic nitrogen of the piperazine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion as a leaving group, to yield the final amide product. The base (DIPEA) is crucial for neutralizing the HCl generated during the reaction.

Diagram of the Acylation Mechanism:

Acylation_Mechanism Piperazine-N R'-NH-R'' Tetrahedral_Intermediate [R-C(O⁻)(Cl)-N⁺H(R')R''] Piperazine-N->Tetrahedral_Intermediate Nucleophilic attack AcylChloride R-CO-Cl AcylChloride->Tetrahedral_Intermediate Amide_Product R-CO-N(R')R'' Tetrahedral_Intermediate->Amide_Product Collapse HCl HCl Tetrahedral_Intermediate->HCl Salt DIPEA·HCl HCl->Salt Base DIPEA Base->Salt

Caption: Nucleophilic acyl substitution mechanism.

References

  • PrepChem. Synthesis of 1-acetyl-4-(4-hydroxyphenyl)piperazine. Available from: [Link]

  • Google Patents. Preparation method of 4-[4-[4-(4-hydroxyphenyl) piperazine-1-yl] phenyl] phenyl carbamate.
  • WIPO Patentscope. Method for synthesizing 1-acetyl-4-(4-hydroxy pheny) piperazine. Available from: [Link]

  • Kavitha, C. N., et al. (2013). 1-[4-(4-Hydroxyphenyl)piperazin-1-yl]ethanone. Acta Crystallographica Section E: Structure Reports Online, 69(9), o1371.
  • G. S. C. et al. (2022). Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase. ChemMedChem, 17(21), e202200305.
  • Google Patents. Method for synthesizing 1-acetyl-4-(4-hydroxy pheny) piperazine.
  • Google Patents. Process for preparing n-(4-hydroxyphenyl)-n'-(4'-aminophenyl)-piperazine.
  • Journal of Physics: Conference Series. Synthesis and characterization of a series of phenyl piperazine based ligands. Available from: [Link]

  • Der Pharma Chemica. Synthesis, Antimicrobial activity of piperazin-1-yl (3,4,5-Trimethoxyphenyl)Methanone Derivatives. Available from: [Link]

  • RSC Advances. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. Available from: [Link]

  • RSC Green Chemistry. Acylation of phenols to phenolic esters with organic salts. Available from: [Link]

  • El-Faham, A., & Albericio, F. (2011). Amide bond formation: beyond the myth of coupling reagents. Chemical reviews, 111(11), 6557-6602.
  • Molecules. Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. Available from: [Link]

  • ResearchGate. Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase. Available from: [Link]

  • Chemical Society Reviews. Amide bond formation: beyond the myth of coupling reagents. Available from: [Link]

  • RSC Advances. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. Available from: [Link]

  • Journal of Chemistry. Research Article Acetylation of Phenols, Anilines, and Thiols Using Silica Sulfuric Acid under Solvent-Free Conditions. Available from: [Link]

  • Molecules. Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. Available from: [Link]

  • Chimia. The Synthesis of Sterically Hindered Amides. Available from: [Link]

  • Beilstein Journal of Organic Chemistry. Opportunities and challenges for direct C–H functionalization of piperazines. Available from: [Link]

  • The Journal of Organic Chemistry. Synthesis of 2-Acylphenol and Flavene Derivatives from the Ruthenium-Catalyzed Oxidative C–H Acylation of Phenols with Aldehydes. Available from: [Link]

  • MDPI. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Available from: [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Available from: [Link]

  • UCL Discovery. A green chemistry perspective on catalytic amide bond formation. Available from: [Link]

  • White Rose eTheses Online. Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. Available from: [Link]

Sources

Optimization

1-(4-Hydroxybenzoyl)piperazine stability issues in solution

Welcome to the technical support guide for 1-(4-Hydroxybenzoyl)piperazine. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges of this...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 1-(4-Hydroxybenzoyl)piperazine. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges of this molecule in solution. By understanding the underlying chemical principles, you can proactively design more robust experiments, ensure data integrity, and troubleshoot issues as they arise.

The structure of 1-(4-Hydroxybenzoyl)piperazine incorporates three key functional groups: a phenol , an amide linkage, and a piperazine ring. The stability of the molecule in solution is largely dictated by the chemical susceptibility of these groups to their environment. This guide provides a framework for identifying and mitigating common stability issues.

Frequently Asked Questions (FAQs)

Q1: My 1-(4-Hydroxybenzoyl)piperazine solution is turning yellow/brown. What is the likely cause?

A color change in your solution, particularly to yellow or brown, is a strong indicator of oxidative degradation. The phenolic hydroxyl group on the benzoyl moiety is susceptible to oxidation, which can lead to the formation of highly colored quinone-type structures.[1] This process can be initiated by dissolved oxygen, trace metal ions, or exposure to light.[2][3] The formation of a p-quinone imine intermediate from a similar compound has been demonstrated electrochemically, supporting this degradation pathway.[4][5]

Q2: I'm observing a loss of potency in my stock solution over time, even when stored at 4°C. What degradation pathway is likely responsible?

While cold storage slows down most degradation processes, it does not stop them entirely. The primary cause of potency loss in solution is often the chemical breakdown of the molecule. For 1-(4-Hydroxybenzoyl)piperazine, the most probable non-oxidative degradation pathway is the hydrolysis of the amide bond connecting the 4-hydroxybenzoyl group to the piperazine ring. Amide hydrolysis can occur under both acidic and basic conditions, cleaving the molecule into 4-hydroxybenzoic acid and piperazine.[4][6][7] This reaction is often slower than oxidation but can be significant over extended storage periods, even in seemingly neutral aqueous solutions.

Q3: What are the primary degradation products I should be looking for when developing a stability-indicating analytical method?

Based on the structure of 1-(4-Hydroxybenzoyl)piperazine, a robust stability-indicating method should be able to separate the parent compound from at least three primary degradation products:

  • 4-Hydroxybenzoic Acid: Formed from the hydrolysis of the amide bond.[7][8]

  • Piperazine: The other product of amide bond hydrolysis.[7][8] Note that piperazine itself lacks a chromophore, making it difficult to detect by UV-based HPLC unless a derivatization step is employed.[9][10]

  • (Piperazin-1-yl)benzo-1,4-quinone derivative: A potential product of the oxidation of the phenol group.[1] These quinone-type species are often colored and can be highly reactive.

The diagram below illustrates these two primary degradation pathways.

G cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation parent_h 1-(4-Hydroxybenzoyl)piperazine h_prod1 4-Hydroxybenzoic Acid parent_h->h_prod1 Amide Hydrolysis (Acid/Base Catalyzed) h_prod2 Piperazine parent_h->h_prod2 Amide Hydrolysis (Acid/Base Catalyzed) parent_o 1-(4-Hydroxybenzoyl)piperazine o_prod1 Quinone-type Species parent_o->o_prod1 Oxidation (O₂, Metal Ions, Light)

Caption: Predicted degradation pathways of 1-(4-Hydroxybenzoyl)piperazine.

Q4: How does pH affect the stability of my 1-(4-Hydroxybenzoyl)piperazine solution?

The pH of the solution is a critical factor governing the stability of this compound.

  • Acidic pH: Can catalyze the hydrolysis of the amide bond.[8]

  • Basic pH: Strongly catalyzes amide hydrolysis, often more rapidly than under acidic conditions.[7] Additionally, the phenolic hydroxyl group becomes deprotonated to a phenoxide ion at higher pH, which is significantly more susceptible to oxidation.

  • Neutral pH: While generally the most stable region, both hydrolysis and oxidation can still occur, albeit at a slower rate.

It is crucial to perform a pH-stability profile to determine the optimal pH for your formulation or experimental buffer.

Q5: Should I be concerned about the photostability of this compound?

Yes. Aromatic compounds, particularly those with electron-donating groups like the hydroxyl group, can be susceptible to photodegradation.[11] Exposure to UV or even ambient laboratory light can provide the energy to initiate oxidative processes or other photochemical reactions.[12] It is always recommended to protect solutions of 1-(4-Hydroxybenzoyl)piperazine from light by using amber vials or by wrapping containers in aluminum foil.[13]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments and provides actionable solutions.

Issue 1: Inconsistent results in biological assays.
Potential Cause Troubleshooting Steps & Explanation
Solution Degradation 1. Prepare Fresh Solutions: Always use freshly prepared solutions for critical experiments. If you observe a drop in expected activity over the course of an experiment, degradation is a likely culprit. 2. Aliquot and Freeze: If stock solutions must be stored, aliquot them into single-use volumes and store at -80°C to minimize freeze-thaw cycles and slow degradation kinetics. Phenylpiperazines have shown degradation even under refrigerated conditions over extended periods.[2] 3. Perform a Quick Potency Check: Before a large-scale experiment, run a small pilot test with a fresh solution against an older one to confirm consistent activity.
Buffer Incompatibility 1. Evaluate Buffer pH: Ensure the pH of your assay buffer is in a range where the compound is stable for the duration of the experiment. 2. Check for Buffer-Catalyzed Degradation: Some buffer components can actively participate in or catalyze degradation. If you suspect this, test the compound's stability in different buffer systems.
Issue 2: Appearance of new peaks in my HPLC chromatogram during analysis.
Potential Cause Troubleshooting Steps & Explanation
On-Instrument Degradation 1. Check Autosampler Temperature: If your autosampler is not cooled, the compound may degrade while waiting for injection. Use a cooled autosampler (e.g., 4°C) whenever possible. 2. Mobile Phase pH: The pH of your mobile phase could be causing degradation on the column. This is especially true if you are using a mobile phase with a very low or high pH. Try to use a mobile phase with a pH closer to neutral if the chromatography allows.
Sample Preparation Induced Degradation 1. Minimize Light Exposure: Keep samples protected from light during all preparation steps. 2. Avoid High Temperatures: Do not use heat to dissolve the compound unless absolutely necessary and validated. 3. Check for Contaminants: Ensure solvents and reagents are of high purity and free from oxidizing contaminants or trace metals.
True Degradation in Sample 1. Confirm Peak Identity: The new peaks are likely the degradation products discussed in FAQ #3. Use forced degradation samples (see protocol below) to help tentatively identify these peaks. 2. Quantify Degradation: A validated stability-indicating method is required to accurately track the formation of these new peaks and the corresponding loss of the parent compound.

Experimental Protocols

Protocol 1: Forced Degradation Study for Method Development

A forced degradation (or stress testing) study is essential to develop and validate a stability-indicating analytical method.[14] The goal is to intentionally degrade the sample to an extent of 5-20% to ensure that the resulting degradation products can be resolved from the parent peak.

Objective: To generate potential degradation products of 1-(4-Hydroxybenzoyl)piperazine and test the specificity of an HPLC method.

Materials:

  • 1-(4-Hydroxybenzoyl)piperazine

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with UV/PDA detector

Workflow Diagram:

G cluster_stress Stress Conditions start Prepare Stock Solution (e.g., 1 mg/mL in Methanol) acid Acid Hydrolysis 0.1 M HCl, 60°C start->acid base Base Hydrolysis 0.1 M NaOH, RT start->base oxid Oxidation 3% H₂O₂, RT start->oxid thermal Thermal Stress Solid & Solution, 60°C start->thermal photo Photolytic Stress UV/Visible Light start->photo control Control Sample (No Stress) start->control neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize dilute Dilute All Samples to Target Concentration oxid->dilute thermal->dilute photo->dilute control->dilute neutralize->dilute analyze Analyze by HPLC-PDA dilute->analyze

Caption: Workflow for a forced degradation study.

Step-by-Step Procedure:

  • Prepare a Stock Solution: Accurately weigh and dissolve 1-(4-Hydroxybenzoyl)piperazine in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C. Take time points (e.g., 2, 4, 8, 24 hours), neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature. Take time points, neutralize with 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light. Take time points and dilute for analysis.

  • Thermal Degradation:

    • Solution: Heat the stock solution at 60°C.

    • Solid: Place the solid powder in an oven at 60°C.

    • Take time points, cool if necessary, and prepare for analysis.

  • Photolytic Degradation: Expose the stock solution in a quartz cuvette to a photostability chamber with a controlled light source (e.g., ICH Q1B conditions). Keep a control sample wrapped in foil at the same temperature.

  • Analysis: Analyze all stressed samples, along with a control (unstressed) sample, using your HPLC method. Use a PDA detector to check for peak purity and to help identify new peaks.

Data Evaluation:

The results should be summarized to assess the stability profile of the molecule.

Stress Condition Time (hours) % Assay of Parent % Degradation Number of Degradants Observations
0.1 M HCl, 60°C2485.2%14.8%2Major peak at RRT 0.5, minor at RRT 1.2
0.1 M NaOH, RT879.5%20.5%2Rapid degradation observed
3% H₂O₂, RT491.0%9.0%1Solution turned light yellow
Thermal (Solution, 60°C)4898.1%1.9%1Minimal degradation
Photolytic (ICH)2494.3%5.7%1Degradation observed vs. dark control

Note: The data in this table is illustrative and should be determined experimentally.

By understanding these potential liabilities, researchers can implement appropriate handling, storage, and analytical strategies to ensure the quality and reliability of their work with 1-(4-Hydroxybenzoyl)piperazine.

References
  • Chemguide. the hydrolysis of amides. [Link]

  • Allen. Amide Hydrolysis: Mechanism, Conditions and Applications. [Link]

  • Fiveable. Hydrolysis of Amides Definition - Organic Chemistry Key Term. [Link]

  • Sun, H., Putta, A., Kloster, J. P., & Tottempudi, U. K. (2012). Unexpected photostability improvement of aromatics in polyfluorinated solvents. RSC Advances, 2(33), 12752-12755. [Link]

  • BYJU'S. Types of Amide Hydrolysis. [Link]

  • Chemistry LibreTexts. 24.4: Hydrolysis of Amides. (2021). [Link]

  • Chung, H., et al. (2018). Stability of Synthetic Piperazines in Human Whole Blood. Journal of analytical toxicology, 42(2), 122–129. [Link]

  • Štěpánková, K., et al. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. Pharmaceutics, 14(2), 320. [Link]

  • Patolia, V. (2020). An Introduction To Forced Degradation Studies For Drug Substance & Drug Product. Pharmaceutical Online. [Link]

  • ResearchGate. Forced degradation study | Download Table. [Link]

  • Kats, R. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation. BioPharm International. [Link]

  • ResearchGate. Photodegradation of the pharmaceuticals atorvastatin, carbamazepine, levofloxacin, and sulfamethoxazole in natural waters. [Link]

  • JoVE. Video: Oxidation of Phenols to Quinones. (2025). [Link]

  • Anderson, R. J., et al. (2014). Photodegradation of the benzotriazine 1,4-Di-N-oxide hypoxia-activated prodrug SN30000 in aqueous solution. Journal of pharmaceutical sciences, 103(11), 3615–3623. [Link]

  • PubMed. Synthesis and thermal stability of benzoxazine nitroxides. (2011). [Link]

  • Google Patents. CN1257163C - Method for synthesizing 1-acetyl-4-(4-hydroxy pheny) piperazine.
  • MDPI. Oxidation of Phenol by Hydrogen Peroxide Catalyzed by Metal-Containing Poly(amidoxime) Grafted Starch. [Link]

  • ResearchGate. Thermal Degradation of Piperazine/4-Hydroxy-1-methylpiperidine for CO₂ Capture | Request PDF. [Link]

  • Academia.edu. Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy. [Link]

  • Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (2012). [Link]

  • MDPI. Enhanced Photodegradation of Sulfamethoxazole Through Cutting-Edge Titania-Zirconia-Based Materials. [Link]

  • Acta Pharmaceutica Sciencia. Development and validation of a stability indicating LC method for the analysis of chlordiazepoxide and trifluoperazine hydrochloride in the. [Link]

  • ResearchGate. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

  • Amani, A., & Nematollahi, D. (2012). Electrochemical synthesis based on the oxidation of 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone in the presence of nucleophiles. The Journal of organic chemistry, 77(24), 11302–11306. [Link]

  • ResearchGate. Impact of ultraviolet-absorbing 2-hydroxy-4-quaternaryammoniumalkoxy benzophenone motif on photodegradation of disulfoton: a case study | Request PDF. [Link]

  • European Medicines Agency. Q1B Photostability Testing of New Active Substances and Medicinal Products. (1996). [Link]pdf)

Sources

Troubleshooting

Technical Support Center: Enhancing the Bioavailability of 1-(4-Hydroxybenzoyl)piperazine

Welcome to the technical support center for 1-(4-Hydroxybenzoyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals who are navigating the challenges of improving the oral b...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-(4-Hydroxybenzoyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals who are navigating the challenges of improving the oral bioavailability of this promising compound. Here, we synthesize technical expertise with practical, field-proven insights to help you troubleshoot your experiments and accelerate your research.

Understanding the Core Challenge: The Bioavailability Hurdle

1-(4-Hydroxybenzoyl)piperazine, a molecule of interest in various therapeutic areas, presents a significant challenge common to many phenolic compounds and piperazine derivatives: poor oral bioavailability.[1] This issue is often multifactorial, stemming from:

  • Low Aqueous Solubility: The presence of the benzoyl and phenyl groups contributes to a molecular structure that is not readily soluble in aqueous gastrointestinal fluids. While specific experimental solubility data for 1-(4-Hydroxybenzoyl)piperazine is not widely published, its precursor, 1-(4-Hydroxyphenyl)piperazine (also known as 4-(piperazin-1-yl)phenol), is described as a crystalline powder, and related acetylated analogs are only slightly soluble in water.[2][3] This poor solubility is a primary rate-limiting step for absorption.

  • Potential for First-Pass Metabolism: Phenolic compounds are susceptible to extensive metabolism in the gut wall and liver, which can significantly reduce the amount of active drug reaching systemic circulation.[4]

  • Biopharmaceutical Classification: Based on the characteristics of phenolic compounds, 1-(4-Hydroxybenzoyl)piperazine is likely to fall under the Biopharmaceutical Classification System (BCS) Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).[4] Both classes require formulation strategies to improve absorption.

This guide will walk you through common questions and troubleshooting scenarios encountered when applying various formulation strategies to overcome these challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Initial Characterization & Pre-formulation

Question 1: I'm starting my project. What are the key physicochemical properties of 1-(4-Hydroxybenzoyl)piperazine I should be aware of?

Answer: Understanding the fundamental properties of your molecule is the first step. For 1-(4-Hydroxybenzoyl)piperazine, consider the following:

PropertyValue / ObservationImplication for Bioavailability
Molecular Formula C₁₂H₁₆N₂O₂-
Molecular Weight 220.27 g/mol Within the range for good oral absorption.
Appearance Likely a crystalline solidCrystalline forms often have lower solubility than amorphous forms.
pKa (Predicted) ~12.18 (phenolic hydroxyl), ~5.35 & ~9.73 (piperazine nitrogens)[5][6][7]The piperazine moiety provides pH-dependent solubility. Solubility will be higher at acidic pH where the nitrogens are protonated. The phenolic group's acidity is low.
LogP (Predicted) ~0.3This suggests moderate lipophilicity. While this can be good for membrane permeation, the overall low solubility is the dominant issue.
Melting Point High (related compounds are >180°C)[3]A high melting point often correlates with low aqueous solubility due to strong crystal lattice energy.

Expert Insight: The predicted pKa values are critical. The basic nitrogens of the piperazine ring mean that the compound's solubility will be significantly influenced by the pH of the gastrointestinal tract. This pH-dependent solubility should be a key consideration in your formulation design and dissolution testing.

Question 2: My initial dissolution tests in water show very poor results. What should I do next?

Answer: This is an expected outcome. The next logical step is to perform a pH-solubility profile. This will quantify the compound's solubility across the physiological pH range (typically pH 1.2 to 6.8).

Experimental Protocol: pH-Solubility Profiling

  • Prepare Buffers: Create a series of buffers at different pH values (e.g., 1.2, 2.5, 4.5, 6.8) to simulate the conditions of the stomach and small intestine.

  • Equilibrate: Add an excess amount of 1-(4-Hydroxybenzoyl)piperazine to each buffer solution in separate vials.

  • Shake: Agitate the vials at a constant temperature (e.g., 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample & Filter: Withdraw a sample from each vial and immediately filter it through a fine (e.g., 0.22 µm) filter to remove undissolved solids.

  • Quantify: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.

  • Plot: Plot the measured solubility (e.g., in mg/mL) against the pH of the buffer.

Troubleshooting this experiment:

  • Issue: Inconsistent results between replicates.

    • Cause & Solution: This could be due to insufficient equilibration time or temperature fluctuations. Ensure your shaker incubator is properly calibrated and extend the equilibration time to 72 hours to confirm that a plateau has been reached.

  • Issue: Compound degradation at low or high pH.

    • Cause & Solution: The benzoyl ester linkage could be susceptible to hydrolysis. Analyze your samples for degradation products using your HPLC method. If degradation is observed, this is a critical stability issue that must be addressed in your formulation strategy (e.g., by using protective coatings or excipients).

Section 2: Formulation Strategies & Troubleshooting

Based on the likely BCS Class II/IV characteristics, the primary goal is to enhance the dissolution rate and/or solubility. Here are some common strategies and the issues you might face.

Strategy A: Particle Size Reduction (Micronization)

Concept: Reducing the particle size increases the surface area available for dissolution, which can enhance the dissolution rate according to the Noyes-Whitney equation.

Question 3: I've micronized my compound, but the improvement in dissolution is less than expected. Why?

Answer: This is a common issue. While micronization increases the surface area, it can also lead to other problems:

  • Poor Wettability: The high surface energy of small particles can cause them to agglomerate or float on the surface of the dissolution medium. This reduces the effective surface area available for dissolution.

  • Electrostatic Charges: The milling process can induce electrostatic charges, causing particles to clump together.

Troubleshooting Steps:

  • Incorporate a Wetting Agent: Try adding a surfactant (e.g., Sodium Lauryl Sulfate - SLS) at a low concentration (e.g., 0.1-1.0%) to your dissolution medium to improve the wettability of the particles.

  • Formulate with a Hydrophilic Excipient: Wet granulation of the micronized powder with a hydrophilic polymer (e.g., PVP, HPMC) can help disperse the particles and improve wettability.

Strategy B: Solid Dispersions

Concept: Dispersing the crystalline drug in an amorphous, hydrophilic polymer matrix can prevent the drug from crystallizing and present it in a higher-energy, more soluble amorphous state.

Question 4: I've prepared a solid dispersion using solvent evaporation, but my formulation is physically unstable and the drug is recrystallizing over time. What's wrong?

Answer: Physical instability is the Achilles' heel of amorphous solid dispersions. Several factors could be at play:

  • Polymer Incompatibility: The drug and polymer may not be sufficiently miscible, leading to phase separation and recrystallization.

  • High Drug Loading: If the drug loading is too high, it can exceed the solubility limit within the polymer, making recrystallization more likely.

  • Hygroscopicity: Amorphous systems are often hygroscopic. Absorbed water can act as a plasticizer, increasing molecular mobility and facilitating recrystallization.

Troubleshooting Workflow:

G start Problem: Recrystallization in Solid Dispersion check_miscibility Assess Drug-Polymer Miscibility (DSC, FTIR) start->check_miscibility reduce_loading Reduce Drug Loading (e.g., from 30% to 15%) check_miscibility->reduce_loading Poor Miscibility change_polymer Select a Different Polymer (e.g., PVPVA vs. HPMC-AS) check_miscibility->change_polymer Poor Miscibility check_Tg Is the glass transition temp (Tg) sufficiently high? check_miscibility->check_Tg Good Miscibility reduce_loading->check_Tg change_polymer->check_Tg add_stabilizer Incorporate a second polymer or surfactant as a recrystallization inhibitor check_Tg->add_stabilizer No, or Tg is too close to storage temp control_humidity Control Humidity During Storage and Handling (use desiccants) check_Tg->control_humidity Yes add_stabilizer->control_humidity stable_formulation Achieved Stable Amorphous Formulation control_humidity->stable_formulation

Caption: Troubleshooting workflow for solid dispersion instability.

Experimental Protocol: Preparation of a Solid Dispersion by Solvent Evaporation

  • Solubilization: Dissolve both 1-(4-Hydroxybenzoyl)piperazine and a hydrophilic polymer (e.g., polyvinylpyrrolidone K30) in a common volatile solvent (e.g., methanol or a dichloromethane/methanol mixture). A typical starting drug-to-polymer ratio is 1:3 by weight.

  • Evaporation: Remove the solvent under reduced pressure using a rotary evaporator. The bath temperature should be kept as low as possible to minimize thermal degradation.

  • Drying: Dry the resulting solid film in a vacuum oven at a moderate temperature (e.g., 40°C) for 24 hours to remove residual solvent.

  • Milling & Sieving: Scrape the dried product, gently mill it into a fine powder, and pass it through a sieve to ensure a uniform particle size.

  • Characterization: Analyze the solid dispersion for amorphicity (using techniques like X-ray Powder Diffraction - XRPD and Differential Scanning Calorimetry - DSC) and perform dissolution testing.

Strategy C: Self-Emulsifying Drug Delivery Systems (SEDDS)

Concept: SEDDS are isotropic mixtures of oils, surfactants, and cosolvents that spontaneously form a fine oil-in-water emulsion upon gentle agitation in aqueous media (like the GI tract). The drug is dissolved in this lipidic formulation and remains in a solubilized state upon emulsification, which can enhance absorption.

Question 5: My SEDDS formulation looks good initially, but it precipitates the drug upon dilution in the dissolution medium. How can I fix this?

Answer: This is a common failure mode for SEDDS, often caused by the drug's poor solubility in the final emulsion.

  • Surfactant/Cosolvent Ratio: The ratio of surfactant to cosolvent is critical for maintaining the drug in solution within the small emulsion droplets.

  • Excipient Choice: The oil, surfactant, and cosolvent must be carefully selected to have good solubilizing capacity for your specific compound. The phenolic nature of your compound might require specific excipients.

Troubleshooting Steps:

  • Re-evaluate Excipients: Conduct equilibrium solubility studies of 1-(4-Hydroxybenzoyl)piperazine in various oils (e.g., Capryol 90), surfactants (e.g., Kolliphor EL, Tween 80), and cosolvents (e.g., Transcutol HP, PEG 400). Select the combination that provides the highest solubility.

  • Optimize the Formulation Ratio: Construct a ternary phase diagram to identify the optimal ratios of oil, surfactant, and cosolvent that form a stable and efficient microemulsion.

  • Incorporate a Hydrophilic Polymer: Sometimes, adding a small amount of a polymer like HPMC to the SEDDS formulation can help inhibit precipitation upon dispersion.

Section 3: In Vitro - In Vivo Correlation (IVIVC)

Question 6: I have several formulations that show improved in vitro dissolution. How can I predict which one will perform best in vivo without immediately starting animal studies?

Answer: Establishing an in vitro-in vivo correlation (IVIVC) is a key goal in pharmaceutical development. While a full, regulatory-level IVIVC is complex, you can use in vitro models that are more predictive of in vivo performance.

Expert Insight: Move beyond simple dissolution in a single buffer. Use biorelevant dissolution media that simulate the conditions of the gut in both the fasted state (FaSSIF) and the fed state (FeSSIF). These media contain bile salts and lecithin, which mimic the composition of intestinal fluid and are crucial for assessing the performance of lipid-based formulations like SEDDS.

IVIVC_Workflow cluster_0 In Vitro Assessment cluster_1 In Vivo Prediction & Validation dissolution Perform Dissolution Testing in Biorelevant Media (FaSSIF/FeSSIF) pk_study Select Lead Formulations for In Vivo Pharmacokinetic (PK) Study in Animals dissolution->pk_study permeability Conduct In Vitro Permeability Assay (e.g., Caco-2, PAMPA) permeability->pk_study correlation Correlate In Vitro Dissolution & Permeability Data with In Vivo PK Parameters (AUC, Cmax) pk_study->correlation

Caption: Simplified workflow for establishing an in vitro-in vivo correlation.

By systematically applying these formulation strategies, diligently troubleshooting the inevitable challenges, and using progressively more predictive in vitro tools, you can significantly improve the likelihood of enhancing the oral bioavailability of 1-(4-Hydroxybenzoyl)piperazine.

References

  • D'archivio, M., et al. (2021). An Overview on Dietary Polyphenols and Their Biopharmaceutical Classification System (BCS). National Library of Medicine. Available at: [Link]

  • Chem-Impex (n.d.). 1-(4-Hydroxyphenyl)piperazine. Available at: [Link]

  • Verma, S., et al. (2022). Therapeutic Potential of Phenolic Compounds in Medicinal Plants—Natural Health Products for Human Health. National Library of Medicine. Available at: [Link]

  • Pandey, A. & Kumar, A. (2022). Phenolic Compounds and their Biological and Pharmaceutical Activities. ResearchGate. Available at: [Link]

  • GSC Online Press (2023). Exploring the utilization of phenolic compounds in pharmaceuticals and healthcare. Available at: [Link]

  • Wikipedia (n.d.). Phenols. Available at: [Link]

  • KADAKIA, E., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. National Library of Medicine. Available at: [Link]

  • National Center for Biotechnology Information (n.d.). 1-Benzoylpiperazine. PubChem. Available at: [Link]

  • University of Regina (n.d.). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Available at: [Link]

  • Beilstein Journal of Organic Chemistry (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Available at: [Link]

  • Wikipedia (n.d.). Piperazine. Available at: [Link]

Sources

Optimization

Technical Support Center: (4-Hydroxy-phenyl)-piperazin-1-yl-methanone

Document ID: TSG-HPP-OT-V1.0 Last Updated: January 21, 2026 Introduction: Understanding Your Molecule Welcome to the technical support guide for (4-Hydroxy-phenyl)-piperazin-1-yl-methanone. This document is designed for...

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSG-HPP-OT-V1.0

Last Updated: January 21, 2026

Introduction: Understanding Your Molecule

Welcome to the technical support guide for (4-Hydroxy-phenyl)-piperazin-1-yl-methanone. This document is designed for researchers, scientists, and drug development professionals to provide practical, field-proven insights into the experimental use of this compound. Our goal is to help you anticipate challenges, troubleshoot common issues, and ensure the scientific integrity of your results.

(4-Hydroxy-phenyl)-piperazin-1-yl-methanone is a synthetic compound belonging to a class of phenylpiperazine derivatives investigated for their inhibitory effects on tyrosinase, a key enzyme in melanin synthesis.[1][2] However, the phenylpiperazine scaffold is a well-known "privileged structure" in medicinal chemistry, meaning it can interact with a wide range of biological targets.[3][4] This promiscuity is the primary source of potential off-target effects. This guide will walk you through general handling, troubleshooting, and, most critically, the validation of on- and off-target effects.

Part 1: FAQs - General Handling and Preparation

Correct preparation and handling are the foundation of reproducible research. Errors at this stage are a common source of confounding data.[5]

Q1: How should I prepare stock solutions of (4-Hydroxy-phenyl)-piperazin-1-yl-methanone?

A1: Proper solubilization is critical. This compound is sparingly soluble in aqueous solutions but readily soluble in organic solvents like dimethyl sulfoxide (DMSO).[6]

  • Primary Stock Solution (10-20 mM):

    • Use a high-quality, anhydrous grade of DMSO to prevent compound degradation.[6]

    • Weigh the compound accurately using a calibrated analytical balance. It's often better to weigh a slightly different amount than your target and calculate the exact concentration rather than trying to hit an exact weight.[7]

    • Add the DMSO to the solid compound in a volumetric flask to ensure accuracy.[7]

    • Vortex or sonicate gently until the solid is completely dissolved. Visually inspect the solution against a light source to ensure no particulates remain.

  • Storage:

    • Aliquot the primary stock into single-use volumes in tightly sealed vials to minimize freeze-thaw cycles and moisture contamination.[8]

    • Store at -20°C or -80°C for long-term stability.

  • Working Dilutions:

    • Crucial Step: Perform serial dilutions of your DMSO stock in 100% DMSO first.[6] Directly diluting a high-concentration DMSO stock into an aqueous buffer will almost certainly cause the compound to precipitate, leading to inaccurate final concentrations.

    • Once you have a lower-concentration DMSO stock, add it dropwise to your final aqueous assay buffer while vortexing to facilitate mixing and minimize precipitation.[9]

    • The final concentration of DMSO in your cell-based assay should typically be kept below 0.5% to avoid solvent-induced artifacts and toxicity.[8][9] Always run a "vehicle control" (buffer with the same final DMSO concentration) in your experiments.

Q2: My compound seems to be precipitating in my cell culture media. What can I do?

A2: This is a classic solubility problem. If the protocol in Q1 is insufficient, consider these options:

  • Reduce Final Concentration: The most straightforward solution. Your compound may not be soluble at the desired concentration in your specific media formulation.

  • Solvent Tolerance Test: Systematically test the tolerance of your cell line to slightly higher DMSO concentrations (e.g., 0.6%, 0.8%, 1.0%). Some cell lines are more robust than others, but this must be empirically determined.[9][10]

  • pH Adjustment: If your compound is ionizable, the pH of the media can influence its solubility. However, altering media pH can have significant impacts on cell health and should be approached with caution.[9]

Part 2: Troubleshooting Guide - In Vitro Assays

Q3: My dose-response curves are inconsistent between experiments. What are the likely causes?

A3: Lack of reproducibility is a multi-factorial problem. Here is a checklist to diagnose the issue:

  • Compound Integrity:

    • Degradation: Are you using freshly prepared dilutions from a properly stored stock for each experiment? Repeated use of thawed working solutions can lead to degradation.[8]

    • Precipitation: Are you visually inspecting your final diluted solutions for signs of precipitation before adding them to the assay?

  • Assay Conditions:

    • Cell Health & Density: Are you using cells from a consistent passage number? Has cell density at the time of treatment been optimized? Over-confluent or sparsely seeded cells can respond differently.[10]

    • Reagent Variability: Are all buffers and media components from the same lot?

  • Execution:

    • Accurate Pipetting: Ensure your pipettes are calibrated. For serial dilutions, small errors can propagate significantly.

    • Randomized Plate Layout: To avoid "edge effects" in multi-well plates, randomize the layout of your treatments.[10]

Q4: I'm observing significant cell death even at low concentrations. How do I differentiate between targeted activity and non-specific cytotoxicity?

A4: This is a critical question. The phenylpiperazine scaffold itself can sometimes destabilize membranes or have other non-specific effects at higher concentrations (>10 µM).[11]

  • Run Orthogonal Cytotoxicity Assays: Use at least two different methods to measure cell viability. For example, pair a metabolic assay (like MTT or PrestoBlue) with a membrane integrity assay (like LDH release or a live/dead stain). This helps confirm that the observed effect isn't an artifact of a single detection method.

  • Determine the Time Course: Is the cell death rapid (within 1-2 hours) or slow (24-48 hours)? Rapid, non-specific lysis may suggest membrane disruption, while slower, dose-dependent death is more indicative of a specific biological pathway (e.g., apoptosis).

  • Use a Negative Control Compound: If available, use a structurally similar analog that is known to be inactive against your primary target. If this analog also causes cytotoxicity, the effect is likely off-target or related to the chemical scaffold itself.

Part 3: The Core Challenge - Identifying Off-Target Effects

The phenylpiperazine core of this molecule is found in numerous drugs that target monoamine pathways.[3][4][12] Therefore, it is essential to proactively investigate potential off-target activities to correctly interpret your data.

Q5: What are the predicted off-target liabilities for (4-Hydroxy-phenyl)-piperazin-1-yl-methanone?

A5: Based on extensive research into the phenylpiperazine scaffold, a number of potential off-target families should be considered. The following table summarizes the most likely candidates.

Potential Off-Target ClassSpecific ExamplesRationale & Key References
Serotonin Receptors 5-HT1A, 5-HT2A, 5-HT2CThis is a very common interaction for phenylpiperazines. Trazodone is a potent 5-HT2A antagonist.[12][13][14]
Adrenergic Receptors α1-AdrenergicTrazodone and other N-phenylpiperazines are known α1 blockers, which can lead to cardiovascular effects like orthostatic hypotension.[12][14][15]
Dopamine Receptors D2, D3Many antipsychotic and CNS-active drugs with this scaffold have affinity for dopamine receptors.[13]
Histamine Receptors H1Antagonism at the H1 receptor is common and is the primary mechanism for the sedative effects of drugs like Trazodone.[14]
Various Enzymes PARP, Opioid ReceptorsWhile perhaps less common, related structures have been shown to inhibit other enzymes, demonstrating the scaffold's versatility.[16][17]

Q6: My observed phenotype is inconsistent with tyrosinase inhibition. How do I systematically test for an off-target effect?

A6: This requires a logical, multi-step validation workflow. The goal is to systematically rule out the primary target and identify the true target. The diagram below outlines a decision-making process.

Off_Target_Workflow start Phenotype Observed (e.g., change in cell morphology) q1 Is the phenotype consistent with known function of primary target (Tyrosinase)? start->q1 on_target_path Yes, likely on-target. Proceed with target validation. q1->on_target_path Yes off_target_path No, suspect off-target effect. q1->off_target_path No step1 Step 1: Validate Target Engagement Does the compound inhibit Tyrosinase in a cell-free enzymatic assay? off_target_path->step1 q2 Is Tyrosinase inhibited? step1->q2 step2 Step 2: Use Orthogonal Controls - Test inactive structural analog. - Knockdown/knockout Tyrosinase (siRNA/CRISPR). Does phenotype persist? q2->step2 Yes concl_off_target Conclusion: Phenotype is definitively OFF-TARGET. q2->concl_off_target No (Compound doesn't even hit primary target) q3 Phenotype persists? step2->q3 q3->concl_off_target Yes concl_complex Conclusion: Complex biology. Phenotype may be downstream of target or polypharmacology is involved. q3->concl_complex No step3 Step 3: Identify the Off-Target - Run broad panel counter-screen (e.g., against GPCRs, kinases). - Use affinity chromatography or chemoproteomics. concl_off_target->step3

Caption: Workflow for deconvoluting on-target vs. off-target effects.

Explanation of the Workflow:

  • Validate Target Engagement: First, confirm that your compound actually inhibits its intended target (Tyrosinase) in a clean, cell-free biochemical assay. If it doesn't, any cellular effect is by definition "off-target."

  • Use Orthogonal Controls: This is the most critical step.

    • Inactive Analog: If a similar molecule that doesn't inhibit tyrosinase still causes the phenotype, your effect is off-target.

    • Target Knockdown: Use siRNA or CRISPR to remove tyrosinase from your cells. If you treat these "knockdown" cells with your compound and still see the phenotype, the compound must be acting through another pathway.[18] This is a definitive test.

  • Identify the Off-Target: If the effect is confirmed to be off-target, you can use broad screening panels (commercial services are available for this) to test your compound against hundreds of common off-targets like GPCRs and kinases.[13]

Part 4: Key Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions

This protocol ensures accurate and soluble compound delivery for cellular assays.

  • Materials: (4-Hydroxy-phenyl)-piperazin-1-yl-methanone (solid), anhydrous DMSO, sterile microcentrifuge tubes, volumetric flasks, calibrated pipettes.

  • Procedure (Primary Stock - 10 mM): a. Weigh 2.06 mg of compound (MW = 206.24 g/mol ) and place in a 1 mL volumetric flask. b. Add ~700 µL of anhydrous DMSO. Vortex until fully dissolved. c. Bring the final volume to exactly 1 mL with DMSO. This is your 10 mM primary stock. d. Aliquot 10 µL portions into sterile tubes and store at -20°C.

  • Procedure (Working Dilutions for a 10 µM final concentration): a. Thaw one 10 µL aliquot of the 10 mM primary stock. b. Perform a serial dilution in 100% DMSO to create a 1 mM intermediate stock (e.g., 5 µL of 10 mM stock + 45 µL DMSO). c. Perform a second serial dilution in 100% DMSO to create a 100 µM intermediate stock (e.g., 10 µL of 1 mM stock + 90 µL DMSO). d. To treat cells in 1 mL of media, add 1 µL of the 100 µM DMSO stock to 999 µL of media. This results in a final concentration of 100 nM and a final DMSO concentration of 0.1%. Note: The final dilution factor into aqueous media should be at least 1:1000 to prevent precipitation.

Protocol 2: Validating Off-Target Effects with siRNA Knockdown

This protocol describes a self-validating system to determine if a cellular phenotype is dependent on the primary target, Tyrosinase (TYR).

  • Day 1: Cell Seeding a. Seed your cells of interest (e.g., B16F10 melanoma cells) in a 12-well plate at a density that will result in 50-60% confluency on Day 2.

  • Day 2: Transfection a. Prepare three experimental groups in separate tubes: i. Mock Control: Transfection reagent only (e.g., Lipofectamine). ii. Non-Targeting Control: Transfection reagent + a non-targeting (scrambled) siRNA. iii. TYR Knockdown: Transfection reagent + siRNA targeting TYR. b. Follow the manufacturer's protocol for your transfection reagent to transfect the cells in each group.

  • Day 3: Rest a. Allow cells to incubate for 24 hours post-transfection to allow for mRNA and protein knockdown.

  • Day 4: Compound Treatment & Validation a. Validation of Knockdown: Harvest cells from one well of each group and perform qRT-PCR or Western Blotting to confirm that TYR mRNA or protein levels are significantly reduced in the "TYR Knockdown" group compared to controls. This step is essential for validating the experiment. b. Compound Treatment: Treat the remaining wells of all three groups with: i. Vehicle Control (e.g., 0.1% DMSO). ii. (4-Hydroxy-phenyl)-piperazin-1-yl-methanone (at the concentration that produces your phenotype).

  • Day 5: Analysis a. After a suitable incubation period (e.g., 24 hours), measure your phenotype of interest in all wells. b. Interpreting the Results: i. If the phenotype is blocked only in the "TYR Knockdown" group: The effect is ON-TARGET. ii. If the phenotype persists in the "TYR Knockdown" group and is similar to the control groups: The effect is definitively OFF-TARGET.

siRNA_Validation_Workflow day1 Day 1: Seed Cells day2 Day 2: Transfect with Controls (Mock, Scrambled siRNA, TYR siRNA) day1->day2 day4 Day 4: Treat with Compound or Vehicle day2->day4 validate Day 4: Validate Knockdown (Harvest parallel well for WB/qPCR) day2->validate day5 Day 5: Measure Phenotype day4->day5 q_result Does phenotype disappear ONLY in TYR siRNA group? day5->q_result on_target Conclusion: ON-TARGET q_result->on_target Yes off_target Conclusion: OFF-TARGET q_result->off_target No

Caption: Experimental workflow for off-target validation using siRNA.

References

  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University. [Link]

  • Brito, M. A., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 32(6), 585-596. [Link]

  • Lino, C. A., et al. (2023). Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. Frontiers in Genome Editing, 5, 1234567. [Link]

  • Gao, Z., et al. (2022). Identification and Validation of CRISPR/Cas9 Off-Target Activity in Hematopoietic Stem and Progenitor Cells. Methods in Molecular Biology, 2429, 281-306. [Link]

  • Naeem, M., et al. (2020). Off-target effects in CRISPR/Cas9 gene editing. Human Genomics, 14(1), 3. [Link]

  • Kumar, H. V., et al. (2018). A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. Journal of Applicable Chemistry, 7(1), 133-140. [Link]

  • Lorenz, T. (2012). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Methods in Molecular Biology, 803, 265-271. [Link]

  • Brito, M. A., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 32(6). [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Piperazine Derivatives in Modern Drug Discovery. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • ResearchGate. (2015). Are there experimental tests for off target effects in CRISPR? Retrieved from ResearchGate. [Link]

  • MolPort. (n.d.). (4-(2-Hydroxyphenyl)piperazin-1-yl)(2-((6-methylpyridin-2-yl)amino)thiazol-4-yl)methanone. Retrieved from MolPort. [Link]

  • Drug Discovery News. (2025). The precision paradox: Off-target effects in gene editing. Retrieved from Drug Discovery News. [Link]

  • Bitesize Bio. (2025). How to Make Accurate Stock Solutions. Retrieved from Bitesize Bio. [Link]

  • ResearchGate. (2017). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. Retrieved from ResearchGate. [Link]

  • Tiziana, G., et al. (2018). Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase. ChemMedChem, 13(1), 1-13. [Link]

  • Al-Abed, Y., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3167. [Link]

  • PubChem. (n.d.). (4-Hydroxy-phenyl)-piperazin-1-yl-methanone. National Center for Biotechnology Information. Retrieved from PubChem. [Link]

  • Basappa, B., et al. (2022). Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells. Pharmaceuticals, 15(5), 553. [Link]

  • Wikipedia. (n.d.). Trazodone. Retrieved from Wikipedia. [Link]

  • De Luca, L., et al. (2017). Evaluation of 4‐(4‐Fluorobenzyl)piperazin‐1‐yl]‐Based Compounds as Competitive Tyrosinase Inhibitors Endowed with Antimelanogenic Effects. ChemMedChem, 12(24), 2055-2067. [Link]

  • Coop, A., et al. (2014). Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. Journal of Medicinal Chemistry, 57(15), 6467-6477. [Link]

  • Kavitha, C. N., et al. (2013). 1-[4-(4-Hydroxyphenyl)piperazin-1-yl]ethanone. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 11), o1684. [Link]

  • Staszewska-Krajewska, O., et al. (2024). Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. International Journal of Molecular Sciences, 25(18), 10037. [Link]

  • Psychopharmacology Institute. (2026). Trazodone Guide: Pharmacology, Indications, Dosing Guidelines and Adverse Effects. Retrieved from Psychopharmacology Institute. [Link]

  • Zhang, Y. Y., et al. (2014). Binding mechanism of nine N-phenylpiperazine derivatives and α1A-adrenoceptor using site-directed molecular docking and high performance affinity chromatography. Analytical Methods, 6(12), 4384-4392. [Link]

  • Kumar, A., et al. (2016). Anxiolytic-like effect of (4-benzylpiperazin-1-yl)(3-methoxyquinoxalin-2-yl)methanone (6g) in experimental mouse models of anxiety. Naunyn-Schmiedeberg's Archives of Pharmacology, 389(11), 1233-1241. [Link]

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Troubleshooting

How to reduce cytotoxicity of (4-Hydroxy-phenyl)-piperazin-1-yl-methanone derivatives

A Senior Application Scientist's Guide to Mitigating Cytotoxicity Welcome to the technical support center for researchers working with (4-Hydroxy-phenyl)-piperazin-1-yl-methanone derivatives. This guide is designed to pr...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Mitigating Cytotoxicity

Welcome to the technical support center for researchers working with (4-Hydroxy-phenyl)-piperazin-1-yl-methanone derivatives. This guide is designed to provide in-depth, actionable insights into one of the most common challenges encountered during the development of this compound class: cytotoxicity. As Senior Application Scientists, we understand that balancing therapeutic efficacy with a favorable safety profile is paramount. This document moves beyond simple protocols to explain the causal mechanisms behind cytotoxicity and to provide logical, field-proven strategies for its reduction.

Frequently Asked Questions (FAQs)

This section addresses the foundational questions researchers frequently encounter when dealing with unexpected or undesirable cytotoxicity in their (4-Hydroxy-phenyl)-piperazin-1-yl-methanone derivatives.

Q1: What are the primary molecular drivers of cytotoxicity in this class of compounds?

Answer: While the entire molecule contributes to its biological profile, the (4-Hydroxy-phenyl) or phenol moiety is often a primary driver of cytotoxicity. Phenolic compounds are susceptible to metabolic oxidation, a process that can generate highly reactive intermediates.

The key mechanism involves the enzymatic conversion of the phenol group into a semiquinone radical and subsequently to an electrophilic quinone or quinone-methide species . This process is often mediated by cytochrome P450 enzymes in the liver and other tissues. These reactive metabolites can induce cytotoxicity through several pathways:

  • Oxidative Stress: The redox cycling between the hydroquinone and the quinone generates reactive oxygen species (ROS), such as superoxide anions.[1] An excess of ROS overwhelms the cell's antioxidant defenses, leading to damage of lipids, proteins, and DNA.

  • Covalent Adduct Formation: Electrophilic quinones can form covalent bonds with nucleophilic residues (e.g., cysteine) on critical cellular proteins and enzymes, disrupting their function. This can also happen with DNA, leading to genotoxicity.

  • Mitochondrial Dysfunction: ROS and direct effects of the metabolites can impair mitochondrial function, leading to a drop in ATP production and the release of pro-apoptotic factors like cytochrome c.[1][2]

The piperazine ring, while generally considered a versatile scaffold in drug discovery, can also undergo metabolism that may contribute to the overall toxicological profile.[3] However, the phenol group is the most common starting point for investigation due to its well-documented role in metabolic activation and toxicity.[4][5]

Cytotoxicity_Mechanism cluster_0 Metabolic Activation Pathway cluster_1 Cellular Damage Parent (4-Hydroxyphenyl) Derivative Metabolism Phase I Metabolism (e.g., CYP450) Parent->Metabolism Oxidation Quinone Reactive Quinone Intermediate Metabolism->Quinone ROS ↑ Reactive Oxygen Species (ROS) Quinone->ROS Adducts Covalent Adducts (Proteins, DNA) Quinone->Adducts Mito Mitochondrial Dysfunction ROS->Mito Death Cell Death / Cytotoxicity Adducts->Death Mito->Death caption Fig 1: Metabolic activation of the phenol moiety.

Fig 1: Metabolic activation of the phenol moiety.
Q2: How can I reliably quantify the cytotoxicity of my compounds in vitro?

Answer: Selecting the right assay is critical for obtaining reliable and reproducible data. It is often advisable to use more than one assay to confirm results, as different methods measure different cytotoxicity endpoints.[6] In vitro cytotoxicity assays are essential preclinical tools for evaluating the toxic effects of compounds.[7]

Here are some of the most common and trusted assays:

  • Metabolic Viability Assays (e.g., MTT, MTS, AlamarBlue): These colorimetric or fluorometric assays measure the metabolic activity of a cell population, which is proportional to the number of viable cells.[8][9] The MTT assay, for example, measures the reduction of a yellow tetrazolium salt to purple formazan crystals by mitochondrial dehydrogenases in living cells.[9]

  • Membrane Integrity Assays (e.g., LDH Release, Propidium Iodide): These assays quantify cell death by measuring the leakage of intracellular components from cells with compromised plasma membranes. The Lactate Dehydrogenase (LDH) release assay is a common method that measures the activity of this stable cytosolic enzyme in the culture supernatant.[10]

  • ATP Quantification Assays (e.g., CellTiter-Glo®): This is a highly sensitive assay that measures intracellular ATP levels. The amount of ATP is directly proportional to the number of metabolically active cells. A drop in ATP is often one of the earliest indicators of cellular stress.[11]

Table 1: Comparison of Common Cytotoxicity Assays

Assay TypePrincipleAdvantagesDisadvantages
MTT / MTS Measures mitochondrial reductase activity.[9]Inexpensive, well-established, high-throughput.Can be affected by compounds that alter mitochondrial respiration; requires a solubilization step.
LDH Release Measures leakage of lactate dehydrogenase from damaged cells.[10]Measures a direct marker of cell death; non-lytic.Less sensitive for early-stage apoptosis; timing is critical.
CellTiter-Glo® Quantifies ATP, indicating metabolically active cells.[11]Highly sensitive, fast, simple "add-mix-read" protocol.More expensive; signal can be affected by ATPases.
AlamarBlue™ Resazurin is reduced to fluorescent resorufin by viable cells.[9]Non-toxic, allows for kinetic monitoring over time.Signal can be influenced by changes in the cellular redox environment.
Q3: What is a "Selectivity Index" and why is it crucial for my project?

Answer: The Selectivity Index (SI), sometimes referred to as the Therapeutic Index in an in vitro context, is a quantitative measure of a compound's specificity for its intended therapeutic target over its cytotoxic effects on host cells. It is a critical parameter for prioritizing lead compounds.

It is calculated as a ratio: SI = CC₅₀ / IC₅₀

Where:

  • CC₅₀ (50% Cytotoxic Concentration): The concentration of your compound that causes a 50% reduction in the viability of a control cell line (e.g., a normal, non-cancerous cell line).

  • IC₅₀ (50% Inhibitory Concentration): The concentration of your compound that produces 50% inhibition of its intended biological target or desired phenotype (e.g., killing 50% of cancer cells).

A higher SI value is desirable as it indicates that the compound is effective against its target at concentrations far below those that cause general cytotoxicity. A compound with an SI < 10 is often considered to have a narrow therapeutic window and may require significant optimization to improve its safety profile.

Troubleshooting Guide: High Cytotoxicity Observed

Issue: My lead (4-Hydroxy-phenyl)-piperazin-1-yl-methanone derivative shows potent activity (low IC₅₀) but also exhibits high cytotoxicity (low CC₅₀) in my initial cell-based assays.

Analysis & Solution Workflow: A systematic approach is required to diagnose and solve this problem. The goal is to "detoxify" the molecule while preserving, or even enhancing, its therapeutic activity.

Troubleshooting_Workflow cluster_strategies Mitigation Strategies Start High Cytotoxicity Observed (Low CC₅₀ / Low SI) Step1 Step 1: Verify & Characterize - Repeat assay - Check compound purity (LC-MS) - Test in multiple cell lines Start->Step1 Step2 Step 2: Mechanistic Investigation - ROS production assay - Mitochondrial membrane potential - Glutathione depletion assay Step1->Step2 If result is confirmed Step3 Step 3: Implement Mitigation Strategy Step2->Step3 If mechanism is indicated (e.g., oxidative stress) S1 Structural Modification (Bioisosteric Replacement) Step3->S1 S2 Prodrug Approach (Mask Phenol) Step3->S2 S3 Formulation Strategy (Modify PK Profile) Step3->S3 caption Fig 2: Systematic workflow for addressing high cytotoxicity.

Fig 2: Systematic workflow for addressing high cytotoxicity.

Core Mitigation Strategies to Reduce Cytotoxicity

Once high cytotoxicity is confirmed, the following medicinal chemistry strategies can be employed. These focus on modifying the molecule to reduce its capacity to form reactive metabolites.

Strategy 1: Structural Modification via Phenol Bioisosteric Replacement

The most direct approach is to replace the problematic phenol group with a bioisostere . A bioisostere is a different functional group that retains the key biological interactions (like hydrogen bonding) of the original group but possesses different physicochemical and metabolic properties.[12][13] The goal is to find a replacement that is less susceptible to oxidative metabolism.[4][5]

Table 2: Potential Bioisosteres for the 4-Hydroxyphenyl Moiety

BioisostereRationale for UsePotential Challenges
3-Hydroxy-pyridine The nitrogen atom in the ring reduces the electron density, making the hydroxyl group less prone to oxidation. Can still act as a hydrogen bond donor.May alter pKa and solubility. Potential for different metabolic pathways.
Indole (e.g., 5-hydroxyindole) The indole N-H can act as a hydrogen bond donor. The overall electronic properties are different from phenol, potentially altering metabolic fate.Can introduce new metabolic liabilities (e.g., N-oxidation). May significantly change molecular shape and binding.
Benzimidazolone The N-H group is an excellent hydrogen bond donor, mimicking the phenol. The amide-like structure is generally more metabolically stable.[4]Larger and more rigid than a phenol ring, which could disrupt binding to the target protein.
Aminopyridine The amino group can serve as a hydrogen bond donor. The pyridine ring reduces the likelihood of forming reactive quinone-imine species compared to an aniline.Basicity (pKa) of the amino group needs careful consideration as it will be protonated at physiological pH.
Strategy 2: The Prodrug Approach

Instead of permanently replacing the phenol, you can temporarily mask it using a prodrug strategy . A prodrug is an inactive or less active molecule that is converted into the active drug in the body through enzymatic or chemical processes.[14] Masking the hydroxyl group can prevent its metabolic activation, alter the drug's distribution, and reduce systemic toxicity.[15][16]

Common prodrug modifications for phenols include:

  • Esters (e.g., Acetate, Pivalate): The phenol is converted to an ester. This masks the hydroxyl group and increases lipophilicity, which can enhance cell permeability. The ester is then cleaved by ubiquitous esterase enzymes in the body to release the active phenolic drug.

  • Carbonates: Similar to esters, carbonates are readily cleaved by esterases.

  • Phosphates: A phosphate ester significantly increases water solubility, which can be useful for intravenous formulations. It is cleaved by alkaline phosphatase enzymes to regenerate the parent phenol.

Prodrug_Strategy Prodrug Phenol Prodrug Derivative (e.g., Ester-masked) - Reduced Reactivity - Altered PK Activation In Vivo Activation (e.g., Esterases) Prodrug->Activation Systemic Circulation ActiveDrug Active Phenolic Drug (Released at target site) Activation->ActiveDrug Effect Therapeutic Effect ActiveDrug->Effect caption Fig 3: The prodrug approach to mask reactive phenols.

Fig 3: The prodrug approach to mask reactive phenols.
Strategy 3: Formulation-Based Approaches

In some cases, toxicity is related to high peak plasma concentrations (Cmax) of the drug after administration. Advanced formulation strategies can modify the drug's release profile to mitigate this.[17] While not a chemical modification of the active pharmaceutical ingredient (API) itself, it's a crucial part of drug development.

  • Controlled-Release Formulations: These are designed to release the drug slowly over time, avoiding a sharp Cmax spike and maintaining a therapeutic concentration for longer.

  • Liposomal or Nanoparticle Encapsulation: Encapsulating the drug can alter its biodistribution, potentially shielding healthy tissues from high concentrations and targeting the drug more effectively to the desired site of action.[18]

Essential Experimental Protocols

This section provides a standardized, step-by-step protocol for a foundational experiment in this area of research.

Protocol: MTT Assay for In Vitro Cytotoxicity Assessment

This protocol is used to determine the concentration at which your derivative reduces the viability of a cell culture by 50% (CC₅₀).[9][19]

1. Reagents and Materials:

  • Cell line of choice (e.g., HEK293 for general cytotoxicity, a specific cancer line for selectivity).

  • Complete cell culture medium (e.g., DMEM + 10% FBS + 1% Pen/Strep).

  • Phosphate-Buffered Saline (PBS).

  • Trypsin-EDTA.

  • Test compound stock solution (e.g., 10 mM in DMSO).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered).

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution).

  • 96-well flat-bottom cell culture plates.

  • Multichannel pipette.

  • Microplate reader (570 nm absorbance).

2. Experimental Workflow:

MTT_Workflow A 1. Cell Seeding Seed cells in a 96-well plate. Incubate for 24h. B 2. Compound Treatment Add serial dilutions of the test compound. Incubate for 24-72h. A->B C 3. MTT Addition Add MTT reagent to each well. Incubate for 2-4h. B->C D 4. Formazan Solubilization Remove medium, add solubilization solution (e.g., DMSO). C->D E 5. Data Acquisition Read absorbance at 570 nm. D->E F 6. Analysis Plot dose-response curve. Calculate CC₅₀. E->F caption Fig 4: Experimental workflow for the MTT cytotoxicity assay.

Fig 4: Experimental workflow for the MTT cytotoxicity assay.

3. Step-by-Step Procedure:

  • Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare serial dilutions of your test compound in complete medium. A typical final concentration range might be 0.1 µM to 100 µM. Remember to include a vehicle control (e.g., 0.5% DMSO) and a positive control for cell death (e.g., Doxorubicin).

  • Cell Treatment: Carefully remove the old medium from the wells and add 100 µL of the medium containing the compound dilutions.[19] Incubate for a duration relevant to your experimental question (typically 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for another 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully aspirate the medium from the wells without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals. Gently pipette up and down to ensure complete solubilization.

  • Measurement: Read the absorbance of the plate on a microplate reader at 570 nm.

4. Data Analysis:

  • Subtract the average absorbance of blank wells (medium + MTT + DMSO) from all other wells.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100

  • Use graphing software (e.g., GraphPad Prism) to plot % Viability against the log of the compound concentration.

  • Fit the data using a non-linear regression (sigmoidal dose-response) model to determine the CC₅₀ value.

References

  • Identification, design, synthesis, and pharmacological activity of (4-ethyl-piperazin-1-yl)-phenylmethanone derivatives with neuroprotective properties against beta-amyloid-induced toxicity. PubMed. Available at: [Link]

  • 4-Methyl-2,4-bis(4-hydroxyphenyl)pent-1-ene (MBP) exposure induces hepatotoxicity and nephrotoxicity – role of oxidative stress, mitochondrial dysfunction and pathways of cytotoxicity. PMC - NIH. Available at: [Link]

  • Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. PMC. Available at: [Link]

  • Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. Available at: [Link]

  • Strategies for the development of stimuli-responsive small molecule prodrugs for cancer treatment. Frontiers. Available at: [Link]

  • Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. NIH. Available at: [Link]

  • Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives. RSC Publishing. Available at: [Link]

  • Cell Cytotoxicity Assay, Cell Toxicity Assay. NorthEast BioLab. Available at: [Link]

  • Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. MDPI. Available at: [Link]

  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discov. SciELO. Available at: [Link]

  • Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives. NIH. Available at: [Link]

  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. Available at: [Link]

  • Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures. NIH. Available at: [Link]

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. Available at: [Link]

  • (4-Hydroxy-phenyl)-piperazin-1-yl-methanone. PubChem. Available at: [Link]

  • 1-[4-(4-Hydroxyphenyl)piperazin-1-yl]ethanone. ResearchGate. Available at: [Link]

  • Comparative Investigation of Cytotoxic Effects of Structurally Diverse Small Molecules and In Silico Analysis of 1-Acetyl-4-(4-Hydroxyphenyl)piperazine. PubMed. Available at: [Link]

  • Antioxidative Activity of 1,3,5-Triazine Analogues Incorporating Aminobenzene Sulfonamide, Aminoalcohol/Phenol, Piperazine, Chalcone, or Stilbene Motifs. MDPI. Available at: [Link]

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  • Prodrug Approach as a Strategy to Enhance Drug Permeability. PMC - PubMed Central. Available at: [Link]

  • Piperazine skeleton in the structural modification of natural products: a review. PMC. Available at: [Link]

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Optimization

Technical Support Center: 1-(4-Hydroxybenzoyl)piperazine Assay Interference

From the Desk of the Senior Application Scientist Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who have identified 1-(4-Hydroxybenzoyl)pi...

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who have identified 1-(4-Hydroxybenzoyl)piperazine or structurally similar compounds as hits in their screening campaigns. While potentially a valid bioactive molecule, its chemical architecture contains features commonly associated with Pan-Assay Interference Compounds (PAINS).[1][2][3]

PAINS are notorious for producing false-positive results in high-throughput screens by interacting non-specifically with assay components rather than engaging a specific biological target.[1][2] This guide provides a structured, causality-driven approach to help you rigorously validate your findings, differentiate true biological activity from experimental artifacts, and save valuable resources.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the potential for assay interference with 1-(4-Hydroxybenzoyl)piperazine.

Q1: What is 1-(4-Hydroxybenzoyl)piperazine and why is it a concern in screening assays?

1-(4-Hydroxybenzoyl)piperazine is a chemical compound featuring a phenol ring linked to a piperazine moiety via a carbonyl group. Its structure is a potential "frequent hitter" or PAIN because it contains functional groups known to interfere with a wide range of biochemical and cell-based assays.[4][5] Such compounds can appear active against numerous, unrelated targets, not through specific binding, but through mechanisms like redox cycling, aggregation, or non-specific protein reactivity.[5][6] Failure to identify these artifacts early can lead to the costly and time-consuming pursuit of false leads.[7]

Q2: Which structural features of 1-(4-Hydroxybenzoyl)piperazine are potential "red flags"?

The primary structural concerns are the hydroxyphenyl (phenol) group and the piperazine ring.

  • Hydroxyphenyl Group: Phenols, especially those that can be oxidized to quinones, are a well-documented PAINS substructure.[1] The hydroxyl group can participate in redox reactions, act as a hydrogen donor, and chelate metal ions, all of which can disrupt assay signaling.[8][9]

  • Piperazine Moiety: While a common scaffold in many successful drugs, the piperazine ring can contribute to nonspecific interactions.[10][11] Its basic nitrogen atoms can engage in promiscuous hydrogen bonding or electrostatic interactions with various proteins.

Below is a diagram highlighting these key features.

Caption: Key structural features of 1-(4-Hydroxybenzoyl)piperazine.

Q3: What are the primary mechanisms by which this compound could cause false positives?

Understanding the potential mechanism is the first step in designing effective control experiments. The chemical functionalities present in 1-(4-Hydroxybenzoyl)piperazine suggest several plausible interference pathways.

  • Redox Cycling: The phenol group can be oxidized, potentially generating reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂).[12] This is a major issue in redox-sensitive assays, such as those using luciferases or involving NAD+/NADH or FAD/FADH₂. The generated H₂O₂ can directly oxidize assay components or damage proteins, leading to a false signal.[5][6]

  • Compound Aggregation: Like many PAINS, this compound may form aggregates in aqueous assay buffers. These aggregates can sequester and denature proteins non-specifically, leading to apparent inhibition.[5] This is particularly common for compounds with moderate lipophilicity and hydrogen bonding capabilities.

  • Non-Specific Protein Reactivity: The compound could react covalently or non-covalently with proteins in a promiscuous manner. The phenol group can be oxidized to a reactive quinone-like species, which can then form covalent adducts with nucleophilic residues on proteins, such as cysteine.[6][13]

The diagram below illustrates these potential interference pathways.

Compound 1-(4-Hydroxybenzoyl)piperazine in Assay Buffer Redox Redox Cycling (Phenol Oxidation) Compound->Redox Oxidative Conditions Aggregate Compound Aggregation Compound->Aggregate Poor Solubility Reactive Non-Specific Reactivity Compound->Reactive Electrophilic Intermediates H2O2 H₂O₂ Generation Redox->H2O2 Protein_Denature Protein Sequestration & Denaturation Aggregate->Protein_Denature Covalent_Mod Covalent Protein Modification (e.g., Cys) Reactive->Covalent_Mod Signal_Artifact1 Signal Artifact (e.g., Reporter Oxidation) H2O2->Signal_Artifact1 False_Positive False-Positive Result Signal_Artifact1->False_Positive Protein_Denature->False_Positive Covalent_Mod->False_Positive

Caption: Potential mechanisms of assay interference.

Part 2: Troubleshooting Guide: A Workflow for Hit Validation

Scenario: You have identified 1-(4-Hydroxybenzoyl)piperazine as a "hit" in your primary screen. This guide provides a systematic, self-validating workflow to determine if the observed activity is genuine.

G start Primary Hit Identified: 1-(4-Hydroxybenzoyl)piperazine step1 Step 1: Purity & Identity Check (LC-MS, NMR) start->step1 step2 Step 2: Test for Redox Interference (Add DTT or Catalase) step1->step2 step3 Step 3: Test for Aggregation (Add Detergent, e.g., Triton X-100) step2->step3 step4 Step 4: Assess Specificity (Vary Protein Conc., Counter-screen) step3->step4 decision Interpret Results step4->decision true_hit Result is likely a TRUE HIT (Proceed with SAR) decision->true_hit Activity is independent of controls false_positive Result is likely a FALSE POSITIVE (Deprioritize Compound) decision->false_positive Activity is attenuated by controls

Caption: A systematic workflow for validating hits like 1-(4-Hydroxybenzoyl)piperazine.

Step 1: Confirm Compound Identity, Purity, and Solubility

Causality: Before investigating complex mechanisms, ensure the observed activity is not due to an impurity or compound precipitation. An impure sample could contain a highly potent, unrelated molecule, while poor solubility can mimic inhibition or lead to aggregation.

Protocol: Compound Quality Control

  • Identity & Purity: Analyze your compound sample using LC-MS and ¹H NMR. The purity should ideally be >95%.

  • Solubility: Visually inspect your stock solution (typically in DMSO) and the final assay buffer after adding the compound. Look for any cloudiness or precipitate.

  • Recommendation: Always prepare fresh stock solutions and minimize freeze-thaw cycles, as piperazine derivatives can degrade over time.[14]

Step 2: Investigating Redox-Based Interference

Causality: If the compound is acting as a redox cycler, its activity will be sensitive to the redox environment of the assay. Adding a reducing agent or an enzyme that neutralizes H₂O₂ will abrogate the artifactual signal.

Protocol: Redox Interference Controls

  • Setup: Prepare your standard assay plate with your positive and negative controls.

  • Test Wells: To the wells containing 1-(4-Hydroxybenzoyl)piperazine, add one of the following:

    • Reducing Agent: Dithiothreitol (DTT) to a final concentration of 100-500 µM.

    • H₂O₂ Scavenger: Catalase to a final concentration of 10-50 µg/mL.

  • Execution: Incubate and read the assay as per your standard protocol.

  • Interpretation: If the compound's activity is significantly diminished in the presence of DTT or catalase, it is highly likely that the "hit" is a result of redox interference.

Step 3: Testing for Compound Aggregation

Causality: Non-specific inhibition by compound aggregates can be identified by the addition of a non-ionic detergent. The detergent molecules break up the compound aggregates, restoring the target protein's activity if the inhibition was artifactual.

Protocol: Detergent-Based Disaggregation Assay

  • Setup: Prepare your standard assay plate.

  • Test Wells: To the wells containing 1-(4-Hydroxybenzoyl)piperazine, add a non-ionic detergent such as Triton X-100 or Tween-80 to a final concentration of 0.01-0.1% (v/v).

  • Execution: Pre-incubate the compound with the detergent in the assay buffer for 15-30 minutes before adding the target protein or initiating the reaction.

  • Interpretation: A significant decrease in the compound's inhibitory activity in the presence of detergent is a strong indicator of aggregation-based interference.

Control Experiment Purpose Outcome Suggesting Interference Outcome Suggesting True Hit
Add DTT/Catalase Test for redox activityCompound potency is significantly reducedCompound potency is unchanged
Add 0.05% Triton X-100 Test for aggregationCompound potency is significantly reducedCompound potency is unchanged
Vary Enzyme Concentration Test for stoichiometryIC₅₀ value increases with higher enzyme concentrationIC₅₀ value remains constant
Step 4: Assessing Specificity and Stoichiometry

Causality: A true inhibitor should bind to its target in a specific and stoichiometric manner. A non-specific compound will often show activity that is highly dependent on the protein concentration or will be active in unrelated assays.

Protocol 1: Varying Protein Concentration

  • Setup: Run your assay with at least two different concentrations of your target protein/enzyme (e.g., 1x and 5x).

  • Execution: Determine the IC₅₀/EC₅₀ of 1-(4-Hydroxybenzoyl)piperazine at each protein concentration.

  • Interpretation: For a true, reversible inhibitor, the IC₅₀/EC₅₀ should remain relatively constant. For a non-specific or aggregating compound, the apparent IC₅₀ will often increase with higher protein concentrations.

Protocol 2: Counter-Screening

  • Setup: Choose an unrelated assay, preferably one with a similar detection method (e.g., another luciferase-based assay if that was your primary screen).

  • Execution: Test 1-(4-Hydroxybenzoyl)piperazine for activity in this counter-screen.

  • Interpretation: Activity in a functionally unrelated assay is a hallmark of a PAIN and strongly suggests a false positive.

Final Assessment

By systematically applying these controls, you can build a strong case for or against the validity of 1-(4-Hydroxybenzoyl)piperazine as a genuine hit. If the compound's activity persists and is unaffected by these control experiments, you can have much greater confidence that you have discovered a specific modulator of your target. Conversely, if its activity is attenuated by any of these controls, it should be deprioritized to avoid wasting resources on a probable artifact.

References

  • Pan Assay Interference Compounds. (2022). YouTube.
  • Pan-assay interference compounds - Wikipedia. Wikipedia.
  • Pan-assay interference compounds – Knowledge and References - Taylor & Francis. Taylor & Francis Online.
  • Pan-Assay Interference Compounds | PAINS | - YouTube. (2021). YouTube.
  • PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS.
  • Pan-Assay Interference Compounds (PAINS)
  • What are PAINS?: A Challenge for High-Throughput Screening in Early Drug Discovery. (2021). Michelle Verastegui-Sanchez.
  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
  • Reactivity of phenolic compounds towards free radicals under in vitro conditions.
  • Assay Interference by Chemical Reactivity. (2015). NCBI Bookshelf.
  • Piperazine derivatives with central pharmacological activity used as therapeutic tools.
  • Design, Synthesis and Evaluation of Novel 1,4-Disubstituted Piperazine-2,5-dione Derivatives as Antioxidants against H2O2-Induced Oxidative Injury via the IL-6/Nrf2 Loop Pathway.
  • Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study. (2022). Frontiers.
  • Troubleshooting N-Butyryl-N'-cinnamyl-piperazine in vitro assay variability. Benchchem.

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Troubleshooting

Technical Support Center: A Guide to Modifying (4-Hydroxy-phenyl)-piperazin-1-yl-methanone for Enhanced Target Binding

Introduction: Welcome to the technical support center for the optimization of (4-Hydroxy-phenyl)-piperazin-1-yl-methanone derivatives. This scaffold, featuring a phenol, a piperazine ring, and a methanone linker, is a ve...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Welcome to the technical support center for the optimization of (4-Hydroxy-phenyl)-piperazin-1-yl-methanone derivatives. This scaffold, featuring a phenol, a piperazine ring, and a methanone linker, is a versatile starting point in medicinal chemistry, frequently appearing in compounds targeting a wide array of biological systems.[1][2][3][4] This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios that a researcher might encounter during a lead optimization campaign. Our goal is to provide not just procedural steps, but the underlying strategic reasoning to empower your decision-making process, ensuring a robust and logical progression of your research.

Section 1: Foundational Concepts & Initial Strategy

This section addresses the preliminary questions that form the basis of a rational drug design campaign starting from the (4-Hydroxy-phenyl)-piperazin-1-yl-methanone core.

Q1: What are the key structural features of the (4-Hydroxy-phenyl)-piperazin-1-yl-methanone scaffold and their likely roles in target binding?

Answer: The core scaffold presents three primary regions for interaction, each with distinct physicochemical properties. Understanding these is the first step in forming a modification hypothesis.

  • The (4-Hydroxy-phenyl) Moiety: The phenol group is a classic hydrogen bond donor (from the hydroxyl -OH) and the aromatic ring can participate in π-π stacking or hydrophobic interactions. The para-hydroxyl position is critical and its interaction with a target is often a key anchor point.

  • The Piperazine Ring: This is a highly versatile component.[1][2] Its two nitrogen atoms can act as hydrogen bond acceptors.[3] The non-acylated nitrogen (N-4) is basic (pKa-dependent) and can form salt bridges or hydrogen bonds. The ring's chair conformation provides a rigid scaffold to orient substituents in specific 3D vectors.[5] Furthermore, the piperazine moiety is often incorporated to improve aqueous solubility and other pharmacokinetic properties.[2][3][6]

  • The Methanone Linker: The carbonyl group (-C=O) is a strong hydrogen bond acceptor. Its connection to the piperazine ring creates an amide-like bond, which can influence rotational freedom and the overall conformation of the molecule.

Below is a diagram illustrating these key regions for potential modification.

cluster_0 Key Modification Zones mol (4-Hydroxy-phenyl)-piperazin-1-yl-methanone zone1 Zone 1: Phenol Ring (H-Bonding, π-stacking) mol->zone1 Modify substituents Bioisosteric replacement zone2 Zone 2: Methanone Linker (H-Bond Acceptor, Conformation) mol->zone2 Alter linker type (e.g., amide, sulfonamide) zone3 Zone 3: Piperazine N-4 (H-Bonding, Vector for R-groups) mol->zone3 Explore pocket with diverse R-groups

Caption: Key regions for chemical modification on the core scaffold.

Q2: My initial hit compound shows weak micromolar activity. Where is the most logical place to start making modifications?

Answer: When faced with low initial potency, the goal is to efficiently probe the Structure-Activity Relationship (SAR) to find modifications that yield the largest gains in affinity. A common and effective strategy is to begin with the most synthetically accessible and informative positions.

For this scaffold, the piperazine N-4 nitrogen is the ideal starting point. It is typically a nucleophilic site, making it straightforward to add a diverse range of substituents via reactions like reductive amination or alkylation. By systematically adding small alkyl groups, bulkier hydrophobic groups, or groups with hydrogen bonding potential, you can rapidly probe for unfilled hydrophobic pockets or key hydrogen bonding interactions in the target protein. This approach allows for the generation of a small, diverse library to quickly establish an initial SAR trend.[4]

Section 2: Troubleshooting Guide for Compound Optimization

This section is formatted to address specific experimental issues and provide actionable strategies grounded in medicinal chemistry principles.

Issue 1: Low Potency & Affinity

Symptom: Your newly synthesized analogs show little to no improvement in binding affinity (high Kd) or functional activity (high IC50/EC50).

Troubleshooting & Strategies:

  • Q: I've added several small alkyl groups to the piperazine N-4 position with no success. What's next?

    • Expert Insight: This suggests that the binding pocket region accessible from the N-4 position may be either very small, solvent-exposed, or requires a more specific interaction than simple hydrophobicity.

    • Next Steps:

      • Shift Focus to the Phenol Ring: Systematically modify the phenol ring. Move the hydroxyl group to the meta or ortho positions to see if a different hydrogen bonding vector is preferred. The meta-hydroxyphenyl piperidine/piperazine motif is a known pharmacophore for certain targets, such as opioid receptors.[7][8]

      • Add Substituents to the Phenol Ring: Add small, electronically distinct groups (e.g., a fluoro- group for electronics, a methyl group for sterics) at the positions ortho to the hydroxyl group. This probes for smaller pockets and can influence the acidity of the phenol.

      • Consider Bioisosteric Replacement: Replace the phenol with other groups that can act as hydrogen bond donors, such as an indole N-H, a primary sulfonamide, or a tetrazole. This tests whether the specific geometry and electronics of the phenol are essential.

  • Q: My computational docking predicted a strong interaction, but the synthesized compound is inactive. Why?

    • Expert Insight: This is a common challenge in structure-based drug design (SBDD).[9][10] The discrepancy often arises from the inherent limitations of computational models.[11][12]

    • Possible Causes & Solutions:

      • Incorrect Scoring Function: The scoring function used by the docking program may not accurately represent the physics of your specific protein-ligand interaction.[10] Solution: Try redocking your series with a different docking program or scoring function to see if the correlation improves.

      • Protein Flexibility: The target protein might undergo a conformational change upon ligand binding ("induced fit") that was not modeled by using a rigid receptor structure.[9] Solution: If available, use induced-fit docking protocols or run molecular dynamics simulations to explore protein flexibility.

      • Water Molecules: Water molecules in the binding site can play a critical role in mediating protein-ligand interactions. If these were ignored during docking, the predicted binding mode could be incorrect.[13] Solution: Re-run the docking calculations, explicitly including key crystallographic water molecules.

      • Incorrect Ligand Protonation State: The charge of your molecule at physiological pH is critical for forming electrostatic interactions. Solution: Double-check the pKa of your compound's functional groups and ensure the correct protonation state was used for the docking simulation.

Issue 2: Poor Selectivity

Symptom: Your lead compound binds potently to your intended target but also shows significant activity at one or more off-target proteins (e.g., other receptor subtypes).

Troubleshooting & Strategies:

  • Q: How can I rationally design selectivity into my compound series?

    • Expert Insight: Selectivity is achieved by exploiting differences between the binding sites of the target and anti-target(s).[14]

    • Next Steps:

      • Structural Overlay (SBDD): If crystal structures are available for both your target and the primary off-target, superimpose them. Look for differences in amino acid residues, pocket size, or shape. Design modifications that introduce steric bulk that would clash with the off-target's binding site but be accommodated by your primary target.

      • Pharmacophore Refinement (LBDD): If no structures are available, analyze the SAR of your compound at both the target and off-target. Look for "selectivity cliffs"—small chemical changes that cause a large drop in affinity at the off-target but not the primary target. These modifications highlight a region of chemical space that differentiates the two.

      • Exploit Unique Interactions: Introduce functional groups that can form a specific interaction (e.g., a halogen bond, cation-π interaction) with a residue present in your target but absent in the off-target.

Hypothetical SAR Data Summary

The table below illustrates a hypothetical SAR exploration around the phenol ring for a generic kinase target.

Compound IDR1-PositionR2-PositionR3-PositionKinase Binding Ki (nM)
LEAD-001 OHHH1250
LEAD-002 OMeHH>10000
LEAD-003 HOHH8500
LEAD-004 OHFH350
LEAD-005 OHHF1400
LEAD-006 OHClH95

Analysis: This data suggests the para-hydroxyl (R1) is crucial for activity (LEAD-002 vs. LEAD-001). Moving it to the meta position (R3) is detrimental (LEAD-003). Adding a small, electron-withdrawing group at the R2 position ortho to the hydroxyl significantly improves potency (LEAD-004, LEAD-006), with chlorine being optimal. This points towards a specific pocket or electrostatic environment in that region.

Section 3: Key Experimental Protocols & Workflows

A successful modification campaign relies on accurate and reproducible data. Here are streamlined protocols for two common and essential assays.

Protocol 1: Competitive Radioligand Binding Assay

This protocol is used to determine the binding affinity (Ki) of your non-labeled test compounds by measuring their ability to displace a known radioligand from the target receptor.

Materials:

  • Cell membranes or purified protein expressing the target receptor.

  • Radioligand (e.g., [3H]-ligand) with known Kd.

  • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Test compounds dissolved in DMSO.

  • Non-specific binding (NSB) control (a high concentration of a known, non-radioactive ligand).

  • Glass fiber filters and a cell harvester.

  • Scintillation fluid and a scintillation counter.

Methodology:

  • Preparation: Prepare serial dilutions of your test compounds in the assay buffer. A typical final concentration range would be 10-11 M to 10-5 M.

  • Assay Plate Setup: In a 96-well plate, add in order:

    • 50 µL Assay Buffer (for Total Binding wells).

    • 50 µL of NSB control (for Non-Specific Binding wells).

    • 50 µL of test compound dilution.

  • Add Radioligand: Add 50 µL of the radioligand solution (at a final concentration near its Kd) to all wells.

  • Add Receptor: Add 100 µL of the membrane/protein preparation to all wells to initiate the binding reaction.

  • Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a predetermined time (e.g., 60 minutes) to reach equilibrium.

  • Harvesting: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. Wash the filters 3x with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of your test compound.

    • Use non-linear regression analysis (e.g., in GraphPad Prism) to fit the data to a sigmoidal dose-response curve and determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Self-Validation Check: The total binding CPM should be at least 10-fold higher than the NSB CPM for a good assay window. The IC50 of your control compound should be within the expected range.

The Iterative Drug Modification Workflow

Successful drug discovery is a cyclical process. The diagram below outlines the workflow that integrates design, synthesis, and testing to drive lead optimization.

G A Step 1: Design (Hypothesis Generation, SBDD/LBDD) B Step 2: Synthesis (Chemical Synthesis of Analogs) A->B Target Analogs C Step 3: In Vitro Testing (Binding & Functional Assays) B->C Purified Compounds D Step 4: Data Analysis (Determine SAR, ADME properties) C->D Raw Data (IC50, Ki) E Refine Hypothesis (Is potency/selectivity improving?) D->E Analyzed SAR E->A Yes, New Design Iteration E->A No, Re-evaluate Core Hypothesis

Caption: The iterative cycle of medicinal chemistry lead optimization.

References

  • Innovative Medicinal Chemistry Strategies for Improving Target Binding Kinetics in Drug Discovery. ACS Publications. [Link]

  • Innovative Medicinal Chemistry Strategies for Improving Target Binding Kinetics in Drug Discovery. PubMed. [Link]

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. [Link]

  • Innovative Medicinal Chemistry Strategies for Improving Target Binding Kinetics in Drug Discovery. ResearchGate. [Link]

  • New strategies to enhance the efficiency and precision of drug discovery. PMC. [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]

  • Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics. MDPI. [Link]

  • A Novel Strategy for Improving Ligand Selectivity in Receptor-Based Drug Design. ACS Publications. [Link]

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. [Link]

  • Structure-Based Drug Design Strategies and Challenges. PubMed. [Link]

  • One Size Does Not Fit All: The Limits of Structure-Based Models in Drug Discovery. ACS Publications. [Link]

  • Limitations and lessons in the use of X-ray structural information in drug design. PMC. [Link]

  • Synthesis and structure-activity relationships of 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives having narcotic agonist and antagonist activity. PubMed. [Link]

  • Structure-Based Drug Design: Key Strategies & Techniques. SARomics Biostructures. [Link]

  • Structure-activity studies of morphine fragments. I. 4-alkyl-4-(m-hydroxy-phenyl)-piperidines. Molecular Pharmacology. [Link]

  • (4-Hydroxy-phenyl)-piperazin-1-yl-methanone. PubChem. [Link]

  • Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase. PMC. [Link]

  • Structure-Based Drug Design Strategies and Challenges. ResearchGate. [Link]

  • Optimizing Ligand Binding Assay Conditions for Accurate and Reproducible Results. Bio-Rad. [Link]

  • 1-[4-(4-Hydroxyphenyl)piperazin-1-yl]ethanone. ResearchGate. [Link]

  • Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. PMC. [Link]

  • (4-Benzhydrylpiperazin-1-yl)-[5-(3-hydroxyphenyl)-1,2-oxazol-3-yl]methanone. PubChem. [Link]

  • Piperazine skeleton in the structural modification of natural products: a review. PMC. [Link]

  • Methods for Identifying Ligand Binding Sites in Drug Discovery. Drug Hunter. [Link]

  • Characterization of 4-(2-hydroxyphenyl)-1-[2′-[N-(2″-pyridinyl)-p-fluorobenzamido]ethyl]piperazine (p-DMPPF) as a new potent 5-HT1A antagonist. PMC. [Link]

  • How to fix a ligand in Discovery Studio 2.5?. ResearchGate. [Link]

  • Ligand-Binding Assay Development: What Do You Want to Measure Versus What You Are Measuring?. PMC. [Link]

  • Molecular Modification: A Strategy in Drug Discovery and Drug Design. Biomedical Journal of Scientific & Technical Research. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to (4-Hydroxyphenyl)piperazine-Based Methanones and Other Key Tyrosinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparison of a promising class of synthetic tyrosinase inhibitors, (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone derivat...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of a promising class of synthetic tyrosinase inhibitors, (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone derivatives, against established agents in the field. We will delve into their inhibitory mechanisms, comparative efficacy based on experimental data, and the methodologies required to validate these findings, offering a comprehensive resource for professionals engaged in the discovery of novel depigmenting and anti-melanogenic agents.

The Central Role of Tyrosinase in Melanogenesis

Tyrosinase (EC 1.14.18.1) is a copper-containing enzyme that serves as the rate-limiting catalyst in the biosynthesis of melanin, the primary pigment responsible for coloration in skin, hair, and eyes.[1][2] The overproduction or abnormal accumulation of melanin leads to various hyperpigmentation disorders, including melasma, age spots, and post-inflammatory hyperpigmentation.[3][4] Consequently, the inhibition of tyrosinase is the most prominent and targeted strategy for the development of skin-lightening agents and treatments for these conditions.[5]

The enzyme's catalytic activity is twofold, often referred to as the Raper-Mason pathway:

  • Monophenolase activity: The hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA).[6]

  • Diphenolase activity: The subsequent oxidation of L-DOPA to the highly reactive L-dopaquinone.[6][7]

L-dopaquinone then undergoes a series of non-enzymatic reactions to polymerize into melanin.[6] Effective tyrosinase inhibitors can interrupt this cascade at its earliest, most critical stage.

cluster_pathway Melanogenesis Pathway cluster_inhibition Inhibition Points L-Tyrosine L-Tyrosine L-DOPA L-DOPA L-Tyrosine->L-DOPA Tyrosinase (Monophenolase Activity) Dopaquinone Dopaquinone L-DOPA->Dopaquinone Tyrosinase (Diphenolase Activity) Melanin Melanin Dopaquinone->Melanin Spontaneous Polymerization Competitive_Inhibitor Competitive Inhibitors (e.g., Arylmethanones) Competitive_Inhibitor->L-Tyrosine Binds to Active Site Copper_Chelator Copper Chelators (e.g., Kojic Acid) Copper_Chelator->Dopaquinone Sequesters Cu2+ from Active Site cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Execution (96-well plate) cluster_measure 3. Data Acquisition & Analysis Prep_Buffer Prepare Phosphate Buffer (e.g., 50 mM, pH 6.8) Add_Components Add to wells: 1. Buffer 2. Test Inhibitor / Vehicle Control 3. Tyrosinase Solution Prep_Buffer->Add_Components Prep_Enzyme Prepare Tyrosinase Stock (in cold buffer) Prep_Enzyme->Add_Components Prep_Substrate Prepare L-DOPA Solution (freshly made) Initiate_Reaction Initiate reaction by adding L-DOPA Substrate Prep_Substrate->Initiate_Reaction Prep_Inhibitor Prepare Test Compound Dilutions (in appropriate solvent, e.g., DMSO) Prep_Inhibitor->Add_Components Pre_Incubate Pre-incubate mixture (e.g., 10 min at 25°C) Add_Components->Pre_Incubate Pre_Incubate->Initiate_Reaction Read_Absorbance Immediately measure absorbance kinetically at 475 nm (e.g., every minute for 15-20 min) Initiate_Reaction->Read_Absorbance Calculate_Rate Determine reaction rate (V) from the linear slope (ΔAbs/min) Read_Absorbance->Calculate_Rate Calculate_Inhibition Calculate % Inhibition: [(V_control - V_inhibitor) / V_control] * 100 Calculate_Rate->Calculate_Inhibition Calculate_IC50 Plot % Inhibition vs. [Inhibitor] to determine the IC50 value Calculate_Inhibition->Calculate_IC50

Caption: Workflow for the In Vitro Tyrosinase Inhibition Assay.

Detailed Steps:

  • Reagent Preparation:

    • Assay Buffer: Prepare a 50 mM potassium phosphate buffer, pH 6.5. [8] * Enzyme Solution: Prepare a stock solution of mushroom tyrosinase (e.g., from Sigma-Aldrich, T3824) in cold assay buffer to a concentration of 500-1000 units/mL. [8]Keep on ice.

    • Substrate Solution: Prepare a 1 mM L-DOPA solution in the assay buffer. This solution should be made fresh before use to prevent auto-oxidation.

    • Inhibitor Solutions: Prepare serial dilutions of the test compound and a positive control (e.g., Kojic Acid) in DMSO or another suitable solvent.

  • Assay Procedure (96-well plate format):

    • To each well, add:

      • 140 µL of Assay Buffer

      • 20 µL of the test inhibitor solution (or vehicle for control)

      • 20 µL of the Tyrosinase Enzyme Solution

    • Mix and pre-incubate the plate at 25°C for 10 minutes.

    • Initiate the reaction by adding 20 µL of the L-DOPA Substrate Solution to all wells.

  • Measurement:

    • Immediately place the plate in a microplate reader and measure the increase in absorbance at 475 nm every minute for 20-30 minutes. [7][9]4. Data Analysis:

    • Calculate the reaction rate (velocity) for each concentration by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and use non-linear regression to determine the IC50 value.

Enzyme Kinetics Analysis

To determine the mechanism of inhibition (e.g., competitive, non-competitive), the assay is performed with varying concentrations of both the substrate (L-DOPA) and the inhibitor.

  • Follow the main assay protocol, but for each inhibitor concentration (including zero), run the reaction with a range of L-DOPA concentrations (e.g., 0.125 to 2.0 mM).

  • Determine the reaction velocity (V) for each combination of substrate and inhibitor concentration.

  • Plot the data using a Lineweaver-Burk plot (1/V vs. 1/[S]).

    • Competitive Inhibition: The lines will intersect on the y-axis.

    • Non-competitive Inhibition: The lines will intersect on the x-axis.

    • Mixed Inhibition: The lines will intersect in the second quadrant (off-axis).

Cell-Based Anti-Melanogenesis Assay

This assay validates the inhibitor's efficacy in a biological system, assessing its ability to penetrate cell membranes and reduce melanin production without causing cell death.

Cell Line: B16F10 mouse melanoma cells are a standard model as they readily produce melanin upon stimulation.

Protocol Steps:

  • Cell Culture: Culture B16F10 cells in appropriate media (e.g., DMEM with 10% FBS) until they reach ~80% confluency.

  • Seeding: Seed the cells into a 24-well plate at a density of ~5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of the test inhibitor. To stimulate melanin production, co-treat the cells with α-melanocyte-stimulating hormone (α-MSH). [10]4. Incubation: Incubate the cells for 48-72 hours.

  • Cell Viability Assay (e.g., MTT): In a parallel plate, perform an MTT assay to ensure that the inhibitor concentrations used are not cytotoxic. A reduction in melanin should not be due to cell death. [10]6. Melanin Content Measurement:

    • Wash the cells with PBS and lyse them with a 1 N NaOH solution containing 10% DMSO.

    • Heat the lysates at 80°C for 1 hour to solubilize the melanin.

    • Measure the absorbance of the supernatant at 405 nm.

    • Normalize the melanin content to the total protein content of each sample (determined by a BCA assay).

  • Analysis: Compare the melanin content in treated cells to the α-MSH-stimulated control cells to determine the percentage reduction.

Conclusion and Future Directions

The (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone class of compounds, particularly the (2,4-dichlorophenyl) derivative, represents a significant advancement in the search for potent tyrosinase inhibitors. [10]With an IC50 value of 1.5 µM, it demonstrates substantially higher in vitro potency against mushroom tyrosinase than established agents like kojic acid and arbutin. [10][11][12]Its competitive mechanism of action suggests a high degree of specificity for the enzyme's active site.

The successful translation of these findings from enzymatic assays to a reduction in melanin content in B16F10 melanoma cells, coupled with a favorable cytotoxicity profile, underscores the therapeutic potential of this scaffold. [10]Future research must focus on validating these results against human tyrosinase, where inhibitors like Thiamidol have shown remarkable potency and species selectivity. [1]Further studies on skin penetration, formulation stability, and in vivo efficacy in preclinical models are warranted to fully establish the clinical viability of this promising class of inhibitors for treating hyperpigmentation disorders.

References

  • De Luca, L., et al. (2022). Design, Synthesis, and in Vitro Evaluation of 4-(4-Hydroxyphenyl)piperazine-Based Compounds Targeting Tyrosinase. Chemistry & Biodiversity, 19(10), e202200549. Available at: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Science Behind Kojic Acid: A Natural Tyrosinase Inhibitor for Brighter Skin. Available at: [Link]

  • De Luca, L., et al. (2022). Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase. PubMed Central. Available at: [Link]

  • Cabanes, J., et al. (2009). Kojic acid-derived tyrosinase inhibitors: synthesis and bioactivity. SciSpace. Available at: [Link]

  • Zolghadri, S., et al. (2019). A comprehensive review on tyrosinase inhibitors. PubMed Central. Available at: [Link]

  • Wang, Y., et al. (2022). Kojic Acid Showed Consistent Inhibitory Activity on Tyrosinase from Mushroom and in Cultured B16F10 Cells Compared with Arbutins. National Institutes of Health. Available at: [Link]

  • Li, H., et al. (2023). Discovery of Novel Dihydroxyphenol Tyrosinase Inhibitors for Treatment of Pigmentation: From Enzyme Screening to Three-Dimensional Human Skin Melanin Evaluation. ACS Publications. Available at: [Link]

  • Kim, Y. J., & Uy, C. (2015). Skin whitening agents: medicinal chemistry perspective of tyrosinase inhibitors. Taylor & Francis Online. Available at: [Link]

  • Rocchetti, G., et al. (2024). Potential Bioactive Function of Microbial Metabolites as Inhibitors of Tyrosinase: A Systematic Review. MDPI. Available at: [Link]

  • Kim, D., et al. (2018). A Potent Tyrosinase Inhibitor, (E)-3-(2,4-Dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one, with Anti-Melanogenesis Properties in α-MSH and IBMX-Induced B16F10 Melanoma Cells. PubMed Central. Available at: [Link]

  • Chen, Q., & Kubo, I. (2002). Kinetics of mushroom tyrosinase inhibition by quercetin. CORE. Available at: [Link]

  • De Luca, L., et al. (2022). Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase. ResearchGate. Available at: [Link]

  • Active Concepts LLC. (2023). Tyrosinase Inhibition Assay. Available at: [Link]

  • Unknown. (n.d.). Characterization of Mushroom Tyrosinase Activity. Available at: [Link]

  • Munoz-Munoz, J. L., et al. (2009). Slow-binding inhibition of mushroom (Agaricus bisporus) tyrosinase isoforms by tropolone. PubMed. Available at: [Link]

  • Garcia-Jimenez, A., et al. (2017). Action of tyrosinase on alpha and beta-arbutin: A kinetic study. PubMed Central. Available at: [Link]

  • Ali, A., et al. (2014). Mimosine Dipeptide Enantiomsers: Improved Inhibitors against Melanogenesis and Cyclooxygenase. PubMed Central. Available at: [Link]

  • Ko, D., et al. (2024). Exogenous ochronosis by hydroquinone is not caused by inhibition of homogentisate dioxygenase but potentially by tyrosinase-catalysed metabolism of hydroquinone. PubMed. Available at: [Link]

  • Liu, J., et al. (2018). Comparison of mushroom tyrosinase inhibitory abilities (IC50) among kojic acid, arbutin, natural product T1 and its derivative T2–T5. ResearchGate. Available at: [Link]

  • Munoz-Munoz, J. L., et al. (2009). Slow-Binding Inhibition of Mushroom (Agaricus bisporus) Tyrosinase Isoforms by Tropolone. ACS Publications. Available at: [Link]

  • Piatkowska, Z., et al. (2022). Tyrosinase inhibitors – mechanisms of action and their effect on the treatment of hyperpigmentation. Available at: [Link]

  • PerkinElmer. (n.d.). Measurement of Tyrosinase Activity Using the LAMBDA 465 UV/Vis Spectrophotometer. PE Polska. Available at: [Link]

  • Kai, H., & Matsuno, K. (2015). Assessment of the Effect of Arbutin Isomers and Kojic Acid on Melanin Production, Tyrosinase Activity, and Tyrosinase Expression. Thieme Connect. Available at: [Link]

  • D'Mello, S. A. N., et al. (2016). Discovery of Novel Tyrosinase Inhibitors From Marine Cyanobacteria. Frontiers. Available at: [Link]

  • Kim, Y. M., et al. (2009). An Updated Review of Tyrosinase Inhibitors. MDPI. Available at: [Link]

  • Cabanes, J., et al. (2009). Kojic acid-derived tyrosinase inhibitors: synthesis and bioactivity. ResearchGate. Available at: [Link]

  • Zuo, W., et al. (2018). Isolation and Biological Evaluation of Human Tyrosinase Inhibitors from the Fruit of Xanthium strumarium L. MDPI. Available at: [Link]

  • Gholampour, N., et al. (2023). Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free radical scavenging activities. RSC Publishing. Available at: [Link]

  • Wikipedia. (n.d.). Tyrosinase. Available at: [Link]

  • Ghasemi, H., et al. (2024). Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations. PubMed Central. Available at: [Link]

  • Muñoz-Muñoz, J. L., et al. (2010). Kinetic Study of the Activation Process of a Latent Mushroom (Agaricus bisporus) Tyrosinase by Serine Proteases. ACS Publications. Available at: [Link]

  • Chen, Q., et al. (2003). Tyrosinase Inhibition Kinetics of Anisic Acid. ResearchGate. Available at: [Link]

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Comparative

A Comparative Guide to Neuroprotective Agents: Evaluating 1-(4-Hydroxybenzoyl)piperazine in the Context of Established Therapeutics

In the relentless pursuit of effective treatments for neurodegenerative diseases and acute brain injuries, the field of neuroprotection remains a critical area of research. The development of novel therapeutic agents tha...

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of effective treatments for neurodegenerative diseases and acute brain injuries, the field of neuroprotection remains a critical area of research. The development of novel therapeutic agents that can shield neurons from damage and death is paramount. This guide provides a comparative analysis of 1-(4-Hydroxybenzoyl)piperazine and other prominent neuroprotective agents, offering insights for researchers, scientists, and drug development professionals. While direct experimental data on the neuroprotective effects of 1-(4-Hydroxybenzoyl)piperazine is emerging, this document will contextualize its potential by examining its structural components and comparing it with well-established neuroprotective compounds.

The Landscape of Neuroprotection: A Multifaceted Challenge

Neuroprotection encompasses a range of strategies aimed at preventing or slowing the progression of neuronal cell death. The underlying causes of neuronal damage are diverse, including oxidative stress, excitotoxicity, inflammation, and apoptosis. Consequently, neuroprotective agents often exhibit pleiotropic mechanisms of action, targeting multiple pathways involved in neuronal demise. This guide will delve into the mechanistic diversity of several key neuroprotective agents, providing a framework for evaluating novel compounds like 1-(4-Hydroxybenzoyl)piperazine.

Profiling Established Neuroprotective Agents

A thorough understanding of existing neuroprotective agents is crucial for contextualizing new candidates. Here, we profile three well-characterized compounds with distinct mechanisms of action: Edaravone, Resveratrol, and Minocycline.

Edaravone: A Potent Free Radical Scavenger

Edaravone, a free radical scavenger, is clinically approved for the treatment of acute ischemic stroke and amyotrophic lateral sclerosis (ALS). Its primary neuroprotective mechanism lies in its ability to neutralize reactive oxygen species (ROS), thereby mitigating oxidative stress-induced neuronal damage.

  • Mechanism of Action: Edaravone donates an electron to free radicals, such as hydroxyl radicals (•OH) and peroxynitrite (ONOO-), effectively quenching their reactivity and preventing lipid peroxidation and other cellular damage. In vitro studies have demonstrated its ability to protect dopaminergic neurons from 6-hydroxydopamine (6-OHDA)-induced toxicity by suppressing free radical formation and subsequent apoptosis[1].

  • Therapeutic Applications: Clinical trials have shown that edaravone can improve functional outcomes in patients with acute ischemic stroke. Its efficacy in ALS is attributed to its ability to reduce oxidative stress, a key contributor to motor neuron degeneration[2].

Resveratrol: A Polyphenol with Pleiotropic Effects

Resveratrol, a naturally occurring polyphenol found in grapes and other plants, exerts its neuroprotective effects through multiple pathways. Its multifaceted mechanism of action makes it a subject of intense research for a variety of neurodegenerative conditions.

  • Mechanism of Action: Resveratrol's neuroprotective properties are attributed to its antioxidant, anti-inflammatory, and anti-apoptotic activities. It can directly scavenge ROS and enhance the expression of endogenous antioxidant enzymes[3][4]. Furthermore, resveratrol has been shown to modulate the sirtuin pathway, which is involved in cellular stress resistance and longevity. In animal models of traumatic brain injury, resveratrol administration significantly reduced oxidative stress markers and attenuated tissue damage[5].

  • Preclinical Evidence: A meta-analysis of rodent studies on ischemic stroke revealed that resveratrol significantly decreased infarct volume and improved neurological scores, with optimal doses ranging from 20-50 mg/kg[6].

Minocycline: A Tetracycline with Anti-Inflammatory and Anti-Apoptotic Properties

Minocycline, a second-generation tetracycline antibiotic, has demonstrated significant neuroprotective effects in various models of neurological disorders, independent of its antimicrobial activity.

  • Mechanism of Action: Minocycline's neuroprotective effects are primarily mediated by its potent anti-inflammatory and anti-apoptotic properties. It inhibits microglial activation, a key component of neuroinflammation, and downregulates the expression of pro-inflammatory cytokines[7]. Additionally, minocycline can inhibit the release of cytochrome c from mitochondria and the activation of caspases, key mediators of apoptosis[8][9].

  • In Vivo Efficacy: In a rat model of middle cerebral artery occlusion (MCAO), long-term treatment with minocycline showed enhanced therapeutic effects by suppressing the inflammatory phenotype of microglia[7]. Studies have also shown that minocycline treatment can reduce infarct volume and improve neurological deficits after ischemic stroke[10][11].

Quantitative Comparison of Neuroprotective Agents

For a direct comparison of the efficacy of these agents, the following table summarizes key quantitative data from preclinical studies.

AgentModelAssayKey FindingReference
Edaravone In vitro (6-OHDA-treated dopaminergic neurons)Cell ViabilitySignificantly ameliorated the survival of TH-positive neurons in a dose-responsive manner.[1]
Resveratrol In vivo (Rodent Ischemic Stroke)Infarct VolumeSignificantly decreased infarct volume (SMD -4.34).[6]
Resveratrol In vivo (Rodent Ischemic Stroke)Neurobehavioral ScoreSignificantly improved neurobehavioral score (SMD -2.26).[6]
Minocycline In vivo (Rat MCAO model)Infarct VolumeLong-term treatment significantly lowered infarct volume compared to short-term treatment.[7]
Minocycline In vitro (Oxygen-Glucose Deprivation)Cell ViabilityLow doses (0.001 to 10 µM) preserved neuronal viability.[9]

The Potential of 1-(4-Hydroxybenzoyl)piperazine: A Structural Perspective

While direct experimental evidence for the neuroprotective effects of 1-(4-Hydroxybenzoyl)piperazine is limited, an analysis of its chemical structure provides a rationale for its potential in this therapeutic area. The molecule comprises two key moieties: a piperazine ring and a 4-hydroxybenzoyl group.

The Piperazine Scaffold in Neuroprotection

The piperazine ring is a common scaffold in a multitude of biologically active compounds, including several with demonstrated neuroprotective properties[12][13][14][15][16]. Piperazine derivatives have been investigated for their potential in treating neurological disorders due to their diverse pharmacological activities, which can include anti-inflammatory, antioxidant, and anti-apoptotic effects[12]. For instance, certain piperazine derivatives have been shown to inhibit acetylcholinesterase and reduce aluminum-induced neurotoxicity in vivo[12]. Another study highlighted that a novel piperazine compound inhibited apoptosis and significantly increased the viability of motor neurons in spinal cord slices.

The Neuroprotective Role of the Hydroxybenzyl Moiety

The 4-hydroxybenzoyl group is structurally related to p-hydroxybenzyl alcohol (HBA), a phenolic compound that has been extensively studied for its neuroprotective effects[17][18][19][20][21]. HBA has been shown to protect against cerebral ischemic injury by up-regulating the expression of antioxidant proteins such as Nrf2 and protein disulfide isomerase (PDI)[17][18]. It also exhibits anti-inflammatory properties and can increase the expression of neurotrophic factors[20]. In a cellular model of Parkinson's disease, HBA was found to antagonize the ROS-dependent JNK/Jun/Caspase-3 pathway, thereby exerting a neuroprotective effect[21].

Given the established neuroprotective activities of both the piperazine scaffold and the hydroxybenzyl moiety, it is plausible that 1-(4-Hydroxybenzoyl)piperazine could exhibit neuroprotective properties by combining the beneficial effects of both structural components.

Experimental Protocols for Evaluating Neuroprotective Agents

To facilitate the investigation of novel neuroprotective compounds, this section provides detailed protocols for key in vitro and in vivo assays.

In Vitro Assays

This colorimetric assay is widely used to assess cell metabolic activity, which is an indicator of cell viability.

  • Principle: In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells[22][23][24].

  • Protocol:

    • Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

    • Treat the cells with the test compound at various concentrations for the desired duration. Include appropriate positive and negative controls.

    • Following treatment, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C until formazan crystals are visible.

    • Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

This assay is used to quantify intracellular reactive oxygen species (ROS).

  • Principle: The cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) is deacetylated by intracellular esterases to the non-fluorescent H2DCF. In the presence of ROS, H2DCF is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF)[25][26][27][28].

  • Protocol:

    • Plate cells in a 96-well plate and treat with the test compound.

    • After treatment, wash the cells with a warm buffer (e.g., PBS).

    • Load the cells with 10-20 µM H2DCFDA in the buffer and incubate for 30-60 minutes at 37°C in the dark.

    • Wash the cells again to remove the excess probe.

    • Induce oxidative stress using an appropriate stimulus (e.g., H₂O₂).

    • Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm.

This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

  • Principle: The assay utilizes a synthetic peptide substrate, DEVD, conjugated to a colorimetric (p-nitroaniline, pNA) or fluorometric (7-amino-4-methylcoumarin, AMC) reporter. Activated caspase-3 cleaves the substrate, releasing the reporter molecule, which can then be quantified[29][30][31].

  • Protocol (Fluorometric):

    • Lyse the treated cells in a chilled lysis buffer.

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

    • Determine the protein concentration of the lysate.

    • In a black 96-well plate, add an equal amount of protein from each sample.

    • Add the caspase-3 substrate (e.g., Ac-DEVD-AMC) to each well.

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

    • Measure the fluorescence with an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.

In Vivo Model

The MCAO model is a widely used in vivo model to mimic ischemic stroke in rodents.

  • Principle: A filament is inserted into the internal carotid artery to block the origin of the middle cerebral artery, leading to focal cerebral ischemia. Reperfusion can be achieved by withdrawing the filament after a specific duration[32][33][34][35][36].

  • Protocol (Intraluminal Suture Method in Mice):

    • Anesthetize the mouse and make a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Ligate the distal end of the ECA.

    • Place a temporary ligature around the CCA and the ICA.

    • Make a small incision in the ECA stump.

    • Introduce a coated filament through the incision in the ECA and advance it into the ICA until it occludes the origin of the MCA. The occlusion is often confirmed by a drop in cerebral blood flow measured by laser Doppler flowmetry.

    • After the desired occlusion period (e.g., 60 minutes), withdraw the filament to allow for reperfusion.

    • Close the incision and allow the animal to recover.

    • Assess neurological deficits and measure infarct volume at a later time point (e.g., 24 hours) using TTC staining.

Visualizing Key Pathways and Workflows

To further clarify the concepts discussed, the following diagrams illustrate a key neuroprotective signaling pathway and a typical experimental workflow.

Signaling Pathway: Oxidative Stress and Apoptosis

G cluster_0 Oxidative Stress cluster_1 Mitochondrial Pathway of Apoptosis ROS Reactive Oxygen Species (ROS) Mito Mitochondrion ROS->Mito Induces CytC Cytochrome c Release Mito->CytC Damage Apaf1 Apaf-1 CytC->Apaf1 Binds to Casp9 Caspase-9 (Initiator) Apaf1->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Simplified diagram of the mitochondrial pathway of apoptosis induced by oxidative stress.

Experimental Workflow: In Vitro Neuroprotection Assay

G start Start: Neuronal Cell Culture treatment Treatment with Test Compound start->treatment stressor Induction of Neuronal Damage (e.g., Oxidative Stress) treatment->stressor assay Assessment of Neuroprotection stressor->assay viability Cell Viability (MTT Assay) assay->viability ros ROS Levels (DCFDA Assay) assay->ros apoptosis Apoptosis (Caspase-3 Assay) assay->apoptosis end End: Data Analysis viability->end ros->end apoptosis->end

Caption: General workflow for an in vitro neuroprotection screening assay.

Conclusion and Future Directions

The landscape of neuroprotective drug discovery is continually evolving, with a growing emphasis on multi-target agents. While established compounds like Edaravone, Resveratrol, and Minocycline have provided valuable insights and, in some cases, clinical benefits, the need for more effective and safer therapeutics remains.

1-(4-Hydroxybenzoyl)piperazine represents a promising, yet underexplored, chemical entity. Its structural composition, featuring the neuro-active piperazine scaffold and the antioxidant-associated hydroxybenzoyl moiety, provides a strong rationale for its investigation as a potential neuroprotective agent. Future research should focus on a systematic evaluation of this compound and its analogues in a battery of in vitro and in vivo models of neurodegeneration and acute neuronal injury. By employing the standardized protocols outlined in this guide, researchers can generate robust and comparable data to elucidate the neuroprotective potential of 1-(4-Hydroxybenzoyl)piperazine and contribute to the development of next-generation therapies for neurological disorders.

References

  • Momeni, H., et al. (2021). Synthesis, Characterization, Computational Studies, and Evaluation of Neuroprotective Effects of New Piperazine Compounds.
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  • Bio-protocol. (2018). 2.3. Transient middle cerebral artery occlusion (tMCAO). Retrieved from [Link]

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  • PubMed Central. (n.d.). Long‐Term Minocycline Treatment Exhibits Enhanced Therapeutic Effects on Ischemic Stroke by Suppressing Inflammatory Phenotype of Microglia Through the EMB/MCT4/STING Pathway. Retrieved from [Link]

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  • PubMed. (2019). New piperazine multi-effect drugs prevent neurofibrillary degeneration and amyloid deposition, and preserve memory in animal models of Alzheimer's disease. Retrieved from [Link]

  • PubMed Central. (n.d.). Neuroprotective effects of minocycline and KML29, a potent inhibitor of monoacylglycerol lipase, in an experimental stroke model: a small-animal positron emission tomography study. Retrieved from [Link]

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  • PubMed. (n.d.). Neuroprotection by Resveratrol Against Traumatic Brain Injury in Rats. Retrieved from [Link]

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Validation

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 1-(4-Hydroxybenzoyl)piperazine

For researchers, scientists, and drug development professionals, ensuring the specificity of a therapeutic candidate is paramount. This guide provides an in-depth technical comparison and experimental framework for asses...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, ensuring the specificity of a therapeutic candidate is paramount. This guide provides an in-depth technical comparison and experimental framework for assessing the cross-reactivity of 1-(4-Hydroxybenzoyl)piperazine, a tyrosinase inhibitor with potential applications in treating hyperpigmentation disorders. By understanding its off-target interaction profile, we can better predict potential side effects and refine its therapeutic window.

The piperazine scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in a diverse array of approved drugs targeting various receptors and enzymes.[1] This inherent biological promiscuity necessitates a thorough investigation of potential off-target activities. This guide will walk you through the rationale, experimental design, and data interpretation of a comprehensive cross-reactivity study for 1-(4-Hydroxybenzoyl)piperazine.

The Rationale for Cross-Reactivity Screening

The structure of 1-(4-Hydroxybenzoyl)piperazine, featuring a piperazine core, raises a high probability of interactions with G-protein coupled receptors (GPCRs), particularly those known to bind other piperazine-containing drugs. These include serotonergic, dopaminergic, and histaminergic receptors, which are implicated in a wide range of physiological processes.[2][3] Unintended interactions with these receptors could lead to a variety of adverse effects, underscoring the importance of early-stage off-target screening. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) emphasize the need for in vitro pharmacology studies to assess the safety profile of investigational new drugs.[4][5]

Designing the Cross-Reactivity Study: A Multi-faceted Approach

A robust cross-reactivity study should be designed to provide a comprehensive overview of a compound's interaction with a panel of biologically relevant targets. The selection of these targets should be guided by the structural motifs of the compound and the known pharmacology of related molecules.

Primary Target: Tyrosinase

The primary therapeutic target of 1-(4-Hydroxybenzoyl)piperazine and its derivatives is tyrosinase, a key enzyme in melanin biosynthesis.[6][7][8] The inhibitory activity against tyrosinase is the desired on-target effect. A series of (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone derivatives have shown potent inhibition of tyrosinase, with IC50 values in the low micromolar range.[6][7][9] For the purpose of this guide, we will use a hypothetical IC50 value for 1-(4-Hydroxybenzoyl)piperazine against tyrosinase as our baseline for selectivity.

Potential Off-Targets: A Guided Selection

Based on the prevalence of the piperazine scaffold in centrally active agents, our off-target panel will focus on key GPCRs:

  • Serotonin Receptors (5-HT): Arylpiperazine derivatives are well-known ligands for various serotonin receptor subtypes.[10][11][12] Off-target activity at these receptors could lead to a range of effects, from mood alterations to cardiovascular changes. We will include 5-HT1A, 5-HT2A, and 5-HT3 receptors in our screening panel.

  • Dopamine Receptors (D): The interaction of arylpiperazines with dopamine receptors is also well-documented.[3][4][13][14] Antagonism or agonism at these receptors can result in neurological and endocrine side effects. Our panel will include D1 and D2 receptors.

  • Histamine Receptors (H): Many antihistamines incorporate a piperazine moiety.[15][16] Unintended histamine receptor binding could lead to sedation or other allergy-like symptoms. We will assess binding at the H1 and H3 receptors.

The following diagram illustrates the workflow for our proposed cross-reactivity study.

Cross_Reactivity_Workflow cluster_screening Primary Screening cluster_confirmation Secondary Confirmation cluster_analysis Data Analysis & Interpretation Binding_Assays Competitive Radioligand Binding Assays Target_Panel Primary Target: Tyrosinase Off-Target Panel: - 5-HT1A, 5-HT2A, 5-HT3 - D1, D2 - H1, H3 Binding_Assays->Target_Panel Test Compound: 1-(4-Hydroxybenzoyl)piperazine Functional_Assays Cell-Based Functional Assays (e.g., cAMP, Calcium Flux) Binding_Assays->Functional_Assays Hits with significant binding affinity Hit_Validation Confirm Agonist/ Antagonist Activity of Binding Hits Functional_Assays->Hit_Validation Selectivity_Profile Determine Selectivity Indices (Off-Target Ki / On-Target IC50) Hit_Validation->Selectivity_Profile Risk_Assessment Assess Potential for In Vivo Side Effects Selectivity_Profile->Risk_Assessment

Caption: Experimental workflow for cross-reactivity profiling.

Experimental Protocols: A Step-by-Step Guide

To ensure the trustworthiness and reproducibility of our findings, we will employ standardized and well-validated assay formats.

Competitive Radioligand Binding Assay (Primary Screening)

This assay determines the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand with known high affinity.

Step-by-Step Methodology:

  • Receptor Preparation: Utilize commercially available cell membranes or tissue homogenates expressing the target receptor (e.g., CHO or HEK293 cells recombinantly expressing human serotonin, dopamine, or histamine receptors).

  • Assay Buffer Preparation: Prepare a suitable assay buffer specific to the receptor being tested. This typically includes a buffer system (e.g., Tris-HCl), salts, and protease inhibitors.

  • Reaction Mixture Preparation: In a 96-well plate, combine:

    • A fixed concentration of the appropriate radioligand (e.g., [³H]8-OH-DPAT for 5-HT1A, [³H]Ketanserin for 5-HT2A, [³H]SCH 23390 for D1, [³H]Spiperone for D2, [³H]Pyrilamine for H1).

    • A range of concentrations of the test compound, 1-(4-Hydroxybenzoyl)piperazine.

    • The receptor preparation.

  • Incubation: Incubate the plates at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through glass fiber filters using a cell harvester. The filters will trap the cell membranes with the bound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Cell-Based Functional Assays (Secondary Confirmation)

For any significant binding interactions identified in the primary screen, functional assays are crucial to determine whether the compound acts as an agonist (activates the receptor) or an antagonist (blocks the receptor).

Example: cAMP Assay for Gs or Gi-coupled Receptors (e.g., D1, 5-HT1A)

  • Cell Culture: Culture cells stably expressing the receptor of interest (e.g., CHO-D1 or HEK293-5HT1A).

  • Cell Plating: Seed the cells into a 96-well plate and allow them to adhere overnight.

  • Compound Incubation:

    • Agonist Mode: Add increasing concentrations of 1-(4-Hydroxybenzoyl)piperazine to the cells.

    • Antagonist Mode: Pre-incubate the cells with increasing concentrations of 1-(4-Hydroxybenzoyl)piperazine, followed by the addition of a known agonist at its EC50 concentration.

  • cAMP Measurement: After incubation, lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE).

  • Data Analysis:

    • Agonist Mode: Plot the cAMP response against the compound concentration to determine the EC50 (concentration for 50% of maximal activation).

    • Antagonist Mode: Plot the inhibition of the agonist-induced cAMP response against the compound concentration to determine the IC50 (concentration for 50% inhibition).

The following diagram illustrates a hypothetical signaling pathway for an off-target interaction at the 5-HT2A receptor.

Signaling_Pathway Compound 1-(4-Hydroxybenzoyl)piperazine Receptor 5-HT2A Receptor (Off-Target) Compound->Receptor Binds G_Protein Gq/11 Receptor->G_Protein Activates PLC Phospholipase C G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release from ER IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Cellular_Response Unintended Cellular Response Ca_Release->Cellular_Response PKC_Activation->Cellular_Response

Caption: Hypothetical off-target signaling cascade.

Data Presentation and Interpretation: A Comparative Analysis

The results of the cross-reactivity profiling should be summarized in a clear and concise format to facilitate comparison and decision-making.

Table 1: Comparative Cross-Reactivity Profile of 1-(4-Hydroxybenzoyl)piperazine (Hypothetical Data)

TargetAssay TypeResult (Ki or IC50 in µM)Selectivity Index (vs. Tyrosinase)
Tyrosinase (Primary Target) Enzyme Inhibition 1.5 -
5-HT1A ReceptorBinding (Ki)5.23.5
5-HT2A ReceptorBinding (Ki)12.88.5
5-HT3 ReceptorBinding (Ki)> 50> 33.3
D1 ReceptorBinding (Ki)25.617.1
D2 ReceptorBinding (Ki)8.95.9
H1 ReceptorBinding (Ki)18.312.2
H3 ReceptorBinding (Ki)> 50> 33.3

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only.

Interpretation of Results:

The selectivity index, calculated by dividing the off-target Ki or IC50 by the on-target IC50, is a critical parameter for assessing the risk of off-target effects. A higher selectivity index indicates a greater therapeutic window. In our hypothetical data, 1-(4-Hydroxybenzoyl)piperazine shows the highest affinity for its primary target, tyrosinase. However, it also displays moderate affinity for the 5-HT1A and D2 receptors, with selectivity indices of 3.5 and 5.9, respectively. These findings would warrant further investigation in secondary functional assays to determine the nature of these interactions (agonist or antagonist) and to better understand their potential physiological consequences. A selectivity window of at least 10-fold is often considered a desirable starting point in early drug discovery, though this can be target and indication-dependent.

Conclusion

This guide has outlined a comprehensive and scientifically rigorous approach to evaluating the cross-reactivity of 1-(4-Hydroxybenzoyl)piperazine. By systematically assessing its interactions with a panel of relevant off-targets, researchers can gain crucial insights into its selectivity profile. This early-stage characterization is essential for identifying potential liabilities, guiding lead optimization efforts, and ultimately, developing safer and more effective therapeutic agents. The principles and methodologies described herein provide a robust framework for the cross-reactivity profiling of any new chemical entity, ensuring a data-driven approach to drug development.

References

  • De Luca, L., et al. (2023). (4‐Hydroxyphenyl)piperazine‐based tyrosinase inhibitor and designed compounds. ChemMedChem. Available at: [Link]

  • De Luca, L., et al. (2022). Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase. ChemMedChem, 17(21), e202200305. Available at: [Link]

  • De Luca, L., et al. (2022). Design, Synthesis, and in Vitro Evaluation of 4-(4-Hydroxyphenyl)piperazine-Based Compounds Targeting Tyrosinase. PubMed, 36093940. Available at: [Link]

  • De Luca, L., et al. (2022). Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase. ResearchGate. Available at: [Link]

  • Łażewska, D., & Kieć-Kononowicz, K. (2015). Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. PMC. Available at: [Link]

  • Šukalović, V., et al. (2005). Interaction of Arylpiperazines With the Dopamine Receptor D2 Binding Site. PubMed. Available at: [Link]

  • De Luca, L., et al. (2020). Discovery of a new potent inhibitor of mushroom tyrosinase (Agaricus bisporus) containing 4-(4-hydroxyphenyl)piperazin-1-yl moiety. PubMed. Available at: [Link]

  • Unpublished. The affinities for serotonin/dopamine receptors of the compounds 1-4. ResearchGate. Available at: [Link]

  • Glennon, R. A., et al. (1989). Binding of arylpiperazines to 5-HT3 serotonin receptors: results of a structure-affinity study. PubMed. Available at: [Link]

  • Leopoldo, M., et al. (2020). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. MDPI. Available at: [Link]

  • Sukalovic, V., et al. (2013). Determination of key receptor-ligand interactions of dopaminergic arylpiperazines and the dopamine D2 receptor homology model. PubMed. Available at: [Link]

  • Caliendo, G., et al. (2000). Synthesis of new 1,2,3-benzotriazin-4-one-arylpiperazine derivatives as 5-HT1A serotonin receptor ligands. PubMed. Available at: [Link]

  • de Freitas, R. L., et al. (2017). Pharmacological Characterization of 5-Substituted 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazines: Novel Antagonists for the Histamine H3 and H4 Receptors with Anti-inflammatory Potential. PMC. Available at: [Link]

  • Chang, T. S. (2009). An Updated Review of Tyrosinase Inhibitors. MDPI. Available at: [Link]

  • Sonthalia, S., Daulatabad, D., & Sarkar, R. (n.d.). IC 50 of various tyrosinase inhibitors. ResearchGate. Available at: [Link]

  • Glennon, R. A. (n.d.). Serotonin Receptor Subtypes and Ligands. ACNP. Available at: [Link]

  • Soskic, V., et al. (2004). Synthesis, dopamine D2 receptor binding studies and docking analysis of 5-[3-(4-arylpiperazin-1-yl)propyl]. PubMed. Available at: [Link]

  • Wang, W., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. MDPI. Available at: [Link]

  • Sadek, B., et al. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. PubMed Central. Available at: [Link]

  • de Graaf, C., et al. (2017). Exploring the Effect of Cyclization of Histamine H1 Receptor Antagonists on Ligand Binding Kinetics. PMC. Available at: [Link]

  • Šoškić, V., et al. (n.d.). Modeling of the D2 Dopamine Receptor Arylpiperazine Binding Site for 1‐{2‐[5‐(1H‐benzimidazole‐2‐thione)]ethyl}. Semantic Scholar. Available at: [Link]

  • Gatti, F., et al. (1996). Synthesis and histamine H(1)-receptor antagonist activity of 4-(diphenylmethyl)-1-piperazine derivatives with a terminal heteroaryl or cycloalkyl amide fragment. PubMed. Available at: [Link]

  • U.S. Food and Drug Administration. (2016). IND Applications for Clinical Investigations: Pharmacology and Toxicology (PT) Information. Available at: [Link]

Sources

Comparative

A Comparative Efficacy Analysis of (4-Hydroxy-phenyl)-piperazin-1-yl-methanone Derivatives: A Multifaceted Scaffold in Drug Discovery

The (4-Hydroxy-phenyl)-piperazin-1-yl-methanone scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in targeting a diverse range of biological entities. This guid...

Author: BenchChem Technical Support Team. Date: February 2026

The (4-Hydroxy-phenyl)-piperazin-1-yl-methanone scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in targeting a diverse range of biological entities. This guide provides a comprehensive comparison of the efficacy of various derivatives of this core structure, drawing upon experimental data to elucidate their potential as tyrosinase inhibitors for hyperpigmentation disorders, as modulators of key central nervous system receptors for neuropsychiatric conditions, and as antimicrobial agents. We will delve into the structure-activity relationships that govern their potency and explore the underlying mechanisms of action, providing a critical resource for researchers engaged in the design and development of novel therapeutics.

The (4-Hydroxy-phenyl)-piperazin-1-yl-methanone Core: A Gateway to Diverse Bioactivities

The core structure, characterized by a phenol ring linked to a piperazine-1-yl-methanone moiety, offers a unique combination of features. The phenolic hydroxyl group can participate in crucial hydrogen bonding interactions with biological targets, while the piperazine ring provides a versatile linker that can be readily functionalized to modulate potency, selectivity, and pharmacokinetic properties. The carbonyl group further enhances the molecule's ability to engage in polar contacts. This inherent structural plasticity has enabled the development of derivatives with distinct and potent biological activities.

Efficacy as Tyrosinase Inhibitors: A Promising Approach for Hyperpigmentation

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a primary strategy for the treatment of hyperpigmentation disorders. A significant body of research has focused on the development of (4-Hydroxy-phenyl)-piperazin-1-yl-methanone derivatives as tyrosinase inhibitors.

Comparative Inhibitory Activity

A study by D'Agostino et al. (2022) provides a comprehensive analysis of a series of (4-Hydroxy-phenyl)-piperazin-1-yl-methanone derivatives and their inhibitory activity against tyrosinase from Agaricus bisporus (AbTYR). The results, summarized in the table below, highlight key structure-activity relationships.[1]

CompoundAroyl Moiety SubstitutionIC50 (µM)[1]
Parent Compound Unsubstituted benzoyl73.2
Derivative 1 2-Chlorobenzoyl4.6
Derivative 2 4-Chlorobenzoyl10.5
Derivative 3 2,4-Dichlorobenzoyl1.5
Derivative 4 2-Bromobenzoyl3.9
Derivative 5 2-(Trifluoromethyl)benzoyl3.5
Derivative 6 2-Methoxybenzoyl4.2
Kojic Acid (Reference) -17.8

Key Insights from the Data:

  • Impact of Substitution: The unsubstituted benzoyl derivative shows modest activity. The introduction of substituents on the aroyl moiety significantly enhances inhibitory potency.

  • Positional Importance: Substituents at the ortho (2-) position of the benzoyl ring generally lead to higher potency compared to substitutions at the para (4-) position.[1]

  • Synergistic Effects: The 2,4-dichloro substituted derivative exhibits the highest potency, suggesting a synergistic effect of substitutions at these positions.[1]

  • Superiority over Standard: Several derivatives demonstrate significantly greater potency than the well-known tyrosinase inhibitor, kojic acid.[1]

Mechanism of Tyrosinase Inhibition

The inhibitory mechanism of these derivatives is competitive, meaning they bind to the active site of the tyrosinase enzyme, preventing the binding of the natural substrate, L-DOPA.[1] The phenolic hydroxyl group of the derivatives is crucial for this interaction, likely chelating the copper ions within the enzyme's active site.

Tyrosinase_Inhibition cluster_Enzyme Tyrosinase Active Site Enzyme Tyrosinase Inhibitor (4-Hydroxy-phenyl)-piperazin-1-yl-methanone Derivative (Inhibitor) Product Dopaquinone (Melanin Precursor) Enzyme->Product Catalyzes Copper_Ions Cu2+ Ions Substrate L-DOPA (Substrate) Substrate->Enzyme Binds Inhibitor->Enzyme Competitively Binds Inhibitor->Copper_Ions Chelates

Caption: Competitive inhibition of tyrosinase by (4-Hydroxy-phenyl)-piperazin-1-yl-methanone derivatives.

Central Nervous System Activity: Modulating Serotonin and Dopamine Pathways

The piperazine moiety is a common pharmacophore in many centrally acting drugs, and derivatives of the (4-Hydroxy-phenyl)-piperazin-1-yl-methanone scaffold have shown promise as modulators of serotonin and dopamine receptors, which are key targets for antidepressant and antipsychotic therapies.

Potential as Antidepressants and Anxiolytics

While direct comparative data for a series of (4-Hydroxy-phenyl)-piperazin-1-yl-methanone derivatives is limited, related piperazine-containing compounds have demonstrated significant antidepressant-like and anxiolytic-like activities. For instance, a study on a piperazine derivative, LQFM180, which shares structural similarities, showed antidepressant-like effects in the forced swimming test, with the effects being reversed by antagonists of monoaminergic pathways, suggesting involvement of serotonin, noradrenaline, and dopamine systems.[2] The anxiolytic-like activity was linked to the serotonergic pathway.[2]

Antipsychotic Potential through Dopamine D2 Receptor Interaction
Signaling Pathways

The potential antidepressant and antipsychotic effects of these derivatives are likely mediated through their interaction with G-protein coupled receptors (GPCRs) such as the serotonin 1A (5-HT1A) and dopamine D2 receptors.

  • Serotonin 5-HT1A Receptor Pathway (Antidepressant/Anxiolytic Target): Agonism at 5-HT1A receptors is a common mechanism for anxiolytic and antidepressant drugs. Activation of these Gi/o-coupled receptors leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels and subsequent downstream signaling changes that can modulate neuronal excitability.[4]

Serotonin_Pathway Agonist (4-Hydroxy-phenyl)-piperazin-1-yl-methanone Derivative (Agonist) Receptor 5-HT1A Receptor Agonist->Receptor Binds & Activates G_Protein Gi/o Protein Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Neuronal_Response Modulation of Neuronal Excitability (Anxiolytic/Antidepressant Effect) PKA->Neuronal_Response

Caption: Postulated agonistic activity at the 5-HT1A receptor leading to anxiolytic/antidepressant effects.

  • Dopamine D2 Receptor Pathway (Antipsychotic Target): Antagonism at D2 receptors is a hallmark of antipsychotic drug action. By blocking the binding of dopamine, these compounds prevent the inhibition of adenylyl cyclase, thereby modulating downstream signaling cascades that are dysregulated in psychosis.[3]

Dopamine_Pathway Antagonist (4-Hydroxy-phenyl)-piperazin-1-yl-methanone Derivative (Antagonist) Receptor D2 Receptor Antagonist->Receptor Blocks Binding Dopamine Dopamine Dopamine->Receptor Binds & Activates G_Protein Gi/o Protein Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits Neuronal_Response Modulation of Dopaminergic Signaling (Antipsychotic Effect) Adenylyl_Cyclase->Neuronal_Response Synthesis_Workflow Start Starting Materials Reactant_A 4-(Piperazin-1-yl)phenol Start->Reactant_A Reactant_B Substituted Benzoyl Chloride Start->Reactant_B Reaction Acylation Reaction (Base, Solvent) Reactant_A->Reaction Reactant_B->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Crystallization or Chromatography Workup->Purification Product Final Product: (4-Hydroxy-phenyl)-piperazin-1-yl-methanone Derivative Purification->Product

Caption: General workflow for the synthesis of (4-Hydroxy-phenyl)-piperazin-1-yl-methanone derivatives.

Step-by-Step Protocol:

  • To a solution of 4-(piperazin-1-yl)phenol (1.0 eq) in a suitable solvent (e.g., dichloromethane or N,N-dimethylformamide) is added a base (e.g., triethylamine or diisopropylethylamine, 1.5 eq).

  • The reaction mixture is cooled to 0 °C.

  • The desired substituted benzoyl chloride (1.0 eq) is added dropwise.

  • The reaction is allowed to warm to room temperature and stirred for several hours until completion, as monitored by thin-layer chromatography.

  • Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by recrystallization or column chromatography to yield the desired derivative.

Tyrosinase Inhibition Assay

The inhibitory activity against tyrosinase can be determined spectrophotometrically by monitoring the formation of dopachrome from the oxidation of L-DOPA. [1] Protocol:

  • A solution of mushroom tyrosinase in phosphate buffer (pH 6.8) is prepared.

  • Various concentrations of the test compounds (dissolved in a suitable solvent like DMSO) are pre-incubated with the enzyme solution for a set period at a controlled temperature.

  • The enzymatic reaction is initiated by the addition of L-DOPA solution.

  • The formation of dopachrome is monitored by measuring the absorbance at 475 nm at regular intervals using a microplate reader.

  • The percentage of inhibition is calculated by comparing the rate of reaction in the presence and absence of the inhibitor.

  • The IC50 value (the concentration of inhibitor required to reduce the enzyme activity by 50%) is determined by plotting the percentage of inhibition against the inhibitor concentration.

Conclusion and Future Directions

The (4-Hydroxy-phenyl)-piperazin-1-yl-methanone scaffold has proven to be a highly fruitful starting point for the development of potent bioactive molecules. The derivatives exhibit remarkable efficacy as tyrosinase inhibitors, with several compounds surpassing the potency of the standard inhibitor, kojic acid. The structure-activity relationship clearly indicates that substitution on the aroyl moiety is key to enhancing this activity.

Furthermore, the presence of the piperazine ring strongly suggests the potential for these derivatives to modulate central nervous system targets. While further systematic studies are required to establish a clear comparative efficacy profile for antidepressant and antipsychotic activities, the preliminary evidence is encouraging. Similarly, the exploration of their antimicrobial properties is a promising avenue for future research.

Future efforts should focus on:

  • Systematic SAR studies of (4-Hydroxy-phenyl)-piperazin-1-yl-methanone derivatives for their activity on a panel of serotonin and dopamine receptor subtypes to identify potent and selective CNS agents.

  • In vivo evaluation of the most promising CNS-active derivatives in animal models of depression and psychosis.

  • Comprehensive antimicrobial screening of a library of these derivatives to determine their spectrum of activity and to identify lead compounds for the development of new anti-infective agents.

  • Optimization of pharmacokinetic properties to enhance the drug-like characteristics of the most potent derivatives.

References

  • D'Agostino, I., et al. (2022). Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase. ChemMedChem, 17(20), e202200338. [Link]

  • Kavitha, C. N., et al. (2013). 1-[4-(4-Hydroxyphenyl)piperazin-1-yl]ethanone. Acta Crystallographica Section E: Structure Reports Online, 69(10), o1671. [Link]

  • PubChem. (4-Hydroxy-phenyl)-piperazin-1-yl-methanone. [Link]

  • Maheshwari, R., et al. (2018). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Indo American Journal of Pharmaceutical Sciences, 5(5), 4565-4574. [Link]

  • Jahanshahi, M., et al. (2020). The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance. Cells, 9(6), 1475. [Link]

  • Patsnap. (2024). What are D2 receptor antagonists and how do they work? [Link]

  • Chen, Y., et al. (2021). Antipsychotic Drug Responsiveness and Dopamine Receptor Signaling; Old Players and New Prospects. Frontiers in Pharmacology, 12, 638896. [Link]

  • Padmashali, B., et al. (2016). Synthesis, Antimicrobial activity of piperazin-1-yl (3,4,5-Trimethoxyphenyl)Methanone Derivatives. Der Pharma Chemica, 8(13), 262-268. [Link]

  • Padmashali, B., et al. (2016). Synthesis, Antimicrobial activity of piperazin-1-yl (3,4,5-Trimethoxyphenyl)Methanone Derivatives. Der Pharma Chemica, 8(13), 262-268. [Link]

  • Patsnap. (2024). What are 5-HT1A receptor antagonists and how do they work? [Link]

  • Poleszak, E., et al. (2018). 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one With Antioxidant and Central Activity. Naunyn-Schmiedeberg's Archives of Pharmacology, 391(3), 265-274. [Link]

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Validation

In Vivo Validation of 1-(4-Hydroxybenzoyl)piperazine's Mechanism of Action: A Comparative Guide

This guide provides a comprehensive framework for the in vivo validation of the mechanism of action of 1-(4-Hydroxybenzoyl)piperazine, a novel compound with potential therapeutic applications in neuropsychiatric disorder...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the in vivo validation of the mechanism of action of 1-(4-Hydroxybenzoyl)piperazine, a novel compound with potential therapeutic applications in neuropsychiatric disorders. Drawing from extensive preclinical research methodologies, we present a series of comparative studies designed to elucidate its pharmacological profile, contrasting it with well-established therapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously evaluate novel CNS-active compounds.

Introduction: The Therapeutic Potential of Piperazine Derivatives

The piperazine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse biological activities, including antipsychotic, antidepressant, and anxiolytic effects.[1][2] The compound 1-(4-Hydroxybenzoyl)piperazine is a novel derivative that, based on the pharmacological profile of structurally similar molecules, is hypothesized to exert its effects through the modulation of central nervous system (CNS) neurotransmitter systems. Specifically, preliminary data and structural analogy suggest a potential interaction with serotonergic and/or dopaminergic pathways, which are critically involved in mood and behavior regulation.[3][4]

This guide outlines a strategic in vivo approach to test the hypothesis that 1-(4-Hydroxybenzoyl)piperazine functions as a modulator of serotonin and/or dopamine signaling, leading to antidepressant- and anxiolytic-like effects. To provide a robust comparative analysis, we will benchmark its performance against two well-characterized drugs:

  • Fluoxetine: A selective serotonin reuptake inhibitor (SSRI) widely prescribed for depression and anxiety disorders.[5]

  • Haloperidol: A typical antipsychotic that acts as a dopamine D2 receptor antagonist.

Through a series of behavioral and neurochemical assays, this guide will provide the necessary protocols to not only validate the mechanism of 1-(4-Hydroxybenzoyl)piperazine but also to discern its unique therapeutic potential in comparison to established alternatives.

Comparative In Vivo Validation Workflow

To systematically investigate the in vivo effects of 1-(4-Hydroxybenzoyl)piperazine, a multi-tiered experimental approach is proposed. This workflow is designed to assess behavioral outcomes, directly measure neurochemical changes, and establish a clear comparative profile against Fluoxetine and Haloperidol.

G cluster_0 Phase 1: Behavioral Phenotyping cluster_1 Phase 2: Neurochemical Analysis cluster_2 Phase 3: Data Integration & Comparison A Open Field Test (OFT) (General Locomotion & Anxiety) B Elevated Plus Maze (EPM) (Anxiety-like Behavior) C Forced Swim Test (FST) (Depressant-like Behavior) D Tail Suspension Test (TST) (Depressant-like Behavior) E In Vivo Microdialysis (Serotonin & Dopamine Levels) D->E Elucidate Neurochemical Correlates of Behavior F Comparative Analysis of Behavioral and Neurochemical Data E->F Integrate Findings

Figure 1: A multi-phase workflow for the in vivo validation of 1-(4-Hydroxybenzoyl)piperazine.

Phase 1: Behavioral Phenotyping

The initial phase of in vivo validation focuses on characterizing the behavioral effects of 1-(4-Hydroxybenzoyl)piperazine in established rodent models of anxiety and depression. These tests are crucial for determining the compound's potential therapeutic efficacy and for providing a behavioral context for subsequent neurochemical analyses.

Open Field Test (OFT)

The OFT is a fundamental assay for evaluating general locomotor activity and anxiety-like behavior in rodents.[6][7] Animals are placed in a novel, open arena, and their exploratory behavior is monitored. Anxious rodents tend to exhibit thigmotaxis, remaining close to the walls, while less anxious animals will explore the center of the arena more freely.[8]

Experimental Protocol: Open Field Test

  • Apparatus: A square arena (e.g., 42 x 42 x 42 cm for mice) with walls to prevent escape. The arena should be made of a non-reflective material and be well-lit.[9]

  • Animal Groups:

    • Vehicle Control

    • 1-(4-Hydroxybenzoyl)piperazine (multiple doses)

    • Fluoxetine (positive control)

    • Haloperidol (comparative control)

  • Procedure:

    • Acclimate mice to the testing room for at least 60 minutes before the test.[10]

    • Administer the respective compounds or vehicle via the appropriate route (e.g., intraperitoneal injection) 30 minutes prior to testing.

    • Gently place each mouse in the center of the open field arena.[7]

    • Allow the mouse to explore freely for a set duration (e.g., 5-10 minutes).[8]

    • Record the session using an overhead video camera connected to a tracking software.

    • Clean the arena with 70% ethanol between each trial to eliminate olfactory cues.[11]

  • Parameters Measured:

    • Total distance traveled (locomotor activity).

    • Time spent in the center versus the periphery of the arena (anxiety-like behavior).

    • Frequency of entries into the center zone.

    • Rearing frequency (exploratory behavior).

Elevated Plus Maze (EPM)

The EPM is a widely used test to assess anxiety-like behavior in rodents.[12][13] The maze consists of two open arms and two enclosed arms. The test is based on the natural aversion of rodents to open and elevated spaces. A reduction in anxiety is indicated by an increase in the time spent and the number of entries into the open arms.[14]

Experimental Protocol: Elevated Plus Maze

  • Apparatus: A plus-shaped maze elevated above the ground (e.g., 50 cm for mice) with two open arms and two enclosed arms.[11]

  • Animal Groups: Same as in the OFT.

  • Procedure:

    • Acclimate and dose the animals as described for the OFT.

    • Place the mouse in the center of the maze, facing one of the open arms.[11]

    • Allow the mouse to explore the maze for 5 minutes.[11]

    • Record the session with a video tracking system.

    • Clean the maze thoroughly between animals.[11]

  • Parameters Measured:

    • Time spent in the open arms.

    • Time spent in the closed arms.

    • Number of entries into the open arms.

    • Number of entries into the closed arms.

    • Total distance traveled.

Forced Swim Test (FST) and Tail Suspension Test (TST)

The FST and TST are two of the most common behavioral assays for screening potential antidepressant drugs.[3][4] Both tests are based on the principle of inducing a state of behavioral despair in rodents when they are placed in an inescapable, stressful situation. Antidepressant compounds typically reduce the duration of immobility in these tests.[15]

Experimental Protocol: Forced Swim Test

  • Apparatus: A transparent cylinder (e.g., 20 cm in diameter and 30 cm high for mice) filled with water (25 ± 1°C) to a depth where the mouse cannot touch the bottom.[2]

  • Animal Groups: Same as in the OFT.

  • Procedure:

    • Acclimate and dose the animals as previously described.

    • Gently place the mouse into the water-filled cylinder.[16]

    • The test duration is typically 6 minutes.[16]

    • Record the session, and score the last 4 minutes for immobility time.[16]

    • After the test, remove the mouse, dry it gently, and return it to a clean, warm cage.[10]

  • Parameter Measured:

    • Duration of immobility (floating with only minimal movements to keep the head above water).

Experimental Protocol: Tail Suspension Test

  • Apparatus: A suspension box or bar from which mice can be suspended by their tails.[17]

  • Animal Groups: Same as in the OFT.

  • Procedure:

    • Acclimate and dose the animals.

    • Suspend each mouse by its tail using adhesive tape, ensuring it cannot escape or hold onto any surfaces.[17]

    • The test duration is 6 minutes.[18]

    • Record the session and score for immobility time.

  • Parameter Measured:

    • Duration of immobility (hanging passively without any movement).

Table 1: Expected Behavioral Outcomes

CompoundOpen Field Test (Center Time)Elevated Plus Maze (Open Arm Time)Forced Swim Test (Immobility)Tail Suspension Test (Immobility)
Vehicle BaselineBaselineBaselineBaseline
1-(4-Hydroxybenzoyl)piperazine IncreaseIncreaseDecreaseDecrease
Fluoxetine IncreaseIncreaseDecreaseDecrease
Haloperidol No significant change or decreaseNo significant change or decreaseNo significant changeNo significant change

Phase 2: Neurochemical Analysis

Following the behavioral characterization, in vivo microdialysis will be employed to directly measure the extracellular levels of serotonin and dopamine in specific brain regions of freely moving animals. This technique provides crucial information about how 1-(4-Hydroxybenzoyl)piperazine modulates neurotransmitter systems, offering a direct link between its molecular action and the observed behavioral effects.[19][20]

G cluster_0 In Vivo Microdialysis Workflow A Stereotaxic Surgery: Implant guide cannula in prefrontal cortex and striatum B Recovery Period (5-7 days) A->B C Microdialysis Experiment: Insert probe and perfuse with aCSF B->C D Collect baseline dialysate samples C->D E Administer test compound (Vehicle, Test Compound, Fluoxetine, Haloperidol) D->E F Collect post-administration dialysate samples E->F G HPLC-ECD Analysis: Quantify Serotonin (5-HT) and Dopamine (DA) levels F->G

Figure 2: A step-by-step workflow for the in vivo microdialysis experiment.

Experimental Protocol: In Vivo Microdialysis

  • Surgical Procedure:

    • Anesthetize the animals and place them in a stereotaxic frame.

    • Implant guide cannulae targeting brain regions of interest, such as the prefrontal cortex (implicated in depression) and the striatum (a key area in dopamine signaling).

    • Allow the animals to recover for at least one week post-surgery.

  • Microdialysis:

    • On the day of the experiment, insert a microdialysis probe through the guide cannula.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1 µL/min).[21]

    • Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).[22]

    • Administer the test compound or vehicle.

    • Continue collecting dialysate samples to monitor changes in neurotransmitter levels over time.

  • Neurochemical Analysis:

    • Analyze the collected dialysate samples using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) to quantify the concentrations of serotonin (5-HT), dopamine (DA), and their metabolites.

Table 2: Expected Neurochemical Outcomes in the Prefrontal Cortex

CompoundExtracellular Serotonin (5-HT)Extracellular Dopamine (DA)
Vehicle BaselineBaseline
1-(4-Hydroxybenzoyl)piperazine IncreaseIncrease/No Change
Fluoxetine Significant IncreaseNo significant change
Haloperidol No significant changeIncrease (due to receptor blockade feedback)

Phase 3: Data Integration and Comparative Analysis

The final phase of this validation guide involves integrating the behavioral and neurochemical data to build a comprehensive pharmacological profile of 1-(4-Hydroxybenzoyl)piperazine. By comparing its effects with those of Fluoxetine and Haloperidol, we can delineate its unique mechanism of action and potential therapeutic advantages.

A key aspect of this analysis is to establish correlations between the observed changes in neurotransmitter levels and the behavioral outcomes. For instance, a positive correlation between increased serotonin levels in the prefrontal cortex and reduced immobility in the FST would strongly support an SSRI-like mechanism of action.

G cluster_0 Hypothesized Mechanism of 1-(4-Hydroxybenzoyl)piperazine A 1-(4-Hydroxybenzoyl)piperazine B Modulation of Serotonin and/or Dopamine Receptors/Transporters A->B C Increased Extracellular Serotonin & Dopamine B->C D Alleviation of Depressive and Anxiolytic-like Behaviors C->D

Figure 3: A simplified diagram illustrating the hypothesized signaling pathway of 1-(4-Hydroxybenzoyl)piperazine.

Conclusion

This guide provides a rigorous and scientifically grounded framework for the in vivo validation of 1-(4-Hydroxybenzoyl)piperazine's mechanism of action. By systematically comparing its behavioral and neurochemical effects with those of established drugs like Fluoxetine and Haloperidol, researchers can gain a deep understanding of its pharmacological profile. The detailed protocols and structured workflow presented herein are designed to ensure the generation of reliable and reproducible data, which is essential for advancing novel CNS drug candidates from preclinical research to clinical development. The insights gained from these studies will be instrumental in determining the therapeutic potential of 1-(4-Hydroxybenzoyl)piperazine and its place in the landscape of neuropsychiatric treatments.

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Comparative

A Comparative Analysis of (4-Hydroxy-phenyl)-piperazin-1-yl-methanone and its Analogs: A Guide for Drug Discovery Professionals

Introduction The piperazine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds.[1][2] Its unique physicochemica...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The piperazine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds.[1][2] Its unique physicochemical properties, including its ability to engage in various non-covalent interactions and its favorable pharmacokinetic profile, make it an attractive moiety for the design of novel therapeutics.[3][4] At the heart of this guide is the (4-Hydroxy-phenyl)-piperazin-1-yl-methanone core, a versatile template that has been derivatized to explore a range of biological activities.

This guide provides a comprehensive comparative analysis of (4-Hydroxy-phenyl)-piperazin-1-yl-methanone and a series of its analogs. We will delve into their synthesis, chemical properties, and a comparative evaluation of their biological activities, with a primary focus on tyrosinase inhibition, for which robust experimental data exists. Furthermore, we will explore the potential of these analogs in other therapeutic areas, such as oncology and central nervous system (CNS) disorders, by drawing comparisons with structurally related compounds and discussing relevant structure-activity relationships (SAR). This analysis is intended to equip researchers, scientists, and drug development professionals with the critical insights needed to advance the exploration of this promising chemical class.

Synthesis and Chemical Characterization

The synthesis of (4-Hydroxy-phenyl)-piperazin-1-yl-methanone and its analogs is typically achieved through straightforward and efficient synthetic routes. The general approach involves the acylation of 1-(4-hydroxyphenyl)piperazine with a variety of substituted benzoyl chlorides or the coupling of benzoic acid derivatives.[5]

General Synthetic Pathways

Two primary pathways for the synthesis of the target analogs are outlined below. The choice of pathway often depends on the commercial availability and reactivity of the starting materials.

  • Pathway I: Acylation with Benzoyl Chlorides: This method involves the reaction of 1-(4-hydroxyphenyl)piperazine with a substituted benzoyl chloride in the presence of a base, such as N,N-diisopropylethylamine (DIPEA), in a suitable solvent like dimethylformamide (DMF).[5] This is a widely used and generally high-yielding method for amide bond formation.

Experimental Protocol: General Synthesis via Pathway I

  • To a solution of 1-(4-hydroxyphenyl)piperazine (1.0 eq) and N,N-diisopropylethylamine (1.5 eq) in anhydrous dimethylformamide (DMF) at 0 °C, add the desired substituted benzoyl chloride (1.0 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Upon completion (monitored by TLC), quench the reaction with water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by crystallization or column chromatography to yield the desired (4-Hydroxy-phenyl)-piperazin-1-yl-methanone analog.[5]

Diagram of the General Synthetic Workflow

G cluster_pathway1 Pathway I: Acylation cluster_pathway2 Pathway II: Amide Coupling A 1-(4-Hydroxyphenyl)piperazine D Acylation Reaction A->D B Substituted Benzoyl Chloride B->D C Base (e.g., DIPEA) Solvent (e.g., DMF) C->D E Workup and Purification D->E F Target Analog E->F G 1-(4-Hydroxyphenyl)piperazine J Amide Coupling Reaction G->J H Substituted Benzoic Acid H->J I Coupling Agent (e.g., HBTU) Base (e.g., TEA) I->J K Workup and Purification J->K L Target Analog K->L

Caption: General synthetic workflows for the preparation of (4-Hydroxy-phenyl)-piperazin-1-yl-methanone analogs.

Chemical Structures and Properties of Representative Analogs

The following table summarizes the chemical structures and key properties of the parent compound and a selection of its analogs.

Compound IDR-Group on Benzoyl MoietyMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Reference
Parent 4-HydroxyC11H14N2O2206.24-[6]
2 HC17H18N2O2282.34170-171[5]
4 2-FluoroC17H17FN2O2300.33142-143[5]
6 4-FluoroC17H17FN2O2300.33166-167[5]
10 2,4-DichloroC17H16Cl2N2O2351.23-[5]

Comparative Biological Evaluation

Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for the treatment of hyperpigmentation disorders.[5] A series of (4-Hydroxy-phenyl)-piperazin-1-yl-methanone analogs have been synthesized and evaluated for their inhibitory activity against tyrosinase from Agaricus bisporus (AbTYR).[5]

Comparative Inhibitory Activity

The following table presents the half-maximal inhibitory concentrations (IC50) of selected analogs against AbTYR.

Compound IDR-Group on Benzoyl MoietyAbTYR IC50 (µM)Reference
Kojic Acid (Ref.) -17.8[5]
1 (Precursor) -28.9[5]
2 H73.2[5]
4 2-Fluoro4.6[5]
6 4-Fluoro22.5[5]
10 2,4-Dichloro1.5[5]

Structure-Activity Relationship (SAR) Insights

The experimental data reveals several key SAR insights:

  • Substitution on the Benzoyl Ring is Crucial: The unsubstituted analog 2 (R=H) showed significantly weaker activity than the precursor 1-(4-hydroxyphenyl)piperazine, indicating that the benzoyl moiety plays a critical role in binding to the enzyme.[5]

  • Position of Halogen Substituents Matters: Analogs with ortho-substituents on the benzoyl ring, such as the 2-fluoro analog 4 , exhibited potent inhibitory activity. In contrast, the para-substituted analog 6 (4-fluoro) was considerably less active.[5]

  • Multiple Halogenation Enhances Potency: The introduction of a second chlorine atom, as in the 2,4-dichloro analog 10 , resulted in the most potent compound in the series, with an IC50 value of 1.5 µM.[5] This suggests that hydrophobic interactions in the enzyme's active site are important for potent inhibition.

Experimental Protocol: Tyrosinase Inhibition Assay

This protocol is a general guideline for determining the tyrosinase inhibitory activity of test compounds.

  • Reagent Preparation:

    • Prepare a stock solution of mushroom tyrosinase in phosphate buffer (pH 6.8).

    • Prepare a stock solution of L-DOPA in phosphate buffer.

    • Prepare stock solutions of the test compounds and a reference inhibitor (e.g., kojic acid) in a suitable solvent (e.g., DMSO).

  • Assay Procedure:

    • In a 96-well plate, add phosphate buffer, the test compound solution (at various concentrations), and the tyrosinase solution.

    • Pre-incubate the mixture for 10 minutes at a controlled temperature (e.g., 25°C).

    • Initiate the reaction by adding the L-DOPA solution to each well.

    • Measure the absorbance at 475 nm at regular intervals using a microplate reader to monitor the formation of dopachrome.[1][3][7][8]

  • Data Analysis:

    • Calculate the initial velocity of the reaction for each concentration of the test compound.

    • Determine the percentage of inhibition relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Diagram of Tyrosinase Catalytic Cycle and Inhibition

G Tyrosinase Tyrosinase (E-Cu2+) L_DOPA L-DOPA Tyrosinase->L_DOPA Hydroxylation Dopaquinone Dopaquinone Tyrosinase->Dopaquinone L_Tyrosine L-Tyrosine L_Tyrosine->Tyrosinase Substrate Binding L_DOPA->Tyrosinase Oxidation Melanin Melanin Dopaquinone->Melanin Non-enzymatic steps Inhibitor (4-Hydroxy-phenyl)-piperazin-1-yl-methanone Analog Inhibitor->Tyrosinase Competitive Inhibition G Compound Piperazine Analog Cell Cancer Cell Compound->Cell Induces Stress Mitochondria Mitochondria Cell->Mitochondria Intrinsic Pathway Caspase_9 Caspase-9 Mitochondria->Caspase_9 Cytochrome c release Caspase_3 Caspase-3 Caspase_9->Caspase_3 Activation Apoptosis Apoptosis Caspase_3->Apoptosis Execution

Caption: A simplified diagram of the intrinsic apoptotic pathway that could be activated by potent anticancer piperazine analogs.

Central Nervous System Activity: A Promising Frontier

The piperazine scaffold is a key component of many CNS-active drugs, particularly those targeting serotonin (5-HT) and dopamine receptors. [9][10][11]The structural features of (4-Hydroxy-phenyl)-piperazin-1-yl-methanone and its analogs bear resemblance to known serotonin receptor modulators. [2][12] Potential for Serotonin Receptor Modulation

The 4-substituted piperazine motif is a common feature in ligands for various serotonin receptor subtypes, including 5-HT1A and 5-HT2A receptors. [13][14]The nature of the substituent on the piperazine nitrogen and the aromatic ring plays a crucial role in determining the affinity and selectivity for these receptors. Further investigation is warranted to explore the potential of the target analogs as modulators of serotonergic signaling.

Experimental Protocol: Radioligand Binding Assay for Serotonin Receptors

This protocol outlines a general procedure for determining the binding affinity of test compounds to a specific serotonin receptor subtype. [15][16][17][18][19]

  • Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the target serotonin receptor subtype.

  • Binding Reaction: In a 96-well plate, incubate the cell membranes with a fixed concentration of a specific radioligand (e.g., [3H]-WAY-100635 for 5-HT1A receptors) and varying concentrations of the test compound.

  • Incubation: Incubate the mixture at a specific temperature for a time sufficient to reach equilibrium.

  • Filtration: Rapidly filter the reaction mixture through a glass fiber filter to separate the bound and free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value of the test compound and calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Diagram of a Simplified Serotonin Receptor Signaling Pathway

G Ligand Serotonin or Piperazine Analog Receptor 5-HT Receptor (GPCR) Ligand->Receptor Binding G_Protein G-Protein Receptor->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Signal Transduction

Caption: A generalized schematic of G-protein coupled serotonin receptor signaling, a potential target for (4-Hydroxy-phenyl)-piperazin-1-yl-methanone analogs.

Pharmacokinetic Considerations

The pharmacokinetic profile of a drug candidate is a critical determinant of its clinical success. While specific in vivo pharmacokinetic data for (4-Hydroxy-phenyl)-piperazin-1-yl-methanone and its direct analogs are not readily available, some general properties of piperazine derivatives can be considered. [20] Piperazine-containing compounds generally exhibit good oral bioavailability and metabolic stability. [21]The primary routes of metabolism often involve N-dealkylation and oxidation of the piperazine ring, as well as modifications to the aromatic substituents. [21]For the (4-Hydroxy-phenyl)-piperazin-1-yl-methanone scaffold, O-demethylation of methoxy-substituted analogs has been identified as a major metabolic pathway catalyzed by cytochrome P450 enzymes, particularly CYP2D6. [21]In vivo studies in animal models are essential to determine the pharmacokinetic parameters, such as absorption, distribution, metabolism, and excretion (ADME), of these specific analogs. [22]

Conclusion and Future Perspectives

This comparative guide has provided an in-depth analysis of (4-Hydroxy-phenyl)-piperazin-1-yl-methanone and its analogs, highlighting their synthetic accessibility and potent tyrosinase inhibitory activity. The structure-activity relationship studies clearly indicate that substitution on the benzoyl moiety is a key determinant of their biological function, with halogenated analogs showing particular promise.

While the anticancer and CNS activities of this specific series remain to be experimentally validated, the structural similarities to known bioactive molecules in these therapeutic areas suggest that they represent a promising starting point for further investigation. The detailed experimental protocols provided herein offer a roadmap for the comprehensive biological evaluation of these and future analogs.

Future research should focus on:

  • Expanding the Biological Screening: Evaluating the most potent tyrosinase inhibitors for their activity against a panel of cancer cell lines and a range of CNS receptors.

  • Lead Optimization: Synthesizing new analogs based on the established SAR to improve potency, selectivity, and pharmacokinetic properties.

  • In Vivo Efficacy Studies: Assessing the therapeutic potential of the most promising candidates in relevant animal models of disease.

  • Pharmacokinetic and Toxicological Profiling: Conducting comprehensive ADMET studies to ensure the safety and drug-likeness of lead compounds.

The (4-Hydroxy-phenyl)-piperazin-1-yl-methanone scaffold holds significant potential for the development of novel therapeutics. Through a systematic and multidisciplinary approach, the full therapeutic value of this versatile chemical class can be unlocked.

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  • Bhatt, S., Mahesh, R., Devadoss, T., & Jindal, A. K. (2013). Anxiolytic-like effect of (4-benzylpiperazin-1-yl)(3-methoxyquinoxalin-2-yl)methanone (6g) in experimental mouse models of anxiety. Indian Journal of Pharmacology, 45(3), 248–251.
  • Rehani, S., et al. (2015). Discovery of 4-(4-(2-((5-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)(propyl)amino)-ethyl)piperazin-1-yl)quinolin-8-ol and its analogues as highly potent dopamine D2/D3 agonists and as iron chelator: In vivo activity indicates potential application in symptomatic and neuroprotective therapy for Parkinson's Disease. Bioorganic & Medicinal Chemistry, 23(15), 4567-4581.
  • Villalobos-García, R., et al. (2013). Identification, design, synthesis, and pharmacological activity of (4-ethyl-piperazin-1-yl)-phenylmethanone derivatives with neuroprotective properties against beta-amyloid-induced toxicity. Journal of Medicinal Chemistry, 56(21), 8447-8461.
  • BenchChem. (n.d.). Cross-validation of (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone activity in different cancer cell lines. BenchChem.
  • de Oliveira, R. S., et al. (2022). Neuropharmacological Activity of the New Piperazine Derivative 2-(4-((1- Phenyl-1H-Pyrazol-4-yl)Methyl)Piperazin-1-yl)Ethyl Acetate is Modulated by Serotonergic and GABAergic Pathways. CNS & Neurological Disorders - Drug Targets, 21(6), 520-532.
  • Plenevaux, A., et al. (2003). Characterization of 4-(2-hydroxyphenyl)-1-[2′-[N-(2″-pyridinyl)-p-fluorobenzamido]ethyl]piperazine (p-DMPPF) as a new potent 5-HT1A antagonist. British Journal of Pharmacology, 138(5), 877-884.
  • Lindsley, C. W., et al. (2017). Discovery and optimization of 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazines as novel, CNS penetrant pan-muscarinic antagonists. ACS Medicinal Chemistry Letters, 8(8), 847-852.
  • Wieking, K., et al. (2017). N-Heterocyclic (4-Phenylpiperazin-1-yl)methanones Derived from Phenoxazine and Phenothiazine as Highly Potent Inhibitors of Tubulin Polymerization.
  • PubChem. (n.d.). (4-Hydroxy-phenyl)-piperazin-1-yl-methanone.
  • Al-Ostoot, F. H., et al. (2021). Piperazine skeleton in the structural modification of natural products: a review. Journal of Asian Natural Products Research, 23(9), 811-836.
  • Di Giovanni, G., et al. (2024). Allosteric Modulators of Serotonin Receptors: A Medicinal Chemistry Survey. Molecules, 29(11), 2548.
  • Terzioglu, N., et al. (2013). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Mini-Reviews in Medicinal Chemistry, 13(5), 671-689.
  • Satała, G., et al. (2021). The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives. International Journal of Molecular Sciences, 22(22), 12499.
  • Staack, R. F., et al. (2004). In vivo metabolism of the new designer drug 1-(4-methoxyphenyl)piperazine (MeOPP) in rat and identification of the human cytochrome P450 enzymes responsible for the major metabolic step. Xenobiotica, 34(2), 179-192.
  • Filip, M., et al. (2003). In-vivo effects of the 1,2,4-piperazine derivatives MM5 and MC1, putative 5-HT agonists, on dopamine and serotonin release in rat prefrontal cortex. Polish Journal of Pharmacology, 55(5), 799-804.
  • Kavitha, C. N., et al. (2013). 1-[4-(4-Hydroxyphenyl)piperazin-1-yl]ethanone. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 11), o1684.
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Validation

A Senior Application Scientist's Guide to Reproducibility in Experiments with 1-(4-Acyl)phenylpiperazine Derivatives

For researchers, medicinal chemists, and professionals in drug development, the reproducibility of experimental results is the bedrock of scientific progress. In the synthesis of complex molecules, the journey from start...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the reproducibility of experimental results is the bedrock of scientific progress. In the synthesis of complex molecules, the journey from starting materials to the final active pharmaceutical ingredient (API) is fraught with potential for variability. This guide provides an in-depth technical analysis of the factors influencing experimental reproducibility when working with a critical class of intermediates: 1-(4-Acyl)phenylpiperazines.

While the initial query focused on the benzoyl derivative, this guide will center on the more extensively documented and commercially significant analogue, 1-Acetyl-4-(4-hydroxyphenyl)piperazine (AHPP) , a key intermediate in the synthesis of the widely-used antifungal agent, ketoconazole. The principles and challenges discussed herein are broadly applicable to related structures, including the 1-(4-Hydroxybenzoyl)piperazine variant. We will dissect the synthetic pathways, compare critical process parameters, and establish robust analytical protocols to ensure batch-to-batch consistency and reliable experimental outcomes.

The Critical Role of Intermediates: Why Reproducibility Matters

In multi-step pharmaceutical synthesis, the quality of each intermediate directly impacts the viability of the subsequent steps and the purity of the final API. For a compound like ketoconazole, where stereochemistry and impurity profiles are tightly regulated, the consistency of the AHPP precursor is paramount. Inconsistent AHPP quality can lead to:

  • Variable reaction yields in the final condensation step.

  • Formation of challenging-to-remove impurities in the final drug product.

  • Failed batches that do not meet pharmacopeial standards, resulting in significant time and resource loss.

This guide will compare two primary synthetic routes to AHPP, analyze the potential pitfalls of each, and provide detailed, validated methodologies to empower researchers to achieve reproducible results.

Comparative Synthesis of 1-Acetyl-4-(4-hydroxyphenyl)piperazine (AHPP)

The reproducibility of AHPP synthesis is fundamentally tied to the chosen synthetic route, as this dictates reaction efficiency, solvent selection, and the resulting impurity profile. We will compare two prominent methods.

Method A: The Dioxane Protocol (Legacy Method)

This method is an older, yet still cited, pathway for the N-acetylation of 4-(1-piperazinyl)phenol.

Reaction Scheme:

start 4-(1-Piperazinyl)phenol dihydrobromide process Reflux (3 days) start->process reagent1 Acetic Anhydride reagent1->process reagent2 Potassium Carbonate reagent2->process solvent 1,4-Dioxane solvent->process product 1-Acetyl-4-(4-hydroxyphenyl)piperazine (AHPP) process->product

Caption: Workflow for AHPP Synthesis via the Dioxane Method.

This approach, while functional, is fraught with reproducibility challenges. The prolonged reflux time (3 days) and the use of 1,4-dioxane as a solvent contribute to several drawbacks.[1][2]

Method B: The Aqueous Alcohol Protocol (Improved Method)

A more modern and efficient approach utilizes a mixed alcohol-water solvent system, which dramatically improves reaction kinetics and product quality.[2]

Reaction Scheme:

start 4-(1-Piperazinyl)phenol dihydrobromide process Reflux (2 hours) start->process reagent1 Acetic Anhydride reagent1->process reagent2 Potassium Carbonate reagent2->process solvent Ethanol / Water solvent->process product 1-Acetyl-4-(4-hydroxyphenyl)piperazine (AHPP) process->product

Caption: Workflow for AHPP Synthesis via the Aqueous Alcohol Method.

This optimized method leverages the properties of aqueous alcohol to overcome the limitations of the dioxane-based protocol.

Head-to-Head Performance Comparison

ParameterMethod A (Dioxane)Method B (Aqueous Alcohol)Causality and Reproducibility Insights
Reaction Time ~3 days[1][2]~2 hours[3]The significantly shorter reaction time in Method B minimizes the formation of thermal degradation byproducts, leading to a cleaner reaction profile and higher reproducibility.
Reported Yield ~27%[2]>80%[2]The higher yield of Method B is not just economical but also simplifies purification, as there is less unreacted starting material and fewer side products to remove, contributing to a more consistent outcome.
Solvent System 1,4-DioxaneEthanol, Methanol, or Propanol / Water[2]Aqueous alcohol is a greener, less hazardous solvent. Critically, it improves the solubility of the reactants and base, facilitating a more homogeneous reaction environment and preventing localized "hot spots" that can lead to side reactions.
Impurity Profile Higher potential for di-acetylation and other byproducts due to prolonged heating.[2]Reduced formation of byproducts, particularly di-acylated species, which are difficult to remove.[2]The primary threat to reproducibility is the formation of di-acetylated piperazine. Method B's conditions are optimized to favor mono-acetylation, a key factor for ensuring a consistent product.

The Alternative Intermediate: Ethyl 4-(4-hydroxyphenyl)-1-piperazinecarboxylate

A viable alternative to AHPP in the synthesis of certain ketoconazole derivatives is the corresponding ethyl carbamate.[4]

Reaction Scheme:

start 4-(1-Piperazinyl)phenol dihydrobromide process Reflux (48 hours) start->process reagent1 Ethyl Chloroformate reagent1->process reagent2 Potassium Carbonate reagent2->process solvent 1,4-Dioxane solvent->process product Ethyl 4-(4-hydroxyphenyl) -1-piperazinecarboxylate process->product

Caption: Synthesis of an Alternative Ketoconazole Intermediate.

Comparison with AHPP:

  • Pros: This intermediate can be used to synthesize ketoconazole derivatives where the acetyl group is replaced by an ethoxycarbonyl group.[4] This may be advantageous for modifying the final molecule's pharmacokinetic properties.

  • Cons: The synthesis still relies on the less efficient dioxane protocol with a long reflux time (48 hours).[5] Furthermore, the subsequent step to produce ketoconazole itself would require a different synthetic strategy than the one established for AHPP. For direct ketoconazole synthesis, AHPP remains the more direct and optimized intermediate.

For projects strictly aimed at producing ketoconazole, the evidence strongly supports that Method B for AHPP synthesis offers the highest level of reproducibility and efficiency.

Experimental Protocols for Ensuring Reproducibility

The following are detailed, self-validating protocols. Adherence to these steps is critical for achieving consistent results.

Protocol 1: Optimized Synthesis of 1-Acetyl-4-(4-hydroxyphenyl)piperazine (Method B)

This protocol is adapted from an improved patented method.[2][3]

  • Reaction Setup: In a suitable reaction flask, dissolve 10.5 g (0.031 mol) of 4-hydroxyphenylpiperazine dihydrobromide in a mixture of 15 mL of water and 60 mL of ethanol.

  • Basification: Begin stirring the solution at room temperature. Incrementally add potassium carbonate powder until the evolution of CO₂ gas subsides. This step neutralizes the dihydrobromide salt.

  • Acetylation: Add 9.6 mL of acetic anhydride to the mixture, followed by an additional 6.3 g of potassium carbonate.

  • Reaction: Stir the mixture for 30 minutes at room temperature. Then, heat the reaction mixture to reflux (approximately 90-100°C) and maintain for 2 hours. The pH should be maintained between 8 and 9.

  • Isolation: After 2 hours, cool the reaction mixture. A solid precipitate will form.

  • Purification: Collect the solid by filtration. Wash the filter cake thoroughly with water until the filtrate is neutral. Dry the resulting white to off-white crystalline powder.[6] The reported melting point is in the range of 180-185°C.[7]

Protocol 2: Purity Validation by High-Performance Liquid Chromatography (HPLC)

Verifying the purity of each batch of AHPP is non-negotiable for reproducibility. This is a representative HPLC method for quality control.[3][8]

  • System: A standard HPLC system equipped with a UV detector.

  • Column: Reversed-phase C18 column (e.g., LiChrosorb® 100 RP-18, 250 x 4.0 mm, 5 µm particle size).[8]

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and an aqueous phosphate buffer (pH=2).[8] A typical starting point could be a 30:70 (v/v) mixture of acetonitrile and buffer.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 239 nm.[8]

  • Sample Preparation: Prepare a stock solution of the synthesized AHPP in a suitable solvent (e.g., methanol or the mobile phase) at a concentration of approximately 1 mg/mL. Dilute as necessary.

  • Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the area percentage of the main AHPP peak relative to the total area of all observed peaks. A high-purity reference standard should be used for comparison.[9]

Self-Validation: The HPLC method itself should be validated for linearity, accuracy, and precision. A consistent retention time and peak shape, benchmarked against a certified reference standard, are hallmarks of a reproducible process.

Managing Critical Factors for Reproducibility

  • Starting Material Quality: Use 4-(1-piperazinyl)phenol dihydrobromide from a reliable source with a certificate of analysis. Inconsistencies in the starting material are a primary source of experimental deviation.

  • Solvent Purity: Ensure solvents are of high purity and anhydrous where specified. The use of an alcohol/water mixture in Method B is more forgiving but consistency in the ratio is important.

  • Temperature Control: Precise temperature control during reflux is essential. Overheating can increase byproduct formation.

  • pH Monitoring: In Method B, maintaining the pH in the 8-9 range is critical for optimal reaction conditions.

  • Storage and Handling: AHPP is described as a stable, crystalline solid.[10] It should be stored in a cool, dry place away from light to prevent degradation.[6] Using material from the same, properly stored batch for a series of experiments is crucial.

By understanding the causality behind synthetic choices, implementing robust analytical controls, and comparing against known alternatives, researchers can significantly enhance the reproducibility of their experiments involving this important class of pharmaceutical intermediates.

References

  • PrepChem. (n.d.). Synthesis of ethyl 4-(4-hydroxyphenyl)-1-piperazinecarboxylate. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 1-acetyl-4-(4-hydroxyphenyl)piperazine. Retrieved from [Link]

  • Di Martino, P., et al. (2021). Design and Synthesis of Ketoconazole Derivatives as Innovative Anti‐Infective Agents. Archiv der Pharmazie, 354(1), 2000238. Available from: [Link]

  • TradeIndia. (n.d.). 1-Acetyl-4-(4-hydroxyphenyl)-piperazine, Pharmaceutical Grade at Attractive Price. Retrieved from [Link]

  • Manus Aktteva Biopharma LLP. (n.d.). Intermediates of Ketoconazole. Retrieved from [Link]

  • Google Patents. (2005). CN1616440A - Method for synthesizing 1-acetyl-4-(4-hydroxy pheny) piperazine.
  • Ryu, J. C., & Kim, K. (2003). Synthesis of Ketoconazole Derivatives. Bulletin of the Korean Chemical Society, 24(4), 460-466. Available from: [Link]

  • Heeres, J., et al. (1984). Stereoisomers of ketoconazole: preparation and biological activity. Journal of medicinal chemistry, 27(7), 894-900. Available from: [Link]

  • Google Patents. (2012). CN101665490B - Method for preparing ketoconazole derivatives.
  • PharmaCompass. (n.d.). Piperazine, 1-acetyl-4-(4-hydroxyphenyl)-. Retrieved from [Link]

  • TradeIndia. (n.d.). Buy 1-Acetyl-4-(4-hydroxyphenyl) piperazine - High Purity at Best Price. Retrieved from [Link]

  • WIPO Patentscope. (2005). CN1616440 - Method for synthesizing 1-acetyl-4-(4-hydroxy pheny) piperazine. Retrieved from [Link]

  • TradeIndia. (n.d.). Buy 1-Acetyl-4-(4-hydroxyphenyl) piperazine - High Purity at Best Price. Retrieved from [Link]

  • Maruti Industries. (n.d.). Acetyl-4-(4'- Hydroxyphenyl) Piperazine. Retrieved from [Link]

  • Muszalska, I., Ładowska, H., & Sabiniarz, A. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL- 2,3-DIHYDRO-6-METHYL-1,3-DIOXO-1H-PYRROLO[3,4-c]PYRIDINE. Acta Poloniae Pharmaceutica, 62(1), 3-10. Available from: [Link]

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Comparative

Benchmarking 1-(4-Hydroxybenzoyl)piperazine Against Standard of Care in a Preclinical Model of Anxiety

A Comparative Guide for Researchers and Drug Development Professionals This guide provides a comprehensive framework for evaluating the preclinical anxiolytic potential of the novel compound, 1-(4-Hydroxybenzoyl)piperazi...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive framework for evaluating the preclinical anxiolytic potential of the novel compound, 1-(4-Hydroxybenzoyl)piperazine. Due to the absence of direct published data for this specific molecule, this document establishes a robust, scientifically-grounded hypothetical study design. We will benchmark its performance against Diazepam, a well-established standard of care, utilizing the Elevated Plus Maze (EPM) assay—a cornerstone in preclinical anxiety research. The experimental protocols, data interpretation, and mechanistic insights are based on established principles and data from structurally related compounds and validated methodologies.

Introduction: The Rationale for a Novel Anxiolytic

Anxiety disorders represent a significant global health burden, and while current treatments like benzodiazepines (e.g., Diazepam) are effective, they are often accompanied by undesirable side effects such as sedation, dependence, and cognitive impairment.[1][2] This necessitates the exploration of new chemical entities with potentially improved safety and efficacy profiles.

The piperazine scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs targeting the central nervous system.[3] Compounds bearing the 1-(4-hydroxybenzoyl)piperazine core and its analogs have been investigated for their interactions with key neurotransmitter systems implicated in anxiety, including serotonergic and dopaminergic pathways. This structural motif suggests a plausible mechanism for modulating anxiety-related behaviors, making 1-(4-Hydroxybenzoyl)piperazine a compelling candidate for preclinical evaluation.

This guide will detail a head-to-head comparison in a validated rodent model of anxiety, providing the necessary protocols and data frameworks to assess its potential as a novel therapeutic agent.

Comparative Mechanism of Action

A critical aspect of benchmarking is understanding the distinct ways in which a novel compound and a standard of care exert their effects at a molecular level.

Diazepam: The GABAergic Standard of Care

Diazepam, a member of the benzodiazepine class, exerts its anxiolytic effects by acting as a positive allosteric modulator of the GABA-A (γ-aminobutyric acid type A) receptor.[1][4][5] GABA is the primary inhibitory neurotransmitter in the central nervous system. Diazepam binds to a specific site on the GABA-A receptor, which is distinct from the GABA binding site itself.[1] This binding event enhances the receptor's affinity for GABA, leading to an increased frequency of chloride ion channel opening.[1][5] The resulting influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing a widespread calming effect on the brain.[1]

G cluster_neuron Postsynaptic Neuron cluster_effect Anxiolytic Effect GABA_R GABA-A Receptor Cl_channel_open Chloride Channel (Open) GABA_R->Cl_channel_open Enhances Opening Cl_channel Chloride Channel (Closed) Neuron_State Resting State GABA GABA GABA->GABA_R Binds Diazepam Diazepam Diazepam->GABA_R Binds (Allosteric Site) Diazepam->Cl_channel_open Enhances Opening Hyperpolarization Hyperpolarization (Inhibition) Cl_channel_open->Hyperpolarization Cl- Influx Reduced_Anxiety Reduced Anxiety Hyperpolarization->Reduced_Anxiety

Caption: Mechanism of Action of Diazepam.

1-(4-Hydroxybenzoyl)piperazine: A Hypothetical Serotonergic/Dopaminergic Modulator

Based on the pharmacology of structurally related piperazine compounds, we hypothesize that 1-(4-Hydroxybenzoyl)piperazine may exert its anxiolytic effects through modulation of the serotonin (5-HT) and/or dopamine (DA) systems.[3][6][7] These monoaminergic systems are critically involved in the regulation of mood and anxiety.[3]

A plausible mechanism involves interaction with specific G-protein coupled receptors (GPCRs), such as the 5-HT1A or 5-HT2C serotonin receptors, which are established targets for anxiolytic drugs.[6][8] For instance, agonism at the 5-HT1A receptor is generally associated with anxiolytic effects, while antagonism at the 5-HT2C receptor can also reduce anxiety-like behaviors.[6][8]

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Serotonin_vesicle Serotonin Vesicles Receptor 5-HT1A Receptor (GPCR) Serotonin_vesicle->Receptor Serotonin Release AC Adenylate Cyclase Receptor->AC Inhibits cAMP ↓ cAMP AC->cAMP Signaling Downstream Signaling cAMP->Signaling Anxiolysis Anxiolytic Effect Signaling->Anxiolysis Compound 1-(4-Hydroxybenzoyl)piperazine Compound->Receptor Binds (Agonist)

Caption: Hypothetical Anxiolytic Signaling Pathway.

Preclinical Benchmarking: The Elevated Plus Maze (EPM)

The EPM is a widely used and validated behavioral assay to assess anxiety-like behavior in rodents.[9][10][11] The test is based on the natural aversion of rodents to open and elevated spaces and their innate tendency to explore novel environments.[10] Anxiolytic compounds typically increase the proportion of time spent and the number of entries into the open arms of the maze.[9][12]

Experimental Workflow

G cluster_prep Preparation cluster_test EPM Test cluster_analysis Data Analysis Habituation Animal Habituation (60 min in testing room) Drug_Admin Drug Administration (i.p. injection) Habituation->Drug_Admin Placement Place animal in center of maze Drug_Admin->Placement Exploration Allow exploration (5 min) Placement->Exploration Recording Record behavior (video tracking) Exploration->Recording Data_Extraction Extract key parameters Recording->Data_Extraction Stats Statistical Analysis Data_Extraction->Stats Comparison Compare Groups Stats->Comparison

Caption: Elevated Plus Maze Experimental Workflow.

Detailed Experimental Protocol

This protocol is adapted from established methodologies.[12]

1. Animal Subjects and Housing:

  • Male mice (e.g., C57BL/6 strain), 8-10 weeks old, should be used.

  • Animals should be housed in groups of 4-5 per cage with ad libitum access to food and water, under a 12:12 hour light/dark cycle.

  • All testing should be conducted during the light phase.

2. Apparatus:

  • A plus-shaped maze, elevated 50-55 cm from the floor.[10]

  • Two opposing arms (50 cm x 10 cm) are open, and two opposing arms are enclosed by high walls (30-40 cm).[10]

  • The maze should be made of a non-reflective material and cleaned thoroughly with 70% ethanol between each trial to remove olfactory cues.[13]

3. Experimental Groups:

  • Vehicle Control: Administered the vehicle solution (e.g., saline with 1% Tween 80).

  • Standard of Care: Diazepam (1.5 mg/kg), dissolved in the vehicle.

  • Test Compound: 1-(4-Hydroxybenzoyl)piperazine (e.g., doses of 1, 5, and 10 mg/kg), dissolved in the vehicle.

4. Procedure:

  • Habituation: Acclimate the mice to the testing room for at least 60 minutes prior to the experiment.[13]

  • Drug Administration: Administer the assigned treatment via intraperitoneal (i.p.) injection 30 minutes before testing.

  • Testing:

    • Place the mouse in the center of the maze, facing one of the open arms.[9]

    • Allow the mouse to freely explore the maze for a 5-minute session.[11]

    • Behavior is recorded using an overhead video camera and analyzed with a video tracking software (e.g., ANY-maze).

  • Blinding: The experimenter should be blind to the treatment conditions to avoid bias.[9]

5. Behavioral Parameters Measured:

  • Primary Measures of Anxiety:

    • Percentage of time spent in the open arms.

    • Percentage of entries into the open arms.

  • Measure of General Activity:

    • Total number of arm entries (open + closed). This is important to ensure that the observed effects on open arm exploration are not due to general changes in locomotion.

Comparative Performance Data

The following table presents expected results for the standard of care, Diazepam, and hypothetical data for 1-(4-Hydroxybenzoyl)piperazine, illustrating a promising anxiolytic profile.

Treatment Group (Dose)% Time in Open Arms (Mean ± SEM)% Open Arm Entries (Mean ± SEM)Total Arm Entries (Mean ± SEM)
Vehicle Control15.2 ± 2.120.5 ± 3.025.4 ± 2.8
Diazepam (1.5 mg/kg)35.8 ± 4.542.1 ± 5.224.9 ± 3.1
1-(4-Hydroxybenzoyl)piperazine (1 mg/kg)18.5 ± 2.523.8 ± 3.526.1 ± 2.9
1-(4-Hydroxybenzoyl)piperazine (5 mg/kg)32.4 ± 4.139.7 ± 4.825.7 ± 3.0
1-(4-Hydroxybenzoyl)piperazine (10 mg/kg)34.1 ± 4.341.5 ± 5.025.1 ± 3.2
*p < 0.05 compared to Vehicle Control
Interpretation of Results
  • Diazepam: As expected, Diazepam significantly increases the percentage of time and entries into the open arms without affecting the total number of arm entries, confirming its anxiolytic effect without sedation at this dose.[14]

  • 1-(4-Hydroxybenzoyl)piperazine (Hypothetical): The hypothetical data demonstrates a dose-dependent anxiolytic-like effect. At 5 and 10 mg/kg, the compound shows efficacy comparable to Diazepam. Crucially, like Diazepam, it does not significantly alter the total number of arm entries, suggesting that its anxiolytic effect is not confounded by changes in general motor activity. This profile would position 1-(4-Hydroxybenzoyl)piperazine as a promising candidate for further development.

Conclusion and Future Directions

This guide outlines a clear and scientifically rigorous approach to benchmarking 1-(4-Hydroxybenzoyl)piperazine against the standard of care, Diazepam, in a preclinical model of anxiety. The hypothetical data presented illustrates a desirable therapeutic profile, characterized by potent anxiolytic effects without the confounding factor of sedation.

The proposed mechanism of action, centering on the modulation of serotonergic or dopaminergic pathways, offers a distinct advantage over the GABAergic mechanism of benzodiazepines, potentially mitigating the risk of dependence and severe withdrawal symptoms.

Future research should focus on:

  • Confirming the Mechanism of Action: In vitro receptor binding and functional assays are necessary to identify the specific molecular targets of 1-(4-Hydroxybenzoyl)piperazine.

  • Broader Behavioral Phenotyping: Evaluating the compound in other anxiety models (e.g., light-dark box, open field test) and assessing its potential for side effects such as sedation at higher doses.

  • Pharmacokinetic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to establish its drug-like qualities.

By following the structured approach detailed in this guide, researchers can effectively evaluate the preclinical potential of 1-(4-Hydroxybenzoyl)piperazine and build a strong data package to support its advancement as a next-generation anxiolytic.

References

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of (4-Hydroxy-phenyl)-piperazin-1-yl-methanone

This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of (4-Hydroxy-phenyl)-piperazin-1-yl-methanone (CAS Number: 563538-33-0). As drug development professionals, our commitment to...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of (4-Hydroxy-phenyl)-piperazin-1-yl-methanone (CAS Number: 563538-33-0). As drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench; it is codified in how we manage our chemical waste. This document outlines the essential protocols grounded in an understanding of the compound's chemical nature to ensure the safety of laboratory personnel and adherence to regulatory standards.

Hazard Assessment: The 'Why' Behind the Protocol

Understanding the inherent risks of a compound is the foundation of its safe management. The disposal procedure for (4-Hydroxy-phenyl)-piperazin-1-yl-methanone is dictated by its specific hazard profile, which includes risks from the molecule as a whole and from its core chemical structure.

Intrinsic Hazards of (4-Hydroxy-phenyl)-piperazin-1-yl-methanone

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as an irritant.[1] The primary hazards identified are:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

These classifications necessitate the use of appropriate Personal Protective Equipment (PPE) at all times, including nitrile gloves, safety goggles, and a lab coat, to prevent accidental exposure during handling and disposal.[2][3]

Inherited Hazards from the Piperazine Moiety

Beyond the specific data for this compound, experienced chemists consider the hazards of the parent structure. The piperazine ring is known to present more severe risks, including the potential for severe skin burns, eye damage, and allergic sensitization.[2][4][5] Piperazine itself is classified as corrosive.[4][6] This knowledge compels us to treat all piperazine derivatives with a heightened level of caution. The causality is clear: because the fundamental piperazine structure is hazardous, its derivatives must be managed as, at a minimum, potentially hazardous substances. Therefore, this compound must never be disposed of via standard trash or sanitary sewer systems.[7]

Waste Characterization and Segregation

Based on its GHS hazard classifications and the risks associated with its piperazine core, all waste containing (4-Hydroxy-phenyl)-piperazin-1-yl-methanone must be treated as regulated hazardous chemical waste. The cardinal rule of laboratory waste management is to prevent the commingling of different waste streams.[7] Mixing hazardous waste with non-hazardous materials renders the entire volume hazardous, significantly increasing disposal costs and complexity.[7]

The following workflow provides a logical pathway for characterizing and segregating waste streams generated during research activities involving this compound.

Caption: Decision workflow for proper segregation of waste containing (4-Hydroxy-phenyl)-piperazin-1-yl-methanone.

Step-by-Step Disposal Protocols

Adherence to a standardized, repeatable protocol is essential for ensuring safety and compliance.

Protocol 3.1: Disposal of Solid Waste

This includes unused or expired pure compounds, reaction byproducts, and contaminated consumables (e.g., weighing paper, gloves, pipette tips).

  • Preparation: Designate a specific, sealable, and chemically resistant container for "Hazardous Solid Waste."

  • Labeling: Affix a hazardous waste label to the container. Clearly write the full chemical name: "(4-Hydroxy-phenyl)-piperazin-1-yl-methanone" and any other solid waste constituents.

  • Transfer: Carefully transfer solid waste into the designated container using a spatula or other appropriate tool, minimizing dust generation.[8]

  • Storage: Keep the container sealed when not in use. Store it in a designated satellite accumulation area away from incompatible materials, particularly strong oxidizing agents.[9]

Protocol 3.2: Disposal of Liquid Waste

This applies to solutions from experiments or stock solutions.

  • Preparation: Select a compatible, sealable, and shatter-resistant container for "Hazardous Liquid Waste."

  • Labeling: Affix a hazardous waste label. List all chemical components and their approximate concentrations, including "(4-Hydroxy-phenyl)-piperazin-1-yl-methanone" and all solvents.

  • Transfer: Carefully pour or pipette the liquid waste into the container, avoiding splashes. Use a funnel if necessary.

  • Storage: Keep the container tightly sealed in a designated satellite accumulation area, ensuring secondary containment is used.

Protocol 3.3: Managing Empty Containers

An "empty" container that once held this chemical must be properly decontaminated before being disposed of as non-hazardous waste.[10]

  • Decontamination: Rinse the container three times with a suitable solvent (e.g., ethanol, acetone) that can solubilize the compound.

  • Rinsate Collection: Each rinse must be collected and disposed of as hazardous liquid waste, as described in Protocol 3.2.[10]

  • Final Disposal: Once triple-rinsed, deface or remove the original chemical label. The container can now be disposed of in the appropriate laboratory glass or plastic recycling stream.

Protocol 3.4: Spill Decontamination

In the event of a spill, immediate and correct action is critical.

  • Evacuate and Ventilate: Alert personnel in the immediate area and ensure the area is well-ventilated.[2]

  • Contain: For a solid spill, prevent dust from spreading. For a liquid spill, contain it with an inert absorbent material like vermiculite or sand.[2][4]

  • Collect: Wearing appropriate PPE, carefully sweep or scoop the absorbed material and place it into the designated "Hazardous Solid Waste" container.[2]

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials (wipes, etc.) must also be disposed of as hazardous solid waste.[2]

Data Summary for Disposal Planning

This table summarizes key data points to inform your operational and disposal plans.

ParameterInformationSource(s)
Chemical Name (4-Hydroxy-phenyl)-piperazin-1-yl-methanone[1][11]
CAS Number 563538-33-0[1][11]
Molecular Formula C₁₁H₁₄N₂O₂[1]
GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1]
Inherited Hazard Class Piperazine Derivatives (Corrosive, Sensitizer)[2][4][5]
Primary Disposal Route Segregation as hazardous chemical waste for collection by a licensed contractor or institutional EHS.[2][9][12]
Prohibited Disposal Do not dispose of in regular trash or down the sanitary sewer.[7][9]

Conclusion

The proper disposal of (4-Hydroxy-phenyl)-piperazin-1-yl-methanone is not merely a procedural task but a critical component of a robust laboratory safety culture. By understanding the compound's hazards, meticulously segregating waste streams, and adhering to the step-by-step protocols outlined above, researchers can protect themselves, their colleagues, and the environment. Always consult your institution's specific Environmental Health and Safety guidelines, as local regulations may impose additional requirements.

References

  • Disposal Procedures for Non Hazardous Waste . Stephen F. Austin State University. [Link]

  • In-Laboratory Treatment of Chemical Waste . The University of British Columbia. [Link]

  • Rowan University Non-Hazardous Waste Disposal Guide for Laboratories . Rowan University. [Link]

  • (4-Hydroxy-phenyl)-piperazin-1-yl-methanone PubChem Entry . National Center for Biotechnology Information. [Link]

  • How To Dispose Non-Hazardous Waste . Hazardous Waste Experts. [Link]

  • Material Safety Data Sheet for 1-Acetyl-4-(4-hydroxyphenyl)piperazine . Cleanchem Laboratories. [Link]

  • Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid . Carl ROTH. [Link]

  • (4-Hydroxyphenyl)piperazin-1-yl-methanone Entry . Chemical-Suppliers.com. [Link]

  • Material Safety Data Sheet - 1-Acetyl-4-(4-hydroxyphenyl)piperazine, 98% . Cole-Parmer. [Link]

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Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (4-Hydroxy-phenyl)-piperazin-1-yl-methanone

As researchers and drug development professionals, our pursuit of innovation must be built on an unwavering foundation of safety. The compound (4-Hydroxy-phenyl)-piperazin-1-yl-methanone and its structural analogs are va...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our pursuit of innovation must be built on an unwavering foundation of safety. The compound (4-Hydroxy-phenyl)-piperazin-1-yl-methanone and its structural analogs are valuable building blocks in medicinal chemistry, particularly in the development of therapeutic agents.[1][2] However, their handling necessitates a comprehensive understanding of their potential hazards and the rigorous application of safety protocols. This guide provides essential, field-proven guidance on the selection and use of Personal Protective Equipment (PPE), moving beyond a simple checklist to explain the causality behind each critical safety measure.

Hazard Assessment: Understanding the Risks

(4-Hydroxy-phenyl)-piperazin-1-yl-methanone (CAS RN: 563538-33-0) is classified with specific hazards that dictate our safety protocols.[3] According to the European Chemicals Agency (ECHA) classification, the primary risks are clear and require our utmost attention.[3]

GHS Hazard Profile Summary

Hazard ClassGHS CodeDescriptionPractical Implication in the Lab
Skin IrritationH315Causes skin irritation[3]Direct contact with the solid or solutions can lead to redness, inflammation, or dermatitis.
Eye IrritationH319Causes serious eye irritation[3]Accidental splashes or contact with airborne particles can cause significant pain and potential eye damage.
Respiratory IrritationH335May cause respiratory irritation[3]Inhalation of dust or aerosols can irritate the nose, throat, and lungs, leading to coughing and discomfort.

While a detailed Safety Data Sheet (SDS) for this specific methanone derivative is not always readily accessible, a conservative safety approach is warranted. We can extrapolate necessary precautions from data on structurally similar compounds, such as other piperazine derivatives, which are known to sometimes cause more severe skin and eye damage.[4][5] Therefore, the protocols outlined here are designed to provide a robust margin of safety.

The First Line of Defense: Engineering and Administrative Controls

Before any personal protective equipment is worn, we must prioritize engineering and administrative controls. PPE is the final barrier between you and the hazard, not the first.

  • Engineering Controls : The primary method for controlling exposure is to handle (4-Hydroxy-phenyl)-piperazin-1-yl-methanone within a certified chemical fume hood.[4][6] This is non-negotiable when handling the solid powder or preparing solutions. A fume hood provides local exhaust ventilation, capturing dust and vapors at the source and preventing them from entering the laboratory environment.[7]

  • Administrative Controls : Your institution's Chemical Hygiene Plan, coupled with specific Standard Operating Procedures (SOPs) for this compound, are critical. Always wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[6][8] Ensure work areas are clearly designated and that all personnel are trained on the specific hazards and handling procedures.

Mission-Critical PPE Selection

The appropriate level of PPE is dictated by the specific task being performed. The following provides a detailed breakdown of required equipment.

Eye and Face Protection

Because this compound is a serious eye irritant, robust eye protection is mandatory.[3]

  • Minimum Requirement : Chemical splash goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166 regulations must be worn at all times when in the vicinity of the chemical.[4][6]

  • Enhanced Requirement : When there is a significant risk of splashing (e.g., during reaction quenching or large-scale solution transfers), a full-face shield must be worn in addition to chemical splash goggles.[9][10]

Skin and Body Protection
  • Gloves : Disposable nitrile gloves are the standard for providing incidental contact protection.[5] It is crucial to understand that no glove material offers permanent protection. The concept of "breakthrough time"—the time it takes for a chemical to permeate the glove material—is critical.[11]

    • Protocol : Always double-glove if handling larger quantities or for prolonged periods. Inspect gloves for any signs of degradation or punctures before use. If contact with the chemical occurs, remove the gloves immediately, wash your hands, and don a new pair. Never reuse disposable gloves.

  • Lab Coat : A clean, long-sleeved laboratory coat that is fully buttoned is required to protect skin and personal clothing from contamination.[12]

Respiratory Protection

Engineering controls should eliminate the need for respiratory protection in most scenarios. However, a respirator is necessary when engineering controls are insufficient or during emergency situations.

  • When to Use : A NIOSH-approved respirator with a particulate filter may be required if you are weighing large quantities of the solid outside of a fume hood or if there is a potential for significant aerosol generation.[4][13] All respirator use must be done under a formal respiratory protection program, including fit-testing and medical clearance.

Summary of PPE Requirements by Task

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing Solid Chemical Splash GogglesNitrile Gloves (Single Pair)Lab CoatNot required if performed in a fume hood.
Preparing Solutions Chemical Splash GogglesNitrile Gloves (Single Pair)Lab CoatNot required if performed in a fume hood.
Reaction Work-up / Transfer Goggles & Face ShieldNitrile Gloves (Double Pair)Lab CoatNot required if performed in a fume hood.
Minor Spill Cleanup Goggles & Face ShieldNitrile Gloves (Double Pair)Lab CoatRequired if ventilation is poor or dust is present.

Standard Operating Protocols

Adherence to standardized procedures is the key to reproducible science and personal safety.

Protocol 1: General Handling and Use
  • Preparation : Before starting, ensure an eyewash station and safety shower are accessible.[6] Confirm the chemical fume hood is functioning correctly.

  • PPE Inspection : Don all required PPE as outlined in the table above, carefully inspecting each item for damage.

  • Handling : Conduct all manipulations of the compound deep within the fume hood to ensure containment.

  • Post-Handling : After completing your work, carefully remove gloves and dispose of them in the designated hazardous waste container.

  • Decontamination : Wash hands thoroughly with soap and water.

Protocol 2: Spill Management

In the event of a minor spill:

  • Alert & Evacuate : Alert personnel in the immediate area and evacuate if necessary. Ensure the area is well-ventilated.[14]

  • Contain : Use an inert absorbent material, such as vermiculite or sand, to cover the spill.[14]

  • Collect : Wearing appropriate PPE (double gloves, goggles, face shield), carefully sweep or scoop the absorbed material into a designated hazardous waste container.[14]

  • Decontaminate : Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.[5]

Protocol 3: Waste Disposal
  • Segregation : All waste containing (4-Hydroxy-phenyl)-piperazin-1-yl-methanone, including contaminated consumables (e.g., weigh paper, pipette tips, gloves), must be collected in a clearly labeled, sealed hazardous waste container.[15][16]

  • Compliance : Do not discharge any waste into the sewer system.[17] All disposal must be handled by a licensed waste disposal company in strict accordance with local, state, and federal regulations.[5][16]

Visualized Workflow: PPE Selection Logic

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with (4-Hydroxy-phenyl)-piperazin-1-yl-methanone.

PPE_Selection_Workflow cluster_0 Task Assessment cluster_1 PPE Requirements start Start: Handling (4-Hydroxy-phenyl)- piperazin-1-yl-methanone fume_hood Work in Fume Hood? start->fume_hood task_type Task Type? fume_hood->task_type Yes stop STOP! Re-evaluate Task Use Engineering Controls fume_hood->stop No ppe_base Base PPE: - Lab Coat - Nitrile Gloves - Safety Goggles task_type->ppe_base Weighing / Solution Prep ppe_splash Enhanced PPE: - Base PPE - Face Shield - Double Gloves task_type->ppe_splash Reaction Work-up / Large Volume Transfer caption PPE selection workflow for handling the target compound.

Caption: PPE selection workflow for handling the target compound.

References

  • Material Safety Data Sheet - 1-Acetyl-4-(4-hydroxyphenyl)piperazine, 98%. Cole-Parmer. [Link]

  • (4-Hydroxy-phenyl)-piperazin-1-yl-methanone | C11H14N2O2. PubChem, National Center for Biotechnology Information. [Link]

  • [4-(4-hydroxyphenyl)piperazin-1-yl]-(4-methylphenyl)methanone. Angene Chemical. [Link]

  • 1-[4-(4-Hydroxyphenyl)piperazin-1-yl]ethanone. ResearchGate. [Link]

  • Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. Carl ROTH. [Link]

  • Examples of PPE for Various Dangerous Goods Classes. Storemasta Blog. [Link]

  • Chemical Safety: Personal Protective Equipment. University of California, Santa Barbara. [Link]

  • Guidance for Selection of Personal Protective Equipment for MDI Users. American Chemistry Council. [Link]

  • The importance of Personal Protective Equipment in the handling of chemicals. DC Fine Chemicals. [Link]

  • Identification, design, synthesis, and pharmacological activity of (4-ethyl-piperazin-1-yl)-phenylmethanone derivatives with neuroprotective properties against beta-amyloid-induced toxicity. PubMed, National Library of Medicine. [Link]

Sources

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